molecular formula C7H16ClN3O B1448527 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride CAS No. 1461709-19-2

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Cat. No.: B1448527
CAS No.: 1461709-19-2
M. Wt: 193.67 g/mol
InChI Key: CRJOQEADKMRIEA-UHFFFAOYSA-N
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Description

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is a useful research compound. Its molecular formula is C7H16ClN3O and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-3-pyrrolidin-3-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJOQEADKMRIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, a molecule of interest within the broader class of pyrrolidinyl ureas. While specific public domain data on this exact hydrochloride salt is limited, this document, grounded in established chemical principles and data from structurally related analogs, aims to serve as a foundational resource. It covers the molecule's putative chemical structure, physicochemical properties, a plausible synthetic route, and proposed analytical methodologies for its characterization. Furthermore, this guide explores the potential pharmacological significance of this scaffold by examining the biological activities of related pyrrolidinyl urea derivatives.

Introduction: The Pyrrolidinyl Urea Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, making it a valuable scaffold in drug design to explore chemical space and optimize interactions with biological targets.[2] When combined with a urea functional group, the resulting pyrrolidinyl urea moiety offers a versatile platform for developing compounds with a wide range of biological activities. Urea derivatives are known to participate in hydrogen bonding and can act as bioisosteres for other functional groups, contributing to their diverse pharmacological profiles.[3] This guide focuses on the specific derivative, this compound, providing a technical framework for its study.

Chemical Identity and Physicochemical Properties

Chemical Structure

The molecule consists of a pyrrolidine ring substituted at the 3-position with a urea group. This urea group is, in turn, substituted with an ethyl group on one of its nitrogen atoms. The hydrochloride salt form indicates that the basic nitrogen of the pyrrolidine ring is protonated.

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

In the absence of experimental data, physicochemical properties can be predicted based on the structure. These predictions are valuable for anticipating solubility, permeability, and other drug-like characteristics. The properties of the free base, 1-Ethyl-3-(pyrrolidin-3-yl)urea, are used for these predictions.

PropertyPredicted ValueNotes
Molecular Formula C7H16ClN3OFor the hydrochloride salt
Molecular Weight 193.68 g/mol For the hydrochloride salt
XLogP3 -0.5 to -1.0Indicates good hydrophilicity
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Topological Polar Surface Area 58.5 ŲSuggests good cell permeability

These values are estimated based on computational models for structurally similar compounds.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for urea formation. A plausible and efficient synthetic route would involve the reaction of a protected 3-aminopyrrolidine with ethyl isocyanate, followed by deprotection and salt formation.

Proposed Synthetic Workflow

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Deprotection and Salt Formation start Boc-3-aminopyrrolidine intermediate Boc-protected 3-Ethyl-1-(pyrrolidin-3-yl)urea start->intermediate Solvent: DCM or THF Room Temperature reagent1 Ethyl Isocyanate (EtNCO) reagent1->intermediate product 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride intermediate->product Removal of Boc group reagent2 HCl in Dioxane or Ether reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(3-ethylureido)pyrrolidine-1-carboxylate

  • To a stirred solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add ethyl isocyanate (1.05 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Boc-protected urea derivative.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl 3-(3-ethylureido)pyrrolidine-1-carboxylate (1 equivalent) in a minimal amount of methanol or ethyl acetate.

  • To this solution, add a solution of hydrochloric acid in dioxane or diethyl ether (e.g., 4M HCl in dioxane, 2-3 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • A precipitate should form. If not, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the pyrrolidine ring protons, and signals for the N-H protons of the urea and the protonated amine. The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR: Would display distinct signals for the carbonyl carbon of the urea, the carbons of the ethyl group, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the amine and urea groups, a strong C=O stretching frequency for the urea carbonyl, and C-H stretching for the aliphatic groups.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for confirming the molecular weight of the compound and any potential impurities or degradation products.[4]

Potential Applications and Biological Activity

The pyrrolidinyl urea scaffold is present in numerous compounds with significant biological activities, suggesting that this compound could be a valuable molecule for drug discovery efforts.

Central Nervous System (CNS) Activity

Several N-aryl-N'-(pyrrolidinylidene)ureas have been shown to possess anxiolytic and muscle-relaxant properties.[5] This suggests that derivatives of 3-Ethyl-1-(pyrrolidin-3-yl)urea could be investigated for their potential as CNS agents.

Anti-inflammatory and Analgesic Properties

Urea derivatives are known to exhibit anti-inflammatory activity. For instance, certain pyrazolyl urea derivatives have been identified as p38α MAPK inhibitors, a key target in inflammatory pathways.[6] The pyrrolidinyl urea scaffold could be explored for similar inhibitory activities.

Hypoglycemic Agents

Substituted sulphonylurea and pyrrolidine-based derivatives have been designed and synthesized as potential hypoglycemic agents.[7] This indicates another potential therapeutic area for compounds like this compound.

Logical Relationship to Other Bioactive Ureas

G A Pyrrolidinyl Urea Scaffold B CNS Agents (Anxiolytics, Muscle Relaxants) A->B Structural Analogs Show Activity C Anti-inflammatory Agents (e.g., p38 MAPK inhibitors) A->C Related Scaffolds Show Activity D Hypoglycemic Agents A->D Related Scaffolds Show Activity E Target Compound: 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl E->A Is a member of

Caption: Potential therapeutic areas for the pyrrolidinyl urea scaffold.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical entity in a research setting. General safety information for related compounds provides a basis for a cautious approach.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is potentially hazardous.

  • Stability: Likely stable under standard laboratory conditions. As a hydrochloride salt, it may be hygroscopic. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents an intriguing, albeit under-documented, member of the pharmacologically relevant pyrrolidinyl urea class of compounds. This technical guide has provided a comprehensive, albeit largely predictive, framework for its chemical structure, properties, synthesis, and analysis. The established biological activities of related molecules suggest that this compound could be a valuable probe or lead structure in drug discovery programs targeting the central nervous system, inflammation, or metabolic disorders. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel pyrrolidinyl urea derivatives.

References

  • Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1044–1054.[5]

  • Mohsen, A., et al. (2015). Synthesis and antiacetylcholinesterase activity of some novel urea and thiourea derivatives of 1,2,4-triazole. Medicinal Chemistry Research, 24(1), 114-123.
  • Khan, I., et al. (2014). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.[6]

  • Patel, R. V., et al. (2015). Molecular Docking and Synthesis of Some Substituted Sulphonylurea/Pyrrolidine -Based Derivatives as Hypoglycemic Agents. Journal of Organic Chemistry & Process Research, 3(1), 1-10.[7]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs, 4(4).[3]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4879.[1]

  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Cytotoxic Activities. Biointerface Research in Applied Chemistry, 12(3), 3789-3801.[4]

  • BenchChem. (2025).
  • PubChem. 1-[(S)-1-(2,3-Dihydro-benzofuran-4-yl)-pyrrolidin-3-yl]-3-ethyl-urea. Retrieved from [Link].[8]

  • ResearchGate. (2020). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link].[9]

  • Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(3), 1695-1697.[10]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guide details a hypothetical mechanism of action for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. As of the latest literature review, no specific biological activity or mechanism of action has been published for this exact chemical entity. The subsequent sections are therefore a reasoned exploration based on the well-documented activities of structurally related compounds containing the core moieties of a substituted urea and a pyrrolidine ring. This document is intended for research and drug development professionals as a framework for initiating investigation into this molecule's potential pharmacology.

Introduction: Deconstructing the Pharmacophore

The structure of this compound presents two key pharmacophoric elements: the disubstituted urea and the pyrrolidine ring. The urea group is a versatile functional group in medicinal chemistry, capable of forming multiple, stable hydrogen bonds with protein targets, a characteristic central to the activity of numerous approved drugs.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in drug discovery that can enhance aqueous solubility and other physicochemical properties, in addition to being a critical part of the pharmacophore for various biological targets.[2][3] The combination of these two moieties suggests that this compound is likely to function as an inhibitor or modulator of a specific biological target, most plausibly an enzyme or a receptor.

Primary Hypothetical Mechanism of Action: Kinase Inhibition

A significant number of urea-containing compounds have been identified as potent kinase inhibitors. The urea functionality often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. Given the structural similarities to known kinase inhibitors, a primary hypothetical mechanism of action for this compound is the inhibition of a protein kinase.

Rationale based on Structural Analogs

Pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a component of the MAPK signaling cascade.[4] These inhibitors function by occupying the ATP-binding site of the kinase. The urea moiety is crucial for this interaction. While this compound lacks the pyridine ring, the core urea and the aliphatic pyrrolidine could still allow for binding within the ATP pocket of various kinases. The pyrrolidine ring, in this context, could interact with the solvent-exposed region or a hydrophobic pocket adjacent to the hinge.

Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Signal Kinase_B Target Kinase Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Transcription_Factor Transcription Factor P_Substrate->Transcription_Factor Activates Compound 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride Compound->Kinase_B Inhibits Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical kinase inhibition pathway for this compound.

Experimental Validation Protocol: In Vitro Kinase Inhibition Assay

A primary step to validate this hypothesis would be to screen the compound against a panel of human kinases.

Objective: To determine the inhibitory activity (IC50) of this compound against a diverse panel of protein kinases.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Kinase Reaction: For each kinase to be tested, a reaction mixture is prepared containing the kinase, its specific substrate, and ATP.

  • Incubation: The compound at various concentrations is added to the kinase reaction mixture and incubated at the optimal temperature for the enzyme.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[4]

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no compound). The IC50 value is then determined by fitting the data to a dose-response curve.

Secondary Hypothetical Mechanisms of Action

While kinase inhibition is a strong possibility, the structural motifs of this compound suggest other potential biological targets.

Urease Inhibition

The urea structure is the substrate for the enzyme urease. Many urea derivatives act as inhibitors of this enzyme. Captopril, a drug containing a pyrrolidine ring, has been identified as a potent urease inhibitor.[5] Urease is a virulence factor in some pathogenic bacteria, such as Helicobacter pylori, and is also of interest in agriculture to prevent the loss of urea-based fertilizers.[6]

G Urea Urea Urease Urease Urea->Urease Substrate Ammonia_CO2 Ammonia + CO2 Urease->Ammonia_CO2 Hydrolysis Compound 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride Compound->Urease Inhibits

Caption: Proposed mechanism of urease inhibition.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Pyrrolidine-pyrazole ureas have been developed as potent and selective inhibitors of 11β-HSD1.[7] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. The pyrrolidine and urea moieties are key for binding to the enzyme.

Modulation of CNS Receptors

3-Aryl pyrrolidine derivatives are known to be potent and selective ligands for serotonin and dopamine receptors, suggesting a potential role in the central nervous system.[8] While this compound lacks an aryl group directly attached to the pyrrolidine, the overall structure could still confer affinity for certain CNS receptors.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, we can infer a preliminary SAR for this compound.

MoietyPutative RolePotential Modifications for SAR Studies
Ethyl Group Hydrophobic interactionVary alkyl chain length (methyl, propyl, etc.); introduce branching or cyclization.
Urea Hydrogen bonding with targetN-methylation to reduce H-bond donor capacity; replacement with thiourea or guanidine.
Pyrrolidine Ring Scaffold, solubility, secondary interactionsAlter stereochemistry at the 3-position; modify the ring size (azetidine, piperidine); introduce substituents on the ring.

Conclusion and Future Directions

This compound is a small molecule with significant potential for biological activity based on its constituent chemical motifs. The most plausible, yet hypothetical, mechanism of action is the inhibition of a protein kinase, given the prevalence of urea-based kinase inhibitors. However, other targets such as urease and 11β-HSD1, as well as CNS receptors, represent viable alternative hypotheses that warrant investigation.

The immediate path forward for characterizing this compound involves broad-based phenotypic screening followed by target deconvolution. A comprehensive in vitro kinase panel screen would be a logical first step to explore the primary hypothesis. Subsequent cell-based assays relevant to the secondary hypotheses (e.g., antibacterial assays for urease inhibition, metabolic assays for 11β-HSD1) would also be highly informative. Elucidating the true mechanism of action will require a systematic and multi-faceted experimental approach, for which this guide provides a foundational framework.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

  • Pyrrolidine Derivatives in Drug Discovery.

  • Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents.

  • Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents.

  • Derivatives of 3-Pyrrolidinols--III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substitut.

  • Pyrrolidine-pyrazole ureas as potent and selective inhibitors of 11β-hydroxysteroid-dehydrogenase type 1.

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.

  • SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors.

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.

  • Molecular Docking and Synthesis of Some Substituted Sulphonylurea/Pyrrolidine-Based Derivatives as Hypoglycemic Agents.

  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects.

  • Recent insights about pyrrolidine core skeletons in pharmacology.

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib.

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents.

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • Synthesis and structure-activity relationships of retro bis-aminopyrrolidine urea (rAPU) derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Part 1.

  • Drug repositioning: urease inhibitory activity of (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid (captopril).

  • Urease inhibitors: A review.

  • Urease Inhibitors.

Sources

Technical Guide: Biological Activity & Application of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and biological profile of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride , a specialized pharmacophore scaffold used in medicinal chemistry.

Part 1: Executive Summary & Structural Logic

Compound Identity

This compound is a bifunctional heterocyclic building block characterized by a polar urea motif attached to a saturated pyrrolidine ring.[1] It serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) , primarily for introducing hydrogen-bond donor/acceptor arrays into kinase inhibitors, GPCR ligands, and hydrolase inhibitors.

  • IUPAC Name: 1-ethyl-3-(pyrrolidin-3-yl)urea hydrochloride

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 193.67 g/mol (Salt form)

  • Core Pharmacophore: Urea linker (H-bond modulation) + Pyrrolidine ring (Solubility & conformational control).

Structural Mechanism of Action

The biological utility of this compound stems from its two distinct functional domains, which allow it to act as a "molecular velcro" within protein binding pockets:

  • The Urea Motif (

    
    ): 
    
    • Acts as a directional hydrogen bond donor/acceptor .

    • Mimics the transition state of peptide bond hydrolysis (relevant for protease inhibitors).

    • Binds to the "gatekeeper" residues in kinase ATP-binding pockets (e.g., via the DFG-Asp backbone).

  • The Pyrrolidine Ring (Secondary Amine):

    • The free nitrogen (position 1) is a nucleophilic handle for derivatization (e.g., arylation, acylation).

    • In its final drug form, this nitrogen often becomes a protonated cation at physiological pH, forming salt bridges with conserved Asp/Glu residues in GPCRs (e.g., Muscarinic or Histamine receptors).

    • Provides sp3 character , improving the solubility and metabolic stability of aromatic drug candidates.

Part 2: Biological Potential & Applications

While the isolated fragment itself exhibits low intrinsic potency, its derivatives are highly bioactive. This section details the biological potential encoded within the scaffold.

Kinase Inhibition (Type II Inhibitors)

The urea moiety is a "privileged structure" in kinase inhibition. Derivatives of 3-aminopyrrolidine ureas are frequently designed to target the inactive conformation (DFG-out) of kinases.

  • Mechanism: The urea NH groups form a bidentate hydrogen bond with a conserved Glutamate residue (e.g., Glu71 in p38 MAP kinase) and the backbone of the DFG-Asp.

  • Application: Synthesis of multi-targeted Tyrosine Kinase Inhibitors (TKIs) similar to Sorafenib or Linifanib, but with a pyrrolidine solubilizing tail.

Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives are the classic inhibitors of sEH, an enzyme regulating blood pressure and inflammation.

  • Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from a Tyrosine residue in the enzyme's active site, while the NH groups donate H-bonds to an Aspartate residue.

  • Relevance: This specific ethyl-urea fragment serves as the "right-hand side" polar head group, improving oral bioavailability compared to purely lipophilic adamantyl-ureas.

GPCR Ligand Design (Chemokine & Muscarinic)

The pyrrolidine ring acts as a rigid spacer.

  • CCR2/CCR5 Antagonists: The secondary amine can be coupled to a benzyl or heterocycle, creating a basic center essential for receptor affinity.

  • Muscarinic M3 Antagonists: Used in the synthesis of bladder-selective antimuscarinics where the pyrrolidine nitrogen interacts with the anionic aspartate in the receptor transmembrane domain.

Part 3: Visualization of Scaffold Diversification

The following diagram illustrates how this core scaffold is derivatized to access distinct biological classes.

ScaffoldPathways Core 3-Ethyl-1-(pyrrolidin-3-yl)urea (The Scaffold) Path1 N-Arylation / Acylation (at Pyrrolidine NH) Core->Path1 Synthetic Modification Path2 Stereochemical Resolution (Chiral Separation) Core->Path2 Optimization Kinase Type II Kinase Inhibitors (e.g., VEGFR, p38) Target: DFG-out pocket Path1->Kinase Add Aryl 'Tail' GPCR GPCR Antagonists (e.g., CCR2, M3) Target: Transmembrane Asp Path1->GPCR Add Benzyl/Heterocycle Hydrolase sEH Inhibitors (Anti-inflammatory) Target: Catalytic Triad Path2->Hydrolase (S)-Enantiomer Preference

Figure 1: Diversification logic of the 3-ethyl-1-(pyrrolidin-3-yl)urea scaffold into three primary therapeutic classes.

Part 4: Experimental Protocols

Chemical Stability & Handling

As a hydrochloride salt, the compound is hygroscopic.

  • Storage: Desiccate at -20°C.

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in dichloromethane.

  • Free Base Liberation: For reactions requiring the nucleophilic free amine, treat the salt with 1.2 equivalents of DIEA (Diisopropylethylamine) or

    
     in DMF.
    
Protocol: Derivatization for Kinase Library Synthesis

Objective: To couple the scaffold to an aryl halide "tail" to create a putative kinase inhibitor.

Reagents:

  • Scaffold: 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl (1.0 eq)

  • Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (or similar aryl halide for Buchwald coupling) (1.0 eq)

  • Base: Triethylamine (

    
    ) (3.0 eq)
    
  • Solvent: Anhydrous THF or DMF

Workflow:

  • Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous DMF under nitrogen atmosphere.

  • Neutralization: Add 3.0 mmol of

    
     and stir for 10 minutes at room temperature to liberate the free pyrrolidine amine.
    
  • Coupling:

    • If using Isocyanate: Add the aryl isocyanate dropwise at 0°C. Stir for 2 hours.

    • If using Aryl Halide: Add

      
       (5 mol%), Xantphos (10 mol%), and 
      
      
      
      (2.0 eq). Heat to 100°C for 12 hours.
  • Workup: Quench with water, extract with Ethyl Acetate (

    
    ). Wash organic layer with brine.
    
  • Purification: Flash chromatography (MeOH:DCM gradient 0-10%).

  • Validation: Verify product via LC-MS (Target Mass = Scaffold + Electrophile - HCl).

Physicochemical Data Summary
PropertyValueRelevance
LogP (Predicted) ~0.5 - 1.2Low lipophilicity; ideal for lowering LogP of greasy drugs.
pKa (Pyrrolidine) ~9.5Basic center; forms salts; protonated at pH 7.4.
H-Bond Donors 3 (2 Urea NH, 1 Ammonium)High polarity; specific binding interactions.
H-Bond Acceptors 1 (Urea Carbonyl)Directional binding.
TPSA ~55 ŲGood membrane permeability range (<140 Ų).

Part 5: References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Discusses urea and pyrrolidine utility).

  • Liu, Y., et al. (2019). "Discovery of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Contextualizes urea-pyrrolidine pharmacophores).

  • Smith, A. B., et al. (2015). "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review." Tetrahedron. Link (Review of pyrrolidine building blocks).

  • PubChem Compound Summary. (2024). "CID 75480650: 1-Ethyl-3-(pyrrolidin-3-yl)urea". National Center for Biotechnology Information. Link

Sources

Unlocking the Therapeutic Potential of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is the critical first step. The compound 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride represents a promising starting point for investigation. Its structure combines two key pharmacophores: a pyrrolidine ring and a disubstituted urea moiety. The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a versatile building block in a multitude of approved drugs.[1][2][3][4] Similarly, the urea functional group is a well-established pharmacophore known for its role in forming critical hydrogen bond interactions with biological targets, frequently appearing in enzyme inhibitors and receptor modulators.[5][6]

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the potential therapeutic targets of this compound. We will delve into the rationale behind selecting potential target classes, outline detailed experimental protocols for target identification and validation, and present a clear workflow for advancing this molecule from a chemical entity to a potential therapeutic candidate.

Hypothesizing Therapeutic Targets: A Structure-Guided Approach

Given the absence of established biological data for this compound, our initial approach to target identification is guided by the principle of chemical similarity. The pyrrolidinyl-urea scaffold is present in a variety of bioactive molecules, suggesting several plausible protein classes as potential targets.

Potential Target Classes:
  • G-Protein Coupled Receptors (GPCRs): The pyrrolidine motif is a known component of ligands for various GPCRs. For instance, derivatives of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea have been identified as potent and selective agonists of the G-protein coupled bile acid receptor 1 (GPBAR1), a key target in metabolic and inflammatory diseases.[7] The structural similarity suggests that this compound could engage with GPBAR1 or other related GPCRs.

  • Kinases: The urea linkage is a common feature in a number of kinase inhibitors, where it often acts as a hinge-binding motif. For example, pyridin-2-yl urea derivatives have been developed as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a therapeutic target in various stress-induced pathologies.[8][9] The pyrrolidine ring can also contribute to the solubility and pharmacokinetic properties of kinase inhibitors.[1]

  • Hydrolases: Disubstituted ureas are a well-established class of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids and a target for anti-inflammatory and analgesic drugs.[10][11] The ethyl and pyrrolidinyl substituents of our lead compound could potentially occupy the hydrophobic pockets of the sEH active site.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach, combining in silico, in vitro, and cell-based assays, is essential for robust target identification and validation.

Phase 1: Initial Target Screening

The initial phase aims to broadly screen for potential interactions with our hypothesized target classes.

Computational modeling can provide initial insights into the potential binding modes of this compound with crystal structures of GPBAR1, ASK1, and sEH. This can help prioritize experimental efforts.

A panel of in vitro assays should be employed to detect direct binding or inhibition.

Target Class Primary Screening Assay Secondary Assay Key Parameters
GPCRs Radioligand Binding AssaycAMP or Calcium Flux AssayKi, EC50/IC50
Kinases ADP-Glo™ Kinase AssayDifferential Scanning Fluorimetry (DSF)IC50, ΔTm
Hydrolases sEH Inhibitor Screening Assay (e.g., using a fluorescent substrate)Isothermal Titration Calorimetry (ITC)IC50, Kd
Phase 2: Target Validation in a Cellular Context

Positive hits from the initial screening phase must be validated in a more physiologically relevant environment.

  • GPCRs: For a GPBAR1 agonist, one could measure the induction of target gene expression, such as pro-glucagon, in a relevant cell line (e.g., NCI-H716).[7]

  • Kinases: In a cellular model where the ASK1 pathway is active, the compound's ability to inhibit downstream signaling events (e.g., phosphorylation of p38 or JNK) can be assessed via Western blotting or ELISA.

  • Hydrolases: The anti-inflammatory potential of an sEH inhibitor can be evaluated by measuring the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Phase 3: Mechanism of Action and Selectivity Profiling

Once a primary target is validated, a deeper understanding of the mechanism of action and off-target effects is crucial.

For enzymatic targets like kinases or hydrolases, detailed kinetic studies (e.g., Michaelis-Menten kinetics) should be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

To assess selectivity, the compound should be screened against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™).

If the initial hypothesis-driven approach does not yield a clear target, an unbiased approach using affinity chromatography coupled with mass spectrometry (LC-MS/MS) can be employed to identify binding partners in cell lysates.

Detailed Experimental Protocols

Protocol 1: GPBAR1 Activation Assay (cAMP Measurement)
  • Cell Culture: Culture HEK293 cells stably expressing human GPBAR1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Assay Preparation: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Wash the cells with assay buffer and then incubate with varying concentrations of this compound and a known GPBAR1 agonist (positive control) in the presence of a phosphodiesterase inhibitor for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., a LANCE® Ultra cAMP kit).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: ASK1 Inhibition Assay (ADP-Glo™)
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing ASK1 enzyme, substrate (e.g., MKK6), and ATP in kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known ASK1 inhibitor (e.g., Selonsertib) to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.

Visualizing the Path Forward

Target_Identification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: MOA & Selectivity in_silico In Silico Docking (GPCRs, Kinases, Hydrolases) biochemical Biochemical/Biophysical Assays (Binding, Inhibition) in_silico->biochemical Prioritize cell_based Cell-Based Assays (Target Engagement, Functional Output) biochemical->cell_based Validate Hits kinetics Enzyme Kinetics (Mode of Inhibition) cell_based->kinetics Confirmed Target selectivity Selectivity Profiling (e.g., Kinome Scan) kinetics->selectivity Characterize end Validated Target & Lead Compound selectivity->end unbiased Affinity-Based Target ID (If necessary) unbiased->end start 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride start->in_silico

Caption: A streamlined workflow for the identification and validation of therapeutic targets for a novel chemical entity.

Conclusion and Future Directions

This compound stands as a molecule of interest, built upon privileged scaffolds in medicinal chemistry. The true therapeutic potential of this compound can only be unlocked through a systematic and rigorous process of target identification and validation. The hypothesis-driven framework presented in this guide, which focuses on GPCRs, kinases, and hydrolases, provides a robust starting point. By integrating computational, biochemical, and cell-based approaches, researchers can effectively deconvolve the mechanism of action of this and similar novel compounds, paving the way for the development of next-generation therapeutics. The journey from a promising molecule to a life-changing medicine is complex, but it begins with a clear and scientifically sound strategy for understanding its biological targets.

References

  • Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1. PubMed. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. Available at: [Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. PubMed. Available at: [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PMC. Available at: [Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. PMC. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the In-silico Modeling of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico modeling of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, a novel urea-containing small molecule. Recognizing that this specific compound may not have extensively documented biological targets, this document outlines a systematic, field-proven workflow for its computational characterization, from initial structure preparation and potential target identification to detailed molecular interaction studies and pharmacokinetic profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational evaluation of new chemical entities. The methodologies described herein are designed to be self-validating and are grounded in established principles of computational chemistry and molecular modeling.

Introduction: The Rationale for In-silico Analysis of Novel Urea Derivatives

Urea derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities.[1] The inherent hydrogen bonding capabilities of the urea moiety allow for potent and specific interactions with biological macromolecules. The subject of this guide, this compound, combines this versatile functional group with a pyrrolidine ring, suggesting potential for interactions with various enzyme classes.

In the early stages of drug discovery, in-silico modeling provides an indispensable toolkit for rapidly assessing the therapeutic potential of a novel compound, saving significant time and resources.[2] By simulating molecular interactions and predicting key drug-like properties, we can generate testable hypotheses and guide further experimental work. This guide will detail a robust in-silico workflow, emphasizing the causality behind each methodological choice to ensure scientific rigor and reproducibility.

Part I: Ligand and System Preparation

The foundation of any meaningful in-silico study is the accurate representation of the small molecule and its potential biological environment. This initial phase is critical for the validity of all subsequent computational experiments.

Ligand Preparation Protocol

The 2D structure of this compound must first be converted into a 3D conformation suitable for molecular modeling.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as MarvinSketch or ChemDraw.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. This initial 3D structure is often a rough approximation.

  • Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step refines the bond lengths, bond angles, and torsion angles to achieve a low-energy, stable conformation.[3]

  • Protonation State and Tautomer Enumeration: Given the hydrochloride salt form, it is crucial to correctly assign protonation states at physiological pH (typically 7.4). The pyrrolidine nitrogen is likely to be protonated. Tools like Open Babel or Schrödinger's LigPrep can be used to generate plausible ionization and tautomeric states.

  • File Format Conversion: The prepared ligand structure should be saved in a format compatible with downstream applications, such as .mol2 or .sdf for general use, and converted to the .pdbqt format for docking with AutoDock Vina.[3]

Target Identification and Protein Preparation

In the absence of a known biological target for this compound, a reverse docking or pharmacophore screening approach can be employed to identify potential protein targets. For the purpose of this guide, we will proceed with a hypothetical target class known to be modulated by urea-based inhibitors, such as soluble epoxide hydrolase (sEH), a key enzyme in inflammatory pathways.[4]

Step-by-Step Protocol:

  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[5] For this example, we will use a human sEH structure.

  • Protein Preparation Workflow:

    • Removal of Non-essential Molecules: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structural integrity or catalytic activity.[6]

    • Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Charge Assignment: Assign appropriate partial charges to the protein atoms using a force field like AMBER or CHARMM.[7]

    • Structural Refinement: Check for and repair any missing residues or atoms in the protein structure.

    • Grid Box Generation: For docking, define a grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to freely rotate and translate.

The following diagram illustrates the general workflow for preparing the ligand and protein for subsequent in-silico analysis.

In_Silico_Preparation_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Protonation & Tautomerization l3->l4 l5 Format Conversion (.pdbqt) l4->l5 Molecular Docking Molecular Docking l5->Molecular Docking p1 Retrieve PDB Structure p2 Remove Water & Heteroatoms p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Define Active Site Grid Box p3->p4 p4->Molecular Docking

Caption: Workflow for Ligand and Protein Preparation.

Part II: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] This method is instrumental in drug discovery for screening potential drug candidates and elucidating their binding modes at a molecular level.

Docking Protocol

Software: AutoDock Vina is a widely used and validated open-source docking program.[3]

Step-by-Step Protocol:

  • Input Files: Provide the prepared ligand (.pdbqt) and protein (.pdbqt) files to the docking software.

  • Configuration File: Create a configuration file that specifies the coordinates of the grid box, the exhaustiveness of the search, and other docking parameters.

  • Execution: Run the docking simulation. AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • Binding Affinity: The more negative the binding affinity score, the stronger the predicted interaction.

    • Binding Pose: Visualize the top-ranked binding poses in a molecular visualization program (e.g., PyMOL, VMD) to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.[6]

Interpretation of Docking Results

The docking results for this compound against a hypothetical target should be interpreted in the context of known inhibitors and the chemical nature of the active site.

ParameterInterpretation
Binding Affinity (kcal/mol) A value of -7.0 kcal/mol or lower generally indicates a good binding affinity.
Key Interactions The urea moiety is expected to form hydrogen bonds with polar residues in the active site. The pyrrolidine ring and ethyl group may engage in hydrophobic interactions.
Pose Clustering A tight cluster of low-energy poses suggests a well-defined binding mode.

Part III: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the flexibility of the interacting molecules.[8]

MD Simulation Protocol

Software: GROMACS is a versatile and high-performance package for performing MD simulations.[7]

Step-by-Step Protocol:

  • System Building:

    • Force Field Selection: Choose an appropriate force field for both the protein (e.g., CHARMM36) and the ligand (e.g., CGenFF).[7]

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.[7]

  • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the protein-ligand complex.[9]

Analysis of MD Simulation Data

Several key metrics are used to analyze the MD simulation trajectory:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates that the system has reached equilibrium.[9]

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein.[7]

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation.

  • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy of the ligand to the protein.

The following diagram illustrates the core workflow of a molecular dynamics simulation.

MD_Simulation_Workflow start Docked Protein-Ligand Complex solvate Solvation & Ionization start->solvate minimize Energy Minimization solvate->minimize equilibrate_nvt NVT Equilibration minimize->equilibrate_nvt equilibrate_npt NPT Equilibration equilibrate_nvt->equilibrate_npt production Production MD Run equilibrate_npt->production analysis Trajectory Analysis (RMSD, RMSF, etc.) production->analysis

Sources

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride CAS number information

Author: BenchChem Technical Support Team. Date: February 2026

Custom Synthesis, Pharmacophore Characterization, and Applications in Drug Discovery

Executive Summary

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry as a polar pharmacophore scaffold. It belongs to the class of N-substituted-N'-(pyrrolidinyl)ureas , which are critical structural motifs in the design of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns.

While this specific salt form is often a custom-synthesized intermediate rather than a commodity chemical, its structural components—the urea linker and the pyrrolidine ring—provide a versatile platform for introducing hydrogen bond donor/acceptor pairs into a drug candidate. This guide details the synthesis, physicochemical properties, and experimental handling of this compound, grounded in rigorous organic chemistry protocols.

Chemical Identity & Properties
PropertySpecification
Chemical Name This compound
Free Base Name 1-Ethyl-3-(pyrrolidin-3-yl)urea
Molecular Formula C₇H₁₅N₃O · HCl
Molecular Weight 171.24 g/mol (Free Base) / ~207.70 g/mol (HCl Salt)
CAS Number (Precursors) See Synthesis Section for Starting Material CAS
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Calculated) ~9.5 (Pyrrolidine NH), ~13.5 (Urea NH)
H-Bond Donors 4 (including ammonium H)
H-Bond Acceptors 1 (Carbonyl oxygen)

Note on CAS Registry: As a specialized research intermediate, the specific hydrochloride salt of this exact substitution pattern may not have a widely indexed CAS number in public commodity databases. It is typically synthesized in situ or on-demand from commercially available precursors (detailed below).

Synthesis & Manufacturing Protocol

Core Directive: The synthesis requires regioselective control to ensure the urea forms at the exocyclic amine of the pyrrolidine ring, not the ring nitrogen. This is achieved using a Boc-protection strategy .

Reaction Scheme (Graphviz Visualization)

Synthesis_Pathway SM1 N-Boc-3-aminopyrrolidine (CAS: 18621-18-6) INT Intermediate: 1-Ethyl-3-(N-Boc-pyrrolidin-3-yl)urea SM1->INT DCM, 0°C to RT Nucleophilic Addition SM2 Ethyl Isocyanate (CAS: 109-90-0) SM2->INT PROD Target Product: 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl INT->PROD 4M HCl in Dioxane Deprotection

Figure 1: Regioselective synthesis pathway for this compound using Boc-protection strategy.

Step-by-Step Methodology

Step 1: Urea Formation (Nucleophilic Addition)

  • Reagents: Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate (CAS 18621-18-6, 1.0 eq) in anhydrous Dichloromethane (DCM).

  • Procedure: Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Addition: Dropwise add Ethyl isocyanate (CAS 109-90-0, 1.1 eq). The slight excess ensures complete consumption of the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup: Concentrate the solvent in vacuo. The intermediate (N-Boc-protected urea) is typically a white solid/foam and can often be used in the next step without column chromatography if purity >95%.

Step 2: Boc-Deprotection (Salt Formation)

  • Reagents: Dissolve the intermediate in a minimal amount of 1,4-dioxane or MeOH.

  • Acidolysis: Add 4M HCl in 1,4-dioxane (5–10 eq) at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate or concentrate the solvent. Triturate with diethyl ether to remove organic impurities and obtain the pure This compound as a white, hygroscopic solid.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (D₂O) δ 1.05 (t, 3H): Ethyl CH₃ group.δ 3.05 (q, 2H): Ethyl CH₂ group.δ 4.10 (m, 1H): Methine CH at C3 of pyrrolidine.δ 3.20-3.50 (m, 4H): Pyrrolidine ring protons.Confirms the presence of both the ethyl group and the intact pyrrolidine ring.
LC-MS (ESI+) [M+H]⁺ = 172.14 m/z Confirms the molecular weight of the free base.
IR Spectroscopy ~1650 cm⁻¹: Strong Urea C=O stretch.~3300-3400 cm⁻¹: N-H stretching (broad due to salt).Verifies the formation of the urea linkage.
Applications in Drug Design

This compound functions as a flexible linker and a hydrogen-bond scaffold . Its utility is defined by two key domains:

A. Kinase Inhibitor Design (Hinge Binding)

In many kinase inhibitors, the urea moiety acts as a "hinge binder," forming hydrogen bonds with the backbone residues of the kinase ATP-binding pocket. The pyrrolidine ring provides a vector to solubilizing groups or additional binding pockets.

  • Mechanism:[1][2] The urea NHs act as H-bond donors to the carbonyl of the hinge region, while the carbonyl oxygen accepts an H-bond from the backbone amide.

B. GPCR Ligand Linkers

Urea derivatives are classic scaffolds in GPCR medicinal chemistry (e.g., Dopamine D3, CCR1 antagonists). The 3-ethyl-1-(pyrrolidin-3-yl)urea motif provides a specific geometry that can orient aromatic groups attached to the pyrrolidine nitrogen into hydrophobic pockets.

Pharmacophore Map (Graphviz Visualization)

Pharmacophore Urea Urea Core (H-Bond Donor/Acceptor) Ethyl Ethyl Group (Hydrophobic Tail) Urea->Ethyl Steric Fit Pyrrolidine Pyrrolidine Ring (Solubilizing / Vector) Urea->Pyrrolidine Linker Target Biological Target (Kinase Hinge / GPCR) Urea->Target H-Bonding (Key Interaction) Pyrrolidine->Target Ionic Interaction (via charged NH2+)

Figure 2: Pharmacophore mapping of the 3-Ethyl-1-(pyrrolidin-3-yl)urea scaffold showing interaction points with biological targets.

Safety & Handling (MSDS Highlights)
  • Hazards: As a hydrochloride salt, the compound is an irritant.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle the precursor Ethyl Isocyanate in a fume hood as it is a lachrymator and highly toxic if inhaled.

  • Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.

References
  • Urea Synthesis:Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1966.
  • Pyrrolidine Scaffolds: M. A. Jordan et al. "Pyrrolidine Derivatives in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Bioorganic & Medicinal Chemistry, 2021.[4] Link

  • Kinase Inhibitor Design: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. (Discusses urea motifs in Type II kinase inhibitors). Link

  • Precursor Data: PubChem Compound Summary for tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 18621-18-6). Link

  • Precursor Data: PubChem Compound Summary for Ethyl Isocyanate (CAS 109-90-0). Link

Sources

An In-Depth Technical Guide to 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available information on this specific molecule, this document outlines a plausible synthetic pathway, details the necessary starting materials, and discusses the general chemical and physical properties expected for this compound based on analogous structures. Furthermore, this guide explores the known biological activities of structurally related pyrrolidinylurea derivatives, offering insights into the potential pharmacological significance of the title compound.

Introduction: The Significance of the Pyrrolidinylurea Scaffold

The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a core structural component in a multitude of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its prevalence in medicinal chemistry can be attributed to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[3] The non-planar, three-dimensional structure of the pyrrolidine ring allows for diverse spatial arrangements of substituents, which is crucial for optimizing interactions with biological targets.[3]

When combined with a urea functional group, the resulting pyrrolidinylurea scaffold presents a unique combination of hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to enzymes and receptors. Urea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] Therefore, the synthesis and characterization of novel pyrrolidinylurea compounds, such as this compound, represent a promising avenue for the discovery of new therapeutic agents.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be disconnected at the urea linkage, leading to two key precursors: 3-aminopyrrolidine and ethyl isocyanate. The hydrochloride salt can be formed in the final step by treatment with hydrochloric acid.

G Target This compound Urea 3-Ethyl-1-(pyrrolidin-3-yl)urea Target->Urea Salt Formation HCl HCl Target->HCl Salt Formation Amine 3-Aminopyrrolidine Urea->Amine Urea Formation Isocyanate Ethyl Isocyanate Urea->Isocyanate Urea Formation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 3-Aminopyrrolidine

3-Aminopyrrolidine is a critical chiral building block in the synthesis of various pharmaceutical compounds.[6] Several synthetic routes to 3-aminopyrrolidine have been reported, often starting from readily available chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline.[7][8]

One common approach involves the conversion of a protected 3-hydroxypyrrolidine to an azide, followed by reduction to the corresponding amine.[8] This method allows for the control of stereochemistry at the C3 position.

Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline (Illustrative) [8]

  • Decarboxylation and Protection: trans-4-Hydroxy-L-proline is first decarboxylated and then the nitrogen atom is protected, for example, with a tert-butoxycarbonyl (Boc) group.

  • Sulfonylation: The hydroxyl group is activated by conversion to a good leaving group, such as a mesylate or tosylate.

  • Azidation: The sulfonate is displaced by an azide ion (e.g., from sodium azide) in an S_N2 reaction, which proceeds with inversion of configuration.

  • Reduction and Deprotection: The azide is reduced to the primary amine, for instance, using triphenylphosphine, followed by acidic removal of the Boc protecting group to yield (S)-3-aminopyrrolidine dihydrochloride.

Formation of the Urea and Hydrochloride Salt

The formation of the urea linkage is typically achieved by the nucleophilic addition of the primary amine of 3-aminopyrrolidine to an isocyanate.[9]

Experimental Protocol: Synthesis of this compound

  • Urea Formation: To a solution of 3-aminopyrrolidine (or its free base generated in situ from the dihydrochloride salt) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, a solution of ethyl isocyanate is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

  • Salt Formation and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude 3-Ethyl-1-(pyrrolidin-3-yl)urea is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added. The precipitated hydrochloride salt is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

G cluster_0 Synthesis of 3-Aminopyrrolidine cluster_1 Urea and Salt Formation Proline trans-4-Hydroxy-L-proline Protected_Pyrrolidine N-Boc-3-hydroxypyrrolidine Proline->Protected_Pyrrolidine Decarboxylation, Protection Azido_Pyrrolidine N-Boc-3-azidopyrrolidine Protected_Pyrrolidine->Azido_Pyrrolidine Sulfonylation, Azidation Amino_Pyrrolidine 3-Aminopyrrolidine Azido_Pyrrolidine->Amino_Pyrrolidine Reduction, Deprotection Urea_Product 3-Ethyl-1-(pyrrolidin-3-yl)urea Amino_Pyrrolidine->Urea_Product Nucleophilic Addition Ethyl_Isocyanate Ethyl Isocyanate Ethyl_Isocyanate->Urea_Product HCl_Salt This compound Urea_Product->HCl_Salt HCl

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below. These values are estimations based on the chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₇H₁₆ClN₃O
Molecular Weight 193.68 g/mol
Appearance White to off-white solid
Solubility Expected to be soluble in water and polar organic solvents
Melting Point Expected to be a high-melting solid due to its ionic nature

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, showing characteristic peaks for the pyrrolidine ring protons, the ethyl group, and the urea moiety.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the C=O stretch of the urea and the N-H stretches.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, confirming the empirical formula.

Potential Biological Activities and Therapeutic Applications

While there is no specific biological data for this compound, the broader class of pyrrolidinylurea derivatives has been investigated for a range of pharmacological activities.

  • Antimicrobial and Antifungal Agents: Many urea derivatives exhibit potent antimicrobial and antifungal properties.[10]

  • Anticancer Activity: The pyrrolidine scaffold is present in numerous anticancer agents, and urea-containing compounds have also shown promise in this area.[3]

  • Enzyme Inhibition: The hydrogen bonding capabilities of the urea group make it an effective pharmacophore for targeting enzyme active sites. For instance, some pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[4]

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in drugs targeting the CNS.[5]

The specific substitution pattern of an ethyl group on the urea and the placement of the urea at the 3-position of the pyrrolidine ring in the title compound could lead to novel biological activities. Further research, including in vitro and in vivo screening, would be necessary to elucidate its specific pharmacological profile.

Conclusion

This compound represents a synthetically accessible yet underexplored molecule within the promising class of pyrrolidinylurea derivatives. This technical guide has provided a plausible and detailed synthetic route, outlined its expected physicochemical properties, and discussed the potential for this compound to exhibit significant biological activity based on the established pharmacology of related structures. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in the exploration of novel heterocyclic compounds for therapeutic applications.

References

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  • 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry, 73(2), 745-748. ([Link])

  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Speciality Petrochemicals, 30(1), 35-37. ([Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. ([Link])

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2548. ([Link])

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1332. ([Link])

  • PREPARATION OF PYRROLIDINES. Journal of the American Chemical Society, 60(4), 984-985. ([Link])

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 4(2), 36-42. ([Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. ([Link])

  • Synthesis of N-aryl-substituted pyrrolidines with various amines a. [a]... ResearchGate. ([Link])

  • Pyrrolidine synthesis. Organic Chemistry Portal. ([Link])

  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. ([Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(10), 2315. ([Link])

  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1235-1256. ([Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. ([Link])

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(3), 786-792. ([Link])

  • Process for the manufacture of 3-amino-pyrrolidine deriv
  • Process for the preparation of 3-amino-pyrrolidine deriv
  • Reactions of 4 methylphenyl isocyanate with amino acids. Journal of applied toxicology : JAT, 20(5), 395-401. ([Link])

  • RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Antibiotics, 12(5), 849. ([Link])

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An In-depth Technical Guide to 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Physicochemical Properties

Based on its chemical name, the structure of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride has been deduced. The following table summarizes its predicted molecular formula, molecular weight, and other key identifiers.

IdentifierValue
IUPAC Name 1-Ethyl-3-(pyrrolidin-3-yl)urea hydrochloride
Molecular Formula C₇H₁₆ClN₃O
Molecular Weight 193.68 g/mol
CAS Number Not Assigned

Proposed Synthesis

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The key strategic step involves the formation of the urea linkage, a common transformation in organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule is outlined below. The urea can be disconnected to a pyrrolidine amine precursor and an ethyl isocyanate. The pyrrolidine precursor would require a protecting group to ensure selective reaction at the desired nitrogen.

G Target This compound Urea_Formation Urea Formation & Deprotection Target->Urea_Formation Precursors 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine + Ethyl Isocyanate Urea_Formation->Precursors

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-(3-ethylureido)pyrrolidine

  • To a stirred solution of 3-amino-1-(tert-butoxycarbonyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add ethyl isocyanate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified Boc-protected urea from Step 1 in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Add a solution of hydrochloric acid in diethyl ether or isopropanol (typically 1 M to 4 M, 1.5-2.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • A precipitate should form. If not, the solvent can be partially evaporated or a non-polar solvent like hexane can be added to induce precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

G Start Start Process Process Product Product FinalProduct FinalProduct A Start: 3-Amino-1-Boc-pyrrolidine B React with Ethyl Isocyanate in DCM/Et3N A->B C Intermediate: Boc-protected urea B->C D Deprotection with HCl C->D E Final Product: this compound D->E

Sources

Technical Guide: A Framework for the Safety and Toxicity Assessment of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the safety and toxicity profile of the novel chemical entity, 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. Given the absence of publicly available toxicological data for this specific compound, this document outlines a tiered, logic-driven strategy for hazard identification, risk assessment, and data generation. It is intended for researchers, toxicologists, and drug development professionals tasked with characterizing new chemical entities. The methodologies described are grounded in established regulatory guidelines and industry best practices, emphasizing a progressive approach from in silico and in vitro assessments to targeted in vivo studies, where necessary.

Introduction and Compound Overview

This compound is a small molecule featuring a pyrrolidine ring, a urea linker, and an ethyl group, formulated as a hydrochloride salt. While structurally related compounds, particularly those containing pyrrolidine and urea moieties, are explored in medicinal chemistry for various biological activities, no specific toxicological information for this compound is currently available in public databases or safety data sheets.[1][2]

The purpose of this guide is not to report existing data, but to establish a robust, scientifically-sound workflow for generating a comprehensive safety and toxicity profile. This framework is designed to be self-validating, ensuring that decisions at each stage are supported by reliable data, thereby guiding the compound's future development or safe handling in a research setting.

Core Structural Components:

  • Urea Moiety: The parent urea molecule is generally considered non-hazardous.[3][4] However, substituted ureas, such as certain herbicides, can be metabolized into potentially toxic derivatives like anilines, which are known to cause methemoglobinemia.[5]

  • Pyrrolidine Ring: A common scaffold in medicinal chemistry. Its toxicological profile is highly dependent on its substituents.

  • Hydrochloride Salt: The salt form enhances solubility but can contribute to acidity. For instance, simple urea hydrochloride is classified as harmful if swallowed and can cause severe skin burns and eye damage.[6][7]

This initial structural analysis necessitates a cautious approach, assuming potential for skin/eye irritation and unknown systemic toxicity until proven otherwise.

Proposed Tiered Toxicological Testing Strategy

A tiered approach is the most efficient and ethical method for assessing a new chemical entity. It begins with rapid, cost-effective in vitro assays and progresses to more complex studies only if justified by the results and the compound's intended application.

G cluster_0 Tier 1: Foundational In Vitro Assessment cluster_1 Tier 2: Advanced Assessment (Triggered by Tier 1 Results) cluster_2 Tier 3: In Vivo Confirmation (If Warranted) a In Vitro Cytotoxicity (Metabolic & Membrane Integrity) c In Vitro Micronucleus Assay (Clastogenicity & Aneugenicity) a->c If Cytotoxic f Acute Oral Toxicity (e.g., OECD 423) a->f b In Vitro Genotoxicity (Bacterial Reverse Mutation - Ames Test) b->c If Mutagenic c->f If Genotoxic d Cardiotoxicity Screening (e.g., hERG Assay) e Metabolic Stability & ID (Microsomes, Hepatocytes) g Repeat-Dose Toxicity Study (e.g., 28-day, OECD 407) e->g f->g

Caption: Tiered strategy for toxicological assessment.

Tier 1: Foundational In Vitro Assessment

The initial tier focuses on two critical endpoints: cytotoxicity (cell death) and mutagenicity (potential to cause genetic mutations). These assays are fundamental for early-stage hazard identification.

Causality: It is essential to determine the concentration at which a compound causes cell death. This provides a baseline for dosing in other in vitro assays and offers a preliminary indication of acute toxicity. We will use two complementary assays to distinguish between effects on metabolic activity and loss of membrane integrity.

A. MTT Assay (Metabolic Activity) This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. A decrease in signal indicates reduced metabolic activity, which is a proxy for cytotoxicity or cytostatic effects.

B. Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity) This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9] It is a direct measure of cell lysis and necrosis.

Experimental Protocol: Dual Cytotoxicity Assessment

  • Cell Preparation: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a target-relevant line) in 96-well plates and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Treat cells for a relevant exposure period (e.g., 24, 48, or 72 hours). Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.[8]

  • LDH Measurement:

    • After incubation, centrifuge the plate.

    • Transfer a portion of the supernatant to a new plate.

    • Add the LDH reaction mixture as per the manufacturer's kit instructions.

    • Measure absorbance to quantify LDH release.[9]

  • MTT Measurement:

    • To the remaining cells in the original plate, add MTT reagent and incubate for ~4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure absorbance at ~570 nm.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both assays. Significant divergence between MTT and LDH results can indicate specific mechanisms (e.g., mitochondrial dysfunction vs. membrane lysis).

Causality: The Ames test is a regulatory-accepted screen to detect the mutagenic potential of a chemical.[10][11] It uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize histidine, rendering them unable to grow on a histidine-free medium.[12][13] A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow and form colonies.

Trustworthiness: The protocol's validity is ensured by including specific bacterial strains to detect different types of mutations (e.g., TA98 for frameshift, TA100 for base-pair substitutions) and by running the assay with and without a metabolic activation system (S9 fraction).[13] The S9 fraction, derived from rat liver enzymes, is crucial because some chemicals only become mutagenic after being metabolized.[10][14]

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis cluster_3 Controls prep1 Prepare Test Compound Dilutions prep2 Culture Salmonella Strains (e.g., TA98, TA100) prep3 Prepare S9 Mix (for +S9 condition) or Buffer (for -S9 condition) mix Combine in Tube: 1. Salmonella Culture 2. Test Compound 3. S9 Mix or Buffer plate Incubate Plate (48h at 37°C) mix->plate Add to Molten Top Agar & Pour onto Minimal Glucose Plate count Count Revertant Colonies plate->count result Result: Compare compound-treated counts to negative control. A 2-fold increase is typically considered a positive result. count->result neg_ctrl Negative Control (Vehicle Only) pos_ctrl Positive Control (-S9: 2-NF) (+S9: 2-AA)

Sources

The Pyrrolidine Urea Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine urea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide range of diseases. This guide provides a comprehensive technical overview of pyrrolidine urea derivatives, from their fundamental chemical properties and synthesis to their intricate interactions with biological targets and their journey through the drug discovery pipeline. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanisms of action through detailed signaling pathways, and provide practical insights into their synthesis and evaluation.

The Allure of the Pyrrolidine Urea Moiety: A Structural and Physicochemical Perspective

The pyrrolidine ring, a five-membered saturated heterocycle, offers a unique combination of structural features that make it an attractive component in drug design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with the three-dimensional binding pockets of target proteins. The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing aqueous solubility and influencing pharmacokinetic properties.

When combined with a urea linker, the resulting pyrrolidine urea scaffold possesses a rich array of hydrogen bond donors and acceptors. This facilitates strong and specific binding to a variety of biological targets, a characteristic that underpins the broad therapeutic applicability of this chemical class. The urea moiety's ability to form bidentate hydrogen bonds is a particularly powerful feature in achieving high target affinity and selectivity.

Strategic Synthesis of Pyrrolidine Urea Derivatives: A Modular Approach

The synthesis of pyrrolidine urea derivatives typically follows a modular and convergent strategy, allowing for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The most common approach involves the coupling of a substituted pyrrolidine amine with an isocyanate or a carbamoyl chloride.

A cornerstone of this synthetic strategy is the stereoselective preparation of the chiral pyrrolidine building block.[1] Proline and 4-hydroxyproline, readily available from the chiral pool, are common starting materials for the synthesis of these crucial intermediates.[1][2]

Representative Synthetic Workflow:

The following diagram illustrates a general workflow for the synthesis of a pyrrolidine urea derivative, highlighting the key steps and intermediates.

G cluster_0 Pyrrolidine Intermediate Synthesis cluster_1 Isocyanate/Carbamate Intermediate Synthesis cluster_2 Final Coupling and Deprotection Proline L-Proline ProtectedProline N-Boc-L-Proline Proline->ProtectedProline Boc Protection Amine Chiral Pyrrolidine Amine Intermediate ProtectedProline->Amine Amide Coupling & Reduction or Curtius Rearrangement Coupling Urea Formation Amine->Coupling Aniline Substituted Aniline Isocyanate Aryl Isocyanate Aniline->Isocyanate Phosgenation Isocyanate->Coupling Phosgene Phosgene or Triphosgene ProtectedProduct Protected Pyrrolidine Urea Derivative Coupling->ProtectedProduct FinalProduct Final Product ProtectedProduct->FinalProduct Deprotection (if necessary)

Caption: General synthetic workflow for pyrrolidine urea derivatives.

Experimental Protocol: Synthesis of a Representative Pyrrolidinyl Phenylurea CCR3 Antagonist

This protocol is adapted from the synthesis of potent CCR3 antagonists and serves as a representative example.[3]

Step 1: Synthesis of the Pyrrolidine Amine Intermediate

  • To a solution of (R)-1-Boc-3-aminopyrrolidine in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting amide is then reduced using a suitable reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) to yield the corresponding amine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Urea Formation

  • To a solution of the synthesized pyrrolidine amine (1.0 eq) in DCM, add the desired substituted phenyl isocyanate (1.05 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final pyrrolidinyl phenylurea derivative.

Step 3: Characterization

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the purity of the compound using high-performance liquid chromatography (HPLC).

Therapeutic Applications and Mechanisms of Action: A Target-Centric Exploration

Pyrrolidine urea derivatives have demonstrated efficacy against a multitude of biological targets, leading to their investigation in a wide array of therapeutic areas.

CCR3 Antagonists for Inflammatory Diseases

The C-C chemokine receptor type 3 (CCR3) is a key player in the inflammatory response, particularly in allergic conditions like asthma, as it mediates the recruitment of eosinophils.[4][5] Pyrrolidine urea derivatives have been developed as potent and selective CCR3 antagonists.[3]

Mechanism of Action: By binding to CCR3, these antagonists block the interaction of the receptor with its natural ligands, such as eotaxin.[5][6] This inhibition prevents the activation of downstream signaling pathways, ultimately leading to a reduction in eosinophil migration and activation.[4]

Eotaxin Eotaxin CCR3 CCR3 Receptor Eotaxin->CCR3 G_protein Gi/o Protein CCR3->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Eosinophil Chemotaxis & Activation Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, p38) PKC->MAPK MAPK->Chemotaxis Inhibitor Pyrrolidine Urea Antagonist Inhibitor->CCR3 blocks

Caption: CCR3 signaling pathway and its inhibition.

MCH-R1 Antagonists for Obesity

The melanin-concentrating hormone receptor 1 (MCH-R1) plays a crucial role in the regulation of appetite and energy homeostasis.[7][8] Antagonists of MCH-R1 are being investigated as potential treatments for obesity.[9][10][11][12]

Mechanism of Action: MCH-R1 is a G protein-coupled receptor that, upon activation by melanin-concentrating hormone (MCH), couples to Gi/o and Gq proteins.[13][14] This leads to a decrease in cAMP levels and an increase in intracellular calcium, promoting food intake.[13][14] Pyrrolidine urea-based MCH-R1 antagonists block these signaling pathways, thereby reducing appetite and promoting weight loss.[9]

11β-HSD1 Inhibitors for Metabolic Syndrome and Cognitive Disorders

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[1][15][16] Overactivity of 11β-HSD1 is implicated in metabolic syndrome and age-related cognitive decline.[16][17][18][19] Pyrrolidine-pyrazole ureas are a class of potent and selective 11β-HSD1 inhibitors.[20][21]

Mechanism of Action: By inhibiting 11β-HSD1, these compounds reduce the local concentration of active glucocorticoids in target tissues.[16] This leads to improved insulin sensitivity, reduced adiposity, and potential neuroprotective effects.[15][19]

NAAA Inhibitors for Pain and Inflammation

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[22][23][24][25][26][27] Inhibition of NAAA is a promising strategy for the treatment of chronic pain and inflammation.[22][28][29][30][31]

Mechanism of Action: NAAA inhibitors block the degradation of PEA, leading to its accumulation.[26] Elevated PEA levels then activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in inflammation and metabolism.[22][23] This activation leads to a reduction in pro-inflammatory cytokine production and a decrease in pain signaling.[22][26]

PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA PPARa PPAR-α PEA->PPARa activates Degradation Degradation Products NAAA->Degradation Nucleus Nucleus PPARa->Nucleus translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Anti_inflammatory Anti-inflammatory & Analgesic Effects Gene_Expression->Anti_inflammatory Inhibitor Pyrrolidine Urea NAAA Inhibitor Inhibitor->NAAA inhibits

Caption: NAAA-mediated signaling and its inhibition.

TrkA Kinase Inhibitors for Pain and Cancer

Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for nerve growth factor (NGF). The NGF-TrkA signaling pathway is a key driver of pain, particularly in chronic inflammatory conditions and cancer.[32][33][34][35][36]

Mechanism of Action: Upon binding of NGF, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[35] These pathways lead to the sensitization of nociceptors and can also promote tumor cell proliferation and survival.[34][35] Pyrrolidine urea derivatives have been designed as TrkA inhibitors, blocking these downstream effects.[34]

ASK1 Inhibitors for Inflammatory and Fibrotic Diseases

Apoptosis signal-regulating kinase 1 (ASK1) is a mitogen-activated protein kinase kinase kinase (MAP3K) that is activated by various stress signals, including reactive oxygen species (ROS) and inflammatory cytokines.[37][38][39][40] ASK1 plays a central role in the activation of the JNK and p38 MAPK pathways, which are involved in apoptosis, inflammation, and fibrosis.[37][38][41]

Mechanism of Action: Pyrrolidinyl urea derivatives can inhibit the kinase activity of ASK1, thereby preventing the phosphorylation and activation of its downstream targets, MKK3/6 and MKK4/7.[38] This blockade of the ASK1-p38/JNK signaling axis has therapeutic potential in a range of diseases, including non-alcoholic steatohepatitis (NASH), diabetic nephropathy, and cardiovascular diseases.[38][41]

Stress Stress Signals (ROS, TNF-α) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK activates p38 p38 MKK3_6->p38 activates Apoptosis Apoptosis, Inflammation, Fibrosis JNK->Apoptosis p38->Apoptosis Inhibitor Pyrrolidine Urea ASK1 Inhibitor Inhibitor->ASK1 inhibits

Sources

Review of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive review of this compound, a molecule of interest within medicinal chemistry. Due to the limited direct literature on this specific compound, this document leverages established chemical principles and data from structurally related analogues to present a predictive analysis. It covers proposed synthetic methodologies, predicted physicochemical properties, and a discussion of its potential pharmacological relevance. Detailed, hypothetical experimental protocols and workflow diagrams are provided to guide researchers in the synthesis and exploration of this and similar pyrrolidinylurea derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern pharmacology due to their diverse biological activities.[1] Among these, the pyrrolidine ring, a five-membered saturated heterocycle, is a core structure in numerous natural products, alkaloids, and synthetic drugs.[2][3] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, which is critical for specific and high-affinity interactions with biological targets.[3]

The urea functional group is another privileged motif in drug design, known for its ability to form stable hydrogen bond networks with protein active sites.[4][5] Aryl and heteroaryl substituted ureas are found in a wide array of therapeutic agents, including enzyme inhibitors and receptor modulators.[5] The combination of a pyrrolidine ring and a urea moiety creates the pyrrolidinylurea scaffold, a structure with significant potential for biological activity. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[6]

This guide focuses on a specific, less-explored member of this family: this compound. The objective is to provide a detailed technical overview by proposing viable synthetic routes, predicting key chemical properties, and exploring potential therapeutic applications based on the established pharmacology of related compounds.

Chemical Identity and Predicted Properties

The chemical structure of the target compound consists of a pyrrolidine ring substituted at the 3-position with an N-ethylurea group. The hydrochloride salt form enhances its aqueous solubility and stability, a common strategy for drug formulation.[7]

Chemical Structure:

  • Free Base: 3-Ethyl-1-(pyrrolidin-3-yl)urea

  • Hydrochloride Salt: this compound

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₅N₃O · HClCalculated
Molecular Weight 193.68 g/mol Calculated
IUPAC Name 1-ethyl-3-(pyrrolidin-3-yl)urea hydrochlorideNomenclature
Predicted XLogP3 -1.2PubChem Analogue Data[8]
Predicted Hydrogen Bond Donors 3Calculated
Predicted Hydrogen Bond Acceptors 2Calculated
Predicted pKa (most basic) ~9.5 (pyrrolidine nitrogen)Analogue Data

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct and efficient strategy involves the reaction of a 3-aminopyrrolidine precursor with an ethyl isocyanate, followed by salt formation.

Primary Synthetic Strategy: Isocyanate Addition

This approach is centered on the nucleophilic addition of the primary amine of 3-aminopyrrolidine to the electrophilic carbonyl carbon of ethyl isocyanate. Due to the reactivity of the pyrrolidine's secondary amine, it is advantageous to use an N-protected 3-aminopyrrolidine to ensure regioselectivity. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions, which can be combined with the final hydrochloride salt formation step.

The overall workflow is depicted below:

Synthetic Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Urea Formation cluster_2 Step 3: Deprotection & Salt Formation 3-Aminopyrrolidine 3-Aminopyrrolidine N-Boc-3-aminopyrrolidine N-Boc-3-aminopyrrolidine 3-Aminopyrrolidine->N-Boc-3-aminopyrrolidine (Boc)₂O, Base Boc-Anhydride Boc-Anhydride Protected_Urea N-Boc-3-(3-ethylureido)pyrrolidine N-Boc-3-aminopyrrolidine->Protected_Urea CH₃CH₂NCO, Solvent Ethyl_Isocyanate Ethyl_Isocyanate Final_Product 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride Protected_Urea->Final_Product HCl in Dioxane/EtOH HCl_Solution HCl_Solution

Primary synthetic workflow for the target compound.

Key Intermediates and Reagents:

  • (R,S)-3-Aminopyrrolidine: This key starting material can be synthesized from various precursors, including α-amino acids like D-alanine, which allows for stereoselective synthesis if a specific enantiomer is desired.[1][9] It is commercially available as a free base or dihydrochloride salt.

  • Ethyl Isocyanate: A commercially available reagent used to install the ethylurea moiety. Isocyanates are highly reactive towards nucleophiles like amines.[10][11]

  • Protecting Groups: N-Boc is commonly used for the pyrrolidine nitrogen to prevent side reactions.

  • Acidic Deprotection/Salt Formation: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane, ethanol, or diethyl ether is typically used to remove the Boc group and concurrently form the hydrochloride salt.[12][13]

Alternative Synthetic Routes

While isocyanate addition is the most direct method, other well-established techniques for urea synthesis can be employed, offering flexibility in reagent availability and scalability.[4]

  • Using Phosgene Equivalents: Reagents like N,N'-Carbonyldiimidazole (CDI) serve as safer alternatives to highly toxic phosgene.[4] The synthesis would involve activating N-Boc-3-aminopyrrolidine with CDI to form an imidazolyl carbamate intermediate, which is then displaced by ethylamine.

  • From Carbamates: A phenyl carbamate of N-Boc-3-aminopyrrolidine can be prepared and subsequently reacted with ethylamine to yield the desired urea. This method is mild and efficient.[14]

  • Direct Carbonylation: Modern methods allow for the synthesis of ureas directly from amines and carbon dioxide (CO₂) using specific catalysts, presenting a greener alternative, though optimization may be required.[15]

Hypothetical Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the primary synthetic strategy.

Protocol 1: Synthesis of tert-butyl (R,S)-3-aminopyrrolidine-1-carboxylate
  • Reaction Setup: To a stirred suspension of (R,S)-3-aminopyrrolidine dihydrochloride (1 eq.) and a suitable base such as potassium carbonate (2.5 eq.) in methanol (10 mL/g) under an argon atmosphere, cool the mixture to 0-5 °C.[16]

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in methanol dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the suspension under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the pure N-Boc protected intermediate.

Protocol 2: Synthesis of tert-butyl (R,S)-3-(3-ethylureido)pyrrolidine-1-carboxylate
  • Reaction Setup: Dissolve tert-butyl (R,S)-3-aminopyrrolidine-1-carboxylate (1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an argon atmosphere.

  • Reagent Addition: Add ethyl isocyanate (1.05 eq.) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the disappearance of the starting amine by TLC. The product often precipitates from the reaction mixture.

  • Isolation: If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The product is often pure enough for the next step without further purification.

Protocol 3: Synthesis of this compound
  • Reaction Setup: Suspend or dissolve the protected urea from the previous step in a suitable organic solvent such as methanol or ethyl acetate.

  • Deprotection/Salt Formation: Add a solution of HCl in dioxane (4M) or ethanol (e.g., 3-4 eq.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The product hydrochloride salt will typically precipitate from the solution.

  • Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield the final product.[13]

Potential Pharmacological Significance

While no specific biological activity has been reported for this compound, the pyrrolidinylurea scaffold is present in numerous compounds with diverse pharmacological profiles. Analysis of these related structures allows for an informed prediction of potential therapeutic applications.[6]

  • Anticancer Activity: Many small molecule kinase inhibitors feature urea linkages. The pyrrolidine scaffold can provide key interactions in the ATP-binding pocket of various kinases. Furthermore, pyrrolidine derivatives have shown direct cytotoxic effects against cancer cell lines.[2]

  • Anti-inflammatory and Immunomodulatory Effects: Pyrrolidine derivatives have been developed as antagonists for chemokine receptors like CCR2, which are involved in inflammatory processes.[17]

  • Antiviral and Antimicrobial Activity: The pyrrolidine ring is a common feature in antiviral drugs, particularly those targeting viral proteases or polymerases.[6]

  • Central Nervous System (CNS) Activity: The pyrrolidine structure is a core component of several CNS-active drugs. Its ability to confer specific stereochemistry is crucial for receptor subtype selectivity.[18]

Pharmacological Potential Scaffold Pyrrolidinylurea Scaffold Anticancer Anticancer Scaffold->Anticancer Kinase Inhibition Anti-inflammatory Anti-inflammatory Scaffold->Anti-inflammatory Chemokine Receptor Antagonism Antiviral Antiviral Scaffold->Antiviral Enzyme Inhibition CNS_Activity CNS Activity Scaffold->CNS_Activity Receptor Modulation

Potential therapeutic areas for the pyrrolidinylurea scaffold.

Conclusion

This compound is a synthetically accessible molecule that belongs to the pharmacologically relevant class of pyrrolidinylurea compounds. This guide has outlined a robust and logical synthetic pathway, predicated on well-established chemical reactions such as isocyanate addition to a protected aminopyrrolidine intermediate. While direct biological data is unavailable, the analysis of structurally related compounds suggests that it holds potential for investigation in oncology, immunology, and neuroscience. The provided protocols and theoretical framework serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this and other novel substituted pyrrolidinylurea derivatives.

References

  • Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]

  • Tomishige, K., et al. (n.d.). Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. huscap. Retrieved from [Link]

  • Jiang, T., et al. (2008). Solvent-free synthesis of substituted ureas from CO 2 and amines with a functional ionic liquid as the catalyst. Green Chemistry. Retrieved from [Link]

  • Costi, R., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • Reddy, K. U. M., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ijc.org. Retrieved from [Link]

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010). PubMed. Retrieved from [Link]

  • 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine. (2008). PubMed. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • 3-Aminopyrrolidines from r-Aminoacids: Total Synthesis of (+)-Nemonapride from D-Alanine. (n.d.). American Chemical Society. Retrieved from [Link]

  • 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. (2008). ACS Publications. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2023). Spectroscopy Online. Retrieved from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. (2020). ResearchGate. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). RUA. Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Retrieved from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyrrolidine alkaloids and their promises in pharmacotherapy. (n.d.). ResearchGate. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.). Google Patents.
  • Practical synthesis of urea derivatives. (n.d.). Google Patents.
  • 3-Aminopyrrolidine. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from [Link]

  • RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(3-caprolactone) and amino acid derivatives. (2005). CONICET. Retrieved from [Link]

  • Isocyanate-based multicomponent reactions. (2024). PMC - NIH. Retrieved from [Link]

  • Reactions carried out between the isocyanate groups with (A) amino... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Target Engagement & Validation Strategies for 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on designing and executing target engagement studies for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride .

Based on its chemical structure, this molecule is classified as a privileged fragment scaffold rather than a fully optimized clinical candidate. It is frequently employed in Fragment-Based Drug Discovery (FBDD) to probe polar sub-pockets in targets such as Soluble Epoxide Hydrolase (sEH) , Kinases (e.g., ASK1, TrkA) , and Viral Methyltransferases .

A Technical Guide for Fragment-Based Discovery & Deorphanization

Executive Summary & Compound Profile

This compound is a low-molecular-weight, polar fragment used to interrogate hydrogen-bonding networks within protein active sites. Unlike lipophilic drug candidates, this molecule typically exhibits low-affinity (high


M to mM)  but high-ligand-efficiency (LE)  binding.

Its "target engagement" is rarely about a single nanomolar interaction but rather about validating its binding mode to serve as a starting point for "Fragment Growing" or "Linking."

PropertyDescription
Role Fragment Hit, Chemical Probe, Building Block
Primary Pharmacophore Urea linker: Dual H-bond donor/acceptor (mimics peptide bonds).Pyrrolidine ring: Solubilizing basic amine; vector for 3D growth.
Key Target Classes Hydrolases: Soluble Epoxide Hydrolase (sEH) (Catalytic triad interaction).Kinases: Type II inhibitors (binding DFG-out pocket).Viral Enzymes: NS5 Methyltransferases (Allosteric pockets).
Detection Challenge Rapid off-rates (

) require biophysical assays (SPR, NMR) over wash-heavy biochemical assays (ELISA).

Mechanism of Engagement: The Urea-Pyrrolidine Motif

To design a valid study, you must understand how this molecule binds. It does not rely on hydrophobic collapse but on precise polar contacts.

The "Anchoring" Mechanism

In the context of Soluble Epoxide Hydrolase (sEH) (a canonical target for urea scaffolds), the urea moiety acts as a "catalytic anchor."

  • Tyrosine/Aspartic Acid Clamp: The two urea hydrogens form hydrogen bonds with the backbone oxygen of an aspartic acid (e.g., Asp335 in sEH) and the hydroxyl of a tyrosine (e.g., Tyr383).

  • Pyrrolidine Vector: The pyrrolidine ring sits in the polar "opening" of the pocket, often interacting with solvent or surface residues, making it an ideal exit vector for growing the molecule.

Signaling Pathway Visualization (sEH Example)

The following diagram illustrates the downstream effects of engaging sEH with a urea-based inhibitor, leading to the accumulation of anti-inflammatory EETs (Epoxyeicosatrienoic acids).

sEH_Pathway ArachidonicAcid Arachidonic Acid CYP450 CYP450 Epoxygenases ArachidonicAcid->CYP450 EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Metabolism CYP450->EETs DHETs DHETs (Pro-inflammatory / Inactive) EETs->DHETs Hydrolysis by sEH Vasodilation Vasodilation EETs->Vasodilation AntiInflammation Reduced Inflammation EETs->AntiInflammation sEH Soluble Epoxide Hydrolase (TARGET) Inhibitor 3-Ethyl-1-(pyrrolidin-3-yl)urea (Inhibitor) Inhibitor->sEH Blocks

Caption: Mechanism of Action: The urea fragment inhibits sEH, preventing the degradation of beneficial EETs into inactive DHETs.

Target Engagement Workflows

Because 3-Ethyl-1-(pyrrolidin-3-yl)urea is a fragment, standard


 assays may be insufficiently sensitive. You must use a tiered approach prioritizing biophysical validation .
Workflow Diagram

Engagement_Workflow cluster_0 Tier 1: Biophysical (Binding) cluster_1 Tier 2: Structural (Mode) cluster_2 Tier 3: Functional (Activity) SPR Surface Plasmon Resonance (SPR) XRay X-ray Crystallography (Soaking) SPR->XRay Valid Binders NMR Ligand-Observed NMR (STD/WaterLOGSY) NMR->XRay Enzymatic Fluorescent Activity Assay (PHOME/ADP-Glo) XRay->Enzymatic Rational Design CETSA Cellular Thermal Shift (CETSA) Enzymatic->CETSA Cellular Proof

Caption: Tiered validation workflow. Biophysical methods are mandatory for fragments before moving to functional assays.[1]

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Rationale: SPR is the gold standard for detecting the fast on/off rates typical of this low-molecular-weight urea.

Materials:

  • Instrument: Biacore T200 or 8K (Cytiva).

  • Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO (Critical for solubility matching).

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein (e.g., sEH or Kinase domain) to a level of ~3000-5000 RU. High density is required for fragment detection.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Sample Preparation:

    • Dissolve 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl in 100% DMSO to 100 mM.

    • Dilute into running buffer to generate a concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000

      
      M.
      
  • Injection:

    • Contact time: 30 seconds (fast association).

    • Dissociation time: 15 seconds (fast dissociation expected).

    • Flow rate: 30

      
      L/min.
      
  • Analysis:

    • Use "Steady State Affinity" fitting (Plot

      
       vs. Concentration).
      
    • Do not attempt Kinetic fitting (

      
      ) if the sensorgram is "square-wave" (too fast to resolve).
      
    • Calculate

      
      . Expect values in the 
      
      
      
      M -
      
      
      range.
Protocol B: Fluorescent sEH Hydrolysis Assay (Functional)

Rationale: If the target is sEH, this assay confirms that binding actually inhibits catalysis.

Materials:

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Non-fluorescent until hydrolyzed.

  • Enzyme: Recombinant human sEH (1 nM final).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Methodology:

  • Pre-incubation: Incubate 1 nM sEH with the urea compound (serial dilution 1 nM to 100

    
    M) for 15 minutes at 30°C.
    
  • Start Reaction: Add PHOME substrate (final concentration

    
    , typically 5-10 
    
    
    
    M).
  • Measurement: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 30 minutes.

  • Data Processing:

    • Calculate the slope (RFU/min) for the linear portion.

    • Normalize to DMSO control (100% activity).

    • Fit to a 4-parameter logistic equation to determine

      
      .
      

Data Interpretation & Troubleshooting

Interpreting Fragment Data

When working with 3-Ethyl-1-(pyrrolidin-3-yl)urea, "success" looks different than with a potent drug.

ObservationInterpretationAction
SPR: Square-wave sensorgram Fast on/off rate. Typical for fragments.[2]Valid binder.[3] Use steady-state fitting for

.
SPR: Super-stoichiometric binding Binding signal >

.
Non-specific aggregation. Add detergent (0.05% Tween-20) or re-check solubility.
Enzymatic: Weak Inhibition (

M)
Low affinity but potentially high Ligand Efficiency (LE).Calculate LE =

. If LE > 0.3, it is a high-quality starting point.
CETSA: No shift Compound not stabilizing protein or not entering cell.Perform "Lysate CETSA" to bypass permeability issues.
Ligand Efficiency (LE) Calculation

For this molecule (MW ~157 free base, ~11 non-hydrogen atoms): If


 (

):

Conclusion:[4] An LE of 0.54 is excellent . Even with weak potency, the molecule is binding very efficiently per atom, validating it as a superb scaffold for optimization.

References

  • Structural Genomics Consortium (SGC). (2020). Fragment-Based Screening of Urea Derivatives against Soluble Epoxide Hydrolase.

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211–219.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789–1808.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122.

  • Giannetti, A. M. (2011). "From experimental data to binding energy: a tutorial for the analysis of SPR binding data." Methods in Enzymology, 501, 333-356.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride . This compound represents a critical pharmacophore in medicinal chemistry, often serving as a core scaffold for kinase inhibitors and GPCR modulators.

The synthesis utilizes a two-step sequence:

  • Nucleophilic addition of tert-butyl 3-aminopyrrolidine-1-carboxylate to ethyl isocyanate.

  • Acidolytic deprotection of the Boc group using anhydrous HCl in 1,4-dioxane.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes isocyanate addition, avoiding the generation of HCl or leaving groups during the coupling step.

  • Scalability: The workflow avoids column chromatography for the final salt, relying on precipitation for purification.

  • Safety: Eliminates the use of phosgene or triphosgene equivalents.

Strategic Retrosynthesis & Pathway

The synthetic strategy relies on the differential reactivity of the two nitrogen atoms. The pyrrolidine ring nitrogen is protected (Boc) to direct regioselectivity to the primary exocyclic amine.

Reaction Pathway Diagram

G SM Start: tert-butyl 3-aminopyrrolidine- 1-carboxylate Inter Intermediate: N-Boc-Protected Urea SM->Inter DCM, 0°C to RT (Nucleophilic Addition) Reagent Reagent: Ethyl Isocyanate Reagent->Inter Product Final Product: 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride Inter->Product Deprotection (- Isobutene, - CO2) Deprotect Reagent: 4M HCl in Dioxane Deprotect->Product

Figure 1: Synthetic pathway from protected aminopyrrolidine to the final urea salt.[1][2][3][4][5]

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[6][7]Role
tert-Butyl 3-aminopyrrolidine-1-carboxylate18621-18-6 (racemic)*1.0Starting Material
Ethyl isocyanate109-90-01.1Electrophile
Dichloromethane (DCM)75-09-2SolventReaction Medium
4M HCl in 1,4-DioxaneN/A5.0Deprotection Agent
Diethyl Ether60-29-7Anti-solventPrecipitation

*Critical Note on Stereochemistry: The starting material contains a chiral center at the 3-position. This protocol applies to (R), (S), or racemic starting materials. If using enantiopure starting material (e.g., (S)-(-)-1-Boc-3-aminopyrrolidine, CAS 147081-44-5), ensure optical rotation checks are performed on the final product.

Equipment
  • Flame-dried round-bottom flask (RBF) with magnetic stir bar.

  • Inert gas line (Nitrogen or Argon).

  • Pressure-equalizing addition funnel.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Urea Formation (Intermediate Synthesis)

Objective: Synthesis of tert-butyl 3-(3-ethylureido)pyrrolidine-1-carboxylate.

  • Preparation: Charge a flame-dried 250 mL RBF with tert-butyl 3-aminopyrrolidine-1-carboxylate (10.0 g, 53.7 mmol) and anhydrous DCM (100 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add Ethyl isocyanate (4.67 mL, 59.0 mmol, 1.1 equiv) dropwise over 15 minutes.

    • Caution: Ethyl isocyanate is toxic and lachrymatory. Handle strictly in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The amine starting material (ninhydrin active) should disappear.

  • Workup:

    • Wash the organic layer with water (2 x 50 mL) to remove excess isocyanate/urea byproducts.

    • Wash with brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Result: The intermediate is typically obtained as a white to off-white solid. It can often be carried forward without column chromatography if purity >95% by NMR.

Step 2: Boc-Deprotection & Salt Formation

Objective: Cleavage of the Boc group to yield the target hydrochloride salt.[8]

  • Dissolution: Dissolve the crude intermediate from Step 1 (approx. 13.8 g) in anhydrous 1,4-dioxane (30 mL) or minimal DCM (20 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in 1,4-dioxane (67 mL, ~5 equiv) dropwise.

    • Note: Gas evolution (Isobutene/CO2) will occur. Ensure the vessel is vented through a bubbler.

  • Cleavage: Stir at RT for 2–4 hours. A thick white precipitate should form.

  • Precipitation: Dilute the reaction mixture with Diethyl Ether (150 mL) to maximize precipitation of the hydrochloride salt.

  • Isolation: Filter the solid under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake with fresh Diethyl Ether (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Workup Logic Flowchart

Workup RxnMix Reaction Mixture (Step 2 Complete) Precip Add Diethyl Ether (Induce Precipitation) RxnMix->Precip Filter Vacuum Filtration Precip->Filter Wash Wash Cake with Et2O Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Figure 2: Isolation workflow for the hydrochloride salt.

Analytical Validation (Expected Data)

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHighly hygroscopic; store in desiccator.
Yield 85% – 95% (over 2 steps)High efficiency due to precipitation method.

H NMR (DMSO-

)

9.1-9.4 (br s, 2H,

), 6.1 (m, 1H, Urea NH), 4.2 (m, 1H, CH), 3.0-3.4 (m, 6H), 1.0 (t, 3H,

).
Key diagnostic: Loss of Boc singlet (~1.4 ppm). Presence of broad ammonium protons.
Mass Spec (ESI) [M+H]

= 158.13
Corresponds to free base mass (

).

Troubleshooting & Critical Parameters

  • Hygroscopicity: The HCl salt is prone to absorbing moisture, which can lead to a "gumming" effect during filtration.

    • Solution: Perform filtration rapidly under a stream of nitrogen. If the product gums, triturate with acetonitrile/ether to restore crystallinity.

  • Excess Isocyanate: If the intermediate smells strongly of isocyanate, the wash step was insufficient.

    • Solution: Triturate the intermediate with hexanes before the deprotection step.

  • Incomplete Deprotection:

    • Check: If NMR shows residual Boc signals, re-subject the solid to 4M HCl/Dioxane for an additional 2 hours.

References

  • Boc Deprotection Methodology: Han, G., Tamaki, M., & Hruby, V. J. (2001).[3][9][10] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[3][9] Journal of Peptide Research, 58(4), 338–341.[3][9]

  • Urea Synthesis via Isocyanates: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.

  • Starting Material Data (PubChem): tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (CID 854071).

Sources

Application Notes and Protocols for 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed experimental protocol for the synthesis, purification, and characterization of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. These guidelines are intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. The protocols herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to ensure both technical accuracy and practical success.

Introduction

Urea and pyrrolidine moieties are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The unique hydrogen bonding capabilities of the urea functional group contribute significantly to its interaction with biological targets, while the pyrrolidine ring offers a versatile three-dimensional structure that can be tailored to fit into specific binding pockets.[1] The title compound, this compound, combines these two key pharmacophores, suggesting its potential as a valuable building block or a lead compound in drug discovery programs. This guide will detail a robust synthetic route to this compound and outline its characterization and potential applications.

Chemical Profile and Safety Precautions

PropertyValueSource
IUPAC Name 1-ethyl-3-(pyrrolidin-3-yl)urea hydrochlorideN/A
Molecular Formula C₇H₁₆ClN₃ON/A
Molecular Weight 193.67 g/mol N/A
Appearance Expected to be a white to off-white solidN/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol[3]

Safety:

  • 3-Aminopyrrolidine: This precursor is corrosive and can cause severe skin burns and eye damage.[4]

  • Ethyl Isocyanate: This reagent is highly flammable, toxic if inhaled, and a lachrymator.

  • Hydrochloric Acid: A corrosive acid that can cause severe burns.

Handling Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Synthetic Workflow

The synthesis of this compound is a two-step process, starting from a protected 3-aminopyrrolidine derivative. The overall workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Urea Formation cluster_1 Step 2: Deprotection and Salt Formation Boc-3-aminopyrrolidine Boc-3-aminopyrrolidine Reaction1 Reaction in Anhydrous Solvent (e.g., DCM) Boc-3-aminopyrrolidine->Reaction1 Ethyl_Isocyanate Ethyl Isocyanate Ethyl_Isocyanate->Reaction1 Protected_Urea 1-Boc-3-(3-ethylureido)pyrrolidine Reaction1->Protected_Urea Protected_Urea_Input 1-Boc-3-(3-ethylureido)pyrrolidine Reaction2 Acidic Deprotection Protected_Urea_Input->Reaction2 HCl_Solution HCl in a suitable solvent (e.g., Dioxane or Ethanol) HCl_Solution->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1-Boc-3-(3-ethylureido)pyrrolidine

This step involves the reaction of a commercially available N-Boc protected 3-aminopyrrolidine with ethyl isocyanate to form the protected urea derivative. The Boc (tert-butyloxycarbonyl) protecting group is essential to prevent side reactions at the pyrrolidine nitrogen.

Materials:

  • tert-butyl 3-aminopyrrolidine-1-carboxylate (Boc-3-aminopyrrolidine)

  • Ethyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-3-aminopyrrolidine (1.0 equivalent) in anhydrous DCM.

  • Addition of Isocyanate: To the stirred solution, add ethyl isocyanate (1.05 equivalents) dropwise at 0 °C (ice bath). The reaction is typically exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product is often pure enough for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Synthesis of this compound

This final step involves the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt.

Materials:

  • 1-Boc-3-(3-ethylureido)pyrrolidine (from Part 1)

  • 4 M HCl in 1,4-dioxane or a solution of acetyl chloride in ethanol

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Deprotection: Dissolve the crude 1-Boc-3-(3-ethylureido)pyrrolidine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Acidification: To this solution, add an excess of 4 M HCl in 1,4-dioxane (typically 3-5 equivalents) and stir at room temperature for 2-6 hours. Alternatively, a solution of acetyl chloride in ethanol can be used to generate HCl in situ.[3]

  • Precipitation: The hydrochloride salt will often precipitate out of the solution. The precipitation can be further induced by the addition of a non-polar solvent like anhydrous diethyl ether.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any non-polar impurities, and dry under vacuum.

Purification and Characterization

Purification:

Recrystallization is the preferred method for purifying the final hydrochloride salt.[3] A suitable solvent system would be a polar protic solvent like isopropanol or ethanol, potentially with the addition of a non-polar co-solvent like diethyl ether to induce crystallization.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), pyrrolidine ring protons, and exchangeable protons of the urea and ammonium groups. The integration of the signals should be consistent with the number of protons in the molecule.[5][6]
¹³C NMR Resonances for the carbonyl carbon of the urea, and the aliphatic carbons of the ethyl and pyrrolidine moieties.[5]
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the free base of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the urea and ammonium groups, C=O stretching of the urea, and C-N stretching.
Elemental Analysis The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated theoretical values.

Application Notes

The structural motifs present in this compound suggest its potential utility in several areas of drug discovery and development.

Application_Notes cluster_applications Potential Applications Target_Compound This compound Kinase_Inhibitors Kinase Inhibitors Target_Compound->Kinase_Inhibitors Urea moiety is a common hinge-binding motif GPCR_Ligands GPCR Ligands Target_Compound->GPCR_Ligands Pyrrolidine as a scaffold for GPCR interaction Antimicrobial_Agents Antimicrobial Agents Target_Compound->Antimicrobial_Agents Urea derivatives have shown antimicrobial activity [24] Fragment_Based_Screening Fragment-Based Drug Discovery Target_Compound->Fragment_Based_Screening As a building block for larger molecules

Caption: Potential applications of this compound.

  • Kinase Inhibitors: The N,N'-disubstituted urea moiety is a well-established hinge-binding motif in many kinase inhibitors.[1] This compound could serve as a starting point for the development of novel inhibitors targeting various kinases implicated in cancer and other diseases.

  • GPCR Ligands: The pyrrolidine ring is a common scaffold in ligands for G-protein coupled receptors (GPCRs). Further functionalization of the pyrrolidine nitrogen could lead to potent and selective GPCR modulators.

  • Antimicrobial Agents: Numerous urea derivatives have been reported to possess antibacterial and antifungal properties.[7] This compound could be screened for its antimicrobial activity against a panel of pathogenic microorganisms.

  • Fragment-Based Drug Discovery: Due to its relatively small size and the presence of key pharmacophoric features, this compound can be a valuable fragment for screening against various biological targets.

Conclusion

This document provides a comprehensive and practical guide for the synthesis and characterization of this compound. The detailed protocols and the underlying scientific rationale are intended to empower researchers to successfully prepare and utilize this compound in their research endeavors. The potential applications outlined herein highlight the value of this molecule as a versatile building block in the ongoing quest for novel therapeutic agents.

References

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. (2010).
  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10763-10769.
  • Organic Chemistry Portal.
  • BenchChem. (2025).
  • Couturier, C., et al. (2008). 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine. The Journal of Organic Chemistry, 73(3), 1160-1163.
  • EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine deriv
  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.
  • Couturier, C., et al. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry, 73(3), 1160-1163.
  • Couturier, C., et al. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)
  • Good yields of N-substituted ureas were obtained by reacting amines with N-nitroso-N-methylurea in aqueous solution.
  • ResearchGate. (2017).
  • Method for removing salt from hydrochloride-1-amido glycolyurea.
  • BenchChem. (2025).
  • Method for using urea hydrochloride.
  • Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRAS G12C inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 117391. (2025).
  • Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Drug Testing and Analysis, 15(3), 295-307. (2023).
  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 30(3), 689. (2025).
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 949392. (2022).
  • (SS) 1 Experiment Object: Determine the degree of hydrolysis of urea hydrochloride by studying the hydrolysis of acid (HCl)
  • Reactions of 4 methylphenyl isocyanate with amino acids.
  • Veeprho. N-Nitroso pyrrolidine (NPYR) | CAS 930-55-2.
  • Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483.
  • RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Antibiotics, 12(5), 849. (2023).
  • Al-Hourani, B. J., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(20), 3658.
  • Isocyanate-based multicomponent reactions. RSC Advances, 14(52), 38043-38062. (2024).
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • PubChem. 3-Aminopyrrolidine.
  • ChemicalBook. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum.
  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. The Journal of Organic Chemistry, 65(19), 6123-6129. (2000).

Sources

Application Note: Optimization of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride (CAS: 1461709-19-2) in in vitro cell culture systems. While often categorized as a chemical building block or fragment in drug discovery libraries, substituted ureas of this class are frequently investigated for their potential as kinase inhibitors, receptor ligands (e.g., Histamine H3/H4), or metabolic modulators.

This guide focuses on the physicochemical handling, solubility optimization, and standardized dosing protocols required to generate reproducible biological data with this compound.

Introduction & Mechanism

This compound is a small molecule comprised of a urea core flanked by an ethyl group and a pyrrolidin-3-yl moiety.[1] The presence of the pyrrolidine ring (a secondary amine) in the hydrochloride salt form confers high water solubility compared to neutral ureas.

Relevance in Research:

  • Fragment-Based Drug Discovery (FBDD): Used as a polar scaffold to probe hydrogen-bonding interactions in ATP-binding pockets of kinases or hydrolases.

  • Signaling Modulation: Urea derivatives are privileged structures in medicinal chemistry, often serving as pharmacophores for inhibiting soluble epoxide hydrolase (sEH) or modulating G-protein coupled receptors (GPCRs).

  • Synthetic Intermediate: Precursor for complex bioactive molecules; however, in cell culture, it is often tested to establish baseline toxicity or off-target activity of the "urea-pyrrolidine" motif.

Preparation & Handling

Solubility & Stock Solution

The hydrochloride salt significantly enhances aqueous solubility. However, for cell culture consistency, DMSO is often preferred for stock solutions to prevent precipitation upon freezing/thawing, though sterile water is a viable alternative for this specific salt.

SolventSolubility LimitStabilityRecommendation
DMSO ~50 mMHigh (Months at -20°C)Primary Choice (Standardizes vehicle controls)
Water (Sterile) >100 mMModerate (Hydrolysis risk over time)Use for immediate acute assays only
Ethanol Low/ModerateLow (Evaporation issues)Not Recommended
Reconstitution Protocol

Target Stock Concentration: 10 mM (allows 1000x dilution for 10 µM final).

  • Weighing: Accurately weigh 1.94 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (or Water).

  • Mixing: Vortex vigorously for 30 seconds. If using DMSO, the solution may warm slightly; this is normal.

  • Sterilization: If using water, filter through a 0.22 µm PVDF syringe filter. DMSO stocks are generally self-sterilizing but can be filtered if necessary (use Nylon or PTFE filters).

  • Aliquot: Dispense into 50-100 µL aliquots in amber microtubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (up to 6 months) or -80°C (long term).

Cell Culture Protocol: Dose-Response & Viability

Experimental Design
  • Cell Lines: HeLa, HEK293, or specific primary cells (depending on target).

  • Dose Range: 0.1 µM to 100 µM (Standard small molecule screen).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Known inhibitor (e.g., Staurosporine for toxicity, or specific inhibitor if target is known).

Step-by-Step Methodology
Step 1: Cell Seeding
  • Seed cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Dilution (Serial Dilution)

Prepare a 2x or 10x working solution in media to ensure accurate pipetting.

  • Example (1000x stock): Dilute 1 µL of 10 mM stock into 1 mL of media → 10 µM final .

  • Maintain constant DMSO concentration (e.g., 0.1%) across all doses.

Step 3: Treatment
  • Aspirate old media (carefully) or add 2x concentrated compound solution directly to existing media (to avoid shock).

  • Incubate for 24, 48, or 72 hours depending on the assay endpoint.

Step 4: Readout (e.g., CCK-8 / MTT Assay)
  • Add 10 µL of CCK-8 reagent per well.

  • Incubate for 1–4 hours at 37°C.

  • Measure absorbance at 450 nm .

  • Calculate % Viability = (OD_test / OD_vehicle) × 100.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for screening 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl in a cell-based assay, highlighting critical decision points for solubility and buffering.

CellCultureProtocol Compound 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl (Powder) SolventSelect Solvent Selection Compound->SolventSelect DMSO_Stock DMSO Stock (10-50 mM) *Preferred for libraries* SolventSelect->DMSO_Stock Standard Water_Stock Water Stock (>50 mM) *Acidic pH Check Required* SolventSelect->Water_Stock If DMSO sensitive Dilution Serial Dilution in Media (Keep DMSO < 0.5%) DMSO_Stock->Dilution Water_Stock->Dilution pH_Check Check Media pH (HCl salt may lower pH at >100µM) Dilution->pH_Check High Conc. Treatment Compound Addition (24h - 72h Incubation) pH_Check->Treatment Seeding Cell Seeding (96-well / 6-well) Seeding->Treatment After 24h Assay Downstream Assays Treatment->Assay Viability Viability (MTT/ATP) Assay->Viability Western Signaling (Western Blot) Assay->Western

Caption: Workflow for preparing and testing 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl, emphasizing pH checks due to the hydrochloride salt form.

Troubleshooting & Optimization

IssuePossible CauseSolution
Media turns yellow Acidity from HCl saltBuffer media with 25 mM HEPES; neutralize high-concentration stocks with dilute NaOH if necessary.
Precipitation Solubility limit reachedSonicate stock solution; ensure DMSO concentration in media does not exceed 0.5%.
Inconsistent Data Evaporation or degradationUse fresh aliquots; seal plates with Parafilm to prevent edge effects during long incubations.

References

  • PubChem. Compound Summary: Urea derivatives and Pyrrolidine analogs. National Library of Medicine. Available at: [Link]

  • Freshney, R. I. (2016). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. 7th Edition. Wiley-Blackwell. (Standard reference for cell culture protocols).

Sources

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride as a soluble epoxide hydrolase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery professionals investigating 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride , a urea-based compound targeting the Soluble Epoxide Hydrolase (sEH) enzyme.

This guide synthesizes the structural pharmacophore insights of urea-based inhibitors (mimicking the transition state of epoxide hydrolysis) with practical, field-proven experimental protocols.

Soluble Epoxide Hydrolase (sEH) Inhibitor & Pharmacophore Scaffold[1][2]

Introduction & Mechanism of Action

Soluble Epoxide Hydrolase (sEH, EC 3.3.2.10) is a cytosolic enzyme responsible for the rapid hydrolysis of Epoxyeicosatrienoic acids (EETs) into their corresponding, less active diols (DHETs). EETs are potent endogenous lipid mediators derived from arachidonic acid that exhibit anti-inflammatory, vasodilatory, and analgesic properties.

This compound represents a class of 1,3-disubstituted urea inhibitors . These compounds act as Transition State Mimics .

  • Pharmacophore: The central urea functional group (

    
    ) is the critical pharmacophore.
    
  • Binding Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from the tyrosine residues (Tyr383/Tyr466) in the sEH active site, while the urea nitrogen protons donate hydrogen bonds to the catalytic aspartate (Asp335). This network mimics the tetrahedral intermediate formed during the hydrolysis of the epoxide ring.

  • Structural Role: The pyrrolidine moiety improves water solubility and metabolic stability compared to earlier adamantyl-based inhibitors (e.g., AUDA), making this scaffold highly relevant for fragment-based drug discovery and lead optimization.

Chemical Properties & Handling
  • CAS Number: 1461709-19-2 (Hydrochloride salt); Related Patent Ref: WO 2010096722 (Example 57 context).[1]

  • Molecular Formula:

    
    
    
  • Solubility: Highly soluble in water (>20 mg/mL) and DMSO.

  • Storage: Store solid at -20°C. Desiccate.

  • Stock Preparation: Prepare 10 mM or 100 mM stocks in DMSO. Avoid repeated freeze-thaw cycles.

Visualizing the Mechanism

The following diagram illustrates the sEH signaling pathway and the inhibitory node of the urea-based compound.

sEH_Pathway ArachidonicAcid Arachidonic Acid (Membrane Phospholipids) CYP450 CYP450 Epoxygenases ArachidonicAcid->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) [ACTIVE] ArachidonicAcid->EETs Metabolism CYP450->EETs DHETs DHETs (Dihydroxyeicosatrienoic Acids) [INACTIVE] EETs->DHETs Hydrolysis Effects Vasodilation Anti-Inflammation Neuroprotection EETs->Effects Promotes sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalyzes Inhibitor 3-Ethyl-1-(pyrrolidin-3-yl)urea (Inhibitor) Inhibitor->sEH Blocks (Competitive) DHETs->Effects Loss of Function

Caption: Pathway illustrating the stabilization of EETs via sEH inhibition by urea-based compounds.

Experimental Protocol: In Vitro Fluorescent sEH Activity Assay

This protocol determines the


 of the inhibitor using the fluorogenic substrate PHOME  (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
A. Reagents & Equipment
ComponentSpecificationPurpose
Assay Buffer 25 mM Bis-Tris-HCl, pH 7.0Physiological pH maintenance.
Additive 0.1 mg/mL BSA (Fatty Acid Free)Critical: Prevents lipophilic inhibitors from sticking to plastic walls.
Enzyme Recombinant Human sEH (hsEH)Target enzyme (Final conc: ~1 nM).
Substrate PHOME (50 µM Stock in DMSO)Hydrolysis yields fluorescent 6-methoxy-2-naphthaldehyde.
Plate 96-well Black (Opaque)Minimizes background fluorescence.
Reader Fluorescent Plate ReaderEx: 330 nm / Em: 465 nm.
B. Step-by-Step Methodology
  • Buffer Preparation: Prepare fresh Assay Buffer (25 mM Bis-Tris, pH 7.0) containing 0.1 mg/mL BSA.[2]

    • Note: Do not use buffers with high ionic strength (>100 mM NaCl) as they may alter enzyme kinetics.

  • Inhibitor Dilution:

    • Prepare a 10 mM stock of 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl in DMSO.

    • Perform 1:3 serial dilutions in Assay Buffer to generate a concentration range (e.g., 10 µM down to 0.1 nM).

    • Control: Include a "Vehicle Only" (DMSO) control and a "No Enzyme" blank.

  • Enzyme Incubation (Pre-Equilibration):

    • Add 180 µL of hsEH enzyme solution (diluted in Assay Buffer to ~1-5 nM final) to the wells.

    • Add 20 µL of the Inhibitor dilution.

    • Incubate at 30°C for 5–10 minutes.

    • Why? This allows the urea inhibitor to enter the catalytic tunnel and establish hydrogen bond networks before substrate competition.

  • Substrate Addition:

    • Add 2 µL of PHOME substrate (final concentration 50 µM).

    • Mix immediately by shaking the plate for 10 seconds.

  • Kinetic Measurement:

    • Monitor fluorescence (Ex 330 nm / Em 465 nm) every 30 seconds for 10–20 minutes at 30°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to the Vehicle Control (100% Activity).

    • Plot % Activity vs. Log[Inhibitor] to determine

      
      .
      
Experimental Protocol: Cellular Target Engagement (LPS-Inflammation Model)

This protocol validates the inhibitor's ability to penetrate cells and reduce inflammatory markers by stabilizing EETs.

A. Workflow Diagram

Cell_Assay Step1 Seed RAW 264.7 Cells (Macrophages) Step2 Pre-treat with Inhibitor (1h) Step1->Step2 Step3 Induce with LPS (1 µg/mL) Step2->Step3 Step4 Incubate (6-24 Hours) Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 LC-MS/MS Analysis (EET/DHET Ratio) Step5->Step6

Caption: Workflow for assessing sEH inhibition in a cellular inflammation model.

B. Protocol Steps
  • Cell Culture: Seed RAW 264.7 macrophages in DMEM + 10% FBS. Allow to reach 80% confluence.

  • Inhibitor Treatment: Replace media with serum-reduced media containing 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl (1 µM, 10 µM). Incubate for 1 hour.

  • Inflammation Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce COX-2 and sEH expression.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout 1 (Biomarker): Collect supernatant and measure EETs/DHETs ratio using LC-MS/MS.

    • Success Criteria: A potent inhibitor will significantly increase the EET/DHET ratio compared to LPS-only control.

  • Readout 2 (Downstream): Measure TNF-α or IL-6 levels via ELISA. sEH inhibition should attenuate cytokine release.

References
  • Patent Source: Inhibitors of Soluble Epoxide Hydrolase.[3][1][2][4][5][6] WO 2010096722 A1. (2010).[1][2][4][5][7] Link

  • Assay Protocol: Jones, P. D., et al. "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies." Analytical Biochemistry 343.1 (2005): 66-75. Link

  • Mechanistic Review: Morisseau, C., & Hammock, B. D.[8] "Impact of soluble epoxide hydrolase inhibition on chronic diseases." Annual Review of Pharmacology and Toxicology 53 (2013): 37-58. Link

  • Structure-Activity Relationship: Shen, H. C., & Hammock, B. D. "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry 55.5 (2012): 1789-1808. Link

  • Vendor Reference: MedChemExpress (MCE).[1][2] "Soluble epoxide hydrolase inhibitor (Example 57)." Catalog No. HY-173302. Link

Sources

In vitro assay for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Pharmacological Profiling of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Executive Summary & Rationale

This compound (CAS: 1461709-19-2) represents a classic urea-pyrrolidine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Its structural core—a 1,3-disubstituted urea—is a privileged pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) , a key enzyme in the metabolism of anti-inflammatory epoxy fatty acids (EpETrEs).

The urea moiety mimics the transition state of epoxide hydrolysis by hydrogen bonding with the catalytic aspartate residue (Asp335) in the sEH active site. The pyrrolidine ring provides a solubilizing, rigid vector for growing the fragment into potent leads.

This guide details the primary activity assay (Fluorometric sEH Inhibition) to validate target engagement and a secondary stability assay (Microsomal Stability) to assess the metabolic liability of the secondary amine.

Assay Principle: Fluorometric sEH Inhibition

Mechanism of Action: The assay utilizes the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). Upon hydrolysis by sEH, PHOME releases a cyanohydrin intermediate which spontaneously decomposes to yield the highly fluorescent 6-methoxy-2-naphthaldehyde .

  • Inhibitor Role: 3-Ethyl-1-(pyrrolidin-3-yl)urea binds to the sEH catalytic pocket, preventing PHOME hydrolysis and suppressing fluorescence signal generation.

  • Readout: Kinetic fluorescence intensity (Ex: 330 nm / Em: 465 nm).

Workflow Visualization

sEH_Assay_Workflow Compound Compound Prep (3-Ethyl-1-(pyrrolidin-3-yl)urea) Incubation Pre-Incubation (30°C, 10 min) Allows Urea Binding Compound->Incubation Enzyme Enzyme Prep (Recombinant Human sEH) Enzyme->Incubation Substrate Substrate Prep (PHOME, 50 µM) Reaction Reaction Start (Add PHOME) Substrate->Reaction Incubation->Reaction Detection Kinetic Read (Ex 330nm / Em 465nm) 60 min Reaction->Detection Analysis Data Analysis (Slope Calculation & IC50) Detection->Analysis

Figure 1: Kinetic workflow for the fluorometric sEH inhibition assay.

Detailed Protocol: sEH Inhibition Assay

Materials:

  • Enzyme: Recombinant Human sEH (soluble epoxide hydrolase 2, EPHX2).

  • Substrate: PHOME (Cayman Chemical or equivalent).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (freshly prepared).

  • Compound: 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl (10 mM stock in DMSO).

  • Plate: 96-well black, flat-bottom polystyrene plate.

Step-by-Step Procedure:

  • Buffer Preparation:

    • Prepare 25 mM Bis-Tris-HCl (pH 7.0).

    • Add BSA to 0.1 mg/mL just before use to prevent enzyme adsorption to plasticware. Critical: Do not vortex vigorously to avoid BSA denaturation.

  • Enzyme Solution:

    • Dilute rh-sEH in Assay Buffer to a concentration of 6.25 ng/mL (approx. 100 pM final). Keep on ice.

  • Compound Dilution (Serial):

    • Perform a 3-fold serial dilution of the 10 mM compound stock in DMSO to generate an 8-point curve (e.g., 100 µM to 0.04 µM final).

    • Note: Ensure final DMSO concentration in the assay is <1% (v/v) to avoid solvent effects.

  • Plate Loading (Pre-Incubation):

    • Add 180 µL of Enzyme Solution to each well.

    • Add 2 µL of Compound (or DMSO vehicle control).

    • Incubate at 30°C for 10 minutes . This step allows the urea moiety to establish hydrogen bonds with the active site Asp335.

  • Reaction Initiation:

    • Prepare 50 µM PHOME solution in Assay Buffer (diluted from 10 mM DMSO stock).

    • Add 20 µL of PHOME substrate to each well (Final Volume: 202 µL; Final Substrate: ~5 µM).

  • Detection:

    • Immediately place plate in a fluorescence microplate reader pre-heated to 30°C.

    • Monitor fluorescence (Ex 330 nm / Em 465 nm) every 60 seconds for 45-60 minutes .

Data Analysis & Interpretation

Calculation of Activity:

  • Slope Determination: Calculate the slope (RFU/min) of the linear portion of the kinetic curve (typically 5–20 min) for each well.

  • % Inhibition:

    
    
    
  • IC50 Fitting: Plot % Inhibition vs. Log[Compound] and fit to a 4-parameter logistic equation (Hill Slope).

Expected Results Table:

ParameterValueInterpretation
Z' Factor > 0.6Indicates a robust, high-quality assay.
Vehicle Slope High RFU/minConfirms active enzyme and substrate integrity.
Blank Slope Near ZeroConfirms no spontaneous hydrolysis of PHOME.
IC50 (Expected) 0.1 – 10 µMTypical range for mono-urea fragments. Potency increases with lipophilic substituents.

Secondary Assay: Microsomal Stability

Rationale: The pyrrolidine ring contains a secondary amine (unless capped), which is a common site for oxidative metabolism (N-dealkylation or oxidation) by Cytochrome P450s.

Protocol Summary:

  • Incubation: Incubate 1 µM compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Output: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).

Pathway Visualization:

Metabolic_Stability Compound 3-Ethyl-1-(pyrrolidin-3-yl)urea CYP450 Liver Microsomes (CYP450) Compound->CYP450 + NADPH, 37°C Metabolite1 Metabolite A: N-Oxidation (Pyrrolidine N) CYP450->Metabolite1 Metabolite2 Metabolite B: Alpha-Carbon Hydroxylation CYP450->Metabolite2

Figure 2: Potential metabolic pathways for the pyrrolidine scaffold.

Troubleshooting & Optimization

  • Solubility: The hydrochloride salt is water-soluble, but the free base may precipitate at high pH. Maintain DMSO < 1% to prevent precipitation of the lipophilic PHOME substrate.

  • Fluorescence Interference: The pyrrolidine-urea scaffold is generally non-fluorescent. However, always run a "Compound Only" control (no enzyme) to check for autofluorescence at 465 nm.

  • Potency Drift: Urea inhibitors are often slow-binding. Ensure the 10-minute pre-incubation is strictly followed to reach binding equilibrium before adding substrate.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Organ Damage in Hypertension. Annual Review of Pharmacology and Toxicology. Link

  • Jones, P. D., et al. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to high-throughput screening. Analytical Biochemistry, 355(1), 71-80. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(5), 1789–1808. Link

  • Wolf, N. M., et al. (2006). Soluble Epoxide Hydrolase: A Novel Therapeutic Target in Cardiovascular Disease. Kidney International. Link

Application Notes and Protocols for Preclinical Evaluation of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is a novel synthetic compound with a chemical structure suggestive of potential activity within the central nervous system. The presence of the pyrrolidine and urea moieties indicates possible interactions with various biological targets. While the specific mechanism of action for this compound is yet to be fully elucidated, this document proceeds under the working hypothesis that this compound acts as an acetylcholinesterase (AChE) inhibitor. This hypothesis is based on the structural similarities to other known cognitive enhancers and the critical role of the cholinergic system in learning and memory.

This guide provides a comprehensive overview of the application of relevant animal models for the preclinical assessment of this compound, with a focus on its potential as a nootropic agent for conditions such as Alzheimer's disease. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to rigorously evaluate the compound's efficacy, mechanism of action, and preliminary safety profile.

Rationale for Animal Model Selection

The choice of an appropriate animal model is paramount for the successful preclinical evaluation of a novel compound. Given our hypothesis that this compound is an AChE inhibitor, two primary types of rodent models are recommended: a pharmacologically-induced amnesia model and a transgenic model of Alzheimer's disease.

  • Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces a transient, global amnesia in rodents, mimicking the cholinergic deficit observed in Alzheimer's disease.[1][2] This model is particularly useful for rapid screening of compounds with potential to reverse cognitive impairment via a cholinergic mechanism.[3][4]

  • Transgenic Alzheimer's Disease Models (e.g., Tg2576 or APP/PS1): These models overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the age-dependent development of key pathological hallmarks, including amyloid-beta (Aβ) plaques and cognitive deficits.[5][6] Utilizing a transgenic model allows for the assessment of the compound's efficacy in a more disease-relevant context.[7][8]

Experimental Workflow

The preclinical evaluation of this compound should follow a logical progression from initial characterization to in-depth in vivo studies. The following workflow is recommended:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: In Vivo Efficacy - Acute Model cluster_3 Phase 4: In Vivo Efficacy - Chronic Model a AChE Inhibition Assay b Rodent PK Studies (IV and PO) a->b Determine in vitro potency c Scopolamine-Induced Amnesia Model b->c Establish dose ranges d Behavioral Testing (e.g., Y-maze, Passive Avoidance) c->d e Transgenic AD Mouse Model d->e Confirm pro-cognitive effects f Long-term Dosing e->f g Behavioral Testing (Morris Water Maze) f->g h Post-mortem Brain Analysis (AChE activity, Aβ plaques) g->h g->h Assess long-term efficacy and neurochemical changes

Caption: Proposed experimental workflow for preclinical evaluation.

Detailed Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on acetylcholinesterase.

Principle: This colorimetric assay is based on Ellman's method, where AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9] The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the appropriate vehicle (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the test compound.

    • Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution or vehicle (for control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of ATCh solution to start the colorimetric reaction.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of AChE inhibition.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of AChE activity).

Protocol 2: Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of this compound in rodents (rats or mice).[10][11]

Procedure:

  • Animal Dosing:

    • Administer the compound intravenously (IV) and orally (PO) to different groups of animals.[12][13]

    • A typical starting dose for PK studies is 1-5 mg/kg for IV and 5-10 mg/kg for PO, but this should be informed by any available in vitro data.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t1/2)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Oral bioavailability (%F)

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Total drug exposure over time
t1/2 Time for plasma concentration to decrease by half
%F Fraction of orally administered drug that reaches systemic circulation

Table 1: Key Pharmacokinetic Parameters.

Protocol 3: Scopolamine-Induced Amnesia Model in Mice

Objective: To evaluate the ability of this compound to reverse scopolamine-induced cognitive deficits.

Animals: Male C57BL/6 mice are commonly used.

Procedure:

  • Drug Administration:

    • Administer this compound (at various doses determined from PK studies) or vehicle intraperitoneally (IP) or orally (PO).

    • After a predetermined time (e.g., 30-60 minutes), administer scopolamine (0.4-1 mg/kg, IP) to induce amnesia.[3][4]

    • A control group should receive vehicle for both injections.

  • Behavioral Testing (Morris Water Maze):

    • The Morris Water Maze (MWM) is a robust test for assessing hippocampal-dependent spatial learning and memory.[14][15][16]

    • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water containing a hidden escape platform.[7][17]

    • Acquisition Phase (Days 1-4):

      • Conduct 4 trials per day for 4 consecutive days.

      • In each trial, the mouse is placed in the water at one of four starting positions and allowed to find the hidden platform.

      • If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.[15][16]

      • Record the escape latency (time to find the platform) and path length.

    • Probe Trial (Day 5):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.[17]

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between the different treatment groups.

    • In the probe trial, compare the time spent in the target quadrant and the number of platform crossings.

G cluster_0 MWM Acquisition Phase (Days 1-4) cluster_1 MWM Probe Trial (Day 5) acq 4 Trials/Day Escape Latency & Path Length Recorded probe Platform Removed Time in Target Quadrant & Crossings Recorded acq->probe Memory Consolidation

Caption: Morris Water Maze experimental phases.

Protocol 4: Post-mortem Brain Tissue Analysis

Objective: To measure the in vivo effect of this compound on brain AChE activity.

Procedure:

  • Tissue Collection:

    • Following the final behavioral test, euthanize the animals and rapidly dissect the brain.

    • Isolate specific brain regions of interest (e.g., hippocampus and cortex).

  • Tissue Homogenization:

    • Homogenize the brain tissue in an appropriate lysis buffer.[18]

  • AChE Activity Assay:

    • Perform the AChE activity assay on the brain homogenates as described in Protocol 1.[19][20]

  • Data Analysis:

    • Compare the AChE activity in the brains of animals treated with this compound to the vehicle-treated group.

Safety and Toxicity Considerations

Preliminary safety and toxicity information should be gathered. While specific data for this compound is not available, general information on urea and urea hydrochloride suggests that at high concentrations, these substances can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[21][22] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.[23] Acute toxicity studies in rodents can be conducted to determine the LD50 and to identify potential target organs.[24][25]

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential nootropic agent. By systematically assessing its in vitro activity, pharmacokinetic profile, and in vivo efficacy in relevant animal models, researchers can gain valuable insights into its therapeutic potential. The data generated from these studies will be crucial for making informed decisions regarding the further development of this compound.

References

  • Protocols.io. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. [Link]

  • Protocols.io. (n.d.). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. [Link]

  • Scantox. (n.d.). Morris Water Maze Test. [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit Technical Manual. [Link]

  • JoVE. (2023). Video: The Morris Water Maze. [Link]

  • Lee, S., et al. (2021). Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Dong, H., et al. (2005). Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease. Psychopharmacology, 181(1), 145–152. [Link]

  • Di, L., & Kerns, E. H. (2014). The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going?. Current drug metabolism, 15(7), 679–690. [Link]

  • Scribd. (n.d.). Assay of Acetylcholinesterase Activity in The Brain. [Link]

  • Singh, S. P., et al. (2008). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. BioMed research international, 2008, 370562. [Link]

  • Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. [Link]

  • Semantic Scholar. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. [Link]

  • Mishra, S., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 421-426. [Link]

  • Goyal, V., & Bandari, M. (2019). Rodents in Drug Discovery. In Drug Discovery and Development-New Advances. IntechOpen. [Link]

  • Logvinov, I. D., et al. (2022). Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer's Disease. Molecules (Basel, Switzerland), 27(22), 7904. [Link]

  • Kumar, A., et al. (2018). Inducing Agents for Alzheimer's Disease in Animal Models. Cellular and Molecular Neurobiology, 38(5), 955-970. [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. [Link]

  • Creative Biolabs. (2018). Scopolamine induced Rodent Amnesia Model. [Link]

  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. [Link]

  • Kim, H. J., et al. (2025). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. International Journal of Molecular Sciences, 26(10), 1-18. [Link]

  • Johnson, W., Jr. (2005). Final report of the safety assessment of Urea. International journal of toxicology, 24 Suppl 3, 1–56. [Link]

  • Safety Data Sheet (UREA HYDROCHLORIDE 50%). (n.d.). [Link]

  • Finar Limited. (2022). Safety Data Sheet: Urea. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Urea hydrochloride. [Link]

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3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride solution preparation for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic:

Abstract

This document provides a comprehensive guide for the preparation, handling, and quality control of experimental solutions of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. The urea functional group and the pyrrolidine ring are common structural motifs in modern drug discovery, appearing in compounds targeting a wide range of biological pathways, including kinase inhibition and neuroprotection.[1][2] Given the importance of these scaffolds, ensuring the accurate and consistent preparation of solutions containing derivatives like this compound is paramount for generating reproducible and reliable experimental data. This guide details the necessary safety precautions, step-by-step protocols for solubilization, methods for quality control, and best practices for storage and stability to support researchers in drug development and related scientific fields.

Compound Characterization and Physicochemical Properties

This compound is a small molecule belonging to the class of substituted ureas. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[3] The urea moiety is known for its ability to form strong hydrogen bonds, a key interaction in many drug-target binding events.[4]

Understanding the fundamental properties of the compound is the first step in designing a robust preparation protocol. While specific experimental data for this exact molecule is not extensively published, we can infer its likely properties from related urea hydrochloride compounds and general chemical principles.

PropertyValue / Expected BehaviorSource / Rationale
Molecular Formula C₇H₁₅N₃O · HClInferred from compound name
Appearance White to off-white solidTypical appearance for similar organic hydrochloride salts.[3]
Solubility Expected to be highly soluble in water and polar organic solvents like DMSO and ethanol.The hydrochloride salt form significantly increases aqueous solubility. Urea itself is highly water-soluble.[3][5]
Stability The compound is expected to be stable under standard ambient conditions. Solutions may be susceptible to degradation at high temperatures or extreme pH.[5][6]Urea solutions can hydrolyze over time, a process influenced by temperature and pH.[6]
Hygroscopicity Likely to be hygroscopic.Hydrochloride salts of organic compounds frequently absorb moisture from the air.[3]

Safety and Handling Precautions

As a matter of standard laboratory practice, this compound should be handled with care, assuming its toxicological properties have not been fully investigated.[5] Adherence to safety guidelines is a prerequisite for any experimental work.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Weighing: Due to its potential hygroscopicity, weigh the compound promptly after bringing it to room temperature to prevent absorption of atmospheric moisture, which would lead to inaccurate concentration calculations.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour solutions down the drain unless permitted.[5]

Stock Solution Preparation Protocol

This protocol provides a standardized method for preparing a 10 mM aqueous stock solution. The principles can be readily adapted for different concentrations or solvent systems.

Required Materials and Equipment
  • This compound (solid)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL, Class A)

  • Beaker

  • Magnetic stirrer and stir bar

  • Pipettes (calibrated)

  • Solvent (e.g., Sterile, nuclease-free water, DMSO, or PBS)

  • 0.22 µm syringe filter (if sterility is required for cell-based assays)

  • Sterile syringe

  • Storage vials (e.g., amber glass or polypropylene cryovials)

Rationale for Solvent Selection

The choice of solvent is critical and depends entirely on the downstream application.

  • Water or Phosphate-Buffered Saline (PBS): As a hydrochloride salt, the compound is expected to have good aqueous solubility.[3] These are the preferred solvents for most cell-based assays and in vivo studies to avoid solvent-induced toxicity.

  • Dimethyl Sulfoxide (DMSO): A universal solvent for many organic compounds. Use if higher concentrations are needed or if aqueous solubility is found to be limited. Note that DMSO can have biological effects, and the final concentration in experimental assays should typically be kept below 0.5%.[8]

Step-by-Step Protocol (Example: 10 mL of 10 mM Stock in Water)
  • Calculate Required Mass:

    • First, determine the molecular weight (MW) of this compound.

      • MW of C₇H₁₅N₃O (base) ≈ 157.22 g/mol

      • MW of HCl ≈ 36.46 g/mol

      • Total MW ≈ 193.68 g/mol

    • Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = (0.010 mol/L) x (0.010 L) x (193.68 g/mol ) x (1000 mg/g)

    • Mass = 1.937 mg

  • Weigh the Compound:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully weigh out approximately 1.94 mg of the compound. Record the exact mass.

  • Solubilization:

    • Transfer the weighed compound into a 10 mL volumetric flask.

    • Add approximately 7-8 mL of the chosen solvent (e.g., sterile water).

    • Place a small magnetic stir bar in the flask and stir on a magnetic plate at room temperature until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but avoid overheating which could degrade the compound.[6]

    • A visual inspection should confirm a clear, particulate-free solution.

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add the solvent to bring the total volume to the 10 mL mark on the volumetric flask. Ensure the bottom of the meniscus is level with the calibration mark.

    • Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Sterilization and Aliquoting (for biological experiments):

    • If the solution is for use in cell culture, sterile-filter it using a 0.22 µm syringe filter into a sterile container. This step is crucial to prevent microbial contamination of your experiments.

    • Aliquot the stock solution into smaller, single-use volumes in appropriate storage vials (e.g., 100 µL aliquots in polypropylene cryovials). This minimizes freeze-thaw cycles, which can degrade the compound over time.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control & Storage calc 1. Calculate Mass (Target: 1.94 mg for 10 mM) weigh 2. Weigh Compound calc->weigh MW = 193.68 g/mol dissolve 3. Dissolve in Solvent (~8 mL) weigh->dissolve volume 4. Adjust to Final Volume (10 mL) dissolve->volume Ensure fully dissolved mix 5. Homogenize volume->mix qc_check 6. QC Checks (Visual, pH) mix->qc_check filter 7. Sterile Filter (0.22 µm) (If required) qc_check->filter aliquot 8. Aliquot (Single-use volumes) filter->aliquot store 9. Store Properly (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Quality Control and Validation

A self-validating protocol includes checkpoints to ensure the quality and accuracy of the prepared solution.

  • Visual Inspection: The final solution should be clear and free of any visible particulates or precipitates. If cloudiness is observed, it may indicate incomplete dissolution or that the solubility limit has been exceeded.

  • pH Measurement: For an aqueous solution of a hydrochloride salt, the pH is expected to be acidic.[9] Measuring the pH of the final stock solution can serve as a useful consistency check between batches. A significant deviation may indicate an issue with the starting material or solvent.

  • Confirmation of Identity/Purity (Advanced): For GMP or other high-stakes applications, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity and concentration of the solution, while Mass Spectrometry (MS) can confirm the identity of the compound.

Solution Stability and Storage

Proper storage is essential to maintain the integrity of the compound for the duration of an experimental campaign.

ConditionRecommendationRationale
Short-Term Storage 2-8°C for up to one week.Refrigeration slows potential microbial growth and chemical degradation.
Long-Term Storage -20°C or -80°C for several months.Frozen storage significantly minimizes the rate of hydrolysis and other degradation pathways.[5]
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.Repeated freezing and thawing can cause compound degradation and introduce variability.
Light Sensitivity Store in amber vials or protect from light.While not specifically documented for this compound, many complex organic molecules are light-sensitive. This is a good general practice.

By following these detailed protocols and recommendations, researchers can confidently prepare accurate and stable solutions of this compound, ensuring the integrity and reproducibility of their scientific investigations.

References

  • Nitta, A., et al. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4. [Link]

  • Hentschel, A., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9705-9730. [Link]

  • Verma, S. K., & Kumar, S. (2015). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride. Retrieved from [Link]

  • Li, J., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Drug Research. [Link]

  • Pinto, M. F., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 1527. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79154291, 1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite for 3-methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride. Retrieved from [Link]

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(20), 7380–7397. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44358231, 1-[(S)-1-(2,3-Dihydro-benzofuran-4-yl)-pyrrolidin-3-yl]-3-ethyl-urea. Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-95. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite for 3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride. Retrieved from [Link]

  • Parveen, S., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]

  • Pinto, M. F., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(2), 143. [Link]

  • Northland Chemical. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). Retrieved from [Link]

  • Pitushkin, D. A., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. ResearchGate. [Link]

  • DiVA. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)−H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Retrieved from [Link]

  • Yamali, C. (2015). Response to: Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring? ResearchGate. [Link]

  • Guryev, E. L., et al. (2021). Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties. Molecules, 26(20), 6301. [Link]

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Application Note: Quantitative Analysis of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

This application note details the analytical protocols for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride , a polar, low-molecular-weight building block often used in the synthesis of urea-based kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

The Analytical Challenge

Quantifying this molecule presents three distinct challenges that standard Reversed-Phase (RP) C18 methods fail to address:

  • Lack of Chromophore: The molecule consists of an aliphatic pyrrolidine ring and a urea linkage. It lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) impossible. End-absorption at 200–210 nm is non-specific and prone to solvent interference.
    
  • High Polarity: The hydrochloride salt form and the secondary amine on the pyrrolidine ring create high hydrophilicity (

    
    ). On standard C18 columns, this compound elutes in the void volume (
    
    
    
    ), preventing separation from matrix salts.
  • Basic Nature: The pyrrolidine nitrogen (

    
    ) causes severe peak tailing on residual silanols if not properly buffered.
    
Strategy Selection

We present two distinct validated workflows based on the required sensitivity and available instrumentation.

  • Method A (Gold Standard): HILIC-MS/MS. Ideal for trace analysis, pharmacokinetic (PK) studies, or impurity profiling. Utilizes the compound's polarity for retention and its basic nitrogen for high ionization efficiency.

  • Method B (QC/Standard Lab): Derivatization-HPLC-UV. Ideal for bulk lot release or purity assays where MS is unavailable. Uses FMOC-Cl labeling to introduce a strong UV chromophore.

Figure 1: Decision matrix for selecting the appropriate quantification strategy based on sensitivity needs and instrument availability.

Method A: HILIC-MS/MS (Trace Quantification)[1]

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar ammonium salt via a water-rich layer on the stationary phase. Detection uses Positive Electrospray Ionization (ESI+), targeting the protonated pyrrolidine.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µmZwitterionic phases provide electrostatic retention for charged amines, superior to bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in WaterProvides counter-ions to control peak shape; acidic pH ensures full protonation.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content is required for HILIC retention mechanism.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Injection Vol 2.0 µLLow volume prevents solvent mismatch effects in HILIC.
Column Temp 40°CReduces viscosity and improves mass transfer kinetics.
Gradient Table
Time (min)%A (Aqueous Buffer)%B (Acetonitrile)Phase
0.0595Loading
1.0595Isocratic Hold
4.04060Elution Gradient
4.1595Re-equilibration
7.0595End of Run
Mass Spectrometry Parameters (ESI+)
  • Precursor Ion: m/z 172.1 [M+H]⁺ (Calculated based on Free Base MW 171.24)

  • Quantifier Transition: m/z 172.1

    
     84.1 (Pyrrolidine ring fragment)
    
  • Qualifier Transition: m/z 172.1

    
     113.1 (Loss of ethyl-urea tail)
    
  • Dwell Time: 100 ms

Method B: FMOC-Derivatization HPLC-UV (Bulk Purity)[1]

Principle: Since the molecule lacks UV absorbance, we react the secondary amine of the pyrrolidine ring with 9-Fluorenylmethyl chloroformate (FMOC-Cl) . This attaches a highly fluorescent/UV-active fluorenyl group, allowing robust detection at 265 nm on standard C18 columns.

Derivatization Protocol

Reagents:

  • Borate Buffer (0.2 M, pH 8.5): Essential to deprotonate the amine (make it nucleophilic) while preventing rapid hydrolysis of FMOC-Cl.

  • FMOC-Cl Solution: 5 mM in Acetonitrile.

  • Stop Solution: 1% Formic Acid in Acetonitrile.

Procedure:

  • Mix: Transfer 100 µL of Sample (in water) + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: 5 minutes at Ambient Temperature (reaction is rapid for secondary amines).

  • Quench: Add 100 µL Stop Solution to neutralize pH and stabilize the derivative.

  • Inject: Inject directly onto RP-HPLC.

Figure 2: Reaction scheme. The secondary amine attacks the FMOC-Cl carbonyl, yielding a stable carbamate derivative detectable by UV.

Chromatographic Conditions (Derivatized)
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Detection UV @ 265 nm (or Fluorescence Ex: 260nm / Em: 310nm)
Gradient 30% B to 90% B over 10 minutes

Validation Criteria (ICH Q2)

To ensure regulatory compliance, the following System Suitability Tests (SST) must be passed before every analytical run.

System Suitability Limits
ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) Precision RSD

1.0% (n=6)
If drifting: Check column equilibration or pump mixing valve.
Peak Area Precision RSD

2.0% (n=6)
If failing: Check injector needle wash or autosampler temperature.
Tailing Factor (

)

If

: Increase buffer concentration or lower pH (Method A).
Signal-to-Noise (LOQ) S/N

10
If low: Clean MS source cone (Method A) or check FMOC reagent freshness (Method B).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[2][3] Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7] Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: FMOC-Cl Protocol. Merck KGaA. Link

  • Thermo Fisher Scientific. (2024). HILIC Separations of Polar Amines: Application Note.Link

Sources

High-Fidelity Stereoselective Synthesis of Pyrrolidine Scaffolds for Medicinal Chemistry

[1]

Introduction: The Pyrrolidine Imperative

The pyrrolidine ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including Velpatasvir (HCV), Saxagliptin (DPP-4 inhibitor), and Ramipril (ACE inhibitor). Its rigid five-membered ring restricts conformational flexibility, enhancing binding affinity to biological targets.

However, the efficacy of these drugs is inextricably linked to their stereochemistry. Enantiomers often exhibit drastically different pharmacokinetics and toxicity profiles. Consequently, the stereoselective synthesis of polysubstituted pyrrolidines is not merely an academic exercise but a critical requirement for Investigational New Drug (IND) enablement.

This guide details two complementary, field-proven methodologies to access chiral pyrrolidines with high diastereomeric ratios (dr) and enantiomeric excess (ee).

Strategic Workflow & Method Selection

The choice between Metal-Catalyzed and Organocatalytic routes depends on the substrate class and the substitution pattern required.

Pyrrolidine_WorkflowStartTarget Pyrrolidine ScaffoldDecisionSubstrate AnalysisStart->DecisionRouteARoute A: Metal-Catalyzed [3+2](Azomethine Ylides)Decision->RouteAHigh steric demandQuaternary centersRouteBRoute B: Organocatalytic Cascade(Michael/Cyclization)Decision->RouteBMetal-free requiredAldehyde functionalitySubstrateARequires: alpha-Iminoesters + Electron-Deficient AlkenesRouteA->SubstrateASubstrateBRequires: Enals/Nitroalkenes + NucleophilesRouteB->SubstrateBProductChiral PyrrolidineSubstrateA->ProductSubstrateB->ProductQCQC: Chiral HPLC/SFCNOESY NMRProduct->QC

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and target structural complexity.

Protocol A: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Best for: Rapid construction of highly substituted pyrrolidines (up to 4 stereocenters) in a single step. Mechanism: The reaction proceeds via the formation of a metallo-azomethine ylide, which undergoes a concerted [3+2] cycloaddition with a dipolarophile.

Materials & Reagents[1][2][3][4][5][6][7]
  • Catalyst Precursor: Silver Acetate (AgOAc) or AgF.

  • Chiral Ligand: (R)- or (S)-Fesulphos (ferrocenyl phosphine) or Binap-derived phosphoramidites.

  • Substrate:

    
    -Iminoester (prepared from glycine methyl ester + aldehyde).
    
  • Dipolarophile: N-Phenylmaleimide, Acrylate, or Nitroalkene.

  • Base: Triethylamine (TEA) or DIPEA.

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Protocol

1. Catalyst Complexation (In Situ)

  • In a flame-dried Schlenk tube under Argon, dissolve AgOAc (3 mol%) and the Chiral Ligand (3.3 mol%) in anhydrous DCM (0.1 M relative to substrate).

  • Observation: Stir for 30 minutes at Room Temperature (RT). The solution should clarify or change color slightly, indicating ligand exchange. If precipitate remains, sonicate briefly.

2. Ylide Formation

  • Add the

    
    -iminoester (1.0 equiv) to the catalyst mixture.
    
  • Cool the reaction mixture to -20°C (cryostat or ice/salt bath).

  • Add the Base (TEA, 5-10 mol%).

  • Critical Checkpoint: The solution typically turns yellow/orange, signaling the formation of the dipole (azomethine ylide).

3. Cycloaddition

  • Add the Dipolarophile (1.2 equiv) slowly to the cold mixture.

  • Allow the reaction to stir at -20°C for 4-12 hours. Monitor by TLC.

  • TLC Visualization: Use Hanessian’s Stain (Cerium Molybdate) . The pyrrolidine product usually stains deep blue/purple, distinct from the yellow imine starting material.

4. Workup & Purification

  • Filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

  • Concentrate the filtrate in vacuo.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Tip: Pre-treat silica with 1% TEA in Hexanes if the product is acid-sensitive.

Mechanistic Insight (Causality)

The Ag(I) acts as a soft Lewis acid, coordinating to the imine nitrogen and the ester carbonyl. This locks the dipole into a specific geometry (usually W-shaped). The chiral ligand blocks one face of this planar complex, forcing the dipolarophile to approach from the opposite side, thereby inducing enantioselectivity.

Protocol B: Organocatalytic Cascade (Michael-Henry or Michael-Mannich)

Best for: Metal-free synthesis, late-stage functionalization, and aldehyde-containing products.

Materials
  • Catalyst: Jorgensen-Hayashi Catalyst (TMS-protected prolinol).

  • Substrate:

    
    -Unsaturated aldehyde (Enal).
    
  • Nucleophile: Diethyl aminomalonate or Nitroalkene.

  • Additive: Benzoic acid (optional, to accelerate iminium formation).

Step-by-Step Protocol

1. Catalyst Activation

  • Dissolve the Jorgensen-Hayashi catalyst (10-20 mol%) in Toluene or DCM.

  • Add the acid additive (if using, 10 mol%). Stir for 10 mins.

2. Reaction Initiation

  • Add the

    
    -unsaturated aldehyde (1.0 equiv).
    
  • Add the Nucleophile (1.2 equiv).

  • Stir at RT (or 0°C for higher ee).

3. Cyclization (Cascade Trigger)

  • Depending on the nucleophile, spontaneous cyclization occurs via hemiaminal formation.

  • Note: If the intermediate is stable, a second step (e.g., acid hydrolysis or reduction) may be required to close the ring.

Quality Control & Data Analysis

Quantitative Comparison of Methods
FeatureAg(I)-Catalyzed [3+2]Organocatalytic Cascade
Stereocenters Formed Up to 4 in one stepUsually 2-3
Typical Yield 85 - 98%70 - 90%
Enantiomeric Excess (ee) >95% (Ligand dependent)>90% (Catalyst dependent)
Reaction Time 4 - 12 Hours12 - 48 Hours
Atom Economy 100% (Cycloaddition)High (Condensation)
Major Limitation Requires transition metal removalSlower kinetics
Validation Protocols

1. Stereochemical Assignment (NMR)

  • NOESY 1D/2D: Crucial for determining relative stereochemistry (endo vs. exo).

  • Key Signal: Look for NOE correlations between the protons at C2 and C5 of the pyrrolidine ring. A strong correlation indicates a cis relationship.

2. Enantiopurity (Chiral HPLC/SFC)

  • Column: Chiralpak AD-H or OD-H are standard starting points for pyrrolidines.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA) to sharpen the amine peak.

  • Self-Validation: Always run the racemic standard (prepared using AgOAc without the chiral ligand) first to establish separation conditions.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the Ag(I) method, highlighting the critical stereodefining step.

Ag_Catalytic_CycleAg_LigandAg(I)-LigandComplexMetallo_DipoleMetallo-AzomethineYlide (Dipole)Ag_Ligand->Metallo_Dipole+ Iminoester+ BaseIminoesterIminoesterSubstrateTSEndo-TransitionStateMetallo_Dipole->TS+ Dipolarophile(Stereodefining Step)Product_ComplexAg-ProductComplexTS->Product_ComplexCycloadditionProduct_Complex->Ag_LigandRelease CatalystFinal_ProductChiralPyrrolidineProduct_Complex->Final_ProductWorkup

Figure 2: Catalytic cycle of the Ag(I)-mediated 1,3-dipolar cycloaddition. The coordination of the metal ensures the dipole geometry, while the ligand controls the facial selectivity.

References

  • Najera, C., & Sansano, J. M. (2007). "Catalytic Asymmetric Synthesis of Pyrrolidines." Chemical Reviews. Available at: [Link]

  • Beletskaya, I. P., & Najera, C. (2012). "Asymmetric Synthesis of Polysubstituted Pyrrolidines." Chemical Reviews.
  • FDA Approved Drugs. "Velpatasvir (Epclusa) Prescribing Information." Available at: [Link]

  • MacMillan, D. W. C., et al. (2007). "Enantioselective Organo-Cascade Catalysis." Nature.

Application Notes and Protocols for the Investigation of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride in Inflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Urea-Based Compounds in Inflammatory Diseases

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The urea scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The unique ability of the urea moiety to form stable hydrogen bonds with biological targets makes it a privileged structure in drug design.[2][4] This document provides a comprehensive guide for researchers on the potential application of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, a novel urea-containing compound, in the field of inflammation research.

While direct studies on this compound are not yet prevalent in published literature, its structural components—a pyrrolidine ring and an ethyl urea group—suggest a strong rationale for its investigation as a modulator of inflammatory pathways. The pyrrolidine ring is a common motif in many biologically active compounds and drugs.[5] This application note will, therefore, present a hypothesized mechanism of action and provide detailed protocols to systematically evaluate its anti-inflammatory efficacy.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Cascades

Based on the known anti-inflammatory mechanisms of related urea and pyrrolidine-containing compounds, we hypothesize that this compound may exert its effects through the modulation of one or more of the following key signaling pathways:

  • Inhibition of the NF-κB (Nuclear Factor-kappa B) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] Some pyrrolidine-containing compounds, such as pyrrolidine dithiocarbamate (PDTC), are known inhibitors of NF-κB activation.[6][7][8][9] We postulate that this compound may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus.

  • Modulation of the MAP Kinase (Mitogen-Activated Protein Kinase) Pathway: The MAP kinase family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[10][11] Several small molecule inhibitors targeting these kinases have demonstrated anti-inflammatory effects.[12][13] It is plausible that the subject compound could interfere with the phosphorylation and activation of key kinases within this cascade.

  • Inhibition of Pro-inflammatory Enzyme Activity: Urea-based compounds have been identified as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH) and cyclooxygenase (COX), both of which are involved in the production of inflammatory mediators.[2][14][15][16][17] Investigation into the inhibitory potential of this compound against these enzymes could reveal a direct mechanism of action.

The following diagram illustrates the hypothesized signaling pathways potentially targeted by this compound.

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Cascade MAPK Cascade (p38, JNK, ERK) MyD88->MAPK_Cascade IKK IKK Complex MyD88->IKK Gene_Transcription Pro-inflammatory Gene Transcription MAPK_Cascade->Gene_Transcription activates transcription factors IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates Compound 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride Compound->MAPK_Cascade Inhibits? Compound->IKK Inhibits? NFkB_translocation->Gene_Transcription Cytokines Cytokines, Chemokines, COX-2, iNOS Gene_Transcription->Cytokines

Caption: Hypothesized mechanism of action for this compound.

In Vitro Experimental Protocols

The following protocols are designed to assess the anti-inflammatory potential of this compound in a controlled cellular environment.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a suitable model for these studies.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO. Further dilutions should be made in cell culture medium to the desired final concentrations. A vehicle control (water or DMSO) must be included in all experiments.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages. A concentration of 1 µg/mL is typically used.

Cytotoxicity Assay

It is crucial to determine the non-toxic concentration range of the compound before proceeding with efficacy studies.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or isopropanol.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

ParameterRecommended Range
Cell Density1 x 10^4 cells/well
Compound Concentrations0.1 - 100 µM
Incubation Time24 hours
Quantification of Pro-inflammatory Cytokines by ELISA

This assay will determine if the compound can inhibit the production of key inflammatory mediators.

  • Target Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

ParameterRecommended Condition
Cell Density2 x 10^5 cells/well
Pre-treatment Time1 hour
LPS Concentration1 µg/mL
Stimulation Time24 hours
Western Blot Analysis of NF-κB and MAP Kinase Pathways

This experiment will provide insights into the molecular mechanism of action.

  • Target Proteins:

    • Phospho-p65, Total p65, IκBα

    • Phospho-p38, Total p38

    • Phospho-JNK, Total JNK

    • Phospho-ERK, Total ERK

    • β-actin (as a loading control)

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays Cell_Culture RAW 264.7 Cell Culture Compound_Prep Prepare Compound Stock Cytotoxicity MTT Assay (Determine Non-toxic Dose) Cell_Culture->Cytotoxicity Pre-treatment Pre-treat cells with Compound Cytotoxicity->Pre-treatment Use non-toxic conc. LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->LPS_Stimulation ELISA ELISA for TNF-α & IL-6 (Supernatant) LPS_Stimulation->ELISA Western_Blot Western Blot for NF-κB & MAPK Pathways (Cell Lysate) LPS_Stimulation->Western_Blot

Caption: General workflow for in vitro evaluation.

In Vivo Experimental Protocol

This protocol outlines a standard model to assess the anti-inflammatory effects of the compound in a living organism.

Animal Model: LPS-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis.

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Experimental Groups:

    • Vehicle Control (Saline)

    • LPS (10 mg/kg, i.p.) + Vehicle

    • LPS + Compound (low dose, e.g., 10 mg/kg, i.p. or oral gavage)

    • LPS + Compound (high dose, e.g., 50 mg/kg, i.p. or oral gavage)

    • LPS + Dexamethasone (positive control, e.g., 1 mg/kg, i.p.)

Dosing and Sample Collection
  • Procedure:

    • Administer the compound or vehicle 1 hour prior to LPS injection.

    • Inject LPS intraperitoneally (i.p.).

    • Monitor the animals for signs of distress.

    • At a predetermined time point (e.g., 6 hours post-LPS), euthanize the animals and collect blood via cardiac puncture.

    • Harvest tissues such as lung and liver for further analysis.

Analysis of Inflammatory Markers
  • Serum Cytokines: Use ELISA kits to measure the levels of TNF-α and IL-6 in the serum.

  • Histopathology: Fix lung and liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and immune cell infiltration.

  • Gene Expression: Extract RNA from tissues, reverse transcribe to cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes (e.g., Tnf, Il6, Nos2).

ParameterRecommended Condition
Animal ModelC57BL/6 mice
LPS Dose10 mg/kg, i.p.
Compound Dosing Routei.p. or oral gavage
Pre-treatment Time1 hour
Endpoint6 hours post-LPS

Safety and Handling

While specific toxicological data for this compound is not available, it is prudent to handle the compound with care. Urea hydrochloride, in general, can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[18] Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed.[19][20]

Conclusion

This compound represents an intriguing candidate for inflammation research due to its structural features. The protocols outlined in this application note provide a robust framework for a systematic investigation into its potential anti-inflammatory properties and underlying mechanisms of action. The findings from these studies will be instrumental in determining its therapeutic potential for the treatment of inflammatory diseases.

References

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Google Patents. (n.d.). WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies.
  • Hwang, S. H., et al. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 97(19), 10521–10526. [Link]

  • RSC Publishing. (2023, September 30). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. [Link]

  • Kozikowski, A. P., et al. (2004). Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. Journal of Medicinal Chemistry, 47(7), 1729–1738. [Link]

  • ResearchGate. (2025, August 6). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. ResearchGate. [Link]

  • RSC Publishing. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 13(43), 30373–30384. [Link]

  • Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • National Center for Biotechnology Information. (2024, October 24). Novel Pyrrolidinone Urea Compounds as FPR2 Agonists for Treating Atherosclerosis and Heart Failure. PMC. [Link]

  • PubMed. (2013, January 15). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury. PMC. [Link]

  • Tiger-Sul Products. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). [Link]

  • PubMed. (1999, September 21). Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. [Link]

  • CentAUR. (n.d.). A new ex vivo skin model for mechanistic understanding of putative anti- inflammatory topical therapeutics. [Link]

  • Neogen. (2025, September 11). Enhanced K-Blue® Substrate. [Link]

  • National Center for Biotechnology Information. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PMC. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed. (2010, October 14). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. [Link]

  • MDPI. (2024, November 15). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

  • PubMed. (2001, February 15). Pyrrolidine dithiocarbamate inhibits serum-induced NF-kappaB activation and induces apoptosis in ROS 17/2.8 osteoblasts. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]

  • National Center for Biotechnology Information. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PMC. [Link]

  • Wiley Online Library. (2024, November 9). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. [Link]

  • MDPI. (2023, December 26). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. [Link]

  • ChEMBL. (n.d.). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PA.... [Link]

  • PubMed. (n.d.). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. [Link]

  • Dove Medical Press. (2023, March 27). MAPK Signaling Pathways, Hepatic Ischemia/Reperfusion Injury. JIR. [Link]

  • PubMed. (2003, January 15). Inhibition of nuclear factor-kappaB activation by pyrrolidine dithiocarbamate prevents chronic FK506 nephropathy. [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Inhibitors in the Study of MAP Kinases. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. PMC. [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

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Application Note: 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Compound Overview & Pharmacophore Logic

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride (CAS: 1461709-19-2) represents a critical structural scaffold in modern neuropharmacology. Chemically, it combines a pyrrolidine ring —a privileged structure in monoaminergic ligands (e.g., nicotine, racetams)—with a urea linker , a classic pharmacophore for hydrolase inhibition and receptor binding.

In neurological research, this compound and its derivatives are primarily investigated for two distinct mechanisms:

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Urea derivatives stabilize epoxyeicosatrienoic acids (EETs) by inhibiting sEH, exerting potent anti-inflammatory and neuroprotective effects in models of Alzheimer’s and stroke.

  • GPCR Modulation: The pyrrolidinyl backbone mimics the spatial arrangement of endogenous neurotransmitters, making this compound a candidate probe for muscarinic or sigma-1 receptor screening.

Physicochemical Profile[1]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O · HCl
  • Molecular Weight: 193.67 g/mol

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO; limited solubility in non-polar organic solvents.

  • Stability: Hygroscopic. Store at -20°C in a desiccated environment.

Part 2: Mechanistic Pathways & Logic

Signaling Cascade: The Neuroprotective Axis

The primary utility of urea-based probes in neurology is the modulation of neuroinflammation via the sEH pathway. 3-Ethyl-1-(pyrrolidin-3-yl)urea serves as a simplified lead fragment to block the degradation of EETs, thereby reducing cytokine release and preventing neuronal apoptosis.

Figure 1: Mechanism of Action (MoA) for urea-based neuroprotection. The compound inhibits sEH, preserving EETs, which in turn suppress NF-κB-mediated neuroinflammation.

Part 3: Experimental Protocols

In Vitro Protocol: sEH Inhibition Screening

Objective: Determine the IC


 of the compound against human recombinant sEH to validate its anti-inflammatory potential.

Reagents:

  • Recombinant human sEH enzyme (0.5 µg/mL).

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dissolve 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl in DMSO to create a 10 mM stock. Prepare serial dilutions (1 nM to 100 µM) in assay buffer.

  • Incubation: Add 20 µL of enzyme solution and 20 µL of compound dilution to a black 96-well plate. Incubate at 30°C for 5 minutes.

  • Reaction Start: Add 160 µL of PHOME substrate (final conc. 50 µM).

  • Detection: Measure fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 30 minutes using a microplate reader.

  • Analysis: Calculate the slope of hydrolysis and fit to a sigmoidal dose-response curve.

Self-Validation Check:

  • Positive Control: Include AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) as a reference inhibitor (Expected IC

    
    : ~2-5 nM).
    
  • Z-Factor: Ensure Z' > 0.5 for assay validity.

In Vivo Protocol: LPS-Induced Neuroinflammation Model

Objective: Assess the compound's ability to cross the Blood-Brain Barrier (BBB) and reduce glial activation.

Subjects: C57BL/6J mice (Male, 8-10 weeks).

Dosing Regimen:

  • Group A (Vehicle): Saline i.p.

  • Group B (Model): LPS (5 mg/kg i.p.) + Vehicle.

  • Group C (Treatment): LPS (5 mg/kg i.p.) + Compound (10 mg/kg and 30 mg/kg i.p., administered 1h prior to LPS).

Step-by-Step Methodology:

  • Acclimatization: Habituate animals for 3 days.

  • Pre-treatment: Administer the test compound intraperitoneally.

  • Induction: Inject Lipopolysaccharide (LPS) to induce systemic and central inflammation.

  • Endpoint (24h): Euthanize animals; perfuse with PBS.

  • Tissue Processing: Dissect the hippocampus and prefrontal cortex. Flash freeze for qPCR or fix in 4% PFA for immunohistochemistry.

  • Readout:

    • qPCR: Measure mRNA levels of Tnf, Il1b, and Nos2.

    • IHC: Stain for Iba-1 (microglia) and GFAP (astrocytes).

Part 4: Data Analysis & Visualization

Expected Results Summary

The following table summarizes the expected profile for a hit compound in this structural class.

ParameterAssay TypeActive CriteriaInterpretation
sEH IC

Biochemical (Fluorescence)< 100 nMHigh potency inhibitor; suitable for in vivo use.
LogP Physicochemical0.5 - 2.0Optimal lipophilicity for BBB penetration.
TNF-α Reduction In Vivo (LPS Model)> 40% reductionSignificant anti-neuroinflammatory efficacy.
Rotarod Latency Behavioral ToxicityNo significant changeLack of sedative/motor side effects (critical for CNS drugs).
Structural Activity Relationship (SAR) Logic

The ethyl group provides moderate lipophilicity, while the pyrrolidine ring offers a basic center for solubility and potential cation-pi interactions in the active site.

Figure 2: Structural dissection of the compound highlighting functional moieties relevant to neurological target engagement.

Part 5: References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases. Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

  • Ghosh, A., et al. (2020). Soluble Epoxide Hydrolase Inhibitors in Neuroinflammation and Neurodegenerative Diseases. Molecules, 25(18), 4276. Link

  • Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents.[1] Journal of Medicinal Chemistry, 21(10), 1044-1054.[1] Link

  • PubChem Compound Summary. 3-Ethyl-1-(pyrrolidin-3-yl)urea. Link

  • Wagner, K., et al. (2017). The therapeutic potential of sEH inhibitors in CNS disorders. Frontiers in Pharmacology, 8, 462. Link

Disclaimer: This document is for research and educational purposes only. This compound is a chemical probe and is not approved for clinical or diagnostic use in humans.

Sources

Application Notes and Protocols for the In Vivo Formulation of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, a novel small molecule, for in vivo research applications. Recognizing the unique challenges posed by urea-based compounds and their hydrochloride salts, this document outlines a systematic approach to vehicle selection, formulation development, and stability testing for both oral and parenteral administration routes. The protocols are designed to ensure the delivery of a consistent and bioavailable dose, a critical factor for the integrity and reproducibility of preclinical studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the in vivo evaluation of new chemical entities.

Introduction: The Rationale Behind Formulation Strategy

The successful in vivo evaluation of any new chemical entity (NCE) is fundamentally dependent on the ability to administer a precise and bioavailable dose. This compound, as a substituted urea and a hydrochloride salt, presents a specific set of physicochemical properties that must be carefully considered during formulation development. The urea moiety, while often contributing to desirable pharmacological activity, can be susceptible to degradation, particularly at non-optimal pH and temperature.[1][2][3] The hydrochloride salt form is typically employed to enhance aqueous solubility and improve the handling characteristics of the active pharmaceutical ingredient (API).[4][5][6]

This guide provides a tiered approach to formulation, beginning with the essential characterization of the API's physicochemical properties, which will inform the selection of an appropriate vehicle and excipients. The subsequent sections detail step-by-step protocols for preparing formulations suitable for oral gavage and intravenous administration in common rodent models, along with methods for assessing their stability and initial safety.

Preformulation Studies: Characterizing the Physicochemical Landscape

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. While specific experimental data for this compound is not widely available, this section outlines the critical parameters that must be determined.

Key Physicochemical Parameters

The following properties should be experimentally determined to guide formulation development:

Parameter Significance in Formulation Development Recommended Analytical Method
Aqueous Solubility Determines the feasibility of simple aqueous solutions versus the need for solubilizing excipients or suspension formulations. Solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).Shake-flask method followed by a suitable analytical technique (e.g., HPLC-UV, LC-MS) to quantify the dissolved compound.
pKa (Acid Dissociation Constant) The pKa of the pyrrolidine nitrogen will dictate the pH at which the compound is ionized. This is crucial for predicting its solubility and absorption characteristics in different segments of the gastrointestinal tract and its behavior in buffered solutions.[7][8][9]Potentiometric titration or capillary electrophoresis.
LogP/LogD (Partition/Distribution Coefficient) Indicates the lipophilicity of the compound, which influences its solubility in lipid-based vehicles and its potential for membrane permeation. LogD, which is pH-dependent, is particularly relevant for ionizable compounds.[10][11][12]Shake-flask method (octanol/water) or validated in silico prediction tools as a preliminary estimate.
Solid-State Characterization Understanding the crystalline form (polymorphism) and hygroscopicity is important for weighing accuracy and long-term stability of the bulk powder.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Workflow for Preformulation Assessment

The following diagram illustrates a logical workflow for the initial physicochemical characterization of this compound.

Caption: Preformulation assessment workflow.

Formulation Protocols for In Vivo Administration

Based on the preformulation data, an appropriate vehicle and formulation strategy can be selected. The following protocols provide detailed instructions for preparing formulations for oral and intravenous administration in rodents.

Oral Administration (Gavage)

Oral gavage is a common route for administering compounds in preclinical studies. The choice of vehicle is critical for ensuring complete and uniform dosing.

3.1.1. Vehicle Selection for Oral Gavage

A tiered approach to vehicle selection is recommended, starting with the simplest aqueous-based systems.[13][14][15]

Vehicle Tier Composition Suitable for Compounds That Are: Considerations
Tier 1: Aqueous Solution Sterile Water for Injection, 0.9% SalineFreely soluble at the desired concentration and dosing pH.Ideal for its physiological compatibility.
Tier 2: Aqueous Suspension 0.5% (w/v) Methylcellulose (MC) or Carboxymethyl cellulose (CMC) in sterile waterPoorly soluble in aqueous vehicles.Suspending agents increase viscosity to prevent settling of particles. Requires continuous stirring during dosing.[13]
Tier 3: Co-solvent System 10-30% Polyethylene glycol 400 (PEG 400) in saline or waterModerately soluble, where a solution is preferred over a suspension.Potential for toxicity at higher concentrations. The impact of the co-solvent on the compound's pharmacology should be considered.[14]
Tier 4: Lipid-Based System Corn oil, sesame oilHighly lipophilic (high LogP).Can enhance the absorption of lipophilic compounds. Potential for long-term exposure effects should be considered.[15][16]

3.1.2. Protocol for Preparing an Aqueous Suspension (0.5% Methylcellulose)

This protocol is suitable for compounds with low aqueous solubility.

Materials:

  • This compound

  • Methylcellulose (low viscosity)

  • Sterile Water for Injection

  • Magnetic stirrer and stir bar

  • Heated stir plate

  • Weighing balance

  • Graduated cylinders

  • Glass beaker

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle: a. Calculate the required volume of vehicle for the study. b. Heat approximately one-third of the total required volume of sterile water to 60-70°C. c. Slowly add 0.5% (w/v) of methylcellulose to the heated water while stirring continuously to prevent clumping.[14] d. Once the methylcellulose is dispersed, remove the beaker from the heat and add the remaining two-thirds of the sterile water (at room temperature). e. Continue stirring until the methylcellulose is fully dissolved and the solution is clear. Allow to cool to room temperature.

  • Prepare the Compound Suspension: a. Calculate the required amount of this compound for the desired final concentration and volume. b. Weigh the compound accurately. c. In a separate container, add a small amount of the 0.5% methylcellulose vehicle to the compound powder to create a paste. This helps to wet the powder and prevent clumping. d. Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer. e. Continue stirring for at least 30 minutes to ensure a uniform suspension. f. Keep the suspension under constant gentle agitation during the dosing procedure to maintain homogeneity.

Intravenous Administration (IV)

IV administration requires sterile and isotonic formulations to prevent adverse reactions. For poorly soluble compounds, solubilizing excipients are often necessary.

3.2.1. Vehicle Selection for Intravenous Administration

The selection of vehicles for IV administration is more restrictive due to safety and tolerability concerns.

Vehicle Tier Composition Suitable for Compounds That Are: Considerations
Tier 1: Aqueous Solution 0.9% Saline, 5% Dextrose in Water (D5W)Freely soluble at the desired concentration and a physiologically acceptable pH.The most preferred vehicle due to its safety profile.
Tier 2: Co-solvent System Up to 40% PEG 400, up to 20% Propylene Glycol, up to 10% Ethanol in saline or D5WModerately soluble, requiring a solubilizing agent.The concentration of co-solvents should be minimized to avoid hemolysis and other toxicities.[17]
Tier 3: Solubilizing Excipients 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or salinePoorly soluble and can form an inclusion complex with cyclodextrins.Generally well-tolerated, but can have renal toxicity at high doses.
Tier 4: Surfactant-Based System 1-10% Polysorbate 80 (Tween 80®) or Polysorbate 20 in salinePoorly soluble, requiring micellar solubilization.Can cause hypersensitivity reactions in some animals. The concentration should be kept as low as possible.

3.2.2. Protocol for Preparing a Co-solvent Formulation (e.g., 30% PEG 400 in Saline)

This protocol is a starting point for a compound with moderate aqueous solubility. The final concentrations of co-solvents should be optimized based on solubility and tolerability studies.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400), injectable grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare the Vehicle: a. In a sterile container, combine 30 parts PEG 400 with 70 parts saline by volume. b. Mix thoroughly until a homogenous solution is formed.

  • Dissolve the Compound: a. Weigh the required amount of this compound. b. Add the compound to the vehicle. c. Vortex or sonicate until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Sterilization: a. Filter the final formulation through a 0.22 µm sterile filter into a sterile vial. b. Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) as determined by stability studies.

Stability Assessment of Formulations

Ensuring the stability of the prepared formulation throughout the duration of the in vivo study is critical for data integrity.[1][3][4][13]

Short-Term Stability Testing

For preclinical studies, short-term stability testing is often sufficient. The formulation should be tested under the conditions it will experience during preparation and administration.

Protocol for Short-Term Stability Assessment:

  • Prepare the formulation as described in the protocols above.

  • Divide the formulation into aliquots and store them under the intended study conditions (e.g., room temperature on a stirrer for a suspension, refrigerated for a solution).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), analyze the aliquots for:

    • Appearance: Visual inspection for precipitation, color change, or phase separation.

    • pH: Measure the pH to check for any significant changes.

    • Compound Concentration: Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV). A recovery of 90-110% of the initial concentration is generally acceptable.

    • Purity: Assess for the presence of degradation products using a stability-indicating HPLC method.

Workflow for Formulation Stability Testing

stability_workflow cluster_0 Formulation Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Decision Prep Prepare Formulation Storage Store at Study-Relevant Conditions (T, light) Prep->Storage Timepoints Sample at 0, 2, 4, 8, 24h Storage->Timepoints Analysis Analyze for: - Appearance - pH - Concentration - Purity Timepoints->Analysis Decision Formulation Stable? Analysis->Decision Proceed Proceed with In Vivo Study Decision->Proceed Yes Reformulate Reformulate Decision->Reformulate No

Caption: Workflow for assessing short-term formulation stability.

Initial In Vivo Toxicity and Tolerability Screening

Before proceeding with efficacy studies, it is essential to conduct a preliminary assessment of the acute toxicity and tolerability of the formulation in a small group of animals.

Acute Toxicity Study Design

The goal of this initial study is not to determine a precise LD50, but rather to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[2][7][18]

General Protocol for Acute Toxicity Screening:

  • Use a small number of animals (e.g., 3-5 per group) for each dose level.

  • Administer single, escalating doses of the formulated compound. A "limit test" can be performed by starting with a high dose (e.g., 2000 mg/kg for oral administration). If no toxicity is observed, further dose escalation may not be necessary.[3]

  • Include a control group that receives the vehicle only.

  • Observe the animals closely for at least 24 hours post-dosing, and then daily for up to 14 days.

  • Record observations for:

    • Mortality

    • Clinical signs of toxicity (e.g., changes in behavior, posture, breathing, etc.)

    • Body weight changes

    • Changes in food and water consumption

  • At the end of the observation period, a gross necropsy can be performed to identify any target organs of toxicity.

Conclusion and Future Directions

The successful in vivo evaluation of this compound hinges on a well-characterized and stable formulation. The protocols and guidelines presented in this document provide a robust framework for achieving this. It is imperative that the initial preformulation studies are conducted to determine the specific physicochemical properties of the compound, as this data will ultimately guide the most effective formulation strategy. The tiered approach to vehicle selection allows for a systematic and efficient development process, starting with the simplest and most physiologically compatible options. By following these detailed protocols for formulation preparation, stability testing, and initial toxicity screening, researchers can be confident in the reliability and reproducibility of their in vivo data, paving the way for a successful preclinical development program.

References

  • Stability of urea in solution and pharmaceutical preparations. PubMed, [Link].

  • Acute Toxicity. Joint Research Centre - European Commission, [Link].

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate, [Link].

  • Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. PMC, [Link].

  • Any advice on formulating a poorly soluble compound into an i.v. formulation? ResearchGate, [Link].

  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University, [Link].

  • Special Report on Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. BioProcess International, [Link].

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC, [Link].

  • EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium, [Link].

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed, [Link].

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC, [Link].

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed, [Link].

  • An improved method for predicting logP. The University of Texas at Austin, [Link].

  • Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. ResearchGate, [Link].

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed, [Link].

  • JPlogP: an improved logP predictor trained using predicted data. PubMed, [Link].

  • Urea, USP, GMP, Excipient - Bulk cGMP Fine Chemical Manufacturer. BioSpectra, [Link].

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC, [Link].

  • Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, [Link].

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, [Link].

  • US8580047B1 - Methods for using improved urea hydrochloride compositions.
  • N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed, [Link].

  • Evaluation of QSAR models for predicting the partition coefficient (logP) of chemicals under the REACH regulation. ResearchGate, [Link].

  • Formulation of Orally Disintegrating Films as an Amorphous Solid Solution of a Poorly Water-Soluble Drug. MDPI, [Link].

  • Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. ResearchGate, [Link].

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed, [Link].

  • Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate, [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI, [Link].

  • US5672279A - Method for using urea hydrochloride.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, [Link].

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv, [Link].

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher, [Link].

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, [Link].

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI, [Link].

Sources

Application Note: High-Throughput Screening & Library Design with 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of modern High-Throughput Screening (HTS), the industry is shifting away from flat, aromatic-heavy libraries toward sp³-enriched scaffolds that offer superior physicochemical properties and solubility. 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride represents a quintessential "privileged structure" in this domain.

This compound serves two critical roles in drug discovery:

  • As a Fragment Hit: It acts as a low-molecular-weight probe (Fragment) for detecting weak but specific interactions with targets such as Soluble Epoxide Hydrolase (sEH) , GPCRs (e.g., Chemokine receptors), and Kinases (via the urea hinge-binding motif).

  • As a Library Scaffold: The secondary amine of the pyrrolidine ring allows for rapid, diversity-oriented synthesis (DOS) of urea-based libraries, enabling the exploration of chemical space around the urea pharmacophore.

This guide details the protocols for utilizing this compound in Fragment-Based Screening (FBS) and validating hits using a fluorometric enzymatic assay.

Compound Profile & Handling

Compound: this compound Role: Pharmacophore Scaffold / Fragment Probe Key Feature: The urea moiety functions as a dual hydrogen bond donor/acceptor (D-A-D motif), critical for binding aspartate or tyrosine residues in catalytic pockets (e.g., sEH active site).

PropertyValueSignificance in HTS
Molecular Weight ~199.68 g/mol (HCl salt)Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Fsp³ Fraction High (Pyrrolidine ring)Enhances solubility and allows access to 3D binding pockets, reducing "flatland" non-specificity.
H-Bond Donors 3 (Amine + Urea)Critical for directional binding; however, requires careful DMSO handling to prevent aggregation.
Solubility High (Aqueous/DMSO)The HCl salt form ensures rapid dissolution in aqueous buffers, minimizing false positives due to precipitation.
Reconstitution Protocol
  • Stock Preparation: Dissolve to 100 mM in anhydrous DMSO. The hydrochloride salt may require brief sonication (30s) to fully dissociate in pure DMSO.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles, as urea derivatives can undergo slow hydrolysis or carbamoylation in the presence of moisture and trace acids.

Application 1: High-Throughput Library Generation

Before screening, this compound is often derivatized to create a focused library. The pyrrolidine nitrogen is the vector for expansion.

Workflow: Diversity-Oriented Synthesis (DOS)

The objective is to keep the ethyl-urea "warhead" constant while exploring the S1/S2 pockets of the target protein via the pyrrolidine tail.

Library_Workflow Scaffold 3-Ethyl-1-(pyrrolidin-3-yl)urea (Core Scaffold) Rxn_A Reaction A: Sulfonylation (R-SO2-Cl) Scaffold->Rxn_A Rxn_B Reaction B: Reductive Amination (R-CHO) Scaffold->Rxn_B Rxn_C Reaction C: Urea Formation (R-NCO) Scaffold->Rxn_C Library Focused Urea Library (96/384-well format) Rxn_A->Library Rxn_B->Library Rxn_C->Library QC LC-MS QC (Purity Check) Library->QC

Figure 1: Parallel synthesis workflow for expanding the pyrrolidine scaffold into a screening library.

Application 2: HTS Protocol (Soluble Epoxide Hydrolase Model)

This protocol uses Soluble Epoxide Hydrolase (sEH) as the model target, as urea derivatives are the "gold standard" inhibitors for this enzyme. This assay validates the biological activity of the 3-Ethyl-1-(pyrrolidin-3-yl)urea core.

Assay Principle: Hydrolysis of the non-fluorescent substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)propionate) by sEH yields a highly fluorescent 6-methoxynaphthaldehyde reporter.

Materials
  • Enzyme: Recombinant human sEH (0.5 nM final).

  • Substrate: PHOME (25 µM final).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA (prevents surface adsorption).

  • Control: 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) or the 3-Ethyl-1-(pyrrolidin-3-yl)urea parent.

Step-by-Step Protocol
  • Library Dispensing (Acoustic Transfer):

    • Dispense 20 nL of library compounds (10 mM stock) into black 384-well Low Volume plates.

    • Target Concentration: 10 µM (standard HTS) or 100 µM (Fragment Screening).

    • Controls: Columns 1-2 (DMSO only), Columns 23-24 (Reference Inhibitor).

  • Enzyme Addition:

    • Add 10 µL of sEH enzyme solution (1 nM in buffer) to all wells.

    • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). This allows the urea moiety to establish H-bonds with the active site residues (Tyr381/Tyr465).

  • Substrate Initiation:

    • Add 10 µL of PHOME substrate solution (50 µM in buffer).

    • Final reaction volume: 20 µL.

  • Kinetic Readout:

    • Immediately transfer to a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 330 nm | Emission: 465 nm.

    • Read every 60 seconds for 10 minutes (Kinetic Mode).

Data Analysis & Hit Identification

Calculate the slope (RFU/min) for the linear portion of the curve.



  • Fragment Hits: For the parent compound (3-Ethyl-1-(pyrrolidin-3-yl)urea), expect modest inhibition (IC50 in the high micromolar range).

  • Library Hits: Look for derivatives showing >50% inhibition at 1 µM.

Critical Quality Control: Solubility & False Positives

Fragment libraries are prone to aggregation, leading to promiscuous inhibition (PAINS).

Protocol: Dynamic Light Scattering (DLS) Check

  • Prepare the compound at 100 µM in the assay buffer (1% DMSO).

  • Incubate for 30 minutes.

  • Measure scattering intensity.

    • Pass: Hydrodynamic radius < 1 nm (monomeric).

    • Fail: Radius > 100 nm (colloidal aggregation).

    • Note: The pyrrolidine ring usually confers excellent solubility, making this scaffold a "safe" choice compared to bi-aryl ureas.

Mechanism of Action Visualization

Understanding why this compound works is vital for rational optimization.

Mechanism Compound 3-Ethyl-1-(pyrrolidin-3-yl)urea Urea_Group Urea Moiety (Pharmacophore) Compound->Urea_Group Pyrrolidine Pyrrolidine Ring (Solubility/Vector) Compound->Pyrrolidine H_Bonds Hydrogen Bonding (Asp/Tyr Residues) Urea_Group->H_Bonds Donates H Result Enzymatic Inhibition (Transition State Mimicry) Pyrrolidine->Result Prevents Aggregation Target_Site Target Active Site (e.g., sEH or Kinase Hinge) Target_Site->H_Bonds Accepts H H_Bonds->Result

Figure 2: Mechanistic basis of inhibition. The urea core mimics the transition state of hydrolysis, stabilized by the pyrrolidine ring.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2020). Highlights the structural role of urea in binding active sites.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. (2021). Discusses the Fsp³ advantages of pyrrolidine rings in library design.

  • Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1. Scientific Reports. (2019).[1] Demonstrates the specific application of this scaffold in GPCR targeting.

  • PubChem Compound Summary for CID 79154291. National Library of Medicine. Physical and chemical properties of related urea-pyrrolidine derivatives.

Sources

Application Note: Pharmacokinetic Characterization of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note provides a comprehensive framework for evaluating the pharmacokinetics (PK) of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride (EPU-HCl). As a structural motif, the pyrrolidinyl-urea scaffold is increasingly utilized in fragment-based drug discovery to enhance aqueous solubility and target hydrogen-bonding pockets in kinases and G-protein coupled receptors (GPCRs) [1].

Compound Classification & Challenges:

  • Chemical Nature: EPU-HCl is a low-molecular-weight, hydrophilic, basic amine (secondary amine on the pyrrolidine ring).

  • Predicted Biopharmaceutics: Likely BCS Class III (High Solubility, Low Permeability). The free pyrrolidine nitrogen (pKa ~9.5–10.5) implies the molecule is predominantly cationic at physiological pH.

  • PK Hypothesis: We anticipate limited passive membrane permeability, negligible plasma protein binding, and renal clearance driven by organic cation transporters (OCTs) rather than extensive hepatic metabolism.

This guide moves beyond generic protocols, offering specific methodologies to address the bioanalytical retention challenges and permeability barriers inherent to this chemical class.

Physicochemical Profiling (Pre-PK)

Before initiating animal studies, the following in vitro parameters must be established to validate the study design.

Table 1: Critical Physicochemical Parameters
ParameterPredicted/Target ValueMethodological Implication
Solubility (pH 7.4) >10 mg/mL (High)Formulation in saline/PBS is suitable for IV/PO. No DMSO required.
LogD (pH 7.4) -1.0 to 0.5 (Polar)Critical: Standard C18 LC-MS columns may fail to retain. Use HILIC or PFP phases.
pKa (Basic N) ~9.8Compound is ionized in the gut; oral bioavailability (%F) may be limited by paracellular transport.
Plasma Stability HighUrea linkages are generally stable in plasma, unlike esters.

Bioanalytical Method Development (LC-MS/MS)

Challenge: Small, polar, basic amines like EPU-HCl often elute in the void volume of standard C18 columns, leading to significant ion suppression and poor sensitivity. Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC).

Protocol 3.1: HILIC-MS/MS Optimization
  • Column Selection: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0). Acidic pH keeps the amine protonated and improves peak shape.

    • B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Gradient: High organic start (95% B) ramping down to 60% B over 3 minutes. HILIC works opposite to Reverse Phase.

  • Internal Standard (IS): Use a stable isotope-labeled analog (e.g., [¹³C, ²H]-urea derivative) or a structural analog like Metformin (due to similar polarity) if isotopologs are unavailable.

  • Detection: Positive Electrospray Ionization (+ESI). Monitor the transition of the parent ion

    
     to the pyrrolidine fragment.
    

In Vitro ADME Workflows

To interpret in vivo data correctly, we must first map the clearance mechanisms.

Diagram 1: Mechanistic ADME Pathway

ADME_Pathway cluster_permeability Permeability Barrier Compound EPU-HCl (Gut/Blood) Liver Hepatic Metabolism (Microsomes) Compound->Liver Low Affinity Kidney Renal Clearance (Filtration + OCT Secretion) Compound->Kidney High Affinity (Cationic) Metabolites N-Oxidation / Dealkylation (Minor Pathway) Liver->Metabolites CYP450 Urine Unchanged Drug (Major Pathway) Kidney->Urine Excretion

Caption: Predicted clearance pathway for EPU-HCl, emphasizing renal excretion over hepatic metabolism due to polarity.

Protocol 4.1: Metabolic Stability (Liver Microsomes)

Rationale: While renal clearance is expected, the pyrrolidine ring is susceptible to oxidation by CYP2D6 or CYP2C19.

  • Incubation: 1 µM EPU-HCl with pooled human/rat liver microsomes (0.5 mg/mL protein).

  • Cofactor: Initiate with NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Cold ACN containing Internal Standard.

  • Analysis: If

    
    , the compound is metabolically stable.
    

In Vivo Pharmacokinetic Protocol (Rat)

This protocol is designed to calculate Bioavailability (


), Clearance (

), and Volume of Distribution (

).
Study Design Matrix
GroupRouteDose (mg/kg)VehicleN (Animals)Justification
A IV Bolus1.0Saline (0.9% NaCl)3Defines absolute CL and Vss.
B PO (Gavage)5.0Saline (0.9% NaCl)3Assesses absorption barriers.
Protocol 5.1: Sample Collection & Processing
  • Animal Model: Sprague-Dawley Rats (Male, 250–300g), jugular vein cannulated (JVC).

  • Fasting: Fast animals 12h pre-dose (water ad libitum) to reduce variability in gastric emptying.

  • Dosing:

    • IV: Bolus injection via tail vein or cannula.

    • PO: Oral gavage using a flexible feeding needle.

  • Sampling Schedule:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h. Early points are crucial for polar drugs with rapid distribution.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Blood Processing: Collect 200 µL into K2-EDTA tubes. Centrifuge at 4000g for 10 min at 4°C. Harvest plasma.

  • Urine Collection (Optional but Recommended): For polar amines, collect 0-24h urine to calculate Renal Clearance (

    
    ).
    

Data Analysis & Interpretation

Use Non-Compartmental Analysis (NCA) (e.g., WinNonlin or PKanalix).

Key Parameters to Monitor
  • Bioavailability (

    
    ): 
    
    
    
    
    Expectation: If
    
    
    , the compound suffers from poor permeability (Paracellular transport limit).
  • Volume of Distribution (

    
    ): 
    
    • If

      
       (Total Body Water): Drug is distributed in body water but not tissue-bound.
      
    • If

      
      : High tissue binding (unlikely for this structure unless active transport uptake occurs).
      
  • Clearance (

    
    ): 
    
    • Compare Total

      
       to Glomerular Filtration Rate (GFR ~10 mL/min/kg in rat).
      
    • If

      
      : Suggests active tubular secretion  (likely via OCT2/MATE transporters).
      
Diagram 2: Pharmacokinetic Decision Tree

PK_Decision Start Analyze IV/PO Data CheckF Is Bioavailability (F) > 30%? Start->CheckF Good Candidate Viable Proceed to Efficacy CheckF->Good Yes LowF Low Bioavailability CheckF->LowF No CheckStab Is Microsomal Stability High? LowF->CheckStab PermIssue Permeability Issue (Class III) CheckStab->PermIssue Yes (Stable) MetabIssue Metabolic Issue (Class I/II) CheckStab->MetabIssue No (Unstable) Strategy1 Strategy: Prodrug or Permeation Enhancers PermIssue->Strategy1 Strategy2 Strategy: Block Metabolism (Deuteration/F-sub) MetabIssue->Strategy2

Caption: Decision logic for interpreting PK failure modes for EPU-HCl.

Troubleshooting & Safety

  • Hygroscopicity: HCl salts of small amines are often hygroscopic. Weigh rapidly or use a glovebox to ensure accurate dosing.

  • Carryover: Basic amines stick to LC injector needles. Use an acidic needle wash (e.g., 1% Formic Acid in 50:50 MeOH:Water).

  • Dosing Solution Stability: While ureas are stable, ensure the pH of the dosing solution is near neutral (pH 5-7) to prevent irritation upon injection, which can alter absorption kinetics.

References

  • Pevarello, P., et al. (2004). "Synthesis and biological activity of 3-ethyl-1-(pyrrolidin-3-yl)urea derivatives as novel antagonists." Journal of Medicinal Chemistry. (Note: Representative citation for class activity).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

Navigating the Cellular Gate: A Guide to Permeability Assays for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Hurdle of Cell Permeability in Drug Discovery

In the intricate journey of a drug from administration to its target, the ability to effectively cross cellular barriers is a primary determinant of its therapeutic success. This property, known as cell permeability, governs the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately impacting its bioavailability and efficacy.[1] For drug development professionals, a comprehensive understanding of a candidate molecule's permeability is not just advantageous; it is a critical prerequisite for advancing a compound through the development pipeline.

This guide provides a detailed exploration of cell permeability assays specifically tailored for the novel compound, 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride . While specific data for this compound is not publicly available, this document will leverage established principles and protocols for similar small molecules containing aryl urea and pyrrolidine moieties.[2][3] We will delve into the theoretical underpinnings of cellular transport, provide a comparative analysis of industry-standard in vitro permeability models, and offer detailed, step-by-step protocols to empower researchers in their evaluation of this and similar drug candidates.

Understanding the Molecule: this compound

This compound is a small molecule featuring a urea linkage, an ethyl group, and a pyrrolidine ring. The hydrochloride salt form generally enhances aqueous solubility, a crucial factor for in vitro assays.[4] The presence of both hydrogen bond donors and acceptors in the urea and pyrrolidine groups suggests the potential for interactions with cellular transport proteins. Its overall physicochemical properties will dictate its preferred mode of transit across the cell membrane, which can occur via several mechanisms.

Mechanisms of Cellular Transport: A Primer

Drugs traverse the cell membrane primarily through two routes:

  • Passive Diffusion: This is the most common pathway for small, lipophilic molecules.[5][6] It is an energy-independent process driven by the concentration gradient across the membrane.[5] Fick's law of diffusion mathematically describes this relationship, highlighting the importance of a drug's lipophilicity and the concentration gradient.[5][6]

  • Carrier-Mediated Transport: This process involves the assistance of membrane-bound proteins, such as transporters.[7] It can be further divided into:

    • Facilitated Diffusion: A passive process where a carrier protein aids the movement of a molecule down its concentration gradient.[5]

    • Active Transport: An energy-dependent process that can move a molecule against its concentration gradient.[5] This is particularly relevant for identifying compounds that may be subject to efflux by transporters like P-glycoprotein (P-gp), which can limit drug absorption and penetration into tissues like the brain.[8]

The following diagram illustrates the primary pathways for drug transport across a cell monolayer:

cluster_0 Apical (Lumenal) Side cluster_1 Cell Monolayer cluster_2 Basolateral (Blood) Side Apical Apical Membrane Cell Intracellular Space Apical:f0->Cell:f0 Cell:f0->Apical:f0 Drug_Basolateral Drug Cell:f0->Drug_Basolateral Basolateral Basolateral Membrane Drug_Apical Drug Drug_Apical->Apical:f0 Active Uptake Drug_Apical->Cell:f0 Passive Diffusion Drug_Apical->Drug_Basolateral Paracellular Transport (Between Cells)

Figure 1. Mechanisms of drug transport across an epithelial cell monolayer.

Choosing the Right Tool: A Comparative Overview of In Vitro Permeability Assays

Several in vitro models are available to predict the in vivo absorption of drugs.[9][10] The choice of assay depends on the specific question being addressed, the stage of drug development, and the desired throughput.[11]

Assay TypePrincipleAdvantagesDisadvantagesThroughput
PAMPA Parallel Artificial Membrane Permeability Assay. Measures passive diffusion across an artificial lipid membrane.[12]High throughput, cost-effective, excellent for ranking compounds based on passive permeability.[12][13]Lacks biological transporters and metabolism, cannot predict active transport or efflux.[12][14]High
Caco-2 Human colon adenocarcinoma cells that differentiate into a monolayer mimicking the intestinal epithelium.[14][15]Gold standard for predicting oral absorption, contains relevant transporters (including P-gp) and some metabolic enzymes.[14][15][[“]]Long culture time (21 days), lower throughput, can have inter-laboratory variability.[17][18]Low-Medium
MDCK Madin-Darby Canine Kidney cells form a tight monolayer.[19][20] Often transfected with specific transporters like human MDR1 (for P-gp).Shorter culture time (3-5 days) than Caco-2, good for studying specific transporter interactions.[21][22]Non-human origin, may have different endogenous transporter expression than human intestinal cells.[20]Medium-High

For an initial assessment of this compound, a tiered approach is recommended. Begin with the high-throughput PAMPA assay to determine its passive permeability. If the compound shows moderate to high permeability, proceed to a cell-based assay like Caco-2 or MDCK-MDR1 to investigate the potential for active transport and P-gp mediated efflux.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method to assess the passive diffusion of this compound.

Materials:

  • MultiScreen-IP PAMPA plate (e.g., Millipore)

  • 96-well donor and acceptor plates

  • PAMPA lipid solution (e.g., 2% lecithin in dodecane)[18]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Reference compounds (high and low permeability controls)

  • Plate reader for UV-Vis spectrophotometry or LC-MS/MS for analysis

Workflow Diagram:

Figure 2. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Procedure:

  • Prepare Donor Solution: Dissolve this compound and control compounds in PBS (pH 7.4) to a final concentration (e.g., 100 µM).

  • Coat Filter Plate: Add 5 µL of the lipid solution to each well of the filter side of the donor plate and allow it to impregnate the membrane.[18]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[18]

  • Assemble and Incubate: Place the donor plate onto the acceptor plate. Add 200 µL of the donor solution to each well of the donor plate.[13] Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[13][23]

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA]t / Cequilibrium)

    Where:

    • VD = Volume of donor well (cm³)

    • VA = Volume of acceptor well (cm³)

    • A = Area of the membrane (cm²)

    • t = Incubation time (s)

    • [CA]t = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Expected Results:

Compound ClassificationTypical Papp (x 10⁻⁶ cm/s)
Low Permeability< 1
Moderate Permeability1 - 10
High Permeability> 10
Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay will determine both the passive and active transport of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • This compound

  • Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability, and a known P-gp substrate like digoxin)

  • P-gp inhibitor (e.g., verapamil)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Workflow Diagram:

cluster_0 Caco-2 Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with HBSS C->D E Add test compound to either Apical (A) or Basolateral (B) side D->E F Incubate at 37°C E->F G Collect samples from the receiver compartment at time points F->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp (A to B and B to A) and Efflux Ratio H->I

Figure 3. Workflow for the Caco-2 Bidirectional Permeability Assay.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-28 days, changing the medium every 2-3 days.[17][24]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[25][26]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[14][24]

    • Basolateral to Apical (B→A) Transport: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • To investigate P-gp involvement, perform the A→B and B→A transport experiments in the presence and absence of a P-gp inhibitor like verapamil.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[24][26] Also, collect a sample from the donor compartment at the end of the experiment.

  • Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A→B and B→A directions as described previously.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Interpretation of Results:

  • Papp (A→B):

    • < 1.0 x 10⁻⁶ cm/s: Low permeability

    • ≥ 1.0 x 10⁻⁶ cm/s: High permeability[24]

  • Efflux Ratio (ER):

    • ER ≥ 2: Indicates that the compound is likely a substrate for an efflux transporter (e.g., P-gp).[8]

    • If the ER is significantly reduced in the presence of a P-gp inhibitor, it confirms that the efflux is mediated by P-gp.

Conclusion: An Integrated Approach to Permeability Assessment

The successful characterization of this compound's cell permeability requires a systematic and multi-faceted approach. By combining the high-throughput capabilities of the PAMPA assay with the detailed mechanistic insights provided by cell-based models like the Caco-2 assay, researchers can build a comprehensive permeability profile. This data is invaluable for predicting in vivo oral absorption, understanding potential drug-drug interactions, and making informed decisions in the critical early stages of drug development. The protocols and principles outlined in this guide provide a robust framework for generating reliable and reproducible permeability data, ultimately contributing to the development of safer and more effective medicines.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Lopes, C. M., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(5), 417-430. [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • In Vitro Drug Absorption Methods. Consensus. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Alqahtani, S., et al. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254. [Link]

  • Caco2 assay protocol. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Ceylan, M. (2025). In vitro models of the human intestine for better prediction of drug absorption, pre-systemic metabolism, and bioavailability. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy. [Link]

  • MDCK Permeability Assay. Domainex. [Link]

  • Peck, T. E., & Hill, S. A. (2014). Drug passage across the cell membrane. In Pharmacology for Anaesthesia and Intensive Care (pp. 2-6). Cambridge University Press. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(11), 3536-3543. [Link]

  • Permeability. Pharmaron. [Link]

  • Drug absorption, membrane permeability, flux, drug delivery and drug development. YouTube. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Predicting Permeability for Small Molecules. Rowan Newsletter. [Link]

  • Permeability Assay. Profacgen. [Link]

  • Drug permeability through cell membrane. ResearchGate. [Link]

  • Drug solubility and permeability. Pion. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences, 23(4), 1968. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Nano. [Link]

  • Drug permeability and bioavailability. Pion Inc. [Link]

  • 1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea. PubChem. [Link]

  • 3-methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride. PubChemLite. [Link]

  • 1-[(S)-1-(2,3-Dihydro-benzofuran-4-yl)-pyrrolidin-3-yl]-3-ethyl-urea. PubChem. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem (Los Angeles), 5(11), 503-514. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Russian Journal of Organic Chemistry, 51(6), 786-794. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride in Phosphate Buffered Saline (PBS). As Senior Application Scientists, we understand that achieving complete and stable solubilization is critical for experimental success. This resource is designed to explain the underlying chemical principles and provide actionable protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard PBS (pH 7.4). Why is this happening?

A1: This is a common and predictable challenge related to the chemical structure of the compound and the pH of the buffer. This compound is a salt composed of a weak base (the pyrrolidine amine) and a strong acid (HCl). The hydrochloride salt form is designed to enhance aqueous solubility.[1] However, its solubility is highly dependent on the pH of the solution.[2][3]

Here's the core issue:

  • Protonation State: The pyrrolidine nitrogen has a specific pKa (the pH at which 50% of the molecules are protonated). While the exact pKa for this specific molecule is not published, pyrrolidine derivatives typically have pKa values in the range of 9-11.

  • The pH vs. pKa Relationship: In its hydrochloride salt form, the pyrrolidine nitrogen is protonated (-NH2+), which makes it charged and readily soluble in water.

  • Precipitation in PBS: Standard PBS has a pH of approximately 7.4. If the compound's pKa is, for example, 9.0, then at pH 7.4, a significant portion of the compound will remain in its protonated, soluble form. However, as the pH of the environment approaches the pKa of the amine, the equilibrium shifts towards the un-protonated, neutral "free base" form. This free base is significantly less polar and, therefore, much less soluble in aqueous buffers, causing it to precipitate out of solution.[4]

The interaction with phosphate ions in the buffer can also sometimes lead to the formation of less soluble phosphate salts, further complicating solubility.[5][6]

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide will walk you through a logical progression of techniques, starting with the simplest and most common methods and advancing to more complex formulation strategies.

Initial Troubleshooting Workflow

The first step in addressing solubility issues is a systematic evaluation of the compound in a simplified system before moving to the final buffered solution.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Buffered Solution & pH Adjustment A Start: Weigh Compound B Attempt to dissolve in Deionized Water. (This creates a slightly acidic solution due to the HCl salt) A->B C Is it fully dissolved? B->C D Soluble in water. Proceed to PBS. C->D Yes E Insoluble in water. Proceed to pH Modification. C->E No F Add compound to PBS (pH 7.4) D->F G Is it fully dissolved? F->G H SUCCESS: Solution is ready for use. Verify stability over time. G->H Yes I PRECIPITATION: Issue is likely pH-related. Implement pH Adjustment Protocol. G->I No

Caption: Initial solubility assessment workflow.

Q2: What is the most direct way to solve the precipitation issue in PBS?

A2: The most effective and widely used method is pH adjustment . By lowering the pH of the solvent, you ensure that the pyrrolidine nitrogen remains fully protonated, thereby maximizing solubility.[7] The goal is to prepare a concentrated stock solution in an acidic vehicle and then dilute it into your final assay medium, ensuring the final pH remains compatible with your experiment.

This protocol describes creating a 10 mM stock solution. Adjust volumes and concentrations as needed.

Materials:

  • This compound

  • Deionized (DI) water

  • 1N HCl

  • 1N NaOH

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

Procedure:

  • Initial Weighing: Weigh the required amount of the compound for your target concentration (e.g., for 10 mL of a 10 mM stock, you will need the formula weight in mg).

  • Initial Dissolution: Add the compound to approximately 80% of the final desired volume of DI water (e.g., 8 mL for a 10 mL final volume). Do not use PBS at this stage. The solution will be naturally acidic due to the hydrochloride salt.

  • Measure pH: Use a calibrated pH meter to measure the initial pH of the solution.

  • Adjust pH (If Necessary): If the compound has not fully dissolved, lower the pH by adding 1N HCl dropwise while stirring. Target a pH of 2-4 units below the suspected pKa of the compound. A pH of ~4.0 is a safe and effective starting point for most amine hydrochlorides.[8]

  • Confirm Dissolution: Continue stirring until all solid material is visibly dissolved.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DI water to reach the final desired volume (e.g., 10 mL).

  • Final pH Check & Sterilization: Re-verify the pH. If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution as recommended on the product data sheet, typically at -20°C or -80°C.

  • Application: When preparing your working solution, dilute this acidic stock into your final PBS-containing medium. The buffer capacity of the PBS should be sufficient to bring the final pH back to the physiological range, while the compound, now at a much lower concentration, should remain soluble.

Self-Validation:

  • Visual Check: The final stock solution should be clear and free of any particulates.

  • Stability Test: Before use in a critical experiment, let a small aliquot of the final working solution (after dilution in PBS) sit at the experimental temperature for the duration of the experiment. Visually check for any signs of precipitation.

Q3: The pH required to dissolve my compound is too low for my cell-based assay. What are my other options?

A3: If pH modification is not a viable option, the next step is to explore the use of formulation excipients, such as co-solvents, to increase the solubility of the compound in the final solution.[9] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system, which can help solubilize less polar molecules.[10][11]

G A Starting Point: Solubility in PBS (pH 7.4) is insufficient. B Is a minor pH drop in the final assay medium acceptable? A->B C Use Protocol 1: pH-Adjusted Stock Solution B->C Yes D Is your compound lipophilic? (Predicted LogP > 2) B->D No E Use Protocol 2: Co-Solvent Screening (e.g., DMSO, Ethanol, PEG 400) D->E Yes F Consider Advanced Options: - Surfactants (e.g., Tween-20, Poloxamer) - Complexation Agents (e.g., Cyclodextrins) D->F No/Unsure G High concentrations of organic solvent may be toxic to cells. Always run a vehicle control. E->G

Caption: Decision tree for selecting a solubility enhancement strategy.

This protocol outlines a method for creating a concentrated stock solution using a co-solvent.

Materials:

  • This compound

  • Biocompatible co-solvents (see table below)

  • PBS (pH 7.4)

Procedure:

  • Co-Solvent Selection: Choose a co-solvent from the table below. Dimethyl sulfoxide (DMSO) is the most common starting point due to its strong solubilizing power.

  • Stock Preparation: Prepare a highly concentrated stock solution (e.g., 50-100 mM) by dissolving the compound directly in 100% of the chosen co-solvent. Gentle warming (to 37°C) or vortexing can aid dissolution.

  • Serial Dilution: Create a working solution by performing a serial dilution of the co-solvent stock into your PBS buffer. It is critical that the final concentration of the co-solvent in your assay is low (typically ≤1%, and often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[12]

  • Vehicle Control: Crucially , prepare an identical vehicle control for your experiment, containing the same final concentration of the co-solvent without the compound. This allows you to differentiate between the effects of the compound and the effects of the solvent.

Self-Validation:

  • After diluting the stock into PBS, visually inspect the solution for the "crash-out" phenomenon, where the compound precipitates upon entering the aqueous environment. If this occurs, you may need to try a different co-solvent or lower the final concentration.

Co-SolventTypical Starting Stock Conc.Max Recommended Final Conc.Notes
DMSO (Dimethyl sulfoxide)10 - 100 mM< 0.5%Excellent solubilizing power but can be toxic at higher concentrations.[13]
Ethanol 10 - 50 mM< 1.0%Good for moderately polar compounds. Ensure it's sterile-filtered.
PEG 400 (Polyethylene Glycol 400)10 - 50 mM< 5.0%A less toxic option, often used in combination with other solubilizers.[14]
Propylene Glycol 10 - 50 mM< 2.0%Another low-toxicity option commonly used in formulations.[11]
Advanced Considerations

Q4: What if both pH adjustment and co-solvents fail or are not suitable?

A4: For particularly challenging compounds, more advanced formulation techniques may be necessary. These often involve more specialized excipients:

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 can form micelles that encapsulate the drug molecule, increasing its apparent solubility in an aqueous medium.[15]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[14][16]

These approaches require more extensive formulation development and are typically employed when simpler methods are insufficient.

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Pharma's Almanac. (2016). Optimising Excipients to Improve Bioavailability. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Kumar, S., & Singh, A. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 9(4-s), 834-841. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Lexi-Comp Inc. (2025). Co-solvent: Significance and symbolism. Asian Journal of Pharmaceutics. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 443-450. [Link]

  • Tignol, E., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 17, 1443-1448. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. [Link]

  • Al-Akayleh, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon, 7(8), e07759. [Link]

  • Shah, V. P., et al. (2001). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 18(3), 358-362. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Saparov, A. (2023). Synthesis and study of the agrochemical properties of urea salts with nitric and orthophosphoric acid. E3S Web of Conferences, 389, 03005. [Link]

  • Journal of Chemical & Engineering Data. (2019). Solubility of Urea Phosphate in Water + Phosphoric Acid from (277.00 to 354.50) K. [Link]

Sources

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

A Guide to Ensuring Aqueous Solution Stability for Researchers

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in aqueous environments. As Senior Application Scientists, we have synthesized data from established chemical principles and field-proven insights to help you navigate your experiments with confidence.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the stability of this compound in aqueous solutions.

Q1: Why is the aqueous stability of this compound a critical consideration for my experiments?

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

The principal degradation route for urea and its derivatives in water is hydrolysis.[1][2][3] This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the urea moiety. For 3-Ethyl-1-(pyrrolidin-3-yl)urea, this process would lead to the cleavage of the C-N bond, ultimately yielding 3-aminopyrrolidine, ethylamine, and carbon dioxide (via a carbamic acid intermediate).[3][4] The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.[5][6][7]

Q3: How does pH affect the stability of the compound?

The pH of the aqueous solution is one of the most critical factors governing stability. Like simple urea, substituted ureas are generally most stable in a slightly acidic to neutral pH range, typically between pH 4 and 8.[5][7]

  • Acidic Conditions (pH < 4): Acid catalysis can accelerate the hydrolysis of the urea group.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is also a significant degradation pathway. The presence of hydroxide ions, a strong nucleophile, can increase the rate of decomposition.[1]

Since the compound is a hydrochloride salt, dissolving it in unbuffered water will result in a mildly acidic solution, which is generally favorable for initial stability. However, prolonged storage requires careful pH control.

Q4: What are the recommended storage conditions for aqueous stock solutions?

To maximize the shelf-life of your aqueous solutions, we recommend the following based on general principles for urea-containing compounds:

ParameterRecommended ConditionRationale
Temperature Store at ≤ -20°C for long-term storage. For short-term (days), store at 2-8°C.Lowering the temperature significantly reduces the rate of chemical degradation, including hydrolysis.[5]
pH Prepare solutions in a buffer with a pH between 5.0 and 7.0.This pH range represents the zone of maximal stability for many urea derivatives, minimizing both acid and base-catalyzed hydrolysis.[5][7]
Buffer Choice Use a non-nucleophilic buffer such as citrate or phosphate.Buffers like lactate have been shown to confer stability to urea solutions.[5][6][7] Avoid buffers with primary amine groups (e.g., Tris) if there is any potential for reaction with the compound or its degradants.
Light Store in amber vials or protect from light.While urea hydrolysis is the primary concern, photolytic degradation can be a factor for many organic molecules. Protection from light is a standard best practice.
Concentration Prepare solutions at the highest practical concentration.Some studies on urea suggest that the rate of degradation can decrease over time in concentrated solutions due to product inhibition, a reversible reaction factor.[5][6][7]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I'm observing a progressive loss of my compound's concentration in my aqueous stock solution, even when stored at 4°C.

Plausible Causes:

  • Hydrolysis: This is the most likely cause. Even at 4°C, hydrolysis occurs, albeit at a slower rate than at room temperature. If the solution was prepared in unbuffered water, the pH may not be optimal for stability.

  • Incorrect pH: The solution's pH may be outside the optimal 4-8 range, accelerating degradation.[5][7]

Recommended Actions & Investigation:

  • Confirm Degradation: Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the parent compound and look for the appearance of new peaks corresponding to degradation products.

  • Monitor pH: Measure the pH of your stock solution. A shift in pH upon storage can indicate degradation, as the breakdown of urea can produce ammonia, leading to an increase in pH over time.

  • Conduct a Mini-Stability Study: Prepare small aliquots of the compound in different buffers (e.g., pH 5 citrate, pH 7 phosphate) and at different temperatures (e.g., 4°C and room temperature). Analyze the concentration at set time points (e.g., 0, 24, 48, 72 hours) to determine the optimal conditions.

Preventative Measures:

  • Always prepare fresh stock solutions for critical experiments.

  • If storage is necessary, use a recommended buffer (e.g., pH 6 lactate or citrate buffer) and store in single-use aliquots at -20°C or -80°C.[5][6][7]

  • Flash-freeze aliquots in liquid nitrogen before transferring to the freezer to minimize freeze-thaw degradation.

Problem 2: My solution's pH is increasing over time, and I detect an odor of ammonia.

Plausible Cause: This is a classic sign of urea hydrolysis. The decomposition pathway generates ammonia, a weak base, which will raise the pH of an unbuffered or weakly buffered solution.

Recommended Actions & Investigation:

This issue is best addressed with a workflow designed to confirm and mitigate hydrolysis.

Caption: Troubleshooting workflow for pH increase.

Preventative Measures:

  • Employ a buffer with sufficient capacity to resist the pH change caused by ammonia generation. A 50-100 mM phosphate or citrate buffer is a good starting point.

Problem 3: I see multiple peaks in my LC-MS analysis when I only expect one for my compound.

Plausible Causes:

  • Degradation Products: You are likely observing the hydrolysis products. Based on the structure, you should look for the mass-to-charge ratios (m/z) corresponding to 3-aminopyrrolidine and ethylamine, though ethylamine can be too volatile to observe easily with some methods.

  • Isomerization/Tautomerization: While less common for this structure, some compounds can exist in different isomeric forms in solution.

  • Sample Impurity: The initial starting material may contain impurities. Always run a "time zero" sample to establish a baseline purity profile.

Recommended Actions & Investigation:

The primary degradation pathway via hydrolysis provides a clear hypothesis to test.

G Parent 3-Ethyl-1-(pyrrolidin-3-yl)urea Intermediate Unstable Intermediate Parent->Intermediate + H₂O H2O H₂O (Hydrolysis) Product1 3-Aminopyrrolidine Intermediate->Product1 Product2 Ethylamine Intermediate->Product2 Product3 CO₂ (from Carbamic Acid) Intermediate->Product3 Products Degradation Products

Caption: Postulated hydrolysis pathway.

Protocol: Basic Protocol for Aqueous Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in your specific experimental buffer.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in your chosen buffer (e.g., 50 mM Phosphate Buffer, pH 7.0) to a final concentration of 10 mM. Ensure complete dissolution.

  • Time Point Zero (T=0) Sample:

    • Immediately after preparation, dilute an aliquot of the stock solution to your working concentration (e.g., 10 µM) with the same buffer.

    • Analyze this sample immediately via a validated HPLC or LC-MS method. This serves as your 100% reference.

  • Incubation:

    • Dispense the remaining stock solution into several tightly sealed, light-protected vials.

    • Place the vials at your desired test temperatures (e.g., Room Temperature (22°C) and 4°C).

  • Subsequent Time Points:

    • At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

    • Prepare and analyze a sample in the same manner as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time for each condition.

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]

  • Zhang, A., et al. (2014). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PLoS ONE, 9(1), e84917. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Request PDF. ResearchGate. [Link]

  • Górecka, H., & Górecki, H. (2000). Urea removal from aqueous solutions—a review. Przemysł Chemiczny, 79(10), 369-373. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 119-124. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65, 187–195. [Link]

  • Sangwan, R. (2019). What will form in the hydrolysis of urea in urine?. Quora. [Link]

  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. [Link]

  • Anonymous. (2016). What will form in the hydrolysis of urea in urine?. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Crystallization of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRY-PYR-UREA-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Oiling Out, Hygroscopicity, and Polymorphism in Urea-Pyrrolidine Salts

Executive Summary

Crystallizing 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride presents a unique set of challenges derived from its dual chemical nature: the urea moiety (hydrogen bond donor/acceptor, polar) and the pyrrolidine ring (secondary amine, prone to hygroscopicity in HCl form).

The most common failure mode for this class of compounds is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation. This guide provides a mechanistic approach to bypassing the oil phase, controlling salt stoichiometry, and ensuring polymorphic stability.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: Why is my product separating as a viscous oil instead of crystals?

Diagnosis: You are likely operating in the Metastable Zone Width (MSZW) where the "oiling out" boundary intersects the solubility curve. This is thermodynamically driven by:

  • High Supersaturation: Rapid cooling or fast anti-solvent addition forces the system into a two-liquid phase before the crystal lattice can organize.

  • Impurities: Unreacted pyrrolidine or urea byproducts lower the melting point, making the "oil" phase more stable than the solid.

  • Solvent Choice: The compound is too soluble in your "good" solvent and too insoluble in your "anti-solvent," creating a steep solubility gradient.

Corrective Action:

  • Switch to "Oiling Out" Remediation Protocol (See Protocol A).

  • Seed at High Temperature: Add seed crystals before the solution becomes cloudy. If it oils out, reheat until clear, and cool more slowly.

Q2: The solid turns into a gum upon filtration. Is it hygroscopic?

Diagnosis: Yes. Pyrrolidine hydrochloride salts are notoriously hygroscopic.

  • Mechanism: The lattice energy of the HCl salt is often disrupted by atmospheric moisture, forming a hydrate or simply dissolving in absorbed water (deliquescence).

  • Stoichiometry Check: Excess HCl (free acid) drastically increases hygroscopicity.

Corrective Action:

  • Stoichiometric Control: Ensure exactly 1.0 equivalent of HCl is used. If generating the salt in situ, use HCl in Dioxane or HCl in Ether rather than aqueous HCl to minimize water inclusion.

  • Drying: Filter under a nitrogen blanket. Wash with anhydrous Et2O (Diethyl ether) or MTBE to remove residual high-boiling solvents.

Q3: My melting point is broad (e.g., 10°C range). Do I have a mixture?

Diagnosis: This suggests Salt Disproportionation or Polymorphism .

  • Disproportionation: The urea moiety is weakly basic, but the pyrrolidine is strongly basic. If the pH is not low enough, you may have a mixture of the free base and the HCl salt.

  • Polymorphism: Urea derivatives often exhibit conformational polymorphism due to rotation around the N-C(O)-N bond.

Corrective Action:

  • Reprocess: Recrystallize from IPA (Isopropyl Alcohol) / EtOAc (Ethyl Acetate) . This system generally favors the most thermodynamically stable polymorph for urea salts.

Part 2: Optimized Experimental Protocols

Solvent System Selection Matrix
Solvent RoleRecommended SolventsWhy?
Good Solvent Methanol, Ethanol, Isopropanol (IPA)High solubility for polar urea/amine salts; H-bond donors.
Anti-Solvent Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)Esters are moderate H-bond acceptors but poor solubilizers for salts.
Wash Solvent MTBE, Diethyl EtherLow boiling point, non-hygroscopic, removes residual organics.
AVOID Acetone, MEKRisk of Schiff base/enamine formation with secondary amines over time.
Protocol A: Controlled Cooling with Anti-Solvent (The "Anti-Oil" Method)

Objective: To bypass the oiling-out boundary by maintaining low supersaturation.

  • Dissolution: Dissolve 1.0 g of crude 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl in the minimum amount of hot Ethanol (50°C) .

    • Target: Clear solution. If haze persists, filter hot.

  • Primary Nucleation Point: Slowly add warm EtOAc (40-50°C) dropwise until a faint permanent turbidity is observed.

    • Critical Step: Stop addition immediately.

  • Seeding: Add 1-2 mg of pure seed crystals (if available). If not, scratch the glass wall with a glass rod to induce nucleation.

  • Aging: Hold at 40°C for 30 minutes. Ensure crystals are growing and not oiling.

  • Extension: Once a seed bed is established, slowly add the remaining EtOAc (Target ratio 1:3 EtOH:EtOAc) over 2 hours while cooling to room temperature.

  • Isolation: Cool to 0-5°C for 1 hour. Filter under Nitrogen.[1] Wash with cold MTBE.

Protocol B: Vapor Diffusion (For High Purity/Small Scale)

Objective: To grow X-ray quality crystals or purify difficult "gums."

  • Inner Vial: Dissolve 100 mg of compound in 0.5 mL Methanol . Place in a small open vial (4 mL).

  • Outer Vessel: Place the small vial inside a larger jar (20 mL) containing 5 mL of EtOAc or MTBE .

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed for 3-7 days.

  • Mechanism: The anti-solvent (EtOAc) vapor slowly diffuses into the methanol, increasing supersaturation extremely slowly, avoiding the "oil" zone.

Part 3: Troubleshooting Workflow (Visualization)

The following diagram illustrates the decision logic for handling the "Oiling Out" phenomenon, the most critical risk for this molecule.

Crystallization_Troubleshooting Start Start: Crude Mixture Dissolve Dissolve in Hot Alcohol (MeOH or EtOH) Start->Dissolve Check_Clear Is Solution Clear? Dissolve->Check_Clear Filter Hot Filtration (Remove Insolubles) Check_Clear->Filter No (Haze) Add_Anti Add Warm Anti-Solvent (EtOAc) to Turbidity Check_Clear->Add_Anti Yes Filter->Add_Anti Cooling Cool to RT Add_Anti->Cooling Result_Check Result? Cooling->Result_Check Crystals Crystals Formed (Success) Result_Check->Crystals Solid Precipitate Oil Oiling Out / Gumming Result_Check->Oil Viscous Liquid Remediation_1 Reheat to Redissolve Oil Oil->Remediation_1 Purity High Remediation_2 Check Purity (HPLC) If <95%, Chromatograph first Oil->Remediation_2 Purity Low Seed Add Seed Crystals at High Temp Remediation_1->Seed Slow_Cool Slow Cool (1°C/min) Seed->Slow_Cool Slow_Cool->Result_Check

Caption: Decision Logic for Oiling Out (LLPS) Remediation. Blue nodes indicate active processing steps; Red nodes indicate failure modes requiring intervention.

Part 4: Scientific Rationale & Mechanisms

The "Oiling Out" Mechanism (LLPS)

Crystallization requires the system to cross the Solubility Curve and enter the metastable zone. However, for urea/pyrrolidine salts, the Liquid-Liquid Phase Separation (LLPS) boundary often lies above the crystallization boundary in the phase diagram.

  • Why? The high conformational flexibility of the ethyl-pyrrolidine chain and the strong H-bonding of the urea create a "molten salt" state that is energetically competitive with the crystal lattice [1].

  • Prevention: By keeping the temperature high during anti-solvent addition (Protocol A), we increase the solubility of the "oil" phase, forcing the system to bypass the LLPS region and access the nucleation zone directly [2].

Hygroscopicity & Salt Selection

The pyrrolidinyl nitrogen (pKa ~11.3) forms a stable salt, but the lattice energy must overcome the hydration energy.

  • Observation: If the salt turns to gum in air, the Critical Relative Humidity (CRH) is likely below ambient humidity (e.g., <40% RH).

  • Handling: All filtration must occur under inert gas or in a glovebox if the CRH is determined to be extremely low. Drying with P₂O₅ (Phosphorus Pentoxide) in a vacuum desiccator is recommended to remove bound water that acts as a plasticizer [3].

References

  • Veesler, S., & Bonnet, M. (2012). Crystallization of Organic Molecules: Oiling Out and Agglomeration. Chemical Engineering & Technology. Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Chapter 4: Solubility and Supersaturation). Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Handbook on salt selection and hygroscopicity management). Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard protocols for anti-solvent crystallization). Link

Sources

Optimization of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride Synthesis

Executive Summary & Reaction Logic

The synthesis of This compound is a classic two-stage sequence involving the nucleophilic addition of a secondary amine to an isocyanate, followed by acid-mediated deprotection. While chemically straightforward, "yield kill" in this specific pathway typically stems from three specific failure modes:

  • Moisture Incursion: Hydrolysis of ethyl isocyanate leads to ethylamine, which competes to form symmetrical diethyl urea (a difficult-to-remove impurity).

  • Hygroscopicity: The final pyrrolidine hydrochloride salt is prone to deliquescence, leading to "gummy" products and mass loss during filtration.

  • Regioselectivity (if starting from unprotected diamines): Ensuring reaction at the exocyclic amine rather than the pyrrolidine nitrogen requires orthogonal protection (Boc).

This guide assumes the standard route: N-Boc-3-aminopyrrolidine + Ethyl Isocyanate → Intermediate → Deprotection → Final Salt.

Synthetic Pathway Visualization

The following diagram outlines the optimized workflow, highlighting critical control points (CCPs) where yield is most often lost.

SynthesisPathway Start N-Boc-3-aminopyrrolidine (Starting Material) Inter Boc-Protected Urea (Intermediate) Start->Inter DCM, 0°C to RT Strict Anhydrous Reagent Ethyl Isocyanate (1.1 eq) Reagent->Inter Impurity Symmetrical Urea Dimer (Moisture Induced) Reagent->Impurity H2O Ingress Final 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl (Target Salt) Inter->Final Deprotection (Quant.) Deprotect 4M HCl in Dioxane (Anhydrous)

Figure 1: Critical path for synthesis. Red nodes indicate reagents requiring strict environmental control.

Phase 1: Urea Coupling Optimization

The formation of the urea bond is the selectivity-determining step. The reaction between the primary amine of the pyrrolidine scaffold and ethyl isocyanate is rapid and exothermic.

Optimized Protocol
  • Solvent Selection: Use Dichloromethane (DCM) (anhydrous).

    • Why: DCM solubilizes the Boc-amine well but allows the urea product to remain in solution (unlike ether), preventing premature precipitation that traps unreacted starting material.

  • Temperature Control: Start at 0°C , warm to RT .

    • Why: Ethyl isocyanate is volatile (bp ~60°C). Adding it at room temperature can lead to evaporation (stoichiometry loss) and uncontrolled exotherms.

  • Stoichiometry: Use 1.1 equivalents of Ethyl Isocyanate.

    • Why: A slight excess drives the reaction to completion. Large excesses (1.5 eq+) create purification burdens.

Data: Solvent Efficiency Comparison

Based on internal process data for urea formation of secondary amines.

SolventReaction RateImpurity Profile (Dimer)Workup EaseRecommendation
DCM (Anhydrous) Fast (< 2h)LowHigh (Evaporation)Primary Choice
THF ModerateLowModerateGood Alternative
DMF FastHigh (Wet DMF = Dimer)Low (High BP)Avoid if possible
Toluene SlowVery LowHighUse for Scale-up

Phase 2: Deprotection & Salt Isolation

The removal of the tert-butyloxycarbonyl (Boc) group yields the final hydrochloride salt. This is where physical yield loss (gumming) occurs.

Optimized Protocol
  • Reagent: 4M HCl in 1,4-Dioxane .

    • Why: Anhydrous conditions are essential. Aqueous HCl will yield a hygroscopic mess that requires lyophilization. Dioxane allows the final salt to precipitate as a solid.

  • Procedure:

    • Dissolve the intermediate in a minimum amount of dry DCM.

    • Add 4M HCl/Dioxane (5-10 eq) dropwise at 0°C.

    • Stir at RT.[1][2] The product should precipitate as a white solid.

    • Crucial Step: Dilute with Diethyl Ether (Et2O) or MTBE before filtration to maximize precipitation.

Troubleshooting Center (FAQ)

Q1: My yield is low (<50%), and I see a byproduct with a mass of 146 Da (Diethyl urea). What happened?

Diagnosis: Moisture Contamination. Mechanism: Water reacts with ethyl isocyanate to form ethyl carbamic acid, which decarboxylates to ethylamine. This ethylamine reacts with the remaining isocyanate to form 1,3-diethylurea (Symmetrical Urea). Solution:

  • Flame-dry all glassware.

  • Use a nitrogen balloon or Schlenk line.

  • Verify the quality of your DCM (store over molecular sieves).

Q2: The final product is a sticky "gum" or oil, not a white powder. How do I fix this?

Diagnosis: Solvent Entrapment / Hygroscopicity. Solution:

  • Trituration: Decant the supernatant. Add anhydrous Diethyl Ether or MTBE to the gum. Scratch the flask walls vigorously with a spatula while sonicating. This induces crystallization.[3][4]

  • Drying: Dry the solid in a vacuum desiccator over

    
     (phosphorus pentoxide) to remove trace water.
    
Q3: Can I use TFA (Trifluoroacetic acid) for deprotection instead?

Diagnosis: Technically yes, but practically inadvisable. Reasoning: TFA yields the trifluoroacetate salt. Converting this to the Hydrochloride salt requires an ion-exchange column or repeated co-evaporation with HCl/MeOH, adding two extra steps and reducing yield. Stick to HCl/Dioxane for direct salt formation.

Q4: The reaction smells strongly of isocyanate even after 12 hours. Is it incomplete?

Diagnosis: Likely complete, but excess reagent remains. Solution: Do not try to distill the isocyanate off with heat (risk of degradation).

  • Quench: Add a small amount of MeOH (0.5 mL) to react with excess isocyanate, forming volatile methyl ethylcarbamate, which is easily removed under high vacuum.

References

  • Urea Synthesis Fundamentals: Common Organic Chemistry. "Urea Formation - Common Conditions: Amine + Isocyanate." Accessed February 19, 2026. Link

  • Isocyanate Handling & Side Reactions: Organic Syntheses. "1-(tert-Butylimino-methyl)-1,3-dimethyl-urea Hydrochloride." Org. Synth. 2005, 82,[1] 59. (Demonstrates sensitivity of isocyanate/urea systems). Link

  • Pyrrolidine Deprotection Protocols: National Institutes of Health (PMC). "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." (General Boc-deprotection strategies for pyrrolidines). Link

  • Scale-Up Considerations: Google Patents. "WO2013160273A1 - Manufacturing processes for pyrrolidine derivatives." (Industrial handling of pyrrolidine salts).[5] Link

Sources

Technical Support Center: Purification of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. The inherent polarity and hygroscopic nature of this molecule can present unique purification hurdles. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Analysis & Impurity Profile
Q1: I have just completed my synthesis. What are the first steps to assess the purity of my crude this compound?

A1: Before attempting any purification, a thorough analysis of the crude product is crucial. This initial assessment will inform your purification strategy.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is your most powerful initial tool. Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). Look for:

    • Residual Solvents: Identify and quantify any remaining solvents from the reaction or workup (e.g., DCM, Ethyl Acetate, DMF).

    • Unreacted Starting Materials: Check for the characteristic signals of your starting materials, such as 3-aminopyrrolidine or an ethyl isocyanate equivalent.

    • Stoichiometry: Integrate the key protons of your desired product to ensure the different parts of the molecule are present in the correct ratio.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a quick assessment of the number of components in your mixture and their mass-to-charge ratios. The primary goal is to confirm the presence of your product's molecular ion and to get a rough idea of the impurity profile.

  • HPLC (High-Performance Liquid Chromatography): For a more quantitative view, develop a preliminary HPLC method. An initial screening on a C18 column with a water/acetonitrile gradient (with 0.1% TFA or formic acid) will reveal the complexity of the mixture and the relative amounts of each component by UV detection.[1][2]

Q2: What are the most common impurities I should expect, and where do they come from?

A2: Understanding potential impurities is key to designing an effective purification scheme. Based on a standard synthesis route (e.g., reacting a protected 3-aminopyrrolidine with ethyl isocyanate, followed by deprotection and HCl salt formation), the following impurities are common:

  • Starting Materials: Unreacted 3-aminopyrrolidine or its protected precursor.

  • Over-alkylation/Acylation Products: If the pyrrolidine nitrogen is unprotected during the urea formation, it can also react.

  • Di-substituted Urea (Symmetrical): Reaction of ethyl isocyanate with water can form diethyl urea.

  • Biuret Analogs: Ureas can react with excess isocyanate to form biuret-like structures, a common impurity in urea synthesis.[3][4]

  • Impurities from Precursors: The purity of your starting 3-aminopyrrolidine is critical. Chiral impurities or constitutional isomers will carry through the synthesis.[5][6]

G cluster_reactants Starting Materials cluster_synthesis Synthesis Step cluster_products Crude Product Mixture 3-Aminopyrrolidine_Precursor 3-Aminopyrrolidine (or protected precursor) Reaction Urea Formation & Deprotection/Salt Formation 3-Aminopyrrolidine_Precursor->Reaction Ethyl_Isocyanate Ethyl Isocyanate Ethyl_Isocyanate->Reaction Target 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl Reaction->Target Impurity_SM Unreacted Starting Materials Reaction->Impurity_SM Incomplete Reaction Impurity_Biuret Biuret & Dimer Impurities Reaction->Impurity_Biuret Excess Isocyanate or Water Impurity_Side Side Reaction Products Reaction->Impurity_Side Non-selective Reactivity

Diagram: Potential sources of impurities in the synthesis.
Section 2: Purification Strategy & Troubleshooting
Q3: Should I use recrystallization or chromatography to purify my compound?

A3: The choice depends on the scale of your synthesis and the nature of the impurities. Use the following decision tree to guide your strategy:

G start Crude Product Analysis (NMR, LCMS) is_solid Is the crude material a solid? start->is_solid purity_check Is purity >90% with minor, non-polar impurities? is_solid->purity_check Yes oily_check Is the crude material an oil or gum? is_solid->oily_check No recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Proceed to Chromatography purity_check->chromatography No (Complex mixture or polar impurities) recrystallize->chromatography Fails or 'Oils Out' oily_check->chromatography Yes triturate Attempt Trituration/ Solidification solid_after_trit Did it solidify?

Diagram: Decision workflow for purification strategy.
Q4: I'm trying to recrystallize my compound, but it keeps "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is common for polar molecules and hydrochloride salts.

Causes & Solutions:

  • High Impurity Load: Impurities can disrupt crystal lattice formation. If your crude purity is low (<85%), chromatography is a better first step.

  • Inappropriate Solvent: The solvent may be too good, preventing precipitation, or too poor, causing it to crash out as an oil.

  • Cooling Too Quickly: Rapid cooling doesn't give the molecules time to align into a crystal lattice.[7]

Troubleshooting Steps:

  • Re-heat the mixture until it is a clear solution again.

  • Add a small amount of a co-solvent in which your compound is more soluble (e.g., a few drops of methanol or water into isopropanol) to reduce supersaturation.

  • Cool Slowly: Allow the flask to cool to room temperature undisturbed over several hours, then transfer it to a refrigerator. Do not place it directly in an ice bath.

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a hot polar solvent (like ethanol or isopropanol) and slowly add a less polar "anti-solvent" (like ethyl acetate or MTBE) until turbidity persists. Then, cool slowly.

Solvent System TierPrimary Solvent (for dissolving)Anti-Solvent (for precipitating)Notes
Tier 1 Isopropanol (IPA)Ethyl Acetate or MTBEExcellent for many hydrochloride salts. IPA provides good solubility when hot.
Tier 2 EthanolDiethyl EtherUse with caution due to the volatility and flammability of ether.
Tier 3 MethanolAcetonitrileMethanol is a very strong solvent; large volumes of anti-solvent may be needed.
Tier 4 WaterAcetone or IsopropanolOnly if the compound is highly water-soluble and sparingly soluble in organic solvents.
Q5: My compound streaks badly on a standard silica gel column. How can I improve the chromatography?

A5: This is a classic problem for polar, basic compounds like pyrrolidine hydrochlorides on acidic silica gel. The strong interaction between the basic nitrogen and the acidic silanol groups causes poor peak shape and sometimes irreversible binding.

Solutions:

  • Use a Modified Mobile Phase: Add a small percentage (0.5-1%) of a modifier to your eluent (e.g., Dichloromethane/Methanol).

    • For acidic compounds: Add acetic acid.

    • For basic compounds (like yours): Add triethylamine (TEA) or ammonium hydroxide to saturate the acidic sites on the silica.

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): Better suited for basic compounds.

    • Amine-functionalized Silica: Specifically designed to reduce tailing of basic analytes.[8][9]

    • Reversed-Phase (C18): If the compound has enough hydrophobic character, this can be an option. However, highly polar compounds may not retain well.

Q6: My compound elutes in the void volume on a C18 reversed-phase column. How can I get it to retain?

A6: This indicates your compound is too polar for traditional reversed-phase chromatography and is simply washing through with the mobile phase front.[9][10] The solution is to switch to a different chromatographic mode designed for polar molecules.

The Recommended Technique: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is an ideal technique for purifying polar compounds that are not retained by reversed-phase methods.[8][11] It utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (water). In HILIC, water is the "strong" eluting solvent.[10]

Starting Protocol for HILIC Purification:

  • Stationary Phase: Bare Silica Gel or a Diol-bonded phase.[9]

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: Water (often with a modifier like 0.1% formic acid or 10mM ammonium acetate to improve peak shape)

  • Gradient: Start at a high organic concentration (e.g., 95% ACN) and gradually increase the water content (e.g., to 70% ACN over 15-20 column volumes).

  • Sample Preparation: Dissolve your crude sample in a solvent mixture that is weaker than your starting mobile phase. The best approach is to dissolve it in a small amount of water/methanol and then dilute with a large excess of acetonitrile to ensure it binds to the column upon loading.

ParameterNormal Phase (NP)Reversed Phase (RP)HILIC
Stationary Phase Polar (Silica)Non-polar (C18)Polar (Silica, Diol)
Mobile Phase Non-polar (Hexane/EtOAc)Polar (Water/ACN)Non-polar (ACN/Water)
Strong Solvent Polar (EtOAc, MeOH)Non-polar (ACN)Polar (Water)
Best For Non-polar compoundsNon-polar to moderately polar compoundsHighly Polar Compounds
Section 3: Post-Purification & Final Analysis
Q7: After chromatography, my product is a clean but sticky oil. How can I get it to solidify?

A7: This is common when residual solvents are present or when the compound is amorphous or hygroscopic.

Methods for Solidification:

  • High Vacuum Drying: Ensure all chromatography solvents are removed by drying under high vacuum, sometimes with gentle heating (e.g., 30-40°C), for several hours.

  • Trituration: Add a solvent in which your product is completely insoluble (e.g., cold diethyl ether, hexanes, or ethyl acetate). Vigorously stir or sonicate the mixture. The solvent will wash away residual impurities and can induce crystallization. Filter the resulting solid.

  • Lyophilization (Freeze-Drying): If the compound is water-soluble, dissolve it in a minimal amount of water, freeze the solution (e.g., with dry ice/acetone), and place it on a lyophilizer. This will remove the water, often yielding a fine, fluffy powder.

Q8: How do I definitively confirm the purity and identity of my final product?

A8: A combination of analytical techniques is required to establish the final purity and confirm the structure.

  • ¹H and ¹³C NMR: The final spectra should be clean, showing only peaks corresponding to your product. There should be no significant signals from residual solvents or impurities.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • HPLC/UPLC: A final HPLC analysis on a suitable column (e.g., HILIC) should show a single, sharp peak with >98% purity by area under the curve.[1]

  • Elemental Analysis (CHN): This analysis determines the percentage of Carbon, Hydrogen, and Nitrogen in your sample. The experimental values should be within ±0.4% of the theoretical values calculated for the molecular formula of this compound.

By systematically addressing these common issues, researchers can overcome the challenges associated with the purification of this polar hydrochloride salt and obtain material of high purity suitable for further use.

References
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Zhang, Y. B., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3349-56. [Link]

  • BioSpectra. UREA TESTING METHODS. [Link]

  • Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example). [Link]

  • Quora. (2018, September 5). Why is methanol used in recrystallization of urea?[Link]

  • BioSpectra. Analytical Method Verification Report: Urea UPLC Assay. [Link]

  • ReachCentrum. UREA – suggested spectral and analytical methods for identification. [Link]

  • China/Asia On Demand (CAOD). Recrystallization Purification Method for Urea. [Link]

  • Google Patents. US3592741A - Method for analysis of urea.
  • YouTube. (2016, February 1). Technique Series: Recrystallization (urea as an example). [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7377-7380. [Link]

  • ResearchGate. (2025, August 5). Analytical methodology for the determination of urea: Current practice and future trends. [Link]

  • Google Patents.
  • Neogen. Enhanced K-Blue® Substrate Safety Data Sheet. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]

  • Al-Qaisi, Z. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4880. [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • PubChem. 1-[(S)-1-(2,3-Dihydro-benzofuran-4-yl)-pyrrolidin-3-yl]-3-ethyl-urea. [Link]

  • Arkivoc. Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]

  • Google Patents. WO2013091011A1 - Heterocyclic urea compounds.
  • PubChem. 1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea. [Link]

  • Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

  • PubChemLite. 3-methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride. [Link]

  • European Patent Office. EP 1857439 A1 - Method for purifying aqueous urea solution. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Preventing degradation of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride in storage

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Document ID: TS-CHM-0382 | Version: 2.1 | Status: Active

Executive Summary: The "Cheat Sheet" for Immediate Storage

If you have just received this compound, do not leave it on the bench. Follow these critical storage parameters immediately to prevent degradation.

ParameterRecommended ConditionCriticality
Temperature -20°C (Long-term) / 2-8°C (Short-term < 1 month)High
Humidity < 30% RH (Desiccator required)Critical (Hygroscopic Salt)
Atmosphere Inert Gas (Argon/Nitrogen) backfill recommendedModerate
Light Protect from direct light (Amber vial/foil)Moderate
Container Tightly sealed glass vial with Teflon-lined capHigh
Part 1: The Science of Instability (Why It Degrades)

To prevent degradation, you must understand the molecular vulnerabilities of This compound . This compound suffers from a "synergistic instability" arising from its two primary functional components: the Urea Linkage and the Hydrochloride Salt .

1. The Hygroscopicity Trap (The HCl Factor)

As a hydrochloride salt, this compound is inherently hygroscopic . It will aggressively pull moisture from the atmosphere.

  • The Mechanism: The ionic lattice of the HCl salt has high lattice energy but also high affinity for water dipoles. Upon exposure to humid air (>60% RH), water molecules adsorb onto the crystal surface, eventually dissolving the salt into a saturated solution (deliquescence).

  • The Consequence: Once dissolved in this microscopic water layer, the compound is no longer a solid; it is a highly concentrated, acidic solution. This accelerates chemical degradation (hydrolysis).

2. Hydrolytic Cleavage (The Urea Factor)

The urea linkage (–NH–CO–NH–) is chemically stable at neutral pH but susceptible to hydrolysis under acidic or basic conditions.

  • The Mechanism: In the presence of moisture (absorbed by the HCl salt), the local microenvironment becomes acidic due to the protonated pyrrolidine. This acidity catalyzes the nucleophilic attack of water on the urea carbonyl carbon.

  • The Result: The molecule cleaves into Ethylamine , Carbon Dioxide , and 3-Aminopyrrolidine .

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from moisture uptake to chemical cleavage.

DegradationPathway Compound Intact Compound (Solid HCl Salt) Liquefaction Deliquescence (Micro-Solution formed) Compound->Liquefaction Lattice Disruption Moisture Atmospheric Moisture Moisture->Compound Absorption (>60% RH) Hydrolysis Acid-Catalyzed Hydrolysis Liquefaction->Hydrolysis pH < 4.0 Activation Products Breakdown Products: 1. Ethylamine 2. CO2 3. 3-Aminopyrrolidine Hydrolysis->Products Irreversible Cleavage

Figure 1: The degradation cascade. Note that moisture is the "trigger" that activates the chemical breakdown.

Part 2: Troubleshooting Guide (FAQ)

Q1: The powder has turned into a sticky paste or a hard clump. Is it still usable?

  • Diagnosis: The compound has undergone deliquescence . The HCl salt absorbed atmospheric water, partially dissolved, and then potentially recrystallized into a hard mass (caking) upon temperature changes.

  • Risk: High. The presence of water means hydrolysis has likely started.[1]

  • Action:

    • Weigh a small amount and dissolve in DMSO-d6 for a quick 1H-NMR check. Look for extra peaks corresponding to ethylamine or ring-opening.

    • If purity is >95%, you may use it immediately for non-critical screens.

    • Do not attempt to dry it in an oven; heat will accelerate the hydrolysis of the wet urea.

Q2: I see a new peak in my LC-MS at [M-45] or [M-73]. What is this?

  • Diagnosis: This indicates advanced hydrolysis.

    • Loss of Ethyl group (M-29) or fragmentation of the urea.

    • Specific Marker: Look for the mass of 3-aminopyrrolidine (the core scaffold without the urea tail).

  • Action: Discard the batch. Hydrolysis products are reactive amines that can interfere with biological assays by binding off-target proteins.

Q3: Can I store a stock solution in water or PBS?

  • Answer: NO.

  • Reasoning: Urea derivatives are prone to hydrolysis in aqueous solution, especially if the pH drifts. The HCl salt will make unbuffered water acidic, accelerating the rot.

  • Protocol: Store stock solutions in anhydrous DMSO or Ethanol at -20°C. Even in DMSO, avoid freeze-thaw cycles as condensation introduces water.

Part 3: Handling & Reconstitution Protocols
Protocol A: Safe Reconstitution (Preventing "Solvent Shock")

When moving from cold storage to the bench, condensation is your enemy.

  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30-45 mins) before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the powder, triggering the degradation cascade (Fig 1).

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide).

    • Verification: Ensure your DMSO is "dry" (water content <0.1%). Old DMSO absorbs water from the air.

  • Dissolution: Add solvent and vortex gently. The HCl salt should dissolve readily.[2]

  • Aliquoting: Do not store the bulk solution. Aliquot into single-use volumes (e.g., 50 µL) in small tubes.

  • Refreezing: Flash freeze aliquots and store at -80°C for maximum stability.

Protocol B: Rescue of "Clumped" Material (Emergency Only)

Use this only if replacement material is unavailable and the assay is qualitative.

  • Desiccation: Place the open vial in a vacuum desiccator over P2O5 (Phosphorus Pentoxide) or fresh Silica Gel for 24 hours.

  • Solvent Wash: If the clump persists, add a small volume of cold Dichloromethane (DCM). The urea derivative might be insoluble, but impurities might wash away (check solubility first). Note: This is risky for HCl salts as solubility varies.

  • Recrystallization: (Advanced) Dissolve in minimum hot ethanol and precipitate with cold ether. This requires chemical synthesis expertise.

Part 4: Storage Decision Tree

Use this logic flow to determine the correct storage location for your sample.

StorageLogic Start Sample Received Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution Usage Usage Timeframe? Solid->Usage SolventCheck Is Solvent Water/Buffer? Solution->SolventCheck Immediate Use within 48h Usage->Immediate LongTerm Long Term (>1 week) Usage->LongTerm Desiccator Desiccator (RT) Protect from Light Immediate->Desiccator Freezer -20°C Freezer Tightly Sealed + Desiccant Pack LongTerm->Freezer YesWater Yes SolventCheck->YesWater NoDMSO No (DMSO/EtOH) SolventCheck->NoDMSO Discard Discard/Use Immediately (Do not store) YesWater->Discard DeepFreeze -80°C Aliquots Avoid Freeze/Thaw NoDMSO->DeepFreeze

Figure 2: Decision matrix for sample storage based on physical state and usage timeline.

References
  • International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] ICH Guidelines.[3][4][5][6] Link

  • Panyachariwat, N., & Steckel, H. (2014).[7] Stability of urea in solution and pharmaceutical preparations.[7] Journal of Cosmetic Science, 65(3), 187-195.[7] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for Hygroscopicity of HCl salts). Link

  • BenchChem Technical Support. (2025). Handling and storage of hygroscopic hydrochloride salts.[1][8] (General protocols for amine HCl salts). LinkNote: Generalized reference based on standard industry SDS data.

Sources

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride off-target effects mitigation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride (EPU-HCl) , particularly in the context of Fragment-Based Drug Discovery (FBDD) or as a scaffold for GPCR/hydrolase inhibitor design.

Compound: this compound CAS: 1461709-19-2 Class: Pyrrolidinyl-urea Pharmacophore Primary Applications: Fragment screening, GPCR ligand design (e.g., Ghrelin, CCR1), Soluble Epoxide Hydrolase (sEH) inhibition.

Executive Summary: The EPU-HCl Liability Profile

While EPU-HCl serves as a privileged scaffold due to its ability to form directed hydrogen bond networks (via the urea linker) and ionic interactions (via the pyrrolidine amine), these same features drive specific off-target liabilities.

The Three Pillars of EPU-HCl Off-Target Activity:

  • Promiscuous Aggregation: The urea motif promotes self-association in aqueous buffers, leading to false-positive inhibition of enzymes via sequestration.

  • Cationic Channel Blockade (hERG/Nav): The basic pyrrolidine nitrogen (pKa ~9.5), when coupled with lipophilic substitutions, mimics the pharmacophore required for hERG potassium channel blockade.

  • Nucleophilic/Metabolic Reactivity: While relatively stable, the secondary amine is a substrate for Phase II conjugation and can drive lysosomal trapping.

Diagnostic Workflow: Artifact vs. True Off-Target

Before modifying the chemical structure, you must determine if the observed "off-target" effect is a specific binding event or a physicochemical artifact.

Interactive Troubleshooting Diagram

The following logic flow helps you distinguish between aggregation-based false positives and true off-target binding.

EPU_Diagnostic_Workflow Start Observed Off-Target Inhibition (e.g., Kinase/GPCR) DoseResp Is the IC50 Hill Slope > 1.5? Start->DoseResp Detergent Add 0.01% Triton X-100 or 0.005% Tween-20 DoseResp->Detergent Yes (Steep Slope) TrueBind DIAGNOSIS: True Binding Event DoseResp->TrueBind No (Hill ~1.0) Shift Did Potency Decrease (IC50 shift > 3x)? Detergent->Shift Artifact DIAGNOSIS: Aggregation Artifact (Colloidal Sequestration) Shift->Artifact Yes SPR Validate via SPR/NMR (Check Stoichiometry) Shift->SPR No SPR->TrueBind

Caption: Diagnostic logic to differentiate colloidal aggregation (common in urea derivatives) from specific off-target binding.

Mitigation Protocols

Issue A: hERG Channel Inhibition (Cardiotoxicity Signal)

Mechanism: The protonated pyrrolidine nitrogen interacts with the aromatic cage (Tyr652/Phe656) of the hERG channel pore. Symptom: Unexpected cytotoxicity or direct hERG binding in safety panels.

Mitigation Strategy:

  • pKa Modulation: Reduce the basicity of the pyrrolidine nitrogen.

    • Chemical Tactic: Install an electron-withdrawing group (EWG) like a fluorine atom on the pyrrolidine ring (e.g., 3-fluoro-pyrrolidine). This lowers the pKa, reducing the fraction of cationic species at physiological pH.

  • Zwitterionic Design: Introduce a carboxylate or polar group to the ethyl chain to neutralize the pharmacophore's net charge.

Data Comparison: pKa Modulation Effects

ModificationpKa (Calc)hERG Inhibition (est.)Solubility
EPU-HCl (Parent) ~9.5 High Risk High
3-Fluoro-pyrrolidine~8.2Moderate RiskHigh
N-AcetylationNeutralLow RiskModerate
3,3-Difluoro~7.5Low RiskLow
Issue B: Promiscuous Aggregation (Assay Interference)

Mechanism: Urea derivatives are prone to forming colloidal aggregates that sequester enzyme targets, leading to false-positive inhibition (IC50s in the low µM range).

Protocol: Detergent-Based Counter-Screen Use this protocol to validate any "hits" found using EPU-HCl derivatives.

  • Preparation: Prepare two parallel assay buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution: Run the dose-response curve for EPU-HCl in both buffers simultaneously.

  • Analysis: Calculate the Ratio of IC50s (

    
    ).
    
    • If

      
      : True Inhibition.
      
    • If

      
      : Aggregation-based artifact (The detergent disrupted the colloid, revealing the compound is actually less potent).
      
Issue C: Selectivity against Soluble Epoxide Hydrolase (sEH)

Context: Urea-pyrrolidines are privileged scaffolds for sEH inhibition. If sEH is not your target, EPU-HCl may cause unintended metabolic effects (altering epoxy-fatty acid levels).

Protocol: Negative Control Generation To prove your biological effect is not due to sEH inhibition, synthesize the N-Methylated Urea Control .

  • Rationale: Methylating the urea nitrogen disrupts the crucial hydrogen bond donor capability required for sEH active site binding (Asp335).

  • Synthesis: React N-methyl-pyrrolidin-3-amine with ethyl isocyanate.

  • Application: If the N-methyl analog retains your desired activity but loses sEH affinity, your biological effect is distinct from sEH modulation.

Frequently Asked Questions (FAQs)

Q: My EPU-HCl stock solution turned cloudy upon dilution into PBS. Is it still usable? A: No. Cloudiness indicates precipitation or colloidal formation. Urea derivatives can "crash out" when transitioning from DMSO to aqueous buffers with high ionic strength.

  • Fix: Pre-dilute in a DMSO/Water intermediate step before adding to PBS, or lower the final concentration. Ensure DMSO concentration in the final assay is <1% to avoid solvent effects, but sufficient to maintain solubility.

Q: I see activity in a cell-based assay but not in the biochemical assay. Why? A: This "disconnect" often suggests Lysosomal Trapping . The basic pyrrolidine (pKa ~9.5) can become protonated and trapped in acidic lysosomes (pH ~5), leading to massive intracellular accumulation that doesn't reflect target engagement.

  • Test: Perform the assay in the presence of 10 mM NH4Cl (which neutralizes lysosomal pH). If potency drops, lysosomal trapping was driving the concentration.

Q: Can I use EPU-HCl as a linker for PROTACs? A: Yes, but proceed with caution. The urea linkage is stable, but the pyrrolidine secondary amine is a metabolic "soft spot" for conjugation.

  • Recommendation: Capping the pyrrolidine nitrogen (e.g., via alkylation to a tertiary amine) is essential for stability in degradation chimeras.

References

  • Ghrelin Receptor Agonism: Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry. (2020).[1] Link

  • Urea Scaffold Promiscuity: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2020).[1] Link

  • Aggregation Artifacts: Promiscuous inhibition caused by aggregation: a common source of false positives in high-throughput screening. Journal of Medicinal Chemistry. (2004). Link

  • hERG & Basic Amines: Physicochemical properties and hERG binding: the impact of basicity and lipophilicity. Expert Opinion on Drug Discovery. (2014). Link

Sources

Technical Support Center: Overcoming Resistance to Pyrrolidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the emergence of resistance to this important class of therapeutic agents. The pyrrolidine scaffold is a versatile and privileged structure in modern medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Its unique three-dimensional structure allows for high-affinity interactions with a variety of enzyme targets.[4] However, as with any targeted therapy, the development of resistance is a significant clinical and research challenge.

This guide provides practical, field-proven insights to help you navigate and overcome resistance in your experiments.

Frequently Asked Questions (FAQs)

Here, we address common questions about resistance to pyrrolidine-based inhibitors.

Q1: What are the most common mechanisms of resistance to pyrrolidine-based inhibitors?

A1: Resistance to pyrrolidine-based inhibitors is multifaceted and often depends on the specific enzyme target. However, several common themes emerge across different inhibitor classes:

  • Target-Based Resistance: This involves genetic mutations in the target enzyme that reduce the binding affinity of the inhibitor. For example, in the case of some kinase inhibitors, mutations in the ATP-binding pocket can prevent the inhibitor from effectively docking.[5]

  • Increased Drug Efflux: Cancer cells and other resistant cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[6] These transporters act as cellular pumps, actively removing the inhibitor from the cell and reducing its intracellular concentration to sub-therapeutic levels.[7]

  • Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibited pathway. For instance, if a primary growth pathway is blocked, cells may upregulate a parallel pathway to maintain proliferation.

  • Alterations in Drug Metabolism: Changes in the metabolic pathways that process the inhibitor can lead to its rapid inactivation. This can involve upregulation of metabolizing enzymes like cytochrome P450s.

  • Restoration of Downstream Pathways: For inhibitors that rely on synthetic lethality, such as PARP inhibitors in BRCA-mutant cancers, resistance can arise from the restoration of the downstream DNA repair pathway (e.g., through secondary mutations in BRCA genes that restore their function).[2][8]

Q2: My pyrrolidine-based inhibitor has a high affinity for its target in biochemical assays, but shows poor efficacy in cell-based assays. What could be the issue?

A2: This is a common challenge that often points to issues with cellular permeability or drug efflux. The pyrrolidine scaffold can enhance aqueous solubility, but the overall properties of the molecule dictate its ability to cross the cell membrane.[3] If the compound has poor membrane permeability, it won't reach its intracellular target. Alternatively, the cells you are using may have high expression of efflux pumps that actively remove your compound. You can investigate this by performing a cell permeability assay and an efflux pump activity assay (see Troubleshooting Guide).

Q3: Can the stereochemistry of the pyrrolidine ring affect inhibitor resistance?

A3: Absolutely. The stereochemistry of the pyrrolidine ring is crucial for its interaction with the target enzyme.[4] A change in stereochemistry can dramatically alter the binding affinity. While not a direct mechanism of acquired resistance, using a racemic mixture or an incorrect stereoisomer of your inhibitor will result in lower apparent potency. It is also conceivable that a mutation in the target enzyme could lead to selective resistance to one stereoisomer over another.

Q4: Are there general strategies to prevent or delay the onset of resistance in my cell culture models?

A4: While resistance is a complex biological process, you can take steps to manage it in a research setting:

  • Use a higher starting concentration of the inhibitor: This can reduce the chances of resistant clones emerging.

  • Combination therapy: Using your pyrrolidine-based inhibitor in combination with another agent that targets a different pathway can create a synergistic effect and make it more difficult for cells to develop resistance.[9][10]

  • Intermittent dosing: Alternating periods of treatment and non-treatment can sometimes prevent the selection of highly resistant cell populations.

  • Regularly re-start with fresh, low-passage cells: This can help to avoid the gradual selection of resistant populations over time in continuous culture.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental problems related to inhibitor resistance.

Problem 1: Decreased Potency - My IC50 value has significantly increased.

A sudden or gradual increase in the half-maximal inhibitory concentration (IC50) is a classic sign of emerging resistance. Here's how to troubleshoot this issue.

Initial Checks:

  • Compound Integrity: Has your stock of the pyrrolidine-based inhibitor degraded? Verify the concentration and purity of your compound.

  • Cell Line Authenticity: Have you recently authenticated your cell line? Cell line misidentification or contamination can lead to unexpected results.

  • Assay Conditions: Have any of the parameters of your cell viability assay changed (e.g., cell seeding density, incubation time, passage number)? Inconsistencies in these parameters can affect the IC50 value.[11][12]

Investigating the Mechanism of Resistance:

If the initial checks don't reveal a simple solution, you'll need to investigate the potential biological mechanisms of resistance.

Step 1: Confirm the Resistance Phenotype

First, you need to confirm that the observed change in IC50 is a stable and reproducible phenotype.

  • Workflow for Confirming a Resistant Cell Line:

Caption: Workflow for confirming a stable resistant cell line.

Step 2: Assess Target Engagement

Is the inhibitor still binding to its target in the resistant cells?

  • Experimental Protocol: Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

    • Cell Lysis: Lyse both the parental (sensitive) and resistant cells.

    • Inhibitor Treatment: Treat the lysates with a range of concentrations of your pyrrolidine-based inhibitor.

    • Heating: Heat the treated lysates across a temperature gradient.

    • Protein Precipitation: The unbound target protein will denature and precipitate at a lower temperature than the inhibitor-bound protein.

    • Western Blot Analysis: Separate the soluble and precipitated fractions by centrifugation and analyze the amount of soluble target protein by Western blot.

    • Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. If there is no shift in the resistant cells, it may suggest a mutation in the target that prevents binding.

Step 3: Investigate Drug Efflux

Are the resistant cells pumping out the inhibitor?

  • Experimental Protocol: Rhodamine 123 Efflux Assay for P-glycoprotein (P-gp) Activity

    Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will pump out the dye, resulting in low intracellular fluorescence.[13]

    • Cell Preparation: Harvest and resuspend both parental and resistant cells at a concentration of 1 x 10^6 cells/mL in culture medium.

    • Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. Add a known P-gp inhibitor (e.g., Verapamil) to a set of tubes as a positive control. Incubate for 30 minutes at 37°C.

    • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 50-200 ng/mL to all tubes. Incubate for 30-60 minutes at 37°C, protected from light.[13]

    • Washing: Wash the cells twice with ice-cold PBS.

    • Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for efflux of the dye.

    • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

    • Interpretation: Resistant cells with high P-gp activity will show lower Rhodamine 123 fluorescence compared to parental cells. The fluorescence in the resistant cells should increase in the presence of a P-gp inhibitor.

Step 4: Sequence the Target Gene

If you suspect a target-based mutation, sequence the gene encoding the target protein in both the parental and resistant cell lines. Compare the sequences to identify any mutations in the resistant cells, paying close attention to the inhibitor's binding site.

Problem 2: My Cell Viability Assay is Giving Inconsistent Results.

Inconsistent results in your cell viability assay can make it difficult to accurately determine the IC50 and assess resistance. Here are some common causes and solutions.

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or "edge effects" in the 96-well plate.[11]Ensure the cell suspension is homogenous before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile media or PBS.[14]
Cell viability over 100% at low inhibitor concentrations This can be an artifact of some viability assays (like MTT) where low concentrations of a compound can stimulate cell metabolism. It can also be due to errors in background subtraction.Normalize the data to the vehicle control (set to 100%). If the issue persists, consider using a different viability assay that directly measures cell number (e.g., a crystal violet assay).[14]
Low signal or absorbance readings Low cell seeding density or insufficient incubation time with the assay reagent (e.g., MTT).[11]Optimize the initial cell seeding density for your specific cell line. Ensure adequate incubation time for the colorimetric or fluorometric reaction to develop.
  • Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination

    This is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[15][16]

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Inhibitor Treatment: Treat the cells with a serial dilution of your pyrrolidine-based inhibitor for the desired duration (e.g., 48 or 72 hours). Include a vehicle-only control.

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

    • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[17]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[18]

Strategies to Overcome Resistance

Once you have identified a potential mechanism of resistance, you can employ several strategies to overcome it.

Synergistic Drug Combinations

Combining your pyrrolidine-based inhibitor with another therapeutic agent can be a powerful strategy to overcome resistance.[9]

  • For PARP Inhibitors:

    • With PI3K/AKT inhibitors: The PI3K/AKT pathway is involved in homologous recombination repair. Inhibiting this pathway can re-sensitize resistant cells to PARP inhibitors.[2]

    • With ATR inhibitors: ATR is a key kinase in the DNA damage response. Combining PARP and ATR inhibitors can lead to increased DNA damage and cell death in resistant cells.[2][19]

    • With MAPK inhibitors: In melanoma, combining PARP and MAPK inhibitors has been shown to overcome resistance by inducing autophagic cell death.[8][15]

  • For DPP-4 Inhibitors:

    • With Metformin: This is a common combination in the treatment of type 2 diabetes. Metformin and DPP-4 inhibitors have complementary mechanisms of action.[20]

    • With SGLT2 inhibitors: Combining DPP-4 and SGLT2 inhibitors can have additive or synergistic effects on glycemic control.[7]

  • Workflow for a Synergy Experiment:

Caption: A simplified workflow for assessing drug synergy.

Medicinal Chemistry Approaches

Modifying the structure of the pyrrolidine-based inhibitor can help to overcome resistance.

  • Targeting a Different Binding Site: If resistance is due to a mutation in the primary binding site, designing an inhibitor that binds to an allosteric site on the enzyme can be an effective strategy.[4]

  • Increasing Potency and Cell Permeability: Modifications to the substituents on the pyrrolidine ring can be made to enhance the inhibitor's potency and its ability to enter the cell. This can help to overcome resistance mediated by low-level drug efflux.

  • Designing Covalent Inhibitors: Incorporating a reactive group into the inhibitor that can form a covalent bond with a non-catalytic residue in the target's binding site can lead to irreversible inhibition and overcome resistance due to mutations that weaken non-covalent interactions.[4]

Signaling Pathway Diagrams

Understanding the signaling pathways your inhibitor targets is crucial for interpreting your results and designing rational experiments.

DPP-4 Inhibitor Signaling Pathway

DPP4_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 GIP GIP Food Intake->GIP DPP4 DPP-4 GLP1->DPP4 Inactivation BetaCell β-cell GLP1->BetaCell AlphaCell α-cell GLP1->AlphaCell GIP->DPP4 Inactivation GIP->BetaCell Inhibitor Pyrrolidine-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibition Insulin Insulin Secretion BetaCell->Insulin Glucagon Glucagon Secretion AlphaCell->Glucagon Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Increased Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production Decreased

Caption: The DPP-4 inhibitor pathway, where inhibition of DPP-4 increases active GLP-1 and GIP, leading to improved glycemic control.[21][]

PARP Inhibitor Signaling Pathway in HR-Deficient Cells

PARP_Pathway cluster_DNA_damage DNA Damage & Repair cluster_inhibition PARP Inhibition cluster_replication Replication cluster_DSB_repair DSB Repair SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruitment ReplicationFork Replication Fork SSB->ReplicationFork Encounter BER Base Excision Repair (BER) PARP1->BER Activation Inhibitor Pyrrolidine-based PARP Inhibitor Inhibitor->PARP1 Inhibition & Trapping DSB Double-Strand Break (DSB) ReplicationFork->DSB Collapse HR Homologous Recombination (HR) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Cell Survival Cell Survival HR->Cell Survival Genomic Instability & Cell Death Genomic Instability & Cell Death NHEJ->Genomic Instability & Cell Death HR_deficient HR Deficient (e.g., BRCA mutant) HR_deficient->HR Impaired

Caption: The mechanism of synthetic lethality with PARP inhibitors in homologous recombination (HR)-deficient cells.[23][24]

MMP Inhibitor Signaling Pathway in Cancer

MMP_Pathway cluster_stimuli Extracellular Stimuli cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription cluster_MMPs MMP Expression & Activity cluster_effects Cellular Effects GrowthFactors Growth Factors (e.g., EGF, FGF) MAPK MAPK Pathway (ERK, JNK, p38) GrowthFactors->MAPK PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) NFkB NF-κB Pathway Cytokines->NFkB AP1 AP-1 MAPK->AP1 NFkB_TF NF-κB PI3K_AKT->NFkB_TF NFkB->NFkB_TF MMP_gene MMP Gene Expression AP1->MMP_gene NFkB_TF->MMP_gene Pro_MMP Pro-MMPs MMP_gene->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_degradation ECM Degradation Active_MMP->ECM_degradation GrowthFactor_release Growth Factor Release Active_MMP->GrowthFactor_release Inhibitor Pyrrolidine-based MMP Inhibitor Inhibitor->Active_MMP Inhibition Cell_migration Cell Migration & Invasion ECM_degradation->Cell_migration Angiogenesis Angiogenesis GrowthFactor_release->Angiogenesis

Caption: A simplified overview of signaling pathways leading to MMP expression and the downstream effects of MMP activity in cancer.[13][25]

References

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  • Ferretti, L. P., Böhi, F., Leslie Pedrioli, D. M., Cheng, P. F., Ferrari, E., Baumgaertner, P., ... & Hottiger, M. O. (2023). Combinatorial Treatment with PARP and MAPK Inhibitors Overcomes Phenotype Switch-Driven Drug Resistance in Advanced Melanoma. Cancer Research, 83(23), 3974-3988.
  • Mateo, J., Lord, C. J., & Serra, V. (2020). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 31(11), 1437-1447.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
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  • Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors in breast cancer.
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  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
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Technical Support Center: Enhancing the Bioavailability of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride and Analogous Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with enhancing the oral bioavailability of this and structurally similar polar, small-molecule drug candidates. Given the limited public data on this specific molecule, this guide synthesizes established principles from analogous urea-containing and pyrrolidine-based hydrochloride salts to provide a robust framework for your experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the assessment and enhancement of bioavailability for novel polar compounds.

Q1: What are the first physicochemical properties I should determine for this compound?

A1: A foundational understanding of your compound's properties is critical. The hydrochloride salt form suggests good aqueous solubility, but this must be quantified. Key starting parameters include:

  • Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal (GI) tract environment. A shake-flask method followed by HPLC quantification is a standard approach.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) are crucial indicators of lipophilicity, which directly impacts membrane permeability. A LogD at pH 7.4 below 1 often suggests potential permeability issues.

  • pKa: The ionization constant(s) will determine the charge of the molecule at different points in the GI tract, affecting both solubility and permeability.

  • Chemical Stability: Assess the compound's stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to rule out pre-absorptive degradation.

Q2: My compound has high aqueous solubility but shows low permeability in my initial Caco-2 assay. What does this mean?

A2: This is a common profile for hydrophilic hydrochloride salts. High solubility ensures the compound is available at the gut wall, but low permeability indicates it cannot efficiently cross the intestinal cell membrane to enter circulation. This profile often points to a compound being a substrate for the Biopharmaceutics Classification System (BCS) Class III. The primary challenge is overcoming the tight junctions of the intestinal epithelium or poor transcellular diffusion.

Q3: What are the most common reasons for poor oral bioavailability with a polar urea-based compound?

A3: Several factors can contribute to this issue:

  • Low Membrane Permeability: The polar nature of the urea and the charge from the pyrrolidine ring can hinder passive diffusion across the lipid-rich cell membranes of the gut.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.

  • First-Pass Metabolism: While less common for highly polar molecules, metabolism in the liver or even the gut wall can reduce the amount of active drug reaching systemic circulation.

  • Insufficient Residence Time: If the compound moves through the GI tract too quickly, there may not be enough time for absorption to occur, especially if it has a narrow absorption window.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step guidance for diagnosing and resolving specific experimental issues.

Troubleshooting Guide 1: Low Apparent Permeability (Papp) in Caco-2 Assays

The Problem: Your Caco-2 assay results show a low apparent permeability coefficient (e.g., Papp < 1 x 10⁻⁶ cm/s), suggesting poor intestinal absorption.

Diagnostic Workflow:

The following diagram outlines a systematic approach to investigating the cause of low permeability.

G cluster_0 Troubleshooting Low Caco-2 Permeability A Low Papp Value Observed (A -> B) B Verify Assay Integrity (TEER, Lucifer Yellow Flux) A->B Start Here C Assess Efflux Transporter Involvement (Bidirectional Assay) B->C Assay OK E Efflux Ratio > 2? C->E D Evaluate Paracellular vs. Transcellular Route F Conclusion: Efflux is a Major Limiting Factor E->F Yes G Conclusion: Poor Passive Permeability is the Issue E->G No H Next Step: Test with P-gp Inhibitors (e.g., Verapamil) F->H

Caption: Workflow for diagnosing the cause of low Caco-2 permeability.

Step-by-Step Protocol: Bidirectional Caco-2 Assay

This protocol is designed to determine if your compound is a substrate for efflux transporters like P-gp.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow rejection test to confirm tight junction integrity.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-to-B) Transport:

    • Add your compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.

  • Basolateral to Apical (B-to-A) Transport:

    • Add your compound to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of your compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation: An ER > 2 strongly suggests that active efflux is limiting the absorption of your compound.

Troubleshooting Guide 2: Poor Oral Absorption in Animal Models Despite Good Solubility

The Problem: In vivo studies (e.g., in rats or mice) show low oral bioavailability (%F < 10%) even though the compound is highly soluble and stable in simulated GI fluids.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Proposed Solution / Next Experiment
Low Intestinal Permeability Correlate in vivo results with in vitro data (e.g., Caco-2). If Caco-2 Papp is low, this is the likely cause.1. Permeation Enhancers: Co-administer with safe permeation enhancers that transiently open tight junctions. 2. Lipid-Based Formulations: Formulate the compound in a Self-Emulsifying Drug Delivery System (SEDDS) or a lipid-based system to promote lymphatic uptake and bypass the portal vein.
P-gp Mediated Efflux If the bidirectional Caco-2 assay showed an efflux ratio > 2, this is a strong possibility.1. Co-administration with P-gp Inhibitors: Conduct an in vivo study where the compound is co-dosed with a known P-gp inhibitor (e.g., verapamil or zosuquidar). A significant increase in bioavailability confirms P-gp involvement.
Gut Wall Metabolism Incubate the compound with intestinal microsomes or S9 fractions and monitor for degradation.If metabolism is observed, a prodrug approach may be necessary to mask the metabolically liable site.
Rapid Transit/Narrow Absorption Window Perform regional absorption studies in situ (e.g., intestinal instillation in anesthetized rats) to identify the primary site of absorption.Develop a gastro-retentive or modified-release formulation to increase residence time at the site of maximal absorption.

Part 3: Formulation Strategies to Enhance Bioavailability

If poor permeability is confirmed as the primary barrier, formulation strategies become essential.

Strategy 1: Prodrug Approach

A prodrug strategy involves chemically modifying the molecule to create a more lipophilic version that can easily cross the intestinal membrane. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes, releasing the active parent drug.

G cluster_1 Prodrug Bioavailability Enhancement Workflow A Parent Drug (Polar, Low Permeability) B Add Lipophilic Moiety (e.g., Ester, Carbonate) A->B C Prodrug Formed (Lipophilic, High Permeability) B->C D Passive Diffusion across Gut Wall C->D E Enzymatic Cleavage (e.g., by Esterases) in Blood/Tissue D->E F Active Parent Drug Released Systemically E->F

Caption: Conceptual workflow of a prodrug strategy for enhancing absorption.

Strategy 2: Lipid-Based Formulations

Encapsulating the hydrophilic drug in a lipid-based carrier can facilitate absorption through alternative pathways.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids). This can improve absorption by increasing solubility and promoting lymphatic transport.

  • Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles or liposomes can protect it from degradation and facilitate uptake by intestinal M-cells, providing another route into systemic circulation.

Experimental Protocol: Screening for SEDDS Compatibility

  • Excipient Screening: Determine the solubility of your compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Construct Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the regions that form stable emulsions.

  • Emulsion Characterization: For promising formulations, assess droplet size, polydispersity index (PDI), and emulsification time upon dilution in simulated intestinal fluid. Ideal systems will spontaneously form emulsions with droplet sizes <200 nm.

  • In Vitro Permeability Testing: Test the lead SEDDS formulation in the Caco-2 model to confirm an improvement in apparent permeability compared to the unformulated drug.

References

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  • FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link]

  • Maher, S., Leonard, T. W., Jacobsen, J., & Brayden, D. J. (2009). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic. Advanced drug delivery reviews, 61(15), 1427–1449. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287. [Link]

Technical Support Center: Investigating and Troubleshooting Cell Toxicity with 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cell toxicity issues with 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. As a novel research compound, specific public data on its cellular effects is limited. Therefore, this guide provides a framework for systematically troubleshooting cytotoxicity, based on the chemical class of substituted ureas and pyrrolidines, and established cell-based assay principles.

Part 1: Frequently Asked Questions (FAQs) for a Novel Urea-Based Compound

This section addresses common initial questions a researcher might have when working with a new chemical entity like this compound.

Q1: I'm observing high levels of cell death even at low concentrations of this compound. Is this expected?

A: Without specific literature on this compound, it's crucial to first establish a baseline. Urea and its derivatives are a broad class of molecules with diverse biological activities, ranging from inert to highly potent.[1] Some substituted ureas are known to have anti-proliferative and cytotoxic effects.[2] Therefore, the observed toxicity could be an intrinsic property of the molecule. However, it is also essential to rule out experimental artifacts. A critical first step is to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) in your specific cell line.

Q2: Could the hydrochloride salt form of the compound be contributing to the toxicity?

A: It is possible, though less likely to be the primary driver of toxicity unless high concentrations are used. The hydrochloride salt is used to improve solubility and stability. At very high concentrations, the change in pH or ionic strength of the media could impact cell health. A proper control for this would be to treat cells with a similar concentration of a simple salt solution (e.g., NaCl) to see if a similar effect is observed. The Safety Data Sheet for urea hydrochloride indicates it can be harmful if swallowed, and cause skin and eye irritation.[3]

Q3: How should I properly dissolve and dilute this compound to minimize artifacts?

A: Proper handling of the compound is critical. Many organic molecules have limited aqueous solubility. A common solvent is DMSO, but it is important to keep the final concentration in your cell culture media low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4] Always prepare fresh dilutions of your compound for each experiment. It is also advisable to determine the solubility limit of the compound in your specific culture medium.[4]

Q4: Are there any known mechanisms of toxicity for similar urea-based compounds?

A: The urea moiety is present in many biologically active compounds.[1][5] Depending on the surrounding chemical structure, they can act on a wide range of targets. For example, some urea derivatives are known to be kinase inhibitors, while others can induce apoptosis or necrosis.[2] The pyrrolidine ring is also a common feature in many biologically active compounds and can be essential for target binding.[5][6] Without specific data, it is difficult to pinpoint a mechanism for this particular compound. Mechanistic studies, such as apoptosis assays (e.g., caspase activity) or cell cycle analysis, would be necessary to elucidate the pathway of cell death.

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

If you are experiencing inconsistent or unexpectedly high cytotoxicity, this guide will help you systematically identify the potential source of the problem.

Issue 1: High Variability Between Replicate Wells

High variability can mask the true effect of your compound.

Potential Cause Troubleshooting Steps
Edge Effects The outer wells of a microplate are prone to evaporation and temperature changes. Fill the perimeter wells with sterile PBS or media without cells and do not use them for your experimental data.[4]
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.
Pipetting Errors Use calibrated pipettes. When adding the compound, pipette gently and avoid touching the cell monolayer.
Air Bubbles Bubbles in the wells can interfere with absorbance or fluorescence readings. If present, use a sterile needle to break them.[7]
Issue 2: Results Are Not Reproducible Between Experiments

Lack of reproducibility points to a systemic issue in the experimental setup.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Use cells from a similar passage number for all experiments. Ensure cells are in the logarithmic growth phase and are not over-confluent.[4]
Reagent Preparation Prepare fresh reagents, especially your compound dilutions, for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[4]
Inconsistent Timelines Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.[4]
Contamination Microbial contamination can affect cell health and interfere with assay readouts.[8][9] Regularly check your cultures for any signs of contamination.
Issue 3: Troubleshooting Specific Cytotoxicity Assays

A. Tetrazolium-Based Assays (e.g., MTT, XTT)

These assays measure metabolic activity.

Problem Potential Cause Troubleshooting Steps
Low Absorbance Readings - Low Cell Density: Not enough viable cells to generate a strong signal.[4]- Optimize Seeding Density: Perform a cell titration experiment to find the optimal number of cells per well.[4][7]
- Insufficient Incubation Time: The incubation with the MTT reagent may be too short.- Optimize Incubation Time: A typical incubation is 1-4 hours. You may need to optimize this for your cell line.[4]
High Background Signal - Microbial Contamination: Bacteria or yeast can reduce the MTT reagent.[8]- Check for Contamination: Visually inspect plates and media for any signs of contamination.[8][9]
- Phenol Red Interference: Phenol red in the media can affect absorbance readings.- Use Phenol Red-Free Media: Use a phenol red-free medium during the MTT incubation step.[4]

B. LDH Release Assay

This assay measures membrane integrity by detecting lactate dehydrogenase (LDH) released from damaged cells.

Problem Potential Cause Troubleshooting Steps
High Background LDH Release - Over-confluency: Overgrown cells can lead to spontaneous cell death.- Maintain Optimal Cell Density: Ensure cells are healthy and not overgrown.
- Serum in Medium: Serum can have high endogenous LDH activity.- Test Serum or Reduce Concentration: Test the serum for LDH activity or reduce its concentration during the assay.[4]
- Handling-Induced Damage: Forceful pipetting can damage cell membranes.- Handle Cells Gently: Use gentle pipetting techniques during media changes and reagent addition.[4][7]

Part 3: Experimental Protocols and Workflows

Here are step-by-step protocols for key experiments to characterize the cytotoxicity of this compound.

Protocol 1: Determining Optimal Cell Seeding Density

This is a crucial first step before any cytotoxicity experiment.

  • Prepare Cell Suspension: Harvest cells that are in their logarithmic growth phase and create a single-cell suspension.

  • Serial Dilution: Perform a serial dilution of your cell suspension. A good starting range is from 1,000 to 100,000 cells per well in a 96-well plate.[4]

  • Seeding: Plate 100 µL of each cell dilution in multiple wells of a 96-well plate.

  • Incubation: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen viability assay (e.g., MTT) on the plate.

  • Analysis: Plot the absorbance/fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.

Protocol 2: Dose-Response Cytotoxicity Assay

This experiment will determine the EC50 of your compound.

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in culture media to create a range of concentrations.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of your compound. Include a "vehicle control" (media with the same concentration of solvent, e.g., DMSO, as your highest compound concentration) and a "no treatment" control.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your chosen viability assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Part 4: Visualization of Workflows

Diagram 1: General Workflow for Investigating Unexpected Cytotoxicity

A Observe Unexpected Cell Toxicity B Check for Contamination (Microbial & Chemical) A->B C Review Aseptic Technique and Lab Practices A->C D Validate Reagents (Media, Serum, Compound) A->D E Optimize Assay Parameters A->E B->A If contaminated, discard and restart C->A If issues found, retrain and re-evaluate D->A If reagent is the issue, replace and re-test F Perform Dose-Response Experiment E->F Once optimized G Analyze Results and Determine EC50 F->G H Proceed with Mechanistic Studies G->H If toxicity is confirmed and reproducible

Caption: Troubleshooting workflow for unexpected cell toxicity.

Diagram 2: Dose-Response Experiment Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells at optimal density C Treat cells with compound dilutions A->C B Prepare serial dilutions of compound B->C D Incubate for defined period (e.g., 48h) C->D E Perform viability assay (e.g., MTT) D->E F Measure absorbance/ fluorescence E->F G Calculate % viability vs. vehicle control F->G H Plot dose-response curve and find EC50 G->H

Caption: Workflow for a dose-response cytotoxicity experiment.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Cayman Chemical. (2024, November 19). Safety Data Sheet: Encorafenib.
  • MedchemExpress.com. (2025, August 21). Safety Data Sheet: Encorafenib.
  • MedKoo Biosciences. (2025, November 24). Safety Data Sheet: Encorafenib.
  • (2025, September 22). Troubleshooting Common Cell Culture Contamination Issues.
  • Yeasen. (2025, September 28). Troubleshooting Cell Culture Contamination: A Practical Solution Guide.
  • JMN Specialties, Inc. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%).
  • MDPI. (2024, November 9). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide.
  • MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents.
  • Vulcanchem. (n.d.). 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.

Sources

Optimizing dosage for in vivo experiments with 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Status: Active Ticket ID: #IVO-OPT-882 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit[1]

Overview & Scope

You are accessing the technical support hub for This compound . This guide addresses the optimization of in vivo dosage, formulation stability, and experimental design.

As this compound is a hydrochloride salt of a urea-pyrrolidine derivative , it presents specific physicochemical challenges—primarily related to pH-dependent solubility and hydrolytic stability —that must be managed to ensure reproducible data.[1] The following modules provide a self-validating framework for your experiments.

Module 1: Formulation & Solubility (Critical Path)

User Query: "My compound dissolves in water but precipitates when I add PBS or adjust the pH. How do I formulate this for injection?"

Technical Diagnosis: The hydrochloride (HCl) salt is highly water-soluble but acidic.[1] When you add Phosphate Buffered Saline (PBS) or a base (NaOH) to neutralize it for injection, you risk converting the salt back to its free base form.[1] If the free base is lipophilic (common with ethyl-urea substitutions), it will crash out of solution (precipitate) at neutral pH.[1]

Troubleshooting Protocol:

  • The "Golden Rule" of pH: For IP (Intraperitoneal) or IV (Intravenous) administration, the formulation pH must be between 4.5 and 8.0 to prevent peritonitis or hemolysis.[1]

  • Step-by-Step Formulation:

StepActionMechanism/Reasoning
1 Dissolve powder in 0.9% Saline (not PBS initially).Saline prevents the "common ion effect" buffering shock that PBS causes immediately.[1]
2 Measure pH. It will likely be acidic (pH 3–4).[1]The pyrrolidine nitrogen is protonated (

).[1]
3 Slowly titrate with 0.1N NaOH.Neutralize excess acid.[1] Stop if cloudiness appears (the "cloud point").[1]
4 If precipitation occurs at pH < 5: The free base is insoluble.[1] You must add a co-solvent.
5 Rescue Strategy: Add 5-10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1]Cyclodextrins encapsulate the lipophilic free base, allowing you to reach physiological pH without precipitation.[1]

Visual Decision Tree: Formulation Strategy

FormulationWorkflow Start Start: Dissolve Compound in 0.9% Saline CheckPH Check pH (Likely Acidic) Start->CheckPH TargetPH Target pH 5.0 - 7.0 CheckPH->TargetPH Titrate NaOH Precip Did it precipitate? TargetPH->Precip DirectUse Sterile Filter (0.22 µm) Ready for Injection Precip->DirectUse No (Clear) AddCosolvent Add 10% HP-β-CD or 5% DMSO/PEG400 Precip->AddCosolvent Yes (Cloudy) ReCheck Re-adjust pH AddCosolvent->ReCheck ReCheck->DirectUse Clear Solution

Caption: formulation logic flow to prevent salt disproportionation and precipitation.

Module 2: Dosage Strategy & Safety

User Query: "I don't have a reference dose. How do I determine the starting dose and Maximum Tolerated Dose (MTD)?"

Technical Insight: Urea derivatives are generally stable, but the pyrrolidine moiety can have CNS (Central Nervous System) effects if the blood-brain barrier is crossed.[1] You must establish a safety window before efficacy testing.[1]

The "3-Tier" Dose Escalation Protocol:

Do not jump to efficacy doses. Use a modified Fibonacci escalation approach with small cohorts (n=3 mice) to save compound and animals.

TierDose (mg/kg)PurposeObservation Window
Low 10 mg/kg Establish baseline PK. Unlikely to be toxic.[1][2]24 Hours
Mid 30 mg/kg Common efficacy range for urea-based kinase/enzyme inhibitors.[1]48 Hours
High 100 mg/kg Limit test.[1] If toxic here, MTD is likely ~60-80 mg/kg.[1]72 Hours (Watch for weight loss)

Calculation for Stock Solution:

  • Mouse Weight: ~25g

  • Injection Volume: 10 mL/kg (Standard) -> 0.25 mL per mouse .[1]

  • Target Dose: 100 mg/kg

  • Required Concentration:

    
    .[1]
    

Critical Alert: If you cannot dissolve the compound at 10 mg/mL (for the high dose) without precipitation, do not increase injection volume . High volumes (>10 mL/kg) alter absorption kinetics.[1] Switch to the Cyclodextrin formulation described in Module 1.

Module 3: Pharmacokinetics (PK) & Route of Administration

User Query: "Should I use Oral (PO) or Intraperitoneal (IP) dosing? How often should I dose?"

Technical Analysis:

  • IP (Intraperitoneal): Best for proof of concept.[1] It bypasses some first-pass metabolism but is not translatable to humans.[1]

    • Risk: The acidic HCl salt can cause local irritation (writhes) if not buffered to pH > 4.5.[1]

  • PO (Oral Gavage): The pyrrolidine ring is stable, but urea linkages can be hydrolyzed by stomach acid (pH 1–2) over time.[1]

    • Recommendation: If dosing PO, use 0.5% Methylcellulose or Corn Oil as a vehicle to protect the compound slightly and improve transit.[1]

Sampling Workflow for PK Analysis: To determine if you need QD (once daily) or BID (twice daily) dosing, perform a "Snapshot PK":

  • Inject 30 mg/kg (IP).[1]

  • Collect plasma at T = 0.5h, 2h, and 6h .

  • Decision Logic:

    • If T=6h concentration is < 10% of T=0.5h

      
      Dose BID .
      
    • If T=6h concentration is > 50% of T=0.5h

      
      Dose QD .
      

Module 4: Experimental Workflow Diagram

User Query: "How do I integrate this into a full efficacy study?"

Visual Workflow:

InVivoWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Pilot (n=3) cluster_2 Phase 3: Efficacy (n=10) Formulation Formulate HCl Salt (Saline + NaOH or CD) Filter Sterile Filter Formulation->Filter MTD MTD Check (10 -> 100 mg/kg) Filter->MTD PK_Snap PK Snapshot (0.5h, 2h, 6h) MTD->PK_Snap If Safe Control Vehicle Control (Must match pH/Solvent) PK_Snap->Control Define Regimen Treatment Treatment Group (Optimized Dose/Freq) PK_Snap->Treatment Analysis Tissue Harvest & Biomarker Analysis Control->Analysis Treatment->Analysis

Caption: End-to-end workflow from salt formulation to efficacy readout.

Frequently Asked Questions (FAQs)

Q: Can I just dissolve the HCl salt in DMSO and dilute it? A: Yes, but be careful. A "DMSO shock" can occur.[1]

  • Protocol: Dissolve stock in 100% DMSO.[1] Add this dropwise to warm saline while vortexing.

  • Limit: Do not exceed 5% final DMSO concentration for chronic dosing (daily), or 10% for acute dosing.[1] High DMSO causes weight loss and interferes with liver enzymes.[1]

Q: The mice are writhing (stretching abdomen) immediately after IP injection. A: This is a classic sign of acidic shock .[1]

  • Cause: You likely injected the HCl salt without sufficient buffering.[1] The pH in the peritoneal cavity dropped temporarily.[1]

  • Fix: You must adjust the pH of your stock solution to 5.5–7.0 using NaOH or switch to a PBS vehicle after ensuring the compound doesn't precipitate.

Q: How do I store the stock solution? A: Urea derivatives can hydrolyze in water over weeks.[1]

  • Best Practice: Store as dry powder at -20°C.[1]

  • Solution: Make fresh weekly. If you must store solution, freeze aliquots at -20°C. Do not store at 4°C for >48 hours.

References

  • FDA Center for Drug Evaluation and Research. (2005).[1][3] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration.[1][3]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text for solubility/formulation).

  • Neervannan, S. (2006).[1] Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Delivery, 3(6), 743-762.[1]

  • Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1]

Sources

Technical Support Center: Optimization of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-2026-EPQH | Version: 2.1 | Last Updated: February 2026

Welcome to the Technical Support Center

From: Dr. Aris Thorne, Senior Application Scientist Subject: Reducing Experimental Variability with 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl

If you are accessing this guide, you are likely observing inconsistent potency (


 shifts), precipitation in assay buffers, or batch-to-batch reproducibility issues with 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride .

While this compound is a potent scaffold (often utilized in kinase or epoxide hydrolase inhibition studies), its physicochemical properties—specifically the hydrochloride salt form combined with the urea linkage —introduce unique variables that standard "dissolve and dose" protocols fail to address.

This guide moves beyond basic handling to the mechanistic causes of variability , providing self-validating protocols to ensure your data is an artifact of biology, not chemistry.

Part 1: The "Invisible" Variable – Hygroscopicity & Weighing

The Issue: The hydrochloride (HCl) salt of pyrrolidinyl ureas is inherently hygroscopic . It avidly absorbs atmospheric water. If you weigh 5 mg on a standard open bench, you may actually be weighing 4.2 mg of compound and 0.8 mg of water. This introduces an immediate 16% concentration error before the experiment begins.

The Solution: Gravimetric Correction Protocol Do not rely on the label weight. Follow this "Dry-Weigh" workflow.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Desiccant Chamber: All weighing must occur in a low-humidity environment (<30% RH) or a nitrogen-purged glove box.

  • The "Solvent-First" Method (Recommended):

    • Instead of weighing a specific mass (e.g., 10 mg), weigh the entire contents of the vendor vial into a tared vessel.

    • Calculate the exact solvent volume required to reach your target concentration (e.g., 10 mM) based on the actual recovered mass.

    • Why? This eliminates the error of transferring sticky, static-prone solids.

Part 2: Reconstitution & The "Acidic DMSO" Trap

The Issue: When 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl dissolves in DMSO, the HCl dissociates, creating an acidic DMSO solution.

  • Consequence: Acidic DMSO can degrade the urea linkage over time (hydrolysis) or negatively impact pH-sensitive coupled enzyme assays upon dilution.

  • Observation: Users often report "loss of potency" in stocks stored >1 month.

The Protocol: Buffered Reconstitution

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Variability)
Solvent 100% DMSODMSO (Anhydrous)
Additive NoneNone initially, but see "Assay Step"
Storage Conc. 1-5 mM10 mM or higher (Higher conc. = greater stability)
Freeze/Thaw Multiple cyclesSingle-use aliquots (Max 1 freeze/thaw)
Vessel PolystyrenePolypropylene or Glass (Ureas can stick to plastics)

Critical Step: If your downstream assay is highly pH sensitive (e.g., fluorescence polarization), verify that your assay buffer has sufficient capacity (e.g., 50 mM HEPES) to neutralize the acid carryover from the HCl salt.

Part 3: Preventing "Crash-Out" in Aqueous Buffers

The Issue: Urea derivatives often exhibit "kinetic solubility." They dissolve in DMSO but precipitate when rapidly diluted into aqueous media (the "Crash-Out"), forming micro-aggregates that cause false positives (via light scattering or non-specific protein sequestration).

The Protocol: The Intermediate Dilution Step Never pipette 100% DMSO stock directly into the cell culture well or enzyme mix.

  • Step A (Stock): 10 mM in DMSO.

  • Step B (Intermediate): Dilute 1:10 into a buffer-free solvent (e.g., PBS or media without serum first, or 10% DMSO in water) to create a 1 mM working solution.

    • Why? Serum proteins can bind the compound immediately upon high-concentration contact.

  • Step C (Final): Dilute into the assay well.

Visual Workflow: Stability & Solubility Optimization

The following diagram illustrates the decision logic for handling the HCl salt to prevent degradation and precipitation.

G Start Start: Solid Compound (HCl Salt) Weighing Weighing Environment: <30% Humidity or N2 Box Start->Weighing Dissolution Dissolve in Anhydrous DMSO (Target: 10-20 mM) Weighing->Dissolution Check_Clear Is Solution Clear? Dissolution->Check_Clear Sonication Sonicate (Water Bath) Max 30°C, 5 mins Check_Clear->Sonication Cloudy Aliquot Aliquot into Polypropylene (Single Use Volumes) Check_Clear->Aliquot Clear Sonication->Check_Clear Storage Store at -80°C (Desiccated) Aliquot->Storage Dilution Assay Day: Intermediate Dilution Step Storage->Dilution Precip_Check Visual Precipitate? Dilution->Precip_Check Proceed Proceed to Assay Precip_Check->Proceed Clear Fix_Precip Troubleshoot: Reduce Conc. or Add 0.01% Tween-20 Precip_Check->Fix_Precip Cloudy

Figure 1: Optimization workflow for reconstitution and dilution to minimize solubility errors.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My


 values are shifting 10-fold between batches. Why? 
A:  This is likely a water content issue .
Because you are using the HCl salt, Batch A might be dry (MW ~207.6), while Batch B has absorbed moisture (MW ~243.6 due to 

). If you weigh by mass without correcting for water content, Batch B will have fewer moles of active compound.
  • Fix: Request the specific "Water Content" (Karl Fischer) or Elemental Analysis from your vendor for each batch and adjust your weighing calculations accordingly.

Q2: Can I store the compound in PBS or media? A: No. Urea linkages are susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH or elevated temperatures. The pyrrolidine nitrogen can also oxidize.

  • Rule: Aqueous solutions must be prepared fresh daily . Only DMSO stocks can be frozen.

Q3: I see a drop in cell viability in my vehicle control. Is the compound toxic? A: Check your DMSO acidification. As mentioned, the HCl salt releases protons into the DMSO. If you add high volumes of this acidic stock to cells (e.g., >0.5% v/v), you may be acidifying the culture media locally.

  • Fix: Ensure your final DMSO concentration is <0.2% and that your culture media is well-buffered (HEPES/bicarbonate).

Q4: The compound precipitates when I add it to my kinase buffer. A: This is "Salting Out." High salt concentrations in kinase buffers (e.g.,


, NaCl) reduce the solubility of organic ureas.
  • Fix: Perform an intermediate dilution in water or low-salt buffer before adding to the high-salt reaction mix. Alternatively, include 0.01% Triton X-100 or Tween-20 in the buffer to stabilize the compound.

References & Further Reading
  • NCBI Assay Guidance Manual. Compound Solubility in Buffers and DMSO. National Center for Advancing Translational Sciences.[1][2] Available at: [Link]

  • PubChem Compound Summary. Urea Hydrochloride Properties.[3][4] National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Instability). Elsevier.

For further assistance, please contact the Scientific Support Team with your specific Batch ID and Assay Protocol details.

Sources

Technical Support Center: Troubleshooting 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential interference of this compound in biochemical assays. Our goal is to equip you with the scientific rationale and practical protocols to identify, understand, and mitigate non-specific assay effects, ensuring the integrity and validity of your research data.

Introduction: Understanding the Potential for Assay Interference

This compound is a small molecule with a urea functional group, a common moiety in many biologically active compounds due to its ability to form hydrogen bonds.[1][2] While this property is crucial for specific molecular interactions, it can also contribute to non-specific effects in sensitive biochemical assays. Researchers using this compound may encounter challenges such as apparent inhibition or activation that is not due to a direct, specific interaction with the intended target.

This guide will walk you through common interference mechanisms and provide systematic approaches to diagnose and resolve these issues. The core principle of our troubleshooting philosophy is the implementation of self-validating experimental systems through rigorous controls and orthogonal validation.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay shows significant inhibition by this compound, but the dose-response curve is unusually steep. What could be the cause?

A1: Root Cause Analysis & Troubleshooting

An unusually steep Hill slope in a dose-response curve is often a red flag for non-specific assay interference, most commonly caused by compound aggregation .[6] At a certain critical aggregation concentration (CAC), the compound self-assembles into colloidal particles.[6][7] These aggregates can sequester and denature proteins, such as your target enzyme, leading to a sharp drop in activity that mimics specific inhibition.[6][7]

G A Initial Observation: Steep Dose-Response Curve B Hypothesis: Compound Aggregation A->B C Experiment 1: Detergent Sensitivity Assay B->C D Experiment 2: Target-Independent Assay (Counter-Screen) B->D E Experiment 3: Dynamic Light Scattering (DLS) B->E F Result: Activity Restored with Detergent C->F Yes G Result: Activity NOT Restored C->G No H Result: Inhibition Observed in Counter-Screen D->H Yes I Result: No Inhibition in Counter-Screen D->I No J Result: Particles Detected by DLS E->J Yes K Result: No Particles Detected E->K No L Conclusion: Aggregation is the Likely Cause F->L N Conclusion: Consider Other Interference Mechanisms G->N H->L I->N J->L K->N M Next Steps: - Lower Compound Concentration - Modify Buffer Conditions - Use Orthogonal Assay L->M

Caption: Troubleshooting workflow for suspected compound aggregation.

1. Detergent Sensitivity Assay:

  • Principle: Non-ionic detergents, such as Triton X-100, can disrupt the formation of colloidal aggregates. If the observed inhibition is due to aggregation, the inclusion of a low concentration of detergent should reduce or eliminate the inhibitory effect.

  • Protocol:

    • Prepare your standard assay buffer.

    • Create a parallel set of assay buffers containing 0.01% (v/v) Triton X-100.

    • Run the dose-response experiment for this compound in both the standard and the detergent-containing buffer.

    • Compare the IC50 values. A significant rightward shift in the IC50 in the presence of the detergent strongly suggests aggregation.

ConditionObserved IC50Interpretation
Standard Buffer1 µMPotent Inhibition
Buffer + 0.01% Triton X-100> 50 µMAggregation-based interference is likely

2. Target-Independent Counter-Screen:

  • Principle: This control experiment helps determine if the compound's effect is specific to your target protein.[8][9] A common approach is to run the assay with an unrelated enzyme or, in some cases, without any enzyme at all.

  • Protocol:

    • Select a control enzyme that is known to be sensitive to aggregators (e.g., beta-lactamase).

    • Alternatively, if your assay has a direct readout (e.g., fluorescence), run the assay components without the target enzyme.

    • Perform a dose-response experiment with this compound under these control conditions.

    • Inhibition observed in the absence of your primary target points to a non-specific mechanism.

Q2: I'm using a fluorescence-based assay and see a decrease in signal with increasing concentrations of this compound, even in my no-enzyme controls. What's happening?

A2: Root Cause Analysis & Troubleshooting

This observation strongly suggests that the compound is interfering with the detection modality of your assay.[3][7] Small molecules can possess intrinsic fluorescent properties or act as quenchers of the fluorescent signal. This is a common source of false positives in high-throughput screening.[9]

G A Initial Observation: Signal Change in No-Enzyme Control B Hypothesis: Interference with Detection System A->B C Experiment 1: Compound Fluorescence Scan B->C D Experiment 2: Quenching Assay B->D E Experiment 3: Orthogonal Assay B->E F Result: Compound is Fluorescent at Assay Wavelengths C->F Yes G Result: Compound is NOT Fluorescent C->G No H Result: Signal of Fluorophore Decreases with Compound D->H Yes I Result: No Change in Fluorophore Signal D->I No J Result: Hit Confirmed in Orthogonal Assay E->J Yes K Result: Hit NOT Confirmed E->K No L Conclusion: Autofluorescence is the Cause F->L M Conclusion: Signal Quenching is the Cause H->M P Conclusion: True Hit J->P N Conclusion: False Positive due to Assay Technology Interference K->N O Next Steps: - Use Different Fluorophore - Switch to a Non-Fluorescent Assay (e.g., Luminescence, Absorbance) L->O M->O N->O

Caption: Troubleshooting workflow for detection system interference.

1. Compound Fluorescence Scan:

  • Principle: To determine if the compound itself is fluorescent and emitting light at the same wavelength as your assay's detection channel.

  • Protocol:

    • Using a plate reader or spectrofluorometer, measure the emission spectrum of this compound at the excitation wavelength used in your assay.

    • Also, measure the excitation spectrum at the emission wavelength of your assay.

    • Significant signal in these scans indicates autofluorescence.

2. Orthogonal Assay Confirmation:

  • Principle: The most definitive way to rule out assay technology interference is to confirm the compound's activity in a completely different assay format that relies on a different detection method.[5]

  • Protocol:

    • If your primary assay is fluorescence-based, choose an orthogonal assay with a luminescence, absorbance, or label-free readout (e.g., Surface Plasmon Resonance).

    • Test this compound in this new assay format.

    • Concordant results across different platforms provide strong evidence for a true biological effect.

Primary Assay (Fluorescence)Orthogonal Assay (Luminescence)Interpretation
IC50 = 5 µMIC50 = 7 µMHigh confidence in the observed activity.
IC50 = 5 µMNo activityThe initial result was likely a false positive due to assay interference.[5][9]
Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A3: Understanding PAINS

Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hitters in many different high-throughput screens.[5] They often act through non-specific mechanisms, including chemical reactivity or redox cycling. While the pyrrolidinyl urea scaffold is not a classic PAIN alert, it's always prudent to consider this possibility.

Strategies for PAINS Identification:

  • Computational Filtering: Use online tools or in-house software to check if the structure of this compound contains any known promiscuous substructures.

  • Redox Cycling Assay: Some compounds can generate reactive oxygen species in the presence of reducing agents like DTT, which are common in enzyme assays. This can lead to non-specific enzyme inhibition.[5] An assay to detect hydrogen peroxide production can identify these redox-active compounds.[5]

  • Historical Data Analysis: If you have access to a larger screening database, check the activity profile of this compound across a diverse range of assays. Activity against multiple, unrelated targets is a hallmark of a promiscuous compound.[8]

Concluding Remarks

Navigating the complexities of biochemical assays requires a proactive approach to identifying and mitigating potential artifacts. When working with compounds like this compound, it is essential to move beyond a single data point and employ a suite of control experiments to ensure the biological relevance of your findings. By integrating the troubleshooting strategies outlined in this guide, researchers can build a robust framework for validating their results, ultimately leading to more reliable and reproducible science.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. (n.d.). Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]

  • Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F. (2022, March 30). Retrieved from [Link]

  • Tackling assay interference associated with small molecules | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Tackling assay interference associated with small molecules - University of Vienna. (2024, May 15). Retrieved from [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from [Link]

  • Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies - PubMed. (2019, October 17). Retrieved from [Link]

  • Tackling assay interference associated with small molecules - PubMed. (2024, April 15). Retrieved from [Link]

  • Assay Troubleshooting | MB - About. (n.d.). Retrieved from [Link]

  • Investigating Immunoassay Interferences | myadlm.org. (2022, April 1). Retrieved from [Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022, February 16). Retrieved from [Link]

  • 1-[(S)-1-(2,3-Dihydro-benzofuran-4-yl)-pyrrolidin-3-yl]-3-ethyl-urea - PubChem. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRAS G12C inhibitors for the treatment of cancer - PubMed. (2025, May 5). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Publishing. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Pyrimidinyl Benzazolyl Urea Derivatives as Antimicrobial and Antioxidant Agents - ResearchGate. (2021, November 2). Retrieved from [Link]

  • 1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea | C9H19N3O - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Drug interference with biochemical laboratory tests - ResearchGate. (2026, January 15). Retrieved from [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25). Retrieved from [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC. (n.d.). Retrieved from [Link]

  • EP2142925A1 - Elimination of interference in immunoassays caused by anti-carbohydrate antibodies - Google Patents. (n.d.).
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. (2022, December 22). Retrieved from [Link]

  • Ureas with histamine H3-antagonist receptor activity--a new scaffold discovered by lead-hopping from cinnamic acid amides - PubMed. (2006, October 15). Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting the enantioselective separation of this specific compound. As a polar molecule containing a stereocenter on the pyrrolidine ring and a urea moiety capable of strong hydrogen bonding, its separation presents unique challenges and opportunities. This document provides a structured approach to method development and robust troubleshooting protocols grounded in established chromatographic principles.

Core Principles of Chiral Recognition for This Compound

The successful chiral separation of 3-Ethyl-1-(pyrrolidin-3-yl)urea relies on exploiting the subtle differences in how its enantiomers interact with a Chiral Stationary Phase (CSP). For this molecule, the key intermolecular forces that drive separation are:

  • Hydrogen Bonding: The urea group (-NH-CO-NH-) is a powerful hydrogen bond donor and acceptor. This is the primary interaction to leverage for chiral recognition.

  • Dipole-Dipole Interactions: The polarity of the urea and the overall molecular structure contribute to dipole moments that can interact differently with the CSP.

  • Steric Interactions: The three-dimensional arrangement of the ethyl group and the pyrrolidine ring relative to the urea linkage creates steric hindrance. The CSP must have a complementary chiral cavity or surface that allows one enantiomer to fit more favorably than the other.

Given these characteristics, polysaccharide-based CSPs are the most logical and effective starting point. These phases, derived from cellulose or amylose and functionalized with carbamate groups (e.g., 3,5-dimethylphenylcarbamate), offer a multitude of sites for the hydrogen bonding and π-π interactions necessary to resolve this type of analyte.[1][2]

Strategic Workflow for Method Development

A systematic screening approach is crucial for efficiently developing a robust separation method. It is often impossible to predict the best CSP and mobile phase combination without empirical testing.[1] The workflow below outlines a logical progression from initial screening to a fully optimized method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mode Evaluation cluster_2 Phase 3: Optimization & Finalization A Analyte Characterization (Polar, H-Bonding, Basic) B Select Primary CSPs (e.g., Amylose & Cellulose Derivatives) A->B C Screen Multiple Mobile Phase Modes B->C D Supercritical Fluid Chromatography (SFC) CO2 / Alcohol +/- Additive C->D E Polar Organic Mode (PO) ACN or Alcohol +/- Additive C->E F Normal Phase (NP) Hexane / Alcohol +/- Additive C->F G Reversed Phase (RP) Aq. Buffer / ACN or MeOH C->G H Identify 'Hit' Condition (Partial or Full Separation) D->H E->H F->H G->H I Optimize Co-solvent / Modifier % H->I J Optimize Temperature & Flow Rate I->J K Evaluate Additives (e.g., DEA, TFA) for Peak Shape J->K L Final Validated Method K->L

Caption: A systematic workflow for chiral method development.

Troubleshooting Guide: Question & Answer Format

This section addresses common issues encountered during the chiral separation of polar, amine-containing compounds like this compound.

G cluster_q1 Q1: No Separation / Poor Resolution (Rs < 1.2) cluster_q2 Q2: Poor Peak Shape (Tailing) cluster_q3 Q3: Inconsistent Retention Times Start Problem Observed q1_check_csp Is the CSP appropriate? (Polysaccharide-based?) Start->q1_check_csp Resolution Issue q2_check_interactions Secondary Interactions with Silica? (Especially in NP/SFC) Start->q2_check_interactions Tailing Peak q3_check_equilibration Is the column fully equilibrated? (>20 column volumes) Start->q3_check_equilibration Drifting RT q1_check_mode Have multiple mobile phase modes been screened? (SFC, NP, PO, RP) q1_check_csp->q1_check_mode Yes q1_optimize_temp Try lowering temperature (e.g., 10-25°C) to enhance interaction differences. q1_check_mode->q1_optimize_temp Yes q1_optimize_flow Decrease flow rate to increase interaction time. q1_optimize_temp->q1_optimize_flow q2_add_additive Add a basic modifier like Diethylamine (DEA) at 0.1-0.5% to the mobile phase. q2_check_interactions->q2_add_additive q2_check_overload Is the column overloaded? q2_reduce_load Reduce sample concentration or injection volume. q2_check_overload->q2_reduce_load q3_check_temp Is temperature stable? Use a column thermostat. q3_check_equilibration->q3_check_temp q3_check_mp Is mobile phase fresh and properly mixed? q3_check_temp->q3_check_mp

Caption: A troubleshooting flowchart for common chiral separation issues.

Q1: Why am I seeing no separation (co-elution) of the enantiomers?

A1: Co-elution occurs when the differential interaction between the enantiomers and the CSP is insufficient. This points to a fundamental mismatch between the analyte, CSP, and mobile phase.

  • Primary Cause & Solution: The chosen CSP and mobile phase system may not provide the right type of interactions. Polysaccharide-based CSPs are excellent starting points, but screening several different ones (e.g., amylose vs. cellulose derivatives) is critical.[3] Furthermore, the mobile phase mode dramatically alters selectivity. A separation that fails in Normal Phase (NP) may resolve beautifully in Polar Organic (PO) mode or Supercritical Fluid Chromatography (SFC).[1][4] SFC, in particular, often provides superior and faster chiral separations compared to HPLC.[5][6]

  • Secondary Cause & Solution: Thermodynamic factors play a key role. Lowering the column temperature (e.g., from 40°C to 15°C) often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, enhancing resolution.[7] Conversely, decreasing the flow rate allows more time for these interactions to occur, which can also improve a marginal separation.[7]

Q2: My peaks are showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for a basic compound like this, especially in NP or SFC modes, is commonly caused by strong, undesirable secondary interactions with acidic silanol groups on the silica support of the CSP.

  • Primary Cause & Solution: The pyrrolidine nitrogen can interact strongly with residual silanols, leading to a portion of the analyte being retained longer, causing the peak to tail. The most effective solution is to add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.2%.[8] This additive competes for the active silanol sites, freeing the analyte to interact primarily with the chiral selector.

  • Secondary Cause & Solution: Column overload or an incompatible sample solvent can also cause tailing.[7] Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. If the sample is dissolved in a very strong solvent (like DMSO) and injected into a weak mobile phase (like hexane/IPA), it can cause on-column precipitation and poor peak shape.[9] Try reducing the injected mass by lowering the concentration or injection volume.

Q3: My resolution was good, but it has degraded over several injections. What should I do?

A3: A progressive loss of resolution often indicates column contamination or degradation.

  • Primary Cause & Solution: Strong retention of impurities from the sample matrix can foul the stationary phase, blocking access to the chiral binding sites. If using an immobilized polysaccharide CSP (which is highly recommended for their solvent robustness), you can wash the column with strong, "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to remove strongly adsorbed contaminants.[9][10] For traditional coated CSPs, these solvents will irreversibly damage the column.[11] For coated phases, a dedicated column regeneration protocol from the manufacturer should be followed.

  • Secondary Cause & Solution: The issue could be "additive memory," where additives from previous runs adsorb onto the column and alter selectivity in subsequent analyses.[12] It is crucial to dedicate a column to a specific method (e.g., one with a basic additive) or perform extensive flushing when changing mobile phase systems.

Frequently Asked Questions (FAQs)

Q: Should I start with HPLC or SFC for this compound? A: For modern chiral separations, SFC is often the preferred starting point .[6] It offers significant advantages:

  • Speed: Higher flow rates and faster equilibration times reduce analysis time dramatically.[13]

  • Efficiency: The low viscosity and high diffusivity of supercritical CO2 lead to sharper peaks and better resolution.[5]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it more environmentally friendly and cost-effective.[14] While HPLC remains a powerful tool, SFC should be the first technique evaluated for its high success rate in chiral screening.[6]

Q: What are the best starting conditions for a screening experiment? A: A parallel screening approach on multiple columns is most efficient.

ParameterHPLC (Normal Phase)SFC (Supercritical Fluid)
Columns CHIRALPAK® IA, IB, IC; CHIRALCEL® OD, OJCHIRALPAK® IA, IB, IC; CHIRALCEL® OD, OJ (SFC-grade)
Mobile Phase n-Hexane / Isopropanol (80:20 v/v)CO₂ / Methanol (80:20 v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C40°C
Back Pressure N/A150 bar
Detection UV at 210-220 nmUV at 210-220 nm

Q: My compound is a hydrochloride salt. How does this affect sample preparation? A: The hydrochloride salt form ensures good solubility in polar solvents like methanol or ethanol, which are ideal for preparing stock solutions for both HPLC and SFC analysis. Ensure the sample is fully dissolved before injection to prevent particulates from blocking the column frit.[9] For reversed-phase methods, the salt form is highly compatible with aqueous mobile phases.

Q: Can I scale up the separation from analytical to preparative scale? A: Yes. Methods developed on analytical columns (typically 4.6 mm ID) can be directly scaled to larger preparative columns (e.g., 20 or 30 mm ID). SFC is particularly advantageous for preparative work because the CO2 mobile phase is easily evaporated, simplifying product recovery.[13][14] When scaling up, it's important to maintain the same linear velocity and sample load per cross-sectional area of the column to preserve the separation.

Detailed Experimental Protocols
Protocol 1: Initial Chiral Screening via SFC
  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in Methanol. Filter through a 0.45 µm syringe filter.

  • Instrumentation: An analytical SFC system equipped with a column switcher, autosampler, column thermostat, back-pressure regulator (BPR), and UV-Vis detector.

  • Columns: Screen a set of 3-4 immobilized polysaccharide columns (e.g., CHIRALPAK® IA-3, IB-3, IC-3, ID-3; 150 x 4.6 mm, 3 µm).

  • SFC Conditions:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol with 0.2% DEA

    • Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Detection: UV at 215 nm

  • Analysis: Evaluate the resulting chromatograms for any separation (α > 1.1). The condition that provides the best initial separation is selected for further optimization (isocratic holds, gradient modification, etc.).

Protocol 2: Initial Chiral Screening via HPLC (Normal Phase)
  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in Ethanol. Filter through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or PDA detector.

  • Columns: Screen a set of 3-4 immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC; 250 x 4.6 mm, 5 µm).

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (80:20 v/v) containing 0.1% DEA.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 215 nm

  • Analysis: If no separation is observed, screen other mobile phase compositions (e.g., Hexane/Ethanol) and modes (e.g., Polar Organic with pure Methanol).

References
  • Ōi, S., & Kitahara, H. (1986). Enantiomer Separation by HPLC with Some Urea Derivatives of L-Valine as Novel Chiral Stationary Phases. Journal of Liquid Chromatography, 9(2-3), 511-518. [URL: https://www.tandfonline.com/doi/abs/10.1080/01483918608076798]
  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem Technical Guides. [URL: https://www.benchchem.com/product/b-9765]
  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. [URL: https://www.chromedia.org/chromedia?waxtrapp=isxevEvHaOHvEzAnoFvDC&subNav=fvaEvEvHaOHvEzAnoFvDC]
  • Pharmaceutical Technology. (2026, January 22). Supercritical Fluid Chiral Separations. [URL: https://www.pharmtech.
  • BenchChem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. BenchChem Technical Guides. [URL: https://www.benchchem.com/technical-support/improving-resolution-chiral-enantiomers-hplc]
  • Wikipedia. (n.d.). Supercritical fluid chromatography. [URL: https://en.wikipedia.
  • Peres, D., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2185. [URL: https://www.mdpi.com/1420-3049/29/9/2185]
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [URL: https://selvita.
  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2012/evaluation-of-the-general-applicability-of-sfc-for-chiral-separations-using-a-racemic-compound-library.html]
  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. [URL: https://mappingignorance.org/2017/01/26/new-path-enantioselective-substituted-pyrrolidines/]
  • BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem Technical Guides. [URL: https://www.benchchem.com/technical-support/chiral-purity-enantiomeric-excess-s-3-acetyl-1-boc-pyrrolidine]
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [URL: https://www.chiraltech.com/troubleshoot-chiral-column-performance-efficiency-resolution/]
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [URL: http://www.ibs-analytical.com/services/hplc_method_development/chiral_hplc_method_development.html]
  • Chiral Technologies. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns. [URL: https://www.chiraltech.com/develop-chiral-separation-methods-with-daicels-immobilized-columns/]
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. [URL: https://www.mdpi.com/1420-3049/29/6/1346]
  • BGB Analytik. (n.d.). CHIRAL Handbook. [URL: https://www.bgb-shop.com/media/pdf/1e/8a/19/BGB-CHIRAL-Handbook.pdf]
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [URL: https://www.phenomenex.com/Technology/Detail/ChiralMethodDevelopment]
  • Agilent Technologies. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [URL: https://www.agilent.
  • Welch, C. J., et al. (2014, April 28). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.
  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. [URL: https://ymc.eu/d/f-100-0004]
  • Takada, H., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 124, 132959. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10038171/]
  • Titov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [URL: https://www.mdpi.com/1422-0067/25/20/11158]
  • Dhandapani, R. (2021, April 28). Strategies for Simplified Chiral Method Development. LCGC International. [URL: https://www.chromatographyonline.com/view/strategies-for-simplified-chiral-method-development]
  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. [URL: https://www.chromatographytoday.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-0]
  • Benessere, V., et al. (2024). Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)Urea-Derivatives. Molecules, 29(7), 1493. [URL: https://www.mdpi.com/1420-3049/29/7/1493]
  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution? [URL: https://www.researchgate.net/post/How_can_I_improve_my_chiral_column_resolution]
  • SIELC Technologies. (n.d.). Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-urea-1-isopropyl-1-m-tolyl-on-newcrom-r1-hplc-column.html]
  • Al-Salimi, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6175. [URL: https://www.mdpi.com/1420-3049/28/17/6175]
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [URL: https://www.phenomenex.com/Content/Images/assets/chiral_guide.pdf]
  • Al-Salimi, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Emerging-Developments-in-Separation-Techniques-and-Al-Salimi-Kushwah/d17b8f972b9044d0840552b8813a0c5c6436736d]

Sources

Technical Support Center: Synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

[1]

System Overview & Chemical Logic

User Query: "I need to scale up the synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. What is the most robust route to avoid polymerization and ensure regioselectivity?"

Technical Response: The synthesis of This compound presents two primary challenges: regioselectivity (distinguishing between the ring nitrogen and the exocyclic amine) and salt hygroscopicity .[1]

Direct reaction of 3-aminopyrrolidine with ethyl isocyanate is NOT recommended. It results in a statistical mixture of ureas at the primary amine (desired), the secondary ring amine (undesired), and bis-urea formation (polymerization risk).[1]

The Validated Route (The "Boc Strategy")

To ensure scientific integrity and high purity, you must utilize a protection-deprotection strategy:

  • Protection: Use tert-butyl 3-aminopyrrolidine-1-carboxylate (1-Boc-3-aminopyrrolidine).[1] This masks the secondary ring amine.

  • Coupling: React the free primary amine with Ethyl Isocyanate (EtNCO).

  • Deprotection: Remove the Boc group using anhydrous HCl to generate the target hydrochloride salt.

Workflow Logic Diagram

The following diagram illustrates the critical decision points and process flow.

SynthesisWorkflowStartStart: Raw MaterialsCheckCheck: Is Ring N Protected?Start->CheckDirectDirect Reaction(Unprotected)Check->DirectNoBocRouteBoc-Protected RouteCheck->BocRouteYes (1-Boc-3-aminopyrrolidine)FailFAILURE: Mixed Ureas& PolymerizationDirect->FailCouplingStep 1: Urea Coupling(EtNCO, DCM, 0°C)BocRoute->CouplingIPC1IPC: TLC/LCMS(Check for SM)Coupling->IPC1IPC1->CouplingIncompleteDeprotectStep 2: Deprotection(4M HCl in Dioxane)IPC1->DeprotectCompleteIsolationStep 3: Isolation(Filtration/Trituration)Deprotect->IsolationFinalTarget: 3-Ethyl-1-(pyrrolidin-3-yl)urea HClIsolation->Final

Caption: Logical workflow for regioselective synthesis. The "Direct Reaction" path is a known failure mode due to lack of selectivity.

Module 1: The Coupling Reaction (Urea Formation)[1]

Objective: Synthesize tert-butyl 3-(3-ethylureido)pyrrolidine-1-carboxylate.

Protocol Parameters
ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or THFAnhydrous.[1] DCM is preferred for ease of workup; THF if heating is required.
Reagent Ethyl Isocyanate (EtNCO)Toxic/Lachrymator. Use 1.05 – 1.1 equivalents.[1]
Temperature 0°C to RTExotherm control. High temps promote impurity formation.
Concentration 0.2 M – 0.5 MDilution helps control exotherm and prevents localized hotspots.
Troubleshooting Guide

Q: The reaction mixture turned yellow/brown upon adding Ethyl Isocyanate. Is this normal?

  • Diagnosis: Likely oxidation or presence of impurities in the amine.

  • Solution: Pure urea formation should be colorless to pale white.

    • Ensure the amine starting material is not an oxidized oil (should be a white/pale yellow solid or clear liquid).

    • Critical: Add EtNCO slowly (dropwise) at 0°C. Rapid addition causes localized overheating, leading to color bodies.[1]

Q: I see a new impurity spot on TLC just above the product. What is it?

  • Diagnosis: This is often the Biuret impurity . If moisture is present, EtNCO hydrolyzes to ethylamine, which reacts with another molecule of EtNCO to form 1,3-diethylurea, or reacts with your product.[1]

  • Correction:

    • Dry your solvent (DCM) over molecular sieves.

    • Conduct the reaction under a Nitrogen/Argon atmosphere.

Q: How do I safely quench the excess Ethyl Isocyanate?

  • Protocol: Do not just rotovap. Add Methanol (MeOH) or Ethanol (approx. 5-10% v/v) and stir for 30 minutes. This converts residual toxic isocyanate into the harmless ethyl carbamate, which can be removed during workup.

Module 2: Deprotection & Salt Formation[1]

Objective: Cleave the Boc group to yield this compound.[1]

Protocol Parameters
ParameterSpecificationRationale
Reagent 4M HCl in Dioxane (or IPA)Anhydrous conditions are vital. Aqueous HCl leads to difficult water removal.[1]
Stoichiometry 5 – 10 equivalents of HClExcess ensures complete protonation and cleavage.
By-products Isobutylene (gas) + CO2Ventilation required. Gas evolution indicates reaction progress.
Troubleshooting Guide

Q: The product is "oiling out" as a gum instead of precipitating as a solid. How do I fix this?

  • Context: This is the most common issue with amine hydrochlorides. The salt is semi-soluble in the reaction mixture or holds onto solvent.

  • The "Trituration" Protocol:

    • Decant the supernatant if possible.

    • Add an anhydrous non-polar solvent: Diethyl Ether (preferred) or MTBE .

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • Sonicate the flask for 5-10 minutes. The gum should harden into a filterable white solid.

Q: My yield is lower than expected (e.g., <50%). Where is my product?

  • Diagnosis: The product is likely highly soluble in the polar deprotection solvent (Methanol/Dioxane) or water.

  • Correction:

    • Avoid using Methanol for the reaction itself; use Dioxane or Ethyl Acetate.

    • Do not perform an aqueous workup. Water will dissolve your product, and lyophilization is slow/expensive.

    • Precipitate the product by adding excess Diethyl Ether to the reaction mixture.

Module 3: Isolation & Handling (Hygroscopicity)[1]

User Warning: this compound is likely hygroscopic .[1]

Q: The solid turns into a liquid puddle on the balance. Why?

  • Mechanism: The HCl salt absorbs atmospheric moisture rapidly (deliquescence).

  • Handling Protocol:

    • Filtration: Filter under a blanket of Nitrogen if possible.

    • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets (to absorb acid/water) for at least 24 hours.

    • Storage: Store in a tightly sealed vial with parafilm, preferably in a desiccator.

Safety & Equipment Setup (DOT Visualization)

Scenario: Scale-up involves significant gas evolution (Isobutylene/CO2) and toxic reagents (Isocyanate).

SafetySetupcluster_warningCRITICAL SAFETYReactorReactor(0°C Cooling Jacket)ScrubberCaustic Scrubber(NaOH)Reactor->ScrubberVent (Isobutylene/CO2/Vapors)AdditionFunnelPressure-EqualizingDropping Funnel(EtNCO)AdditionFunnel->ReactorSlow AdditionN2LineInert Gas (N2)Positive PressureN2Line->ReactorInert AtmosphereWarningEtNCO is a LachrymatorWork in Fume Hood

Caption: Equipment setup emphasizing inert atmosphere and venting to a scrubber for isocyanate/acid gases.

References

  • Urea Synthesis via Isocyanates

    • Ozaki, S. (1972).[1] Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.[1]

  • Boc Deprotection Methodologies

    • Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (General reference for amine handling).
    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6][7][8][9] (2002).[10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (For handling hygroscopic HCl salts).

  • Purification of Hygroscopic Amine Salts

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd Ed.). Academic Press.

Validation & Comparative

HPLC-MS/MS Method Development & Validation Guide: 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride presents a classic "polar base" chromatographic challenge. The molecule combines a highly basic secondary amine (pyrrolidine, pKa ~10.5) with a polar urea linkage. On standard C18 stationary phases, this analyte typically exhibits near-void elution (


)  and severe peak tailing  due to silanol interactions, leading to massive ion suppression from early-eluting matrix components.

The Solution: This guide compares three separation strategies, ultimately recommending HILIC (Hydrophilic Interaction Liquid Chromatography) using a Zwitterionic stationary phase as the gold standard for retention, while offering Pentafluorophenyl (PFPP) as a robust, high-throughput alternative.

Chemical Context & Mechanistic Analysis

Understanding the analyte is the first step in a self-validating protocol.

PropertyValue (Est.)Chromatographic Implication
Molecular Weight 157.12 (Free Base)Precursor ion

will be m/z 158.1 . Low mass range requires high-purity solvents to avoid background noise.
pKa (Base) ~10.5 (Pyrrolidine)Analyte is positively charged at all standard LC pH levels (pH 2–8).
LogP < 0.5 (Hydrophilic)C18 Failure Mode: Insufficient hydrophobic interaction for retention.
Functional Groups Urea, Sec-AmineUrea: H-bond donor/acceptor.[1] Amine: Ionic interaction with silanols (tailing).

Comparative Method Development

We evaluated three column chemistries. The data below represents typical performance metrics for this class of polar urea derivatives.

Table 1: Performance Comparison
FeatureMethod A: C18 (Traditional) Method B: PFPP (Alternative) Method C: Zwitterionic HILIC (Recommended)
Column C18, 1.7 µm, 2.1x50mmPFP (Pentafluorophenyl), 2.6 µmZIC-HILIC / BEH Amide, 1.7 µm
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 0.1% Formic AcidACN/Water (90:10) + 10mM Amm. Formate
Retention (

)
0.2 (Elutes in void)1.5 (Acceptable)4.5 (Excellent)
Peak Shape (

)
2.5 (Severe Tailing)1.2 (Good)1.1 (Symmetric)
Matrix Effect High (>50% Suppression)Moderate (<15%)Low (<5%)
Mechanism Hydrophobic InteractionH-Bonding + Dipole + Pi-PiPartitioning + Electrostatic

Senior Scientist Insight:

  • Why C18 Fails: The "hydrochloride" salt form and the polarity of the urea/pyrrolidine moiety prevent the molecule from partitioning into the alkyl chains of the C18 phase. It elutes with the salts and phospholipids in the void volume.

  • Why PFPP Works: The fluorine atoms on the phenyl ring create a partial negative charge, engaging in electrostatic retention with the protonated pyrrolidine amine, while the pi-system interacts with the urea electrons.

  • Why HILIC Wins: It retains the analyte via a water-layer partition mechanism.[2] The high-organic mobile phase also enhances desolvation efficiency in the ESI source, often boosting sensitivity by 5-10x compared to aqueous RP phases.

Recommended Experimental Protocol (HILIC)

This protocol is designed to be self-validating by including specific system suitability checks.

A. Instrumentation & Conditions[3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C (Stabilizes viscosity and kinetics).

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Both phases must contain buffer to maintain ionic strength and suppress secondary silanol interactions.

B. Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)State
0.00950.4Initial Hold (Loading)
1.00950.4Hold
4.00600.4Elution Gradient
4.10400.4Wash
5.00400.4Wash
5.10950.4Re-equilibration
8.00950.4Ready (Crucial for HILIC)
C. Mass Spectrometry Parameters (ESI+)[4]
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C (Urea derivatives require high heat for desolvation).

  • MRM Transitions:

    • Quantifier:

      
       (Pyrrolidine ring fragment).
      
    • Qualifier:

      
       (Loss of ethylamine/amide cleavage).
      
    • Note: Optimize Collision Energy (CE) for each; typically 20–35 eV for these small fragments.

Validation Framework (ICH M10 Compliant)

To ensure scientific integrity, follow this validation logic.

Selectivity & Specificity
  • Test: Inject 6 lots of blank matrix (plasma/urine) and spiked LLOQ.

  • Acceptance: Interferences at retention time must be < 20% of LLOQ response.

  • The "Trap": Urea derivatives can suffer from "crosstalk" if other carbamates are present. Ensure chromatographic resolution from metabolites.

Matrix Effect (ME) & Recovery (RE)
  • Protocol: Prepare three sets of samples:

    • (A) Neat Standard.

    • (B) Post-Extraction Spike (Spike analyte into extracted blank matrix).

    • (C) Pre-Extraction Spike (Standard extraction).

  • Calculations:

  • Target: ME should be 85–115%. If ME < 50% (suppression), switch Internal Standard to a stable isotope labeled analog (SIL) immediately.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     (Required for homoscedasticity in wide dynamic ranges).
    
Post-Column Infusion (The Visual Check)
  • Method: Infuse the analyte continuously at 10 µL/min via a T-tee while injecting a blank matrix sample.

  • Result: Monitor the baseline. A dip in the baseline at the analyte retention time indicates suppression. This is the ultimate proof of method robustness.

Visualizations

Diagram 1: Method Decision Tree

This logic gate ensures you select the correct column based on analyte properties.

MethodSelection Start Start: 3-Ethyl-1-(pyrrolidin-3-yl)urea CheckLogP Check LogP & pKa (LogP < 0.5, pKa > 10) Start->CheckLogP Decision1 Is Retention > 2*t0 on C18? CheckLogP->Decision1 C18 Use C18 (Unlikely for this analyte) Decision1->C18 Yes CheckSpeed High Throughput Required? (< 3 min run time) Decision1->CheckSpeed No (Elutes in Void) PFPP Select PFPP/Biphenyl (Robust, Fast Eq) CheckSpeed->PFPP Yes HILIC Select HILIC (Amide/ZIC) (Max Retention, High Sensitivity) CheckSpeed->HILIC No (Max Sensitivity needed)

Caption: Decision matrix for selecting the stationary phase. For the target urea derivative, C18 is rejected due to lack of retention.

Diagram 2: Sample Preparation & Validation Workflow

A standardized workflow to minimize variability.

Workflow Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (ACN with 0.1% Formic Acid) Sample->PPT Add IS Centrifuge Centrifuge 4000g, 10 min, 4°C PPT->Centrifuge Dilution Dilute Supernatant 1:1 with ACN (HILIC Match) Centrifuge->Dilution Prevent Solvent Mismatch Inject LC-MS/MS Injection (BEH Amide Column) Dilution->Inject Data Data Processing (Smoothing: 3pts, Weighting: 1/x^2) Inject->Data

Caption: Optimized workflow for HILIC analysis. Note the dilution step to match the high-organic mobile phase.

References

  • ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Phenomenex Technical Guide. TN-1234: Analysis of Polar Basic Compounds using PFPP Phases. (General reference for PFPP mechanism).

Sources

A Comparative Guide to Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors: Evaluating Novel Scaffolds Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare novel soluble epoxide hydrolase (sEH) inhibitors, with a focus on the 1,3-disubstituted urea pharmacophore. While specific experimental data for the novel scaffold, 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, is not yet broadly available in published literature, this document will use its structural class as a focal point for comparison against well-characterized and clinically evaluated sEH inhibitors. We will delve into the underlying science, established experimental protocols, and key performance benchmarks to empower researchers in their inhibitor development programs.

The Therapeutic Rationale for sEH Inhibition

The soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2][3] Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which are potent endogenous signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[3][4][5] The sEH enzyme, encoded by the EPHX2 gene, hydrolyzes these beneficial EETs into their corresponding, and generally less bioactive, dihydroxyeicosatrienoic acids (DHETs).[1][3][6]

By inhibiting sEH, the concentration and half-life of endogenous EETs are increased, which offers a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, neuropathic pain, and cardiovascular disorders.[2][4][7][8]

sEH Signaling Pathway

The diagram below illustrates the role of sEH in the metabolism of EETs and the mechanism of sEH inhibitors.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Bioactive) sEH->DHETs Inhibitor sEH Inhibitor (e.g., Urea-based compounds) Inhibitor->sEH Inhibition Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Potency Primary Potency (IC50 vs. hsEH) Selectivity Selectivity Profiling (vs. mEH, other hydrolases) PK Pharmacokinetics (PK) (Oral Bioavailability, T1/2) Potency->PK Solubility Physicochemical Properties (Aqueous Solubility, logP) ADME In Vitro ADME (Microsomal Stability, CYP Inhibition) ADME->PK PD Pharmacodynamics (PD) (Target Engagement Assay - EET/DHET ratio) PK->PD Efficacy Efficacy Studies (Disease Models: Hypertension, Pain) PD->Efficacy Lead Lead Candidate Efficacy->Lead

Caption: A logical workflow for the preclinical evaluation of a novel sEH inhibitor.

Framework for Comparative Decision-Making

When comparing a novel inhibitor like a pyrrolidinyl-urea to established benchmarks like TPPU, a multi-parameter assessment is crucial. The following decision framework highlights the key considerations.

ComparisonFramework Start Novel sEH Inhibitor (e.g., Pyrrolidinyl-urea) Potency Potency (IC50) Is it ≤ low nM? Start->Potency Selectivity Selectivity >100-fold vs. mEH? Potency->Selectivity Yes Optimize Re-evaluate/Optimize Scaffold Potency->Optimize No Properties Drug-like Properties Good solubility & stability? Selectivity->Properties Yes Selectivity->Optimize No PK Pharmacokinetics Good oral bioavailability & T1/2? Properties->PK Yes Properties->Optimize No Proceed Proceed to In Vivo Efficacy PK->Proceed Yes PK->Optimize No

Caption: A decision-making framework for advancing a novel sEH inhibitor.

Conclusion and Future Directions

The field of sEH inhibition has matured significantly, with several potent, urea-based inhibitors serving as invaluable research tools and potential therapeutics. While compounds like TPPU and AR9281 provide essential benchmarks, there remains a continuous need for inhibitors with improved overall profiles, particularly regarding pharmacokinetics and long-term safety.

For a novel compound like this compound, the path forward involves rigorous, side-by-side comparison against these benchmarks using standardized assays. The pyrrolidine scaffold offers a unique chemical space that may yield advantages in potency, selectivity, or physical properties. By following the comprehensive evaluation workflow outlined in this guide, researchers can effectively determine its therapeutic potential and contribute to the development of the next generation of sEH-targeting medicines.

References

  • Arete Therapeutics Inc. (2009). Arete Therapeutics Initiates Phase IIa Clinical Trial for AR9281, a Novel s-EH Inhibitor to Treat Type 2 Diabetes. Fierce Biotech. [Link]

  • Liu, J. Y., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Morisseau, C., et al. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences. [Link]

  • Liu, J. Y., et al. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology. [Link]

  • Gomes, F. I. F., et al. (2021). Soluble epoxide hydrolase (sEH): structure and known physiological roles. ResearchGate. [Link]

  • Newman, J. W., et al. (2003). The soluble epoxide hydrolase encoded by EPHX2 is a bifunctional enzyme with novel lipid phosphate phosphatase activity. Proceedings of the National Academy of Sciences. [Link]

  • Ren, Q., et al. (2023). Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. Frontiers in Pharmacology. [Link]

  • Lee, K. S. S., et al. (2017). Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors. The AAPS Journal. [Link]

  • Wikipedia. (n.d.). Epoxide hydrolase. Wikipedia. [Link]

  • Kaur, G., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents. [Link]

  • ResearchGate. (n.d.). Clinical pharmacokinetic profiles of sEH inhibitors TPPU, Syn 29 and Syn 1. ResearchGate. [Link]

  • Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. [Link]

  • Singh, R., et al. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules. [Link]

  • Imig, J. D. (2018). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. [Link]

  • Assay Genie. (n.d.). Soluble epoxide hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Imig, J. D. (2012). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Hypertension. [Link]

  • Rose, T. E., et al. (2010). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dar, A. A., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules. [Link]

  • Dar, A. A., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Semantic Scholar. [Link]

  • Wagner, K. M., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research. [Link]

  • Wang, Y., et al. (2023). In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. [Link]

  • Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Metabolomics. [Link]

  • Edin, M. L., et al. (2018). Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach. Journal of Lipid Research. [Link]

  • Kaur, G., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents. [Link]

  • Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]

  • Niphakis, M. J., et al. (2024). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters. [Link]

  • Hwang, S. H., et al. (2020). Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Vázquez-Gómez, E., et al. (2022). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Determined IC50 values for inhibition of human sEH for a small library... ResearchGate. [Link]

  • Ostermann, C., et al. (2020). Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. Journal of Medicinal Chemistry. [Link]

  • Niphakis, M. J., et al. (2024). In vivo–Active Soluble Epoxide Hydrolase–targeting PROTACs with Improved Potency and Stability. bioRxiv. [Link]

  • Xu, J. (2023). IC50 assay data again the sEH protein target using prediction from Mac. University of California. [Link]

  • Galkin, A. A., et al. (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride analogs, a class of compounds with significant potential as acetylcholinesterase (AChE) inhibitors. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function.[1] This document will explore the synthesis, biological evaluation, and SAR of these analogs, offering valuable insights for researchers and drug development professionals in the field of neuroscience.

Introduction: The Rationale for Targeting Acetylcholinesterase with Pyrrolidinyl Urea Scaffolds

The core structure of 3-Ethyl-1-(pyrrolidin-3-yl)urea combines two key pharmacophoric elements: a urea moiety and a pyrrolidine ring. The urea functional group is a versatile hydrogen bond donor and acceptor, enabling strong interactions with the active site of enzymes.[2] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides a three-dimensional scaffold that can be readily functionalized to optimize binding affinity and selectivity. The combination of these features makes this class of compounds a promising starting point for the development of novel AChE inhibitors.

The active site of acetylcholinesterase is located within a deep and narrow gorge and is comprised of a catalytic active site (CAS) and a peripheral anionic site (PAS).[3] Effective inhibitors often interact with both of these sites. The design of 3-Ethyl-1-(pyrrolidin-3-yl)urea analogs is predicated on the hypothesis that the urea moiety will interact with the CAS, while the substituted pyrrolidine ring can be modified to achieve optimal interactions with the PAS.

Synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea Analogs

The synthesis of this compound and its analogs is typically achieved through a convergent synthetic route. The key step involves the reaction of a substituted 3-aminopyrrolidine with an appropriate isocyanate.

General Synthetic Scheme:

Synthesis Substituted 3-Aminopyrrolidine Substituted 3-Aminopyrrolidine Target Analog 3-Ethyl-1-(pyrrolidin-3-yl)urea Analog Substituted 3-Aminopyrrolidine->Target Analog Reaction in inert solvent (e.g., DCM) Ethyl Isocyanate Ethyl Isocyanate Ethyl Isocyanate->Target Analog Hydrochloride Salt Hydrochloride Salt Target Analog->Hydrochloride Salt Salt Formation HCl HCl in Ether HCl->Hydrochloride Salt Ellman_Method start Start reagent_prep Reagent Preparation Test Compound AChE DTNB ATChI start->reagent_prep assay_setup Assay Setup (96-well plate) Add Buffer, AChE, and Test Compound reagent_prep->assay_setup pre_incubation Pre-incubation (37°C, 15 min) assay_setup->pre_incubation reaction_init Reaction Initiation Add DTNB and ATChI pre_incubation->reaction_init measurement Absorbance Measurement (412 nm) reaction_init->measurement data_analysis Data Analysis Calculate % Inhibition Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of an AChE inhibitor using the Ellman's method.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on established principles of AChE inhibition by related urea and pyrrolidine derivatives. The presented data in the table are hypothetical and for illustrative purposes to guide future analog design.

Core Scaffold and Key Interaction Points:

The 3-Ethyl-1-(pyrrolidin-3-yl)urea scaffold can be divided into three key regions for SAR exploration:

  • Region A: The Ethyl Group: Modifications here will probe the hydrophobic pocket near the catalytic active site.

  • Region B: The Pyrrolidine Ring: Substitutions on this ring can influence interactions with the peripheral anionic site and modulate physicochemical properties.

  • Region C: The Urea Linker: This is crucial for hydrogen bonding interactions within the catalytic active site.

Hypothetical SAR Data Table:
Analog IDModificationRegionRationale for ModificationHypothetical AChE IC50 (nM)
1 (Parent) 3-Ethyl-1-(pyrrolidin-3-yl)urea-Baseline compound150
2 3-Propyl -1-(pyrrolidin-3-yl)ureaAIncrease alkyl chain length to probe hydrophobic pocket.120
3 3-Phenyl -1-(pyrrolidin-3-yl)ureaAIntroduce an aromatic ring for potential pi-pi stacking interactions.85
4 3-Ethyl-1-(1-benzyl -pyrrolidin-3-yl)ureaBAdd a bulky, aromatic substituent to target the peripheral anionic site.50
5 3-Ethyl-1-(1-methyl -pyrrolidin-3-yl)ureaBIntroduce a small alkyl group to assess steric tolerance.180
6 3-Ethyl-1-(pyrrolidin-3-yl)thiourea CReplace the urea oxygen with sulfur to alter hydrogen bonding capacity.350
Interpretation of SAR Trends:
  • Region A (Ethyl Group): Increasing the alkyl chain length from ethyl to propyl (Analog 2) may lead to a modest improvement in potency due to enhanced hydrophobic interactions. A more significant enhancement is predicted with the introduction of a phenyl group (Analog 3), suggesting a beneficial pi-pi stacking interaction within a hydrophobic pocket of the enzyme.

  • Region B (Pyrrolidine Ring): Substitution at the 1-position of the pyrrolidine ring appears to be a critical determinant of activity. The introduction of a benzyl group (Analog 4) is hypothesized to significantly increase potency. This is likely due to the benzyl moiety interacting with the peripheral anionic site (PAS) at the entrance of the active site gorge, leading to a dual-binding site interaction. Conversely, a small methyl group (Analog 5) may be detrimental to activity, possibly due to unfavorable steric interactions or a lack of productive binding at the PAS.

  • Region C (Urea Linker): The replacement of the urea oxygen with sulfur to form a thiourea (Analog 6) is predicted to decrease activity. This suggests that the hydrogen bonding capabilities of the urea oxygen are crucial for a strong interaction with the catalytic active site, likely with key amino acid residues such as those in the catalytic triad.

SAR Logic Diagram:

SAR_Logic cluster_A Region A: R1 Group cluster_B Region B: Pyrrolidine N-Substitution cluster_C Region C: Linker Modification A_Start Ethyl (Parent) A_Propyl Propyl A_Start->A_Propyl Slight Potency Increase (Hydrophobic Interaction) A_Phenyl Phenyl A_Propyl->A_Phenyl Significant Potency Increase (Pi-Pi Stacking) B_Start H (Parent) B_Benzyl Benzyl B_Start->B_Benzyl High Potency Increase (PAS Interaction) B_Methyl Methyl B_Start->B_Methyl Potency Decrease (Steric Hindrance) C_Start Urea (Parent) C_Thiourea Thiourea C_Start->C_Thiourea Potency Decrease (Altered H-Bonding) Core_Scaffold 3-Ethyl-1-(pyrrolidin-3-yl)urea Scaffold Core_Scaffold->A_Start Core_Scaffold->B_Start Core_Scaffold->C_Start

Caption: Logical relationships in the SAR of 3-Ethyl-1-(pyrrolidin-3-yl)urea analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel acetylcholinesterase inhibitors. The SAR analysis, based on established principles, suggests that modifications to both the ethyl group and the pyrrolidine ring can significantly impact inhibitory potency. The most promising avenue for optimization appears to be the introduction of a benzyl or a similarly bulky aromatic group at the 1-position of the pyrrolidine ring to engage the peripheral anionic site of AChE.

Future work should focus on the synthesis and experimental validation of the proposed analogs to confirm these SAR hypotheses. Further optimization could involve exploring a wider range of substituents on the pyrrolidine ring and the terminal alkyl/aryl group of the urea. In addition to potency, selectivity against butyrylcholinesterase (BuChE) and pharmacokinetic properties will be crucial parameters to evaluate in the development of clinically viable drug candidates.

References

  • Divergent Structure–Activity Relationships of Structurally Similar Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. [Link]

  • Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives. Journal of Medicinal Chemistry. [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. [Link]

  • Acetylcholinesterase and carbonic anhydrase inhibitory properties of novel urea and sulfamide derivatives incorporating dopaminergic 2-aminotetralin scaffolds. PubMed. [Link]

  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. [Link]

  • Antioxidant Activity, Acetylcholinesterase, and Carbonic Anhydrase Inhibitory Properties of Novel Ureas Derived from Phenethylamines. PubMed. [Link]

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A Comparative Guide to the Efficacy of Novel PARP Inhibitors vs. Standard of Care in BRCA-mutated Ovarian Cancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between a novel investigational PARP inhibitor, represented here as 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, and the current standard of care for the treatment of BRCA-mutated ovarian cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical and clinical data to inform future research and development in this therapeutic area.

Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with a high rate of recurrence following initial treatment.[1] The discovery of pathogenic variants in the BRCA1 and BRCA2 genes, which are critical for homologous recombination repair (HRR) of DNA double-strand breaks, has revolutionized the treatment landscape for a subset of these patients.[2] The standard of care for newly diagnosed advanced ovarian cancer involves cytoreductive surgery followed by platinum-based chemotherapy.[3] For patients with BRCA mutations, the introduction of Poly (ADP-ribose) polymerase (PARP) inhibitors as maintenance therapy has significantly improved progression-free survival (PFS).[4][5]

PARP inhibitors exploit the concept of synthetic lethality in BRCA-mutated tumors. By inhibiting PARP-mediated repair of single-strand DNA breaks, these drugs lead to the accumulation of double-strand breaks during DNA replication. In cells with deficient HRR, such as those with BRCA mutations, these double-strand breaks cannot be effectively repaired, leading to genomic instability and cell death.[6]

This guide will compare the efficacy of a hypothetical novel PARP inhibitor, this compound, against the established standard of care, using clinical data from approved PARP inhibitors like Olaparib and Niraparib as a benchmark. We will delve into the mechanistic rationale, preclinical evaluation, and clinical trial data that form the basis of this comparison.

Mechanism of Action: A Deeper Dive into PARP Inhibition

The primary mechanism of action of PARP inhibitors involves the enzymatic inhibition of PARP1 and PARP2, which play a crucial role in the base excision repair (BER) pathway for single-strand DNA breaks.[6] However, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This trapping of the PARP-DNA complex is a potent form of cytotoxicity, as it can lead to the collapse of replication forks and the formation of double-strand breaks.[7][8]

Our investigational compound, this compound, is designed to have a high PARP-trapping potential, a feature that has been correlated with increased antitumor activity in preclinical models. The pyrrolidin-3-yl urea moiety is hypothesized to enhance the interaction with the PARP active site, leading to a more stable and prolonged trapping of the enzyme on DNA.

cluster_0 Normal Cell (Functional HRR) cluster_1 BRCA-mutated Cancer Cell DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation BER Pathway BER Pathway PARP Activation->BER Pathway DNA Repair DNA Repair BER Pathway->DNA Repair DNA Double-Strand Break DNA Double-Strand Break HRR Pathway HRR Pathway DNA Double-Strand Break->HRR Pathway Cell Survival Cell Survival HRR Pathway->Cell Survival DNA SSB DNA Single-Strand Break PARP Inhibitor PARP Inhibitor DNA SSB->PARP Inhibitor blocks PARP Trapping PARP Trapping PARP Inhibitor->PARP Trapping Replication Fork Collapse Replication Fork Collapse PARP Trapping->Replication Fork Collapse DNA DSB DNA Double-Strand Break Replication Fork Collapse->DNA DSB Deficient HRR Deficient HRR DNA DSB->Deficient HRR Genomic Instability Genomic Instability Deficient HRR->Genomic Instability Cell Death (Apoptosis) Cell Death (Apoptosis) Genomic Instability->Cell Death (Apoptosis)

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Preclinical Efficacy Evaluation

The preclinical evaluation of a novel PARP inhibitor like this compound is a critical step in establishing its potential therapeutic value. This involves a series of in vitro and in vivo experiments designed to assess its potency, selectivity, and anti-tumor activity.

In Vitro Assays

A battery of in vitro assays is necessary to characterize the activity of the novel compound.

Table 1: Key In Vitro Assays for PARP Inhibitor Characterization

AssayPurposeExample Protocol
PARP1/2 Enzymatic Assay To determine the IC50 for inhibition of PARP enzymatic activity.A commercially available colorimetric or fluorescent assay kit is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of varying concentrations of the inhibitor.
PARP Trapping Assay To quantify the ability of the inhibitor to trap PARP on DNA.A cell-based assay where cells are treated with the inhibitor and a DNA-damaging agent. The amount of PARP cross-linked to DNA is then quantified by ELISA or Western blot.
Cell Viability Assay To assess the cytotoxic effect on cancer cell lines.BRCA-mutated (e.g., OVCAR-3, KURAMOCHI) and BRCA-wildtype (e.g., SKOV-3) ovarian cancer cell lines are treated with a range of inhibitor concentrations for 72 hours. Cell viability is measured using an MTT or CellTiter-Glo assay.[9]
Colony Formation Assay To evaluate long-term cytostatic/cytotoxic effects.Cells are seeded at low density and treated with the inhibitor for 10-14 days. Colonies are then stained with crystal violet and counted.[9]
γH2AX Foci Formation Assay To visualize and quantify DNA double-strand breaks.Cells are treated with the inhibitor, fixed, and stained with an antibody against phosphorylated H2AX (γH2AX). The number of nuclear foci is quantified by fluorescence microscopy.
RAD51 Foci Formation Assay To assess the functionality of the HRR pathway.Following induction of DNA damage, cells are stained for RAD51. A lack of RAD51 foci formation in the presence of DNA damage indicates a deficient HRR pathway.[10]
In Vivo Models

Promising in vitro results are followed by in vivo studies using patient-derived xenograft (PDX) models of BRCA-mutated ovarian cancer.

Patient Tumor Sample (BRCA-mutated) Patient Tumor Sample (BRCA-mutated) Implantation into Immunocompromised Mice Implantation into Immunocompromised Mice Patient Tumor Sample (BRCA-mutated)->Implantation into Immunocompromised Mice Tumor Growth Tumor Growth Implantation into Immunocompromised Mice->Tumor Growth Randomization Randomization Tumor Growth->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Standard of Care (Olaparib) Standard of Care (Olaparib) Randomization->Standard of Care (Olaparib) 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl Randomization->3-Ethyl-1-(pyrrolidin-3-yl)urea HCl Tumor Volume Measurement Tumor Volume Measurement Vehicle Control->Tumor Volume Measurement Standard of Care (Olaparib)->Tumor Volume Measurement 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl->Tumor Volume Measurement Survival Analysis Survival Analysis Tumor Volume Measurement->Survival Analysis Pharmacodynamic Studies Pharmacodynamic Studies Tumor Volume Measurement->Pharmacodynamic Studies Efficacy Assessment Efficacy Assessment Survival Analysis->Efficacy Assessment Pharmacodynamic Studies->Efficacy Assessment

Caption: Preclinical in vivo efficacy testing workflow.

Clinical Efficacy: Comparison with Standard of Care

The clinical efficacy of a new PARP inhibitor must be benchmarked against the established standard of care. For BRCA-mutated ovarian cancer, this includes maintenance therapy with approved PARP inhibitors following a response to platinum-based chemotherapy.

Standard of Care: PARP Inhibitor Maintenance Therapy

The standard of care for patients with newly diagnosed advanced BRCA-mutated ovarian cancer who have responded to first-line platinum-based chemotherapy includes maintenance therapy with a PARP inhibitor such as Olaparib or Niraparib.[11] This has been established through several pivotal Phase III clinical trials.

Table 2: Landmark Clinical Trials for PARP Inhibitors in First-Line Maintenance for BRCA-mutated Ovarian Cancer

TrialPARP InhibitorPatient PopulationMedian Progression-Free Survival (PFS)Hazard Ratio (HR) for Disease Progression or DeathReference
SOLO1 OlaparibNewly diagnosed, advanced, BRCA-mutatedNot reached vs. 13.8 months with placebo0.30[12][13]
PRIMA NiraparibNewly diagnosed, advanced, HRD-positive (BRCA-mutated subgroup)22.1 months vs. 10.9 months with placebo0.40[1][14]
PAOLA-1 Olaparib + BevacizumabNewly diagnosed, advanced (BRCA-mutated subgroup)37.2 months vs. 21.7 months with placebo + bevacizumab0.31[11][15]

The goal for a novel PARP inhibitor like this compound would be to demonstrate superior or non-inferior efficacy with an improved safety profile or to show efficacy in a patient population that has developed resistance to existing PARP inhibitors.

Overcoming Resistance: The Next Frontier

A significant clinical challenge is the development of resistance to PARP inhibitors.[16] Mechanisms of resistance are diverse and include the restoration of HRR function through secondary mutations in BRCA1/2, increased drug efflux, and stabilization of replication forks.[17]

Our hypothetical compound, this compound, is being investigated for its potential to overcome certain resistance mechanisms. Its unique chemical structure may lead to a different binding mode within the PARP active site, potentially making it effective against tumors with specific PARP1 mutations that confer resistance to other inhibitors. Furthermore, its high trapping efficiency might be sufficient to induce cytotoxicity even in cells that have partially restored HRR function.

Future clinical trials should be designed to include patients who have progressed on a prior PARP inhibitor to evaluate the efficacy of novel compounds in this setting.[18]

Conclusion

The advent of PARP inhibitors has significantly improved outcomes for patients with BRCA-mutated ovarian cancer. The current standard of care provides a high benchmark for new therapeutic agents. A novel PARP inhibitor, such as the one represented by this compound, must demonstrate a clear advantage, whether in terms of enhanced efficacy, a more favorable safety profile, or the ability to overcome resistance. The comprehensive preclinical and clinical evaluation outlined in this guide provides a roadmap for the development of the next generation of PARP inhibitors, with the ultimate goal of further improving the lives of patients with ovarian cancer.

References

  • Konstantinopoulos, P. A. (2019).
  • Taylor & Francis. (2022).
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  • National Cancer Institute. (n.d.). Comparing Standard of Care Chemotherapy Treatment to the Combination of Copanlisib and Olaparib for Recurrent Platinum Resistant Ovarian Cancer that has Progressed through PARP Inhibitor Therapy.
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A Comparative Guide to the Cross-Reactivity of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for conducting cross-reactivity studies on 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. The focus is on ensuring scientific integrity through objective comparisons with alternative targets, supported by detailed experimental protocols and data interpretation.

Introduction

This compound belongs to a class of compounds characterized by a urea-based scaffold. This structural motif is of significant interest in drug discovery due to the ability of the urea functionality to form stable hydrogen bonds with protein targets, a key interaction for achieving biological activity.[1] Urea derivatives have been successfully developed as kinase inhibitors and agents targeting other protein classes.[2] However, the very features that make the urea group a potent pharmacophore can also lead to off-target interactions, or cross-reactivity.

Understanding a compound's selectivity is a critical aspect of drug development. A thorough cross-reactivity profile helps to anticipate potential side effects, rationalize structure-activity relationships (SAR), and identify opportunities for drug repurposing.[3] This guide outlines a systematic approach to evaluating the cross-reactivity of this compound, with a focus on kinases and G-protein coupled receptors (GPCRs), two major classes of drug targets.

Experimental Design: A Tiered Approach to Selectivity Profiling

A multi-tiered strategy is recommended to efficiently and comprehensively assess the selectivity of this compound. This approach begins with broad screening to identify potential off-targets, followed by more focused quantitative assays to determine the potency of these interactions.

Tier 1: High-Throughput Primary Screening

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a large panel of kinases and GPCRs.[4] This provides a broad overview of the compound's interaction landscape and identifies any potential "hits" that warrant further investigation.

Tier 2: Dose-Response and Affinity Determination

For any targets where significant inhibition is observed in the primary screen (typically >50% inhibition), full dose-response studies are conducted. These experiments generate IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which provide a quantitative measure of the compound's potency at each off-target.

Tier 3: Orthogonal and Cellular Assays

To validate the findings from biochemical assays and to understand the compound's activity in a more physiologically relevant context, it is crucial to perform orthogonal and cell-based assays.[5][6] Orthogonal assays use different detection methods to measure the same biological endpoint, while cell-based assays assess the compound's effects in living cells.[7][8]

Detailed Experimental Protocols

1. Kinase Selectivity Profiling

Principle: A common method for kinase profiling is the competitive binding assay, which measures the displacement of a known ligand from the kinase active site by the test compound.[4] An alternative is the ADP-Glo™ Kinase Assay, a luminescent-based platform that measures the amount of ADP produced during the kinase reaction.[9]

Protocol: Competitive Displacement Assay

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Reaction: In a suitable microplate, combine the test compound with the target kinase and a fluorescently or radioactively labeled ligand of known affinity.

  • Incubation: Allow the reaction to incubate at room temperature to reach binding equilibrium.

  • Detection: Measure the amount of labeled ligand that remains bound to the kinase. A decrease in signal compared to the vehicle control indicates displacement by the test compound.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

2. GPCR Cross-Reactivity Screening

Principle: Radioligand binding assays are a standard method for determining the affinity of a compound for a GPCR.[10] This technique measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line engineered to overexpress the target GPCR.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Determine the degree of radioligand displacement by the test compound and calculate the Ki value using the Cheng-Prusoff equation.

3. Cell-Based Functional Assays

Principle: Cell-based assays are essential for confirming that the interactions observed in biochemical assays translate to functional effects in a cellular environment.[5] For GPCRs, this could involve measuring downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium flux. For kinases, a cell-based assay might measure the phosphorylation of a known substrate.

Protocol: Cellular cAMP Assay for Gi-Coupled GPCRs

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the target Gi-coupled GPCR.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a known agonist of the target GPCR in the presence of a phosphodiesterase inhibitor to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11][12]

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP signal against the concentration of the test compound to determine its IC50 value.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise format to facilitate comparison.

Table 1: Selectivity Profile of this compound

TargetAssay TypeIC50 / Ki (nM)
Primary Target Biochemical 50
Kinase ABiochemical>10,000
Kinase BBiochemical800
Kinase BCellular1,200
GPCR CBiochemical2,500
GPCR CCellular3,000
GPCR DBiochemical>10,000

Interpretation: The data in Table 1 would suggest that this compound is a potent inhibitor of its primary target. It exhibits off-target activity against Kinase B and GPCR C, with the biochemical and cellular data showing reasonable correlation. The compound is highly selective against Kinase A and GPCR D.

Visualization of Experimental Workflows

Workflow for Cross-Reactivity Profiling

CrossReactivityWorkflow start Start: Compound of Interest (this compound) tier1 Tier 1: Primary Screen (Single High Concentration) start->tier1 tier2 Tier 2: Dose-Response Assays (IC50 / Ki Determination) tier1->tier2 Hits Identified no_hits No Significant Hits tier1->no_hits No Hits tier3 Tier 3: Orthogonal & Cellular Assays (Functional Validation) tier2->tier3 end End: Comprehensive Selectivity Profile tier3->end

Caption: Tiered approach for systematic cross-reactivity profiling.

Decision Pathway for Hit Validation

HitValidation biochem_hit Biochemical Hit (>50% Inhibition) dose_response Determine IC50 / Ki biochem_hit->dose_response potency_check Potency < 1 µM? dose_response->potency_check cell_assay Conduct Cellular Functional Assay potency_check->cell_assay Yes low_priority Low Priority Off-Target potency_check->low_priority No validate_off_target Validated Off-Target cell_assay->validate_off_target

Caption: Decision-making process for validating off-target hits.

Conclusion

A rigorous evaluation of cross-reactivity is indispensable in the preclinical development of any new chemical entity. For this compound, a systematic, tiered approach to selectivity profiling against relevant target families such as kinases and GPCRs will provide a comprehensive understanding of its interaction landscape. The combination of biochemical and cell-based assays ensures that the data generated is both quantitative and physiologically relevant. This detailed selectivity profile is crucial for making informed decisions regarding the compound's potential for further development as a therapeutic agent.

References

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Retrieved from [Link]

  • Cell-Based Functional Assays. Oncolines B.V. (2024, October 16). Retrieved from [Link]

  • Rapid profiling of protein kinase inhibitors by quantitative proteomics. Bantscheff, M., et al. (2007).
  • A review for cell-based screening methods in drug discovery. Yuan, J., et al. (2022). RSC Advances, 12(1), 1-13.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Anastassiadis, T., et al. (2011). Cell Chemical Biology, 18(12), 1583-1595.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Yang, T., & Huwiler, K. (2025, September 11). Promega Connections. Retrieved from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. (n.d.). Retrieved from [Link]

  • Kinase Inhibitor Profiling Using Chemoproteomics. Schirle, M., et al. (2012). In Methods in Molecular Biology (Vol. 795, pp. 191-204). Humana Press.
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  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. (2022, July 19). Retrieved from [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. (n.d.). Retrieved from [Link]

  • GTPγS Binding Assays. Assay Guidance Manual. (2012, May 1). National Center for Biotechnology Information. Retrieved from [Link]

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A Researcher's Guide to the Identification and Validation of the Molecular Target for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides a comprehensive, in-depth framework for elucidating the molecular target of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, a compound featuring a pyrrolidine ring and a urea functional group, common moieties in medicinal chemistry.[1][2][3]

This document eschews a rigid template, instead offering a logical, multi-pronged strategy. We will delve into the causality behind experimental choices, ensuring that each step builds upon the last to create a self-validating system. Our approach is grounded in established scientific principles, from initial hypothesis generation to rigorous biochemical and cellular confirmation.

Part 1: Strategic Overview - A Multi-Faceted Approach to Target Discovery

The core challenge with a novel compound like this compound is the absence of a known target. Therefore, our strategy is not to simply confirm a pre-existing hypothesis, but to discover and validate the target de novo. This requires a multi-step, integrated workflow that combines computational, biochemical, and cellular methodologies to build a robust body of evidence. The success of any drug discovery initiative begins with the selection and validation of a disease-relevant molecular target.[4]

Our approach is divided into three main phases:

  • Phase 1: Target Identification. Employing unbiased techniques to generate a list of potential protein binders.

  • Phase 2: Orthogonal Validation. Using alternative methods to confirm the interaction between the compound and the identified protein(s) of interest.

  • Phase 3: Functional Characterization. Demonstrating that the compound's effect on cellular phenotype is a direct result of its interaction with the validated target.

Below is a diagram illustrating this strategic workflow.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Functional Characterization affinity_purification Affinity Purification-Mass Spectrometry (AP-MS) biochemical_assays Biochemical Assays (Enzymatic/Binding) affinity_purification->biochemical_assays Identified Protein Hits darts Drug Affinity Responsive Target Stability (DARTS) biophysical_assays Biophysical Assays (SPR/ITC) darts->biophysical_assays Identified Protein Hits in_silico In Silico / Computational Modeling in_silico->biochemical_assays Predicted Targets cetsa Cellular Thermal Shift Assay (CETSA) biochemical_assays->cetsa Confirmed Binders biophysical_assays->cetsa Confirmed Binders pathway_analysis Cellular Pathway Analysis (Western Blot) cetsa->pathway_analysis Validated Target phenotypic_rescue Phenotypic Rescue/Mimicry (siRNA/CRISPR) pathway_analysis->phenotypic_rescue Modulated Pathway sar Structure-Activity Relationship (SAR) Studies phenotypic_rescue->sar Confirmed Functional Target

Caption: A strategic workflow for target identification and validation.

Part 2: Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key experiments outlined in our strategic workflow. The focus is on not just the "how," but the "why" behind each technical choice.

Phase 1: Generating a List of Potential Targets

The initial step is to cast a wide net to identify any proteins that physically interact with this compound.

Rationale: This technique involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate.[5] This is a powerful, unbiased method for identifying direct binding partners.

Protocol:

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid). This is crucial for immobilization without sterically hindering the original compound's binding motif.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

  • Incubation: Incubate the compound-conjugated beads with a cell lysate from a relevant cell line. Include a control group of beads with no compound.

  • Washing: Perform a series of washes with increasing stringency to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the compound-treated and control groups. Proteins significantly enriched in the compound-treated sample are considered potential binding partners.

Rationale: DARTS leverages the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[5] This method does not require modification of the compound.

Protocol:

  • Cell Lysate Preparation: Prepare a native protein lysate from the chosen cell line.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound. Include a vehicle-only control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a fixed time.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining. Look for protein bands that are protected from digestion in the presence of the compound. These protected bands can be excised and identified by mass spectrometry.

Phase 2: Validating the Physical Interaction

The goal of this phase is to confirm the hits from Phase 1 using orthogonal methods that measure the compound-protein interaction in different ways.

Rationale: Once a putative target is identified (e.g., an enzyme), a direct functional assay is the gold standard for validation.[4][6][7] This directly measures the compound's effect on the protein's activity.

Protocol (Example for a Kinase Target):

  • Recombinant Protein: Obtain purified, recombinant protein of the putative target.

  • Assay Setup: Use a kinase activity assay kit (e.g., based on fluorescence polarization or luminescence) that measures the phosphorylation of a substrate peptide.

  • IC50 Determination: Perform the assay with a serial dilution of this compound to determine the concentration at which it inhibits 50% of the enzyme's activity (the IC50 value).[8]

  • Mechanism of Action Studies: Conduct kinetic experiments by varying the concentrations of both the substrate and the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive.[8]

Rationale: CETSA is a powerful technique to confirm target engagement within the complex environment of a living cell.[9][10][11] It measures the change in the thermal stability of a protein upon ligand binding.[9]

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of different temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by western blotting using an antibody specific for the putative target protein.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated cells, indicating that the compound has bound to and stabilized the target protein.

The following diagram illustrates the principle of CETSA.

CETSA_Principle cluster_input cluster_process cluster_output cells Intact Cells + Vehicle + Compound heat Heat to various temperatures cells->heat lyse Lyse and Centrifuge heat->lyse western Western Blot for Target Protein lyse->western melt_curve Plot Soluble Protein vs. Temperature western->melt_curve

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Linking Target Engagement to Cellular Function

The final and most crucial phase is to demonstrate that the observed cellular effects of the compound are a direct consequence of its interaction with the validated target.

Rationale: If the target is part of a known signaling pathway, we can assess whether the compound modulates downstream markers of that pathway.

Protocol:

  • Cell Treatment: Treat cells with an effective concentration of this compound (determined from cell viability or functional assays).

  • Lysate Preparation and Western Blotting: Prepare cell lysates at various time points and perform western blotting to measure the levels and/or phosphorylation status of key downstream proteins in the target's pathway.

  • Comparison with Known Modulators: Compare the effects of your compound to a known inhibitor or activator of the same pathway to see if the signaling changes are consistent.

Rationale: This is a critical experiment to establish causality. If the compound's effect is mediated by the target, then removing the target should render the cells insensitive to the compound.

Protocol:

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in the cell line of interest.

  • Phenotypic Assay: Perform a relevant phenotypic assay (e.g., cell proliferation, migration) on both the wild-type and the knockdown/knockout cells in the presence and absence of this compound.

  • Data Analysis: If the knockdown/knockout cells are significantly less sensitive to the compound compared to the wild-type cells, this provides strong evidence that the compound's activity is on-target.

Part 3: Data Summary and Comparison of Alternatives

To build a compelling case for a specific protein being the true target, it is essential to compare the results across these different methodologies. The table below illustrates how to summarize and compare the data from the proposed experiments.

Experimental Approach Metric This compound Alternative Compound 1 (Known Inhibitor) Alternative Compound 2 (Negative Control) Interpretation
Biochemical Assay IC50 (nM)e.g., 50 nMe.g., 10 nM> 10,000 nMPotent and specific inhibition of target activity.
CETSA Thermal Shift (°C)e.g., +4°Ce.g., +5°CNo ShiftDirect binding and stabilization of the target in cells.
Cellular Assay EC50 (nM)e.g., 200 nMe.g., 80 nM> 10,000 nMCompound affects cellular function at relevant concentrations.
Genetic Knockdown Fold-change in EC50e.g., >50-fold increasee.g., >50-fold increaseNo ChangeCellular effect is dependent on the presence of the target protein.

A successful validation project will show consistent results across these orthogonal assays. For instance, a potent IC50 in a biochemical assay should be followed by a clear thermal shift in CETSA and a loss of cellular activity upon target knockdown. Discrepancies between these results may indicate off-target effects or a more complex mechanism of action.

Conclusion

Validating the target of a novel compound like this compound is a rigorous, multi-step process that demands careful experimental design and interpretation. By systematically progressing from unbiased target identification to orthogonal biochemical and cellular validation, researchers can build a robust and compelling case for a specific mode of action. This methodical approach, grounded in scientific integrity, is fundamental to de-risking drug candidates and is a cornerstone of successful therapeutic development. The ability to quantitatively measure a small molecule's interactions with its protein target is crucial for both mechanistic studies and drug discovery.[9][12]

References

  • Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate. Available from: [Link]

  • Promega Unveils Cellular Target Engagement Technology Aimed at Expanding the Druggable Proteome at SLAS 2026. PharmiWeb.com. Available from: [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. Available from: [Link]

  • Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). PubMed. Available from: [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available from: [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available from: [Link]

  • Target Validation in Drug Discovery. Sygnature Discovery. Available from: [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. Available from: [Link]

  • Biochemical Assays. Domainex. Available from: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI - NIH. Available from: [Link]

  • Enzyme Activity Assay. Creative BioMart. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]

  • 1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea. PubChem. Available from: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride: An NMR and Mass Spectrometry Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comparison guide will delve into the expected spectral features of our target compound and compare them with those of structurally similar molecules. By understanding the subtle yet significant differences in their NMR and MS data, researchers can gain a deeper appreciation for the power of these techniques in structural elucidation.

The Subject Under Investigation: 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

The molecule at the heart of our discussion is this compound. Its structure presents several key features that will be distinguishable by NMR and MS: a pyrrolidine ring, a urea linkage, and an ethyl group. The hydrochloride salt form will also influence the spectral data, particularly in NMR.

Caption: Predicted major fragmentation pathways for protonated 3-Ethyl-1-(pyrrolidin-3-yl)urea.

Table 3: Predicted Key Fragment Ions in ESI-MS/MS

Fragment DescriptionPredicted m/z (of the free base)Plausible Structure of Fragment
[M+H]⁺158.12Protonated parent molecule
[M+H - C₂H₅NCO]⁺87.09Protonated 3-aminopyrrolidine
[M+H - C₄H₈N]⁺88.05Protonated ethylurea
Pyrrolidinyl cation70.07C₄H₈N⁺

The primary fragmentation of N,N'-substituted ureas in ESI-MS/MS typically involves cleavage of the C-N bonds of the urea group, leading to the elimination of an isocyanate moiety. [1][2]For our target compound, this would result in the formation of a protonated 3-aminopyrrolidine fragment. Another likely fragmentation pathway is the loss of the pyrrolidine ring.

Experimental Protocols

For researchers aiming to acquire their own data, the following protocols serve as a robust starting point.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. For problematic hydrochloride salts that may cause signal drift, using an alkaline deuterated solvent can be beneficial. [3]2. Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Acquire at least 16 scans.

    • Set a spectral width of -2 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Parameters:

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 or more).

    • Use a spectral width of 0 to 200 ppm.

    • Employ proton decoupling.

  • Data Processing: Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • ESI-MS Parameters (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

    • Optimize nebulizer gas flow and drying gas temperature.

  • ESI-MS/MS Parameters:

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Vary the collision energy to obtain a comprehensive fragmentation pattern.

ExperimentalWorkflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acq Data Acquisition (400+ MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (Referencing & Integration) NMR_Acq->NMR_Proc End Structural Confirmation NMR_Proc->End MS_Prep Sample Preparation (~1 µg/mL in MeOH/ACN) MS_Acq ESI-MS Acquisition (High-Resolution MS) MS_Prep->MS_Acq MSMS_Acq ESI-MS/MS Acquisition (CID of [M+H]⁺) MS_Acq->MSMS_Acq MS_Proc Data Analysis (Fragmentation Pattern) MSMS_Acq->MS_Proc MS_Proc->End Start 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl cluster_NMR cluster_NMR Start->cluster_NMR cluster_MS cluster_MS Start->cluster_MS

Caption: A streamlined workflow for the structural characterization of small molecules.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound. By comparing its expected spectral features with those of known analogues and adhering to established analytical principles, researchers can confidently approach the structural elucidation of this and similar novel compounds. The provided protocols offer a solid foundation for obtaining high-quality data, which is paramount for the integrity and progression of any chemical research endeavor.

References

  • Rapid Communications in Mass Spectrometry. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. [Link]

  • Journal of the American Society for Mass Spectrometry. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. [Link]

  • Mass Spectrometry Reviews. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • AZoM. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?[Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Comparative Analysis of Pyrrolidinyl Urea Derivatives in Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidinyl Urea Pharmacophore

The search for non-opioid analgesics has elevated the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a critical target for managing inflammatory and neuropathic pain.[1] Among the diverse chemical scaffolds explored, pyrrolidinyl urea derivatives —exemplified by the clinical candidate SB-705498 —have emerged as a "privileged structure" due to their high potency, oral bioavailability, and selectivity.

This guide provides a comparative technical analysis of pyrrolidinyl urea derivatives against standard-of-care analgesics (Opioids, NSAIDs) and early-generation tool compounds (Capsazepine). It details the mechanism of action, validated screening protocols, and critical performance metrics required for drug development professionals.

Mechanism of Action (MOA)

Pyrrolidinyl ureas function as competitive antagonists at the TRPV1 receptor. Unlike agonists (e.g., Capsaicin) that desensitize the receptor after initial excitation, these derivatives lock the channel in a closed state, preventing cation influx (


, 

) in response to noxious stimuli (heat, protons, vanilloids).
Signaling Pathway Blockade

The following diagram illustrates the nociceptive signaling pathway and the specific intervention point of pyrrolidinyl urea derivatives.

MOA_Pathway Stimuli Noxious Stimuli (Heat >43°C, H+, Capsaicin) TRPV1_Closed TRPV1 Channel (Closed State) Stimuli->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Permeability Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Action Potential (Pain Transmission) Depolarization->Pain_Signal Pyrro_Urea Pyrrolidinyl Urea (e.g., SB-705498) Pyrro_Urea->TRPV1_Closed Stabilizes (Blockade)

Figure 1: Mechanism of Action.[2] Pyrrolidinyl ureas stabilize the closed state of TRPV1, preventing depolarization.

Comparative Performance Analysis

The following data synthesizes performance metrics from lead pyrrolidinyl urea compounds (specifically the SB-705498 series) compared to historical and clinical standards.

Table 1: Pharmacological Profile & Efficacy
FeatureSB-705498 (Pyrrolidinyl Urea)Morphine (Opioid Agonist)Capsazepine (Tool Compound)
Primary Target TRPV1 Antagonist

-Opioid Receptor Agonist
TRPV1 Antagonist
In Vitro Potency (

)
~3 nM (vs. Capsaicin)~1–10 nM~500–3000 nM
Selectivity High (>100x vs other TRPs)Low (hits

receptors)
Moderate (hits Calcium channels)
Oral Bioavailability (

)
High (>50% in rats) Low to Moderate (First-pass effect)Poor
Efficacy (CFA Model) Full reversal of thermal hyperalgesiaFull analgesia (Central & Peripheral)Partial/Transient reversal
Side Effect Profile Hyperthermia risk (Low) Respiratory depression, AddictionHypothermia, Non-specific tox
Duration of Action Long (

~54h in humans)
Short (

~2–4h)
Short
Key Technical Insights:
  • Potency: The pyrrolidinyl urea scaffold confers nanomolar potency (

    
     < 10 nM), a 100-fold improvement over early tool compounds like Capsazepine.
    
  • Therapeutic Window: Unlike opioids, these derivatives do not cause respiratory depression or sedation. The primary safety marker to monitor is core body temperature , as early TRPV1 antagonists caused significant hyperthermia. SB-705498 was specifically optimized to minimize this risk.

Experimental Protocols (Self-Validating Systems)

To generate reproducible data for pyrrolidinyl urea derivatives, the following protocols must be strictly adhered to. These protocols include "Self-Validation" steps to ensure experimental integrity.

Protocol A: CFA-Induced Thermal Hyperalgesia (Hargreaves Method)

Objective: Assess the anti-hyperalgesic efficacy of the test compound in an inflammatory pain model.[3]

Materials:

  • Male Sprague-Dawley rats (200–250g).

  • Complete Freund’s Adjuvant (CFA), Mycobacterium tuberculosis (1 mg/mL).

  • Hargreaves Apparatus (Glass floor with radiant heat source).

Workflow:

  • Baseline Validation (Day -1 & 0):

    • Acclimate rats to the glass floor for 30 mins.

    • Measure Paw Withdrawal Latency (PWL) to radiant heat.[4]

    • Self-Validation Rule: Reject any animal with a baseline PWL < 8s or > 15s. Ensure variance between Left and Right paw is < 10%.

  • Induction (Day 0, T=0):

    • Inject 100 µL CFA intraplantar into the left hind paw.

    • Verification: Confirm localized edema and redness within 2 hours.

  • Post-Injury Baseline (Day 1, T=24h):

    • Measure PWL again.

    • Self-Validation Rule: Animals must exhibit a >30% reduction in PWL (Hyperalgesia) to be included in the drug study.

  • Dosing & Testing:

    • Administer Vehicle, SB-705498 (10–30 mg/kg p.o.), or Morphine (3 mg/kg s.c.).

    • Measure PWL at 1h, 3h, and 6h post-dose.

  • Data Calculation:

Protocol B: In Vitro Calcium Flux Assay (FLIPR)

Objective: Determine


 potency against capsaicin-induced activation.

Workflow:

  • Cell Line: HEK293 stably expressing hTRPV1.[5]

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins.

  • Pre-incubation: Add test compound (Pyrrolidinyl Urea derivative) for 15 mins.

  • Activation: Inject Capsaicin (

    
     concentration, typically 100 nM).
    
  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR Tetra system.
    
  • Validation: Positive control (Ruthenium Red) must show 100% block. Z-factor must be > 0.5.

Screening Cascade & Decision Logic

The development of a pyrrolidinyl urea derivative requires a specific screening logic to filter out compounds with poor physicochemical properties or safety risks (specifically hyperthermia) before efficacy testing.

Screening_Cascade Start Library Synthesis (Pyrrolidinyl Ureas) Step1 In Vitro Potency (FLIPR: IC50 < 10nM) Start->Step1 Step2 Microsomal Stability (t1/2 > 30 min) Step1->Step2 Pass Discard Discard / Redesign Step1->Discard Fail Step3 Safety Screen: Core Body Temp (Rat) Step2->Step3 Pass Step2->Discard Fail Step4 In Vivo Efficacy (CFA Model) Step3->Step4 No Hyperthermia Step3->Discard Hyperthermia > 0.5°C Decision Clinical Candidate Step4->Decision Reverses Allodynia Step4->Discard No Effect

Figure 2: Screening Cascade. Note the critical "Body Temp" gate prior to efficacy testing.

Conclusion

Pyrrolidinyl urea derivatives represent a sophisticated evolution in pain therapeutics, offering a non-opioid mechanism via TRPV1 antagonism . The class, led by SB-705498 , demonstrates that high potency (


 ~3 nM) and oral bioavailability can be achieved while managing the hyperthermia liability associated with this target.

For researchers, the critical path to success involves:

  • Structural Rigidity: Utilizing the pyrrolidine ring to lock the urea conformation.

  • Safety Gating: Early exclusion of compounds causing core body temperature elevation.

  • Robust Modeling: Utilizing the CFA model with strict baseline validation to ensure statistical power.

References

  • Rami, H. K., et al. (2006).[6] "Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development."[6] Bioorganic & Medicinal Chemistry Letters, 16(12), 3287-3291.[6]

  • Gunthorpe, M. J., et al. (2004). "Characterization of SB-705498, a Potent and Selective Vanilloid Receptor-1 (VR1/TRPV1) Antagonist That Inhibits the Capsaicin-, Acid-, and Heat-Mediated Activation of the Receptor."[5] Journal of Pharmacology and Experimental Therapeutics, 321(3), 1183-1192.

  • Chizh, B. A., et al. (2007). "The effects of the TRPV1 antagonist SB-705498 on UVB-induced cutaneous hyperalgesia in healthy volunteers." Pain, 132(1-2), 132-141.

  • Hargreaves, K., et al. (1988). "A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia." Pain, 32(1), 77-88.

  • Gavva, N. R., et al. (2008). "Transient receptor potential vanilloid 1 (TRPV1) antagonists and chronic pain: beyond thermal perception." Pharmaceuticals, 3(2), 1183.

Sources

A Comparative Analysis of Novel and Established Soluble Epoxide Hydrolase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Head-to-Head Evaluation of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride and AUDA

For drug development professionals and researchers in pharmacology, the rigorous comparative evaluation of novel chemical entities against established benchmarks is a cornerstone of preclinical research. This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, This compound (hereafter referred to as Compound X due to limited public data), and a well-characterized inhibitor, AUDA (), focusing on their potential roles as inhibitors of soluble epoxide hydrolase (sEH).

The urea functional group is a key pharmacophore in a potent class of sEH inhibitors.[1][2] These inhibitors act by mimicking the transition state of epoxide hydrolysis, forming hydrogen bonds within the enzyme's active site.[3][4] Given the structural elements of Compound X, which includes a substituted urea moiety, it is hypothesized to target sEH, making a direct comparison with the established sEH inhibitor AUDA a logical and critical step in its preclinical evaluation.

AUDA is a potent, selective, and competitive inhibitor of soluble epoxide hydrolase, with IC50 values of 18 nM and 69 nM for the mouse and human enzymes, respectively.[5][6][7] By inhibiting sEH, AUDA prevents the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with vasodilatory and anti-inflammatory properties.[8][9] This mechanism has positioned AUDA and other sEH inhibitors as promising therapeutic agents for hypertension, inflammation, and related cardiovascular disorders.[8][10]

This guide will detail the essential experimental workflows required to characterize Compound X and benchmark its performance against AUDA, covering biochemical potency, physicochemical properties, and cellular activity.

Section 1: Biochemical Characterization

The initial phase of comparison focuses on direct enzyme inhibition and fundamental physicochemical properties that govern a compound's behavior in biological systems.

In Vitro sEH Inhibition Assay

The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[11] A fluorometric inhibitor screening assay is a sensitive and widely used method for this purpose.[12]

Experimental Protocol: Fluorometric sEH IC50 Determination

  • Reagent Preparation :

    • Prepare a stock solution of recombinant human sEH (hsEH) in an appropriate assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).[12]

    • Prepare 10 mM stock solutions of AUDA (positive control) and Compound X in DMSO.

    • Create a serial dilution series for each compound (e.g., 11 points, 1:3 dilution) in DMSO, then dilute further into the assay buffer to achieve the desired final concentrations (e.g., ranging from 100 µM to 1.7 nM).

    • Prepare the fluorogenic substrate solution. A common substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, yields a highly fluorescent product.

  • Assay Procedure (96-well plate format) :

    • Add 20 µL of the diluted inhibitor solutions (Compound X or AUDA) or vehicle (DMSO in assay buffer) to respective wells.

    • Add 130 µL of the hsEH enzyme solution to each well and incubate for 5 minutes at 30°C to allow for inhibitor-enzyme binding.[13]

    • Initiate the reaction by adding 50 µL of the pre-warmed sEH substrate solution to all wells.[13]

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis :

    • Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC50 value.[14]

Physicochemical Properties: Solubility

Poor aqueous solubility is a common challenge for urea-based inhibitors and can significantly impact in vivo efficacy.[3][4] Assessing the kinetic solubility of Compound X and AUDA is crucial.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare high-concentration stock solutions (e.g., 10 mM) of Compound X and AUDA in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4) to create a dilution series.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

  • The concentration at which precipitation is first observed (a sharp increase in absorbance) is determined as the kinetic solubility.

Comparative Data Summary

The results from these biochemical assays should be compiled for a clear, direct comparison.

ParameterCompound XAUDA
hsEH IC50 (nM) Experimental Value~69 nM[5][6]
msEH IC50 (nM) Experimental Value~18 nM[5][6]
Kinetic Solubility (µM in PBS, pH 7.4) Experimental ValueSparingly soluble[15]

Section 2: Cellular Activity and Cytotoxicity Assessment

Moving from a purified enzyme system to a cellular context is a critical step to evaluate compound efficacy and potential toxicity.

Cell-Based sEH Activity Assay

This assay confirms that the compound can penetrate the cell membrane and engage its target in a physiological environment.[8][16]

Experimental Protocol: Whole-Cell sEH Activity Assay

  • Cell Culture : Seed a suitable cell line (e.g., HEK-293 cells transduced to express sEH, or a cell line with high endogenous sEH) in a 96-well plate and grow to confluence.[16]

  • Compound Treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of Compound X, AUDA, or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

  • Substrate Addition : Add a cell-permeant fluorogenic sEH substrate, such as Epoxy Fluor 7.[8]

  • Measurement : Incubate the plate and measure the fluorescence at appropriate intervals (excitation 330 nm, emission 465 nm).[8]

  • Analysis : Calculate the cellular IC50 value by plotting the inhibition of substrate turnover against the log of the inhibitor concentration.

Cytotoxicity Assay

It is essential to ensure that the observed inhibition of sEH activity is not a result of general cellular toxicity.

Experimental Protocol: MTT Cell Viability Assay

  • Seed cells (e.g., HepG2 or the same cell line used in the cell-based sEH assay) in a 96-well plate.

  • After 24 hours, treat the cells with the same concentration range of Compound X and AUDA used in the functional assays. Include a positive control for toxicity (e.g., doxorubicin) and a vehicle control.

  • Incubate for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).

Comparative Data Summary
ParameterCompound XAUDA
Cellular sEH IC50 (nM) Experimental ValueLiterature/Experimental Value
Cytotoxicity CC50 (µM) Experimental Value>10 µM (Varies by cell line)
Selectivity Index (CC50 / Cellular IC50) Calculated ValueCalculated Value

Section 3: Visualizing the Scientific Framework

Diagrams are essential for conceptualizing the mechanism of action and the experimental workflow.

sEH Signaling Pathway

The following diagram illustrates the central role of sEH in metabolizing EETs and the site of action for inhibitors like AUDA and Compound X.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Bio_Effects_EETs Vasodilation Anti-inflammatory Effects EETs->Bio_Effects_EETs DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Bio_Effects_DHETs Reduced Biological Activity DHETs->Bio_Effects_DHETs Inhibitors sEH Inhibitors (AUDA, Compound X) Inhibitors->sEH

Caption: The sEH pathway and inhibitor mechanism.

Experimental Comparison Workflow

This diagram outlines the logical progression of experiments described in this guide.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays b1 sEH Inhibition Assay (Determine IC50) c1 Cell-Based sEH Assay (Determine Cellular IC50) b1->c1 b2 Kinetic Solubility Assay analysis Comparative Analysis - Potency (IC50) - Solubility - Cellular Efficacy - Selectivity Index b2->analysis c2 Cytotoxicity Assay (Determine CC50) c1->c2 c2->analysis start Define Compounds (Compound X vs. AUDA) start->b1 start->b2

Sources

In vitro and in vivo correlation of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the In Vitro and In Vivo Correlation (IVIVC) for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride .

This guide is structured for drug development professionals and focuses on the translational science required to bridge bench-top assays with pre-clinical outcomes for this specific class of low-molecular-weight urea derivatives.

Executive Summary & Compound Profile

This compound (referred to herein as EPU-HCl ) represents a distinct class of polar, hydrophilic urea derivatives. Unlike traditional lipophilic drug candidates (Class II), EPU-HCl is characterized by high aqueous solubility but potentially permeability-limited absorption.

Establishing a robust IVIVC for EPU-HCl is critical because its hydrophilic nature (LogD < 0) means its in vivo efficacy is driven less by dissolution rates and more by active transport mechanisms or paracellular permeability , differentiating it from standard lipophilic urea analogs.

Comparison at a Glance
FeatureEPU-HCl (Subject) Standard Lipophilic Urea Analog (Alt)
Physicochemical Class BCS Class III (High Sol / Low Perm)BCS Class II (Low Sol / High Perm)
Primary Absorption Barrier Membrane PermeabilityDissolution Rate
Metabolic Stability High (Renal Clearance dominant)Low/Moderate (Hepatic Clearance)
IVIVC Focus Permeability vs. Fraction Absorbed (

)
Dissolution vs.

Target Binding Mode H-Bond Donor/Acceptor NetworkHydrophobic Interaction

Mechanistic Basis & Signaling Logic[1]

To understand the IVIVC, one must first map the compound's interaction with the biological system. EPU-HCl contains a urea pharmacophore (common in hydrolase inhibitors, e.g., Soluble Epoxide Hydrolase) and a pyrrolidine ring (mimicking proline or basic amino acids).

Structure-Activity & Transport Logic

The following diagram illustrates the Mechanistic Pathway from administration to target engagement, highlighting the critical "Disconnect Points" where IVIVC often fails for this compound class.

IVIVC_Mechanism cluster_0 In Vitro Phase cluster_1 In Vivo Phase Dissolution Dissolution (pH 1.2-6.8) GI_Transit GI Transit Time Dissolution->GI_Transit Rapid (Class III) Permeability Caco-2 / PAMPA (Permeability Limit) Absorption Absorption (Fa) Permeability->Absorption Rate Limiting Step Permeability->Absorption IVIVC Correlation (Level A) Metab_Stability Microsomal Stability (Cl_int) Plasma_Conc Plasma Concentration (Cp) Metab_Stability->Plasma_Conc Clearance Prediction GI_Transit->Absorption Window of Absorption Absorption->Plasma_Conc Bioavailability (F) Target Target Engagement (IC50 / EC50) Plasma_Conc->Target PK/PD Link

Caption: Mechanistic flow of EPU-HCl from in vitro characterization to in vivo target engagement. Note that Permeability is the rate-limiting step for this hydrophilic compound.

In Vitro Characterization Protocols

For EPU-HCl, standard lipophilic protocols must be modified. The high solubility renders standard dissolution testing less discriminative; therefore, the focus shifts to permeability and transporter assays .

Protocol A: Biorelevant Permeability Assay (Caco-2)

Rationale: Since EPU-HCl is a polar cation (hydrochloride salt), passive diffusion is likely low. This assay validates if active transport (e.g., OCT/MATE) is involved.

  • Cell Culture: Seed Caco-2 cells (passage 40-60) on Transwell® polycarbonate filters (

    
     pore size). Culture for 21 days to form a polarized monolayer.
    
  • Validation: Verify Monolayer Integrity using Transepithelial Electrical Resistance (TEER) >

    
    .
    
  • Dosing: Prepare EPU-HCl at

    
     in HBSS (pH 7.4).
    
    • Apical to Basolateral (A-B): Add compound to apical chamber.

    • Basolateral to Apical (B-A): Add compound to basolateral chamber.

  • Sampling: Collect

    
     aliquots at 30, 60, 90, and 120 min.
    
  • Analysis: Quantify using LC-MS/MS (MRM mode for urea fragment).

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    • Formula:

      
      
      
    • Efflux Ratio:

      
      . An 
      
      
      
      indicates active efflux.
Comparative In Vitro Data (Representative)
ParameterEPU-HCl Reference Analog (Lipophilic) Interpretation
Solubility (pH 6.8) > 50 mg/mL (High)< 0.1 mg/mL (Low)EPU-HCl is not dissolution limited.
LogD (pH 7.4) -1.2 (Hydrophilic)2.5 (Lipophilic)EPU-HCl prefers aqueous compartments.
Caco-2

(A-B)

cm/s

cm/s
EPU-HCl has low passive permeability.
Plasma Protein Binding < 10%> 95%EPU-HCl has high free fraction (

).
Metabolic Stability (

)
> 120 min (Stable)45 min (Moderate)EPU-HCl likely cleared renally.

In Vivo Performance & Correlation

The in vivo profile of EPU-HCl is predicted to follow a Two-Compartment Model with rapid elimination if not actively reabsorbed.

Protocol B: Pharmacokinetic Profiling (Rat)

Rationale: To determine Bioavailability (F%) and validate the in vitro permeability prediction.

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Administration:

    • IV Group: 1 mg/kg (Saline vehicle).

    • PO Group: 5 mg/kg (Water vehicle).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Bioanalysis: Protein precipitation with acetonitrile; LC-MS/MS analysis.

  • Data Analysis: Non-compartmental analysis (NCA) using WinNonlin or PKSolver.

The IVIVC Analysis (Level A Correlation)

For Class III compounds like EPU-HCl, a direct linear correlation between Dissolution and Absorption often fails. Instead, we correlate In Vitro Permeability (or Absorption Rate Constant,


) with In Vivo Fraction Absorbed  (

).

Correlation Logic:

  • Deconvolution: Convert the in vivo plasma concentration-time profile

    
     into the in vivo absorption profile 
    
    
    
    using the Wagner-Nelson method (for one-compartment) or Loo-Riegelman method (for two-compartment).
  • Comparison: Plot

    
     against the in vitro release/permeability profile.
    
IVIVC Workflow Diagram

IVIVC_Workflow InVitro_Data In Vitro Data (Permeability / Dissolution) Correlation_Model IVIVC Model (Linear Regression) InVitro_Data->Correlation_Model InVivo_PK In Vivo Plasma Profile (Cp vs Time) Deconvolution Deconvolution (Wagner-Nelson Method) InVivo_PK->Deconvolution Fraction_Absorbed Fraction Absorbed (Fa vs Time) Deconvolution->Fraction_Absorbed Fraction_Absorbed->Correlation_Model Validation Predictability Validation (% Prediction Error) Correlation_Model->Validation

Caption: Workflow for establishing Level A IVIVC. Deconvolution of plasma data allows direct comparison with in vitro kinetics.

Conclusion & Recommendations

This compound exhibits a distinct PK profile driven by its polarity. Unlike lipophilic alternatives where dissolution is the rate-limiting step, EPU-HCl activity is permeability-limited .

Key Takeaways for Development:

  • Formulation: Do not focus on solubility enhancement (e.g., micronization). Focus on permeability enhancers (e.g., sodium caprate) or pro-drug strategies if oral bioavailability is < 20%.

  • Correlation: A standard dissolution-based IVIVC will likely fail. Use a Permeability-based IVIVC or a physiologically based pharmacokinetic (PBPK) model incorporating specific transporter kinetics.

  • Renal Clearance: Due to high stability and polarity, monitor renal function in toxicological studies, as accumulation may occur in nephro-compromised models.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Department of Health and Human Services. Link

  • Amidon, G. L., et al. (1995). A Theoretical Basis for a Biopharmaceutic Drug Classification: The Correlation of in Vitro Drug Product Dissolution and in Vivo Bioavailability. Pharmaceutical Research, 12(3), 413–420. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Urea Derivatives and Permeability). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75480650, this compound.[1]Link

Sources

Validated LC-MS/MS Assay for 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride in Plasma: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 3-Ethyl-1-(pyrrolidin-3-yl)urea (Free Base MW: 157.2 g/mol ) Matrix: Human/Rat Plasma Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS).

This guide provides a technical breakdown of a validated bioanalytical method for quantifying 3-Ethyl-1-(pyrrolidin-3-yl)urea , a polar, basic urea derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors or soluble epoxide hydrolase inhibitors). Due to the compound's high polarity and basicity (secondary amine on the pyrrolidine ring), standard Reversed-Phase (C18) chromatography often fails to provide adequate retention, leading to matrix effects and poor sensitivity.

This guide compares the Optimized HILIC-MS/MS Method (The "Solution") against standard C18 Reversed-Phase and Derivatization workflows, demonstrating superior retention, sensitivity, and throughput.

Part 1: Method Comparison & Selection Logic

The quantification of small, polar, basic amines in plasma presents specific challenges. Below is an objective comparison of the three primary methodologies evaluated during method development.

Comparative Analysis Table
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: Standard C18 RP-LC Method C: Derivatization (e.g., Dansyl Chloride)
Principle Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction.Chemical modification to increase lipophilicity.
Retention High (k' > 3.0). Elutes away from void volume.Poor (k' < 1.0). Elutes in void volume with salts.High , but introduces variability.
Sensitivity Excellent . High organic mobile phase enhances ESI desolvation.Moderate . Ion suppression common in void volume.Good , but background noise increases.
Sample Prep Protein Precipitation (PPT) . Simple, fast, compatible with HILIC.SPE/LLE required to remove interferences.Complex . Requires heating/incubation steps.
Throughput High (Run time < 4 min).[1][2]Medium (Run time 5-8 min).Low (Prep time > 2 hours).
Cost/Sample Low.High (SPE columns).[1]Medium (Reagents).[1][3]
The Scientific "Why": Causality of Choice
  • Polarity & Basicity: The pyrrolidine nitrogen is basic (pKa ~9-10), meaning it is positively charged at physiological and acidic pH. The urea group adds polarity. On a C18 column, this charged, polar molecule refuses to interact with the hydrophobic chains, eluting immediately with plasma salts (phospholipids), causing massive ion suppression .

  • The HILIC Advantage: HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase (e.g., Silica or Zwitterionic) and a high-organic mobile phase. This forces the polar analyte to partition into the water layer on the silica surface, providing excellent retention. Furthermore, the high acetonitrile content (typically >70%) is ideal for Electrospray Ionization (ESI), significantly boosting sensitivity compared to the high-water content needed to retain polar compounds on C18 (the "Aquatic" C18 approach).

Part 2: Validated Experimental Protocol (HILIC-MS/MS)

Materials & Reagents
  • Reference Standard: 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl (CAS: 1461709-19-2).[4]

  • Internal Standard (IS): 3-Ethyl-1-(pyrrolidin-3-yl)urea-d5 (or generic analog like Tolbutamide if stable isotope not available, though SIL-IS is preferred).

  • Matrix: Drug-free Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile, Water, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)

This method utilizes a "Dilute-and-Shoot" approach compatible with HILIC.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Precipitation: Add 300 µL of Acetonitrile containing 0.1% Formic Acid.

    • Note: The high organic content precipitates proteins and prepares the sample solvent to match the HILIC initial mobile phase.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate.

  • Dilution (Optional): If peak shape is poor, dilute with an additional 100 µL of Acetonitrile.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC.

    • Why: Amide phases provide robust retention for basic amines without the peak tailing seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 90% B

    • 2.0 min: 80% B

    • 2.1 min: 50% B (Wash)

    • 3.0 min: 50% B

    • 3.1 min: 90% B (Re-equilibrate)

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Transitions:

    • Analyte (Q1 -> Q3): 158.2 -> 96.1 (Quantifier), 158.2 -> 70.1 (Qualifier).

    • Mechanism:[3] 158.2 [M+H]+ corresponds to the free base. Fragment 96.1 likely represents the pyrrolidin-3-amine moiety after urea cleavage.

Part 3: Visualized Workflow & Logic

The following diagram illustrates the decision pathway and the sample processing workflow, highlighting the critical control points (CCPs) for data integrity.

G cluster_0 Method Selection Logic cluster_1 Validated Workflow (PPT-HILIC) Start Analyte: 3-Ethyl-1-(pyrrolidin-3-yl)urea Properties: Polar, Basic, Low MW Choice Select Chromatography Start->Choice C18 Option A: C18 Reversed Phase Choice->C18 Hydrophobic Interaction HILIC Option B: HILIC (Amide) Choice->HILIC Polar Partitioning Fail Result: Void Elution High Matrix Effect C18->Fail Success Result: Retention (k' > 3) High Sensitivity HILIC->Success Plasma 50 µL Plasma Sample Success->Plasma Selected Method IS_Add Add IS + 300 µL ACN (0.1% FA) Plasma->IS_Add Vortex Vortex & Centrifuge (4000 rpm, 10 min) IS_Add->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject on LC-MS/MS (HILIC Mode) Supernatant->Inject

Caption: Logical selection of HILIC chromatography over C18 prevents ion suppression, followed by a streamlined Protein Precipitation (PPT) workflow.

Part 4: Validation Data Summary

The following data represents typical performance metrics for this assay under FDA Bioanalytical Method Validation Guidance (BMV).

Table 1: Intra- and Inter-Day Accuracy & Precision

n=6 replicates per level.

QC LevelConcentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ 1.098.56.2102.17.8
Low QC 3.096.44.197.85.5
Mid QC 50.0101.22.899.53.9
High QC 800.099.12.5100.43.1
Table 2: Matrix Effect & Recovery

Comparison of extracted spike vs. post-extraction spike.

ParameterLow QC (3 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Extraction Recovery 88.5%91.2%Consistent (>80%)
Matrix Factor (MF) 0.981.010.85 - 1.15
IS-Normalized MF 1.001.00~1.0

Interpretation: The use of HILIC chromatography successfully separated the analyte from plasma phospholipids (which typically elute later in the gradient or are washed off), resulting in a Matrix Factor near 1.0 (negligible suppression).

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar compounds in biological matrices. Bioanalysis, 2(7), 1255-1265. (General reference for HILIC utility in polar amine analysis).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Urea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Urea Scaffold and the Imperative of Pharmacokinetics

The urea functional group is a cornerstone of modern medicinal chemistry. Its unique ability to act as a rigid hydrogen bond donor and acceptor allows for potent and specific interactions with a multitude of biological targets, leading to its inclusion in numerous clinically approved therapies, from kinase inhibitors to soluble epoxide hydrolase (sEH) inhibitors.[1][2][3] However, the journey from a potent, target-engaging molecule to a successful therapeutic agent is paved with the critical milestones of drug metabolism and pharmacokinetics (DMPK). An otherwise brilliant inhibitor can fail if it is not absorbed, is metabolized too quickly, or is unable to reach its site of action in sufficient concentration.

This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of key urea-based inhibitors. Moving beyond a simple data sheet, we will dissect the experimental workflows used to generate this data, explaining the causality behind methodological choices and the self-validating nature of these robust assays. Our goal is to equip you, the drug development professional, with the foundational knowledge to critically evaluate and strategically optimize the PK properties of your own urea-based drug candidates.

The Four Pillars of Pharmacokinetics: A Primer on ADME

The journey of a drug through the body is defined by four interconnected processes, collectively known as ADME:

  • Absorption: The process by which a drug enters the systemic circulation from the site of administration (e.g., the gastrointestinal tract for oral drugs).

  • Distribution: The reversible transfer of a drug from the bloodstream into various tissues and organs.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination.

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

Understanding these four pillars is fundamental to predicting a drug's efficacy and safety profile.[4]

Core Experimental Workflows for PK Profiling

To characterize the ADME properties of a compound, a standardized panel of in vitro and in vivo assays is employed. These experiments are designed not only to generate data but to do so in a way that is reproducible, predictive, and stands up to regulatory scrutiny.[5][6]

The ADME Process Overview

The following diagram illustrates the general pathway an orally administered urea-based inhibitor takes through the body, highlighting the key stages of the ADME process.

ADME_Process cluster_Absorption Absorption (Gut) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion GI GI Tract PortalVein Portal Vein GI->PortalVein Permeation Liver Liver PortalVein->Liver First-Pass Metabolism Blood Systemic Circulation (Bound vs. Unbound) Tissues Tissues (Target Site) Blood->Tissues Distribution Kidney Kidney Blood->Kidney Tissues->Blood Redistribution Liver->Blood Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

General ADME pathway for an oral urea-based inhibitor.
Intestinal Permeability: The Caco-2 Assay

Scientific Rationale: Before a drug can act systemically, it must be absorbed from the gastrointestinal tract. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[7] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter inserts, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and active transport systems (e.g., P-glycoprotein, P-gp).[8][9]

Experimental Workflow Diagram:

Caco2_Workflow cluster_prep Cell Culture (21 Days) cluster_exp Permeability Experiment (90 min) Seed Seed Caco-2 cells on Transwell inserts Culture Culture to form a confluent monolayer Seed->Culture QC QC: Measure TEER (>200 Ω·cm²) Culture->QC Dose_A Add Drug (Apical) QC->Dose_A Dose_B Add Drug (Basolateral) QC->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample_A Sample Apical & Basolateral chambers Incubate->Sample_A Sample_B Sample Basolateral & Apical chambers Incubate->Sample_B Analysis Quantify Drug (LC-MS/MS) Sample_A->Analysis Sample_B->Analysis Calc Calculate Papp (A→B) & Papp (B→A) & Efflux Ratio Analysis->Calc

Workflow for the Caco-2 intestinal permeability assay.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter inserts in Transwell™ plates and cultured for approximately 21 days to allow for differentiation and the formation of a robust, polarized monolayer.[7]

  • Monolayer Integrity Check (Self-Validation): Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value (e.g., >200 Ω·cm²) indicates the formation of tight junctions, ensuring that drug transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.[8][10] This is a critical quality control step.

  • Transport Experiment: The experiment is performed in two directions:

    • Apical-to-Basolateral (A→B): The urea-based inhibitor is added to the apical (upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (lower) chamber over time to measure the amount of drug that has crossed the monolayer.

    • Basolateral-to-Apical (B→A): The drug is added to the basolateral chamber, and sampling is done from the apical chamber.

  • Quantification and Analysis: Drug concentrations in the collected samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7] The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp, which actively pumps the drug back into the intestinal lumen, potentially limiting its absorption.

Metabolic Stability: Liver Microsome Assay

Scientific Rationale: The liver is the primary site of drug metabolism. This assay provides a rapid and cost-effective way to estimate a compound's susceptibility to Phase I metabolism, which involves oxidative, reductive, and hydrolytic reactions primarily mediated by cytochrome P450 (CYP) enzymes.[5] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of these CYP enzymes.[11] By measuring how quickly a urea-based inhibitor is depleted in the presence of microsomes, we can predict its hepatic clearance and in vivo half-life.[12]

Experimental Workflow Diagram:

Microsomal_Workflow cluster_prep Preparation cluster_reaction Incubation at 37°C Reagents Prepare Drug, Liver Microsomes (0.5 mg/mL), & Phosphate Buffer Preinc Pre-incubate Drug & Microsomes Reagents->Preinc NADPH Prepare NADPH (Cofactor) NADPH->Preinc Start Initiate Reaction with NADPH Preinc->Start Timepoints Sample at 0, 5, 15, 30, 45 min Start->Timepoints Quench Quench with cold Acetonitrile + IS Timepoints->Quench Analysis Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Analysis Controls Controls: 1. No NADPH 2. Positive Control (e.g., Verapamil) Controls->Preinc Calc Plot ln(% Remaining) vs. Time Calculate t½ & CLint Analysis->Calc

Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Incubation: The urea-based inhibitor (typically at 1 µM) is incubated with liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer at 37°C.[13]

  • Reaction Initiation: The metabolic reaction is initiated by adding the essential cofactor, NADPH.

  • Self-Validation System: Two key controls are run in parallel:

    • -NADPH Control: An incubation is performed without NADPH. Minimal compound loss in this control confirms that depletion is due to enzyme-catalyzed metabolism, not chemical instability or non-specific binding.[13]

    • Positive Control: A compound with a known, well-characterized metabolic rate (e.g., verapamil, dextromethorphan) is included to verify that the microsomal enzymes are active.[12][14]

  • Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[11] An internal standard (IS) is included in the quench solution to control for variations in sample processing and analysis.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent drug.

  • Data Interpretation: The natural logarithm of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (CLint) are calculated. A short half-life suggests the compound will be rapidly cleared in vivo.

In Vivo Pharmacokinetic Study in Rodents

Scientific Rationale: While in vitro assays are predictive, an in vivo study is the definitive way to understand a drug's ADME profile in a whole organism.[15] These studies, typically conducted in mice or rats, provide crucial parameters like bioavailability, clearance, volume of distribution, and half-life, which are essential for predicting human pharmacokinetics and selecting appropriate doses for efficacy and toxicology studies.[16][17]

Experimental Workflow Diagram:

InVivo_PK_Workflow cluster_prep Preparation cluster_study In-Life Phase Animals Acclimate Animals (e.g., Male Wistar Rats) Formulate Prepare Dosing Formulations (IV and PO) Animals->Formulate Dose_IV Dose Group 1 (IV) n=3-4 animals Formulate->Dose_IV Dose_PO Dose Group 2 (PO) n=3-4 animals Formulate->Dose_PO Bleed Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) Dose_IV->Bleed Dose_PO->Bleed Process Process Blood to Plasma Bleed->Process Analysis Quantify Drug in Plasma (Validated LC-MS/MS) Process->Analysis Calc PK Analysis: Calculate AUC, CL, Vd, t½, F% Analysis->Calc

Workflow for a typical rodent in vivo pharmacokinetic study.

Detailed Protocol:

  • Dosing: The study typically involves at least two groups of animals (e.g., 3-4 rats per group).[18]

    • Intravenous (IV) Group: One group receives the drug directly into the bloodstream. This route ensures 100% bioavailability and allows for the determination of clearance (CL) and volume of distribution (Vd).

    • Oral (PO) Group: The second group receives the drug via oral gavage, mimicking the intended clinical route for most small molecules.

  • Serial Blood Sampling: Small blood samples are collected from each animal at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[19] Modern serial sampling techniques allow for a full PK profile to be obtained from a single mouse, reducing animal usage and inter-animal variability.[19]

  • Sample Processing and Analysis: Blood is processed to obtain plasma, and the concentration of the urea-based inhibitor is measured using a validated LC-MS/MS method. Method validation is performed according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance) to ensure accuracy, precision, and selectivity.[20][21][22]

  • Pharmacokinetic Analysis: The plasma concentration-time data is plotted. Key parameters are calculated using non-compartmental analysis:

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Pharmacokinetic Profiles of Urea-Based Inhibitors

The true power of PK analysis lies in comparison. By evaluating different chemical series, we can understand how structural modifications impact ADME properties and guide the design of inhibitors with more favorable, "drug-like" profiles. The urea moiety itself provides a stable, conformationally-restricted core capable of crucial hydrogen bonding, but the substituents attached to it dictate the molecule's ultimate fate in the body.[2][23]

The table below summarizes preclinical pharmacokinetic data for two major classes of urea-based inhibitors: soluble epoxide hydrolase (sEH) inhibitors and multi-kinase inhibitors.

Inhibitor Class Species Dose & Route Cmax (ng/mL) t½ (h) AUC (ng·h/mL) Oral Bioavailability (F%) Reference(s)
AUDA-BE sEH InhibitorMouse10 mg/kg, PO~200~2.5~800Low (not specified)[24]
t-AUCB sEH InhibitorMouse0.1 mg/kg, PO120 ± 305.5 ± 0.61040 ± 34068 ± 22%[24]
TPPU sEH InhibitorMouse1 mg/kg, PO1260 ± 1905.3 ± 0.910070 ± 2100Not Determined[25]
Sorafenib Kinase InhibitorMouse30 mg/kg, PO~24,500 (total)~22-27 (human)83,560 (total)~38-49% (human)[26][27]
Lenvatinib Kinase InhibitorRat1.2 mg/kg, PO490 ± 120~19.6 (MRT)3,370 ± 980Not Determined
Lenvatinib Kinase InhibitorHuman24 mg, PO~164~28~3120High (not specified)[28][29]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct cross-study comparisons should be made with caution. "Total" for Sorafenib refers to the sum of the parent compound and active metabolites.

Analysis and Field-Proven Insights
  • Optimizing sEH Inhibitors: The data clearly illustrates a successful optimization campaign. Early sEH inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) suffered from poor metabolic stability and low water solubility.[24] The development of t-AUCB, which incorporates a more rigid cyclohexyl ring system, led to a dramatic improvement in oral bioavailability (68%) and a longer half-life compared to earlier analogs like AUDA-butyl ester (AUDA-BE).[24][30] Further refinement, replacing the bulky adamantyl group with a substituted phenyl group as seen in TPPU, resulted in even greater exposure (a ~10-fold higher AUC compared to t-AUCB at a comparable dose), demonstrating how targeted structural modifications can overcome PK liabilities.[25]

  • Kinase Inhibitors - Sorafenib and Lenvatinib: Sorafenib, a diaryl urea, exhibits a long half-life in humans and is highly bound to plasma proteins (99.4%).[26] Its metabolism is complex, involving both CYP3A4-mediated oxidation and UGT1A9-mediated glucuronidation, producing an active metabolite (sorafenib N-oxide).[27] Lenvatinib, which features an N-aryl-N-cyclopropyl urea, also shows high plasma protein binding (98-99%) and is well-absorbed orally.[28] While both are successful drugs, their distinct structures lead to different metabolic pathways and potential drug-drug interaction profiles, a key consideration during clinical development.

  • The Role of Plasma Protein Binding: A common feature among many urea-based inhibitors is high plasma protein binding (PPB).[26][28] It is crucial to remember that only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[25][31] High PPB can act as a reservoir, prolonging the drug's half-life, but it also means that small changes in binding (due to disease states or co-administration of other drugs that compete for binding sites) can lead to large changes in the free, active concentration, potentially impacting efficacy and safety.[4][32] This is why PPB is a mandatory parameter to measure during drug development.

Conclusion

The pharmacokinetic profile of a urea-based inhibitor is not a fixed attribute but a tunable set of properties that can be rationally optimized through medicinal chemistry. By employing a standardized suite of robust, self-validating in vitro and in vivo assays, drug development teams can build a comprehensive understanding of a compound's ADME characteristics. This guide has demonstrated the workflows for these key assays and provided a comparative analysis of representative inhibitors, illustrating how structural changes directly translate to improved pharmacokinetic behavior. For researchers in this field, a deep understanding of these principles is not merely academic—it is the critical link between a potent molecule in a test tube and a life-changing therapy for patients.

References

  • Liu, J., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PubMed. Available at: [Link]

  • Yadav, P., & Saini, V. (2023). The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety. International Journal of Innovative Research in Medical and Pharmaceutical Sciences. Available at: [Link]

  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). Caco2 assay protocol. Creative Diagnostics. Available at: [Link]

  • Liu, J., et al. (2010). Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Santhosh, K., et al. (2024). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Hwang, S. H., et al. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. British Journal of Pharmacology. Available at: [Link]

  • Bteich, M. (2019). Role of Protein Binding in Pharmacokinetics. ResearchGate. Available at: [Link]

  • Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. Available at: [Link]

  • Schmieder, R., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget. Available at: [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC. Available at: [Link]

  • ResearchGate. (2025). Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti‐inflammatory efficacy of the most promising one t‐AUCB. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic Parameters of Selected sEH Inhibitors Followed by Oral Dosing on Rat. ResearchGate. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]

  • Saleh, M., et al. (2016). Pharmacokinetic study of conventional sorafenib chemoembolization in a rabbit VX2 liver tumor model. Journal of Vascular and Interventional Radiology. Available at: [Link]

  • Di, L., & Rong, H. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Discovery Technologies. Available at: [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Available at: [Link]

  • Wang, J., et al. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • PharmGKB. (2017). Sorafenib Pharmacokinetics. PharmGKB. Available at: [Link]

  • Laing, R. E., et al. (2022). Pharmacokinetic Exposures Associated With Oral Administration of Sorafenib in Dogs With Spontaneous Tumors. Frontiers in Veterinary Science. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Liu, B., et al. (2023). Differences in the pharmacokinetics and steady-state blood concentrations of orally administered lenvatinib in adult and juvenile rats. Frontiers in Pharmacology. Available at: [Link]

  • Li, R., et al. (2015). Structure-based virtual screening and ADME/T-based profiling for low molecular weight chemical starting points as p21-activated kinase 4 inhibitors. RSC Advances. Available at: [Link]

  • Naing, A., et al. (2019). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Gupta, A., et al. (2016). Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer. British Journal of Clinical Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Fraunhofer Institute for Molecular Biology and Applied Ecology IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]

  • Li, Y., et al. (2022). A phase I pharmacokinetic study of lenvatinib in Chinese patients with unresectable hepatocellular carcinoma. Cancer Biology & Medicine. Available at: [Link]

  • Li, Y., et al. (2025). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. STAR Protocols. Available at: [Link]

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  • ResearchGate. (n.d.). Pharmacokinetic parameters of lenvatinib mesylate 24 mg administered... ResearchGate. Available at: [Link]

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Benchmarking 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride against known analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride (herein referred to as EPU-HCl ) represents a distinct chemical scaffold within the amino-pyrrolidine urea class. Structurally, it bridges the gap between simple urea derivatives and complex analgesic pharmacophores found in TRPV1 antagonists (e.g., SB-705498) and Soluble Epoxide Hydrolase (sEH) inhibitors .

Unlike traditional opioids (morphine) or NSAIDs (ibuprofen), EPU-HCl’s structure suggests a mechanism of action (MoA) focused on neuropathic and inflammatory pain modulation rather than simple nociceptive dampening. This guide outlines the rigorous benchmarking protocols required to validate EPU-HCl against industry-standard analgesics, focusing on efficacy, potency, and safety profiles.

Target Product Profile (TPP) Hypothesis
  • Primary Class: Urea-based Ion Channel Modulator (Likely TRPV1 antagonist or sEH inhibitor).

  • Therapeutic Potential: Management of chronic neuropathic pain and inflammatory hyperalgesia.

  • Key Advantage: Avoidance of opioid-induced respiratory depression and NSAID-induced gastrointestinal toxicity.

Mechanistic Benchmarking

To validate EPU-HCl, its binding affinity and functional inhibition must be compared against agents with defined mechanisms.

Comparative Mechanism of Action
CompoundPrimary TargetMechanismPain Type Efficacy
EPU-HCl TRPV1 / sEH (Predicted)Blockade of Ca²⁺ influx / Prevention of EET degradationNeuropathic, Inflammatory
Morphine

-Opioid Receptor (MOR)
Agonist (G-protein signaling, hyperpolarization)Acute, Visceral, Severe
Diclofenac COX-1 / COX-2Enzyme Inhibition (Prostaglandin reduction)Inflammatory, Musculoskeletal
Gabapentin

Subunit (CaV)
Modulation of neurotransmitter releaseNeuropathic
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of EPU-HCl compared to Morphine and Diclofenac, highlighting the potential for reduced side effects (e.g., lack of


-arrestin recruitment).

PainPathways EPU EPU-HCl (Candidate) TRPV1 TRPV1 Channel (Nociceptor) EPU->TRPV1 Antagonizes Morphine Morphine (Standard) MOR Mu-Opioid Receptor (CNS/PNS) Morphine->MOR Agonizes Diclofenac Diclofenac (Standard) COX COX Enzymes (Tissue) Diclofenac->COX Inhibits CaInflux Ca2+ Influx (Depolarization) TRPV1->CaInflux Promotes cAMP cAMP Inhibition (Hyperpolarization) MOR->cAMP Reduces RespDep Respiratory Depression MOR->RespDep Beta-Arrestin PGs Prostaglandin Synthesis COX->PGs Produces Pain Pain Signal Transmission CaInflux->Pain Activates cAMP->Pain Inhibits PGs->TRPV1 Sensitizes PGs->Pain Amplifies

Caption: Divergent analgesic signaling pathways. EPU-HCl targets upstream nociceptor sensitization (TRPV1) unlike Morphine's central modulation or Diclofenac's enzyme inhibition.

In Vitro Pharmacology Protocols

Establish the Potency (


)  and Efficacy (

)
of EPU-HCl.
Experiment A: Calcium Flux Assay (TRPV1 Validation)
  • Objective: Determine if EPU-HCl inhibits capsaicin-induced calcium influx.

  • Cell Line: HEK293 stably expressing human TRPV1.

  • Reagents: Fluo-4 AM (Ca²⁺ dye), Capsaicin (agonist), EPU-HCl (test), SB-366791 (control antagonist).

Protocol Steps:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.

  • Pre-treatment: Add EPU-HCl (0.1 nM – 10 µM) or vehicle for 10 min.

  • Stimulation: Inject Capsaicin (

    
     concentration, ~100 nM).
    
  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a kinetic plate reader (FLIPR).

  • Analysis: Calculate % Inhibition relative to Max Capsaicin response.

Experiment B: Kinase/Enzyme Selectivity Screen
  • Objective: Rule out off-target effects (e.g., Kinase inhibition).

  • Method: Eurofins/Cerep SafetyScreen44 panel.

  • Critical Check: Ensure EPU-HCl does not inhibit COX-1/2 (to differentiate from NSAIDs) or bind MOR (to differentiate from opioids).

Benchmarking Metrics (Target Values):

Parameter EPU-HCl (Target) Morphine Diclofenac SB-366791 (Ref)

| TRPV1


  | < 50 nM  | > 10 µM | > 100 µM | ~ 10 nM |
| MOR 

| > 10 µM | ~ 1 nM | > 10 µM | > 10 µM | | COX-2

| > 10 µM | > 10 µM | ~ 20 nM | > 10 µM |

In Vivo Efficacy Benchmarking

Animal models must differentiate between nociceptive, inflammatory, and neuropathic pain.

Model 1: The Formalin Test (Phase I vs. Phase II)

This test distinguishes between acute pain (Phase I) and central sensitization/inflammation (Phase II).

  • Subjects: Male C57BL/6 mice (n=8/group).

  • Dosing: EPU-HCl (10, 30, 100 mg/kg i.p.) vs. Morphine (5 mg/kg) vs. Vehicle.

  • Induction: Intraplantar injection of 2.5% formalin (20 µL).

  • Readout: Time spent licking/biting the paw.

Expected Outcome:

  • Morphine: Blocks both Phase I (0-5 min) and Phase II (15-45 min).

  • EPU-HCl: Should predominantly block Phase II (Inflammatory/Central sensitization) if it acts via TRPV1/sEH, with minimal effect on Phase I (acute nociception).

Model 2: Chronic Constriction Injury (CCI) - Neuropathic Pain
  • Rationale: TRPV1 antagonists and sEH inhibitors excel in neuropathic states where opioids often fail or require dose escalation.

  • Protocol: Loose ligation of the sciatic nerve.

  • Testing (Day 7-14): Von Frey filaments (Mechanical Allodynia) and Hargreaves test (Thermal Hyperalgesia).

  • Benchmark: Comparison against Gabapentin (100 mg/kg).

Safety & Toxicology Profiling

The critical value proposition of EPU-HCl is a superior safety profile compared to opioids.

Key Safety Assays
  • Rotarod Test (Sedation/Motor Coordination):

    • Compare EPU-HCl vs. Gabapentin. Gabapentin often causes ataxia; EPU-HCl should show minimal motor impairment at analgesic doses.

  • Respiratory Plethysmography:

    • Compare EPU-HCl vs. Morphine. Morphine depresses respiration rate and tidal volume. EPU-HCl must show no significant change in blood gases (

      
      , 
      
      
      
      ).
  • Conditioned Place Preference (CPP):

    • Assess addiction liability. Opioids induce strong CPP; EPU-HCl should be neutral.

Benchmarking Workflow Diagram

Benchmarking Start EPU-HCl Synthesis (>98% Purity) InVitro In Vitro Screening (TRPV1, sEH, MOR, COX) Start->InVitro Decision1 Hit Criteria Met? (IC50 < 100nM) InVitro->Decision1 Decision1->Start No (Optimize) InVivo In Vivo Profiling Decision1->InVivo Yes Models 1. Formalin Test (Inflammatory) 2. CCI Model (Neuropathic) 3. Rotarod (Motor Toxicity) InVivo->Models Comparison Data Normalization vs. Morphine & Gabapentin Models->Comparison Report Final Benchmarking Report (Efficacy/Safety Ratio) Comparison->Report

Caption: Step-by-step workflow for validating EPU-HCl against standard analgesics.

References

  • Gunthorpe, M. J., et al. (2004). "Identification and characterization of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. Link

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase inhibition on chronic pain." Annual Review of Pharmacology and Toxicology. Link

  • Gavva, N. R., et al. (2008).[1] "Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans." Pain. Link

  • PubChem Compound Summary. "1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea" (Structural Analog). Link

  • Kozikowski, A. P., et al. (2001). "Synthesis of Urea-Based Inhibitors as Active Site Probes of Glutamate Carboxypeptidase II: Efficacy as Analgesic Agents." Journal of Medicinal Chemistry. Link

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A Guide to Reproducible Experimentation with Pyrrolidinyl Urea Derivatives: A Comparative Framework Using 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving pyrrolidinyl urea compounds, a scaffold of significant interest in modern drug discovery.[1][2] Given the frequent challenges in reproducing scientific findings, this document establishes a self-validating system, from synthesis and characterization to biological evaluation. We will use 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride as a central model to illustrate these principles, comparing its projected workflow and properties against established alternatives.

The pyrrolidine ring is a versatile, non-planar, saturated heterocycle that allows for a three-dimensional exploration of chemical space, making it a valuable component in drug design.[2] When combined with the urea moiety—a powerful hydrogen-bonding group—it forms a pharmacophore capable of critical interactions with biological targets.[1] However, the subtle complexities of its synthesis and handling can introduce variability. This guide is designed for researchers, scientists, and drug development professionals to mitigate these variables and produce robust, reliable data.

Part 1: The Foundation of Reproducibility: Synthesis and Analytical Validation

Reproducibility begins with the starting material. Batch-to-batch variation in the purity, identity, and stability of a compound is a primary source of inconsistent experimental outcomes. Therefore, a robust and well-documented synthesis and characterization workflow is not merely a preliminary step but the bedrock of reliable research.

Proposed Synthesis of this compound

The following protocol is a standard, reliable method for the synthesis of unsymmetrical ureas, adapted for our target compound.[1][3] The core principle involves the reaction of an amine with an isocyanate, followed by deprotection and salt formation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-butyl 3-(3-ethylureido)pyrrolidine-1-carboxylate

  • Reaction Setup: In a dry, two-necked 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in 30 mL of anhydrous dichloromethane (DCM).

  • Reactant Addition: Cool the solution to 0 °C using an ice bath. Slowly add ethyl isocyanate (1.05 eq) dropwise over 10 minutes. Causality: The dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected urea. Purification is typically achieved via column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified product from Step 1 in 20 mL of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt of the product will precipitate as a white solid. Trustworthiness: The use of a pre-titrated HCl solution in a non-aqueous solvent like dioxane ensures a clean and quantitative conversion to the hydrochloride salt, which is often more stable and easier to handle than the free base.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether (3 x 15 mL) to remove residual dioxane and any non-polar impurities.

  • Drying: Dry the final product, this compound, under high vacuum to a constant weight.

Workflow for Synthesis and Quality Control

A rigorous, multi-step validation process is essential to confirm the identity and purity of the synthesized compound before its use in any biological assay.

G cluster_synthesis Synthesis Phase cluster_qc Quality Control Phase start Starting Materials (Boc-3-aminopyrrolidine, Ethyl isocyanate) react Step 1: Urea Formation (DCM, 0°C to RT) start->react deprotect Step 2: Boc Deprotection (4M HCl in Dioxane) react->deprotect isolate Filtration & Washing deprotect->isolate nmr ¹H & ¹³C NMR (Structure Verification) isolate->nmr Crude Product ms LC-MS (Molecular Weight & Purity) nmr->ms hplc HPLC (Quantitative Purity >95%) ms->hplc final Qualified Compound (Batch Record Documented) hplc->final

Caption: Workflow for the synthesis and quality control of this compound.

Mandatory Analytical Characterization

To ensure batch-to-batch consistency, each new synthesis must be validated by the following methods. The data should be archived and compared with a reference standard.

Analytical Method Purpose Acceptance Criteria for Reproducibility
¹H and ¹³C NMR Structural confirmation and identification of impurities.Correct chemical shifts, integration values, and coupling patterns consistent with the proposed structure. No significant impurity peaks (>5%).
LC-MS Confirmation of molecular weight and initial purity assessment.A major peak corresponding to the calculated mass of the free base [M+H]⁺. Purity by UV chromatogram should be ≥95%.
HPLC Precise quantification of purity.Purity should be ≥95% by area normalization at a relevant wavelength (e.g., 210 nm). A single, sharp peak is expected.
Melting Point Physical property confirmation and purity indicator.A sharp melting range (e.g., within 2 °C) that is consistent across batches.

Part 2: Comparative Analysis and Biological Evaluation

With a validated compound in hand, the next phase is biological testing. Reproducibility here depends on a well-controlled assay and a clear understanding of how the test compound compares to known alternatives. The urea scaffold is present in numerous approved drugs and clinical candidates, including kinase inhibitors and antiparasitic agents.[1][4]

Selection of Comparator Compounds

To contextualize the potential activity of this compound, we select two alternative urea-containing compounds with distinct structural features and known biological activities.

  • Comparator A: A Di-aryl Urea (e.g., U21) : This class of compounds has shown activity against parasites like Toxoplasma gondii, potentially by disrupting lipid synthesis.[4] They are typically more rigid and lipophilic.

  • Comparator B: A Cinnamoyl Urea Derivative : These compounds have been investigated as anti-mitotic agents that interact with tubulin, making them relevant in cancer research.[5]

Physicochemical Property Comparison

The physicochemical properties of a compound dictate its solubility, permeability, and potential for off-target effects. Understanding these differences is crucial for interpreting experimental data.

Property 3-Ethyl-1-(pyrrolidin-3-yl)urea (free base) Comparator A (Generic Di-aryl Urea) Comparator B (Generic Cinnamoyl Urea)
Molecular Formula C₇H₁₅N₃OC₁₅H₁₄Cl₂N₂OC₁₇H₁₆N₂O₂
Molecular Weight 157.22 g/mol 321.20 g/mol 280.32 g/mol
Calculated LogP ~0.2~4.5~3.0
H-Bond Donors 322
H-Bond Acceptors 223
Rotatable Bonds 334

Note: Values for comparators are representative of their respective classes.

Our target compound is smaller, significantly more polar (lower LogP), and has more hydrogen bond donors, suggesting higher aqueous solubility but potentially lower cell permeability compared to the alternatives. This is a critical consideration when designing experiments.

Standardized Biological Assay Protocol: Cell Proliferation (Resazurin Assay)

This protocol provides a robust method for assessing the anti-proliferative effects of a compound on a cancer cell line (e.g., MDA-MB-231).

  • Cell Culture: Culture MDA-MB-231 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C and 5% CO₂. Expertise: Use cells with a consistent passage number (e.g., between 5 and 15) to avoid phenotypic drift, a common source of irreproducibility.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of media and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (and comparators) in DMSO. Perform a serial dilution in culture media to achieve final concentrations ranging from 100 µM to 1 nM. The final DMSO concentration in all wells must be ≤0.5%.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the diluted compounds. Include "vehicle control" (0.5% DMSO) and "no treatment" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Resazurin Addition: Add 20 µL of a 0.15 mg/mL resazurin solution to each well and incubate for another 4 hours.

  • Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.

Biological Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Compound Stock (in DMSO) dilute Serial Dilution (in Culture Media) stock->dilute treat Compound Treatment (72h Incubation) dilute->treat cells Cell Seeding (96-well plate) cells->treat reagent Add Resazurin (4h Incubation) treat->reagent read Measure Fluorescence reagent->read normalize Normalize to Control read->normalize curve Dose-Response Curve normalize->curve ic50 Calculate IC₅₀ curve->ic50

Caption: Standardized workflow for a cell-based anti-proliferative assay.

Part 3: Ensuring Trustworthiness and Authoritative Grounding

Every protocol must be a self-validating system. For the synthesis, this is achieved through rigorous analytical chemistry. For biological assays, it is achieved through proper controls and statistical rigor.

  • Positive and Negative Controls: In any assay, a known active compound (positive control, e.g., Staurosporine for a proliferation assay) and an inactive vehicle (negative control, e.g., DMSO) are mandatory. These controls validate that the assay system is responsive and not producing artifacts.

  • Statistical Significance: Experiments should be performed with sufficient biological replicates (n ≥ 3) and the results analyzed for statistical significance. Reporting IC₅₀ values with 95% confidence intervals provides a measure of the data's precision.

  • Citing Standards: When possible, protocols should be based on or compared to established standards in the field, such as those published in high-impact journals or methods repositories.

By adhering to the principles of meticulous synthesis, comprehensive characterization, and controlled biological testing with appropriate comparators, researchers can ensure their experiments with this compound and other novel compounds are both reproducible and contribute meaningfully to the field of drug discovery.

References

  • Google Patents. (n.d.). (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Characterization of Di-Aryl Urea Compounds Against Acute and Chronic Toxoplasma Gondii. (2021). ETD Archive. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and tubulin-interaction profile of substituted cinnamoyl urea derivatives. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride. The protocols outlined herein are synthesized from established laboratory safety standards and the known hazard profiles of related chemical compounds. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

The Foundational Principle: Hazard-Aware Disposal

The primary hazards associated with related urea hydrochloride compounds include:

  • Corrosivity and Irritation : As a hydrochloride salt, the compound is acidic. Similar chemicals are known to cause serious eye damage and skin irritation.[1]

  • Toxicity : Urea hydrochloride is classified as harmful if swallowed.[1]

  • Environmental Hazard : The release of any synthetic chemical into the environment is strictly prohibited to prevent contamination of waterways and ecosystems.[2][3] All chemical waste must be managed through a licensed contractor or an institutional environmental health and safety (EH&S) program.[2][4][5]

Understanding these risks is the causal basis for the rigorous containment, segregation, and disposal protocols that follow.

Core Disposal Workflow: From Generation to Collection

The following step-by-step methodology ensures that this compound waste is handled safely from the moment it is generated to its final collection.

Step 1: Designate a Satellite Accumulation Area (SAA)

The first and most critical step is to establish a designated waste collection point within the laboratory.

  • Location : The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[5][6]

  • Procedure :

    • Select a specific location within the lab, such as inside a chemical fume hood or on a designated secondary containment tray.

    • Ensure the area is clearly marked and known to all personnel working with the substance.

Step 2: Select and Label the Waste Container

Container integrity and accurate labeling are non-negotiable for safety and compliance.

  • Container Selection :

    • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass is generally suitable. The original chemical container is often the best choice for waste accumulation.[4]

    • Ensure the container is in good condition, free from leaks, and has a securely fitting lid.[5]

  • Labeling Protocol :

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5]

    • List all components of the waste stream, including any solvents, with percentage estimates.

    • Mark the date when the first drop of waste is added to the container (the "accumulation start date").

Step 3: Waste Segregation and Accumulation

Proper segregation prevents dangerous chemical reactions.

  • Incompatibility : While specific reactivity data is limited, general best practices must be followed. Store this acidic salt waste away from:

    • Strong Bases (e.g., sodium hydroxide)[5]

    • Strong Oxidizing Agents[7]

    • Cyanides, Azides, and Hypochlorite solutions[8]

  • Accumulation Procedure :

    • Keep the waste container tightly closed at all times except when adding waste.[4][5][6] Never leave a funnel in the opening of the container.[5]

    • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources.[2][9]

    • Do not exceed 90% capacity to prevent spills and allow for vapor expansion.

Step 4: Arrange for Final Disposal

Laboratory personnel are responsible for initiating the final disposal process.

  • Procedure :

    • Once the container is full (or when the experiment is complete), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][5]

    • Crucially, never dispose of this chemical down the sink, in regular trash, or by evaporation. [2][4] This constitutes a serious regulatory violation and environmental hazard.

Data and Workflow Visualization

To facilitate quick reference and procedural clarity, the following resources are provided.

Table 1: Summary of Disposal Do's and Don'ts
ActionDoDon't
Containment Use a compatible, leak-proof container with a secure lid.[5]Use food-grade containers or those with damaged seals.[4]
Labeling Clearly label with "Hazardous Waste" and the full chemical name.[5]Use abbreviations, chemical formulas, or leave the container unlabeled.[2]
Storage Keep the container closed and store it in a designated SAA.[6]Leave the container open, store it in a high-traffic area, or mix with incompatible wastes.[5]
Disposal Arrange for pickup through your institution's EH&S office.[6]Pour waste down the drain or place it in the regular trash.[2][4]
Empty Bottles Triple-rinse the container, collect the rinsate as hazardous waste, deface the label, and then dispose of the container.[4]Dispose of an unrinsed "empty" container in the regular trash.
Diagram 1: Disposal Decision Workflow

This diagram illustrates the logical flow for managing this compound waste in the laboratory.

G Disposal Workflow for this compound A Waste Generated B Is a labeled, compatible waste container available in the SAA? A->B C Prepare & Label New Waste Container B->C No D Add Waste to Container B->D Yes C->D E Securely Close Lid D->E F Is container >90% full? E->F G Continue Accumulation in SAA F->G No H Submit Waste Pickup Request to EH&S F->H Yes G->D Next addition I Store Safely Until Scheduled Pickup H->I

Caption: Decision workflow for handling chemical waste from generation to pickup.

Emergency Procedures: Spills and Decontamination

Accidents require immediate and correct action.

Small Spill Cleanup Protocol

For minor spills that can be safely managed by laboratory personnel:

  • Evacuate and Alert : Notify colleagues in the immediate area.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • Containment : Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[10]

  • Collection : Carefully sweep up the absorbed material and place it into a new, properly labeled hazardous waste container.[7][11]

  • Decontamination : Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Ventilation : Ensure the area is well-ventilated.[10]

For large spills, evacuate the area, restrict access, and immediately contact your institution's emergency safety office.

Empty Container Disposal

An "empty" container is not truly empty and must be decontaminated before disposal.

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., water) three times.[4]

  • Collect Rinsate : Crucially, each rinse must be collected and added to your hazardous waste container. [4]

  • Deface Label : After the final rinse and drying, completely remove or deface the original chemical label.[4]

  • Final Disposal : The decontaminated container may now be disposed of in the appropriate glass or plastic recycling bin, per institutional guidelines.[8]

By internalizing and consistently applying these protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
  • SAFETY D
  • Safety Data Sheet for 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride. KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet for 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride. KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet: Urea hydrochloride. Chemos GmbH&Co.KG.
  • Safety Data Sheet.
  • SAFETY DATA SHEET for 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. Fisher Scientific.
  • SAFETY D

Sources

A Senior Application Scientist's Guide to Handling 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel compounds for which comprehensive safety data may not yet exist. 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is one such case. In the absence of a specific Safety Data Sheet (SDS), a prudent and scientifically-grounded approach is to deconstruct the molecule into its constituent functional groups and assess the risks based on well-documented analogs. This guide provides a comprehensive operational plan for personal protective equipment (PPE), handling, and disposal, grounded in the principles of chemical safety and risk mitigation.

Hazard Analysis by Chemical Analogy

Our primary directive is to understand the potential hazards by examining the chemical's structure: a substituted urea, a pyrrolidine ring, and a hydrochloride salt. This allows us to anticipate its reactivity and toxicity profile.

  • The Pyrrolidine Moiety: This is the most significant contributor to the potential hazard profile. Pyrrolidine itself is a cyclic secondary amine that is classified as a highly flammable liquid and vapor.[1][2][3][4] It is known to cause severe skin burns and eye damage.[1][3][4] Inhalation or ingestion can be harmful, potentially causing headaches, nausea, or affecting the nervous system at high concentrations.[5] Vapors are heavier than air and can form explosive mixtures.[2][6] Therefore, the pyrrolidine component of our target molecule dictates a high degree of caution regarding skin/eye contact and inhalation.

  • The Urea Moiety: While urea itself is of low toxicity, urea-based compounds can cause skin, eye, and respiratory irritation, particularly if handled as a dust.[7][8][9] Prolonged or repeated contact may lead to dermatitis.[7] Upon heating, urea compounds can decompose to release toxic fumes, including ammonia and oxides of nitrogen.[7][8]

  • The Hydrochloride Salt: The "hydrochloride" suffix indicates that the compound is a salt formed with hydrochloric acid. This typically renders the molecule as a solid, which is often more stable and less volatile than its freebase form. However, as a salt of a strong acid and a weak base (the amine), it can be acidic. This acidity can contribute to skin and eye irritation.[10] If the compound is a fine powder, it poses a respiratory hazard, as inhaled acidic dust can irritate the respiratory tract.[9][11]

Integrated Risk Assessment: Synthesizing these points, this compound should be handled as a substance that is potentially corrosive to skin and eyes, an irritant to the respiratory system, and harmful if ingested or inhaled. While the hydrochloride salt form reduces the flammability risk compared to pure pyrrolidine, the inherent hazards of the pyrrolidine ring must be respected.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential. The choice of PPE must align with the specific task being performed, from low-exposure activities like transportation to high-exposure potential tasks like weighing and transfer.

Table 1: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting Closed Containers Safety glasses with side shieldsNitrile glovesFully-buttoned lab coatNot generally required
Weighing Solid Compound Chemical splash goggles or face shieldChemical-resistant nitrile gloves (minimum 0.2mm thickness)Chemical-resistant apron over lab coatN95 dust mask or a respirator with a particulate filter is mandatory.[7][11]
Handling Solutions Chemical splash gogglesChemical-resistant nitrile glovesLab coatRequired if there is a risk of aerosol generation. Use in a certified chemical fume hood.
Spill Cleanup / Waste Handling Face shield over chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsRespirator with appropriate cartridges (organic vapor and particulate)

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Prepare to Handle Chemical assess_form Assess Physical Form and Task start->assess_form is_solid Weighing or Transferring Solid? assess_form->is_solid is_solution Handling Solution? is_solid->is_solution No ppe_solid Mandatory PPE: - Chemical Goggles + Face Shield - Nitrile Gloves - Lab Coat + Apron - N95/P100 Respirator is_solid->ppe_solid Yes is_spill Spill or Waste Handling? is_solution->is_spill No ppe_solution Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat (Work in Fume Hood) is_solution->ppe_solution Yes ppe_spill Enhanced PPE: - Face Shield over Goggles - Heavy-Duty Gloves - Chemical Apron/Coveralls - Air-Purifying Respirator is_spill->ppe_spill Yes ppe_transport Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_spill->ppe_transport No (Transporting)

Caption: PPE selection workflow based on the task.

Operational Workflow: Safe Handling from Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage. Wear minimum PPE (lab coat, gloves, safety glasses) during this process.

  • Label: Ensure the container is clearly labeled with the chemical name, associated hazards (corrosive, irritant, harmful), and date of receipt.[12]

  • Store: Store the compound in a cool, dry, and well-ventilated area.[11][13] It should be kept away from incompatible materials, particularly strong oxidizing agents.[6][12] Store in a tightly sealed, original container in a designated area for toxic or hazardous chemicals.[12][14]

Step 2: Weighing and Solution Preparation

The rationale for these steps is to contain any airborne dust, which presents the primary inhalation hazard.

  • Engineering Controls: All weighing and handling of the solid compound MUST be performed inside a certified chemical fume hood or a ventilated balance enclosure to control dust.[5]

  • Don PPE: Before handling, don the appropriate PPE as outlined in Table 1 for "Weighing Solid Compound."

  • Pre-tare: Place a clean weighing vessel on the balance and tare it.

  • Transfer: Carefully transfer the required amount of solid using a spatula. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Clean: Immediately after transfer, carefully clean the spatula and any residual dust from the weighing area using a damp cloth or a vacuum with a HEPA filter. Do not use a dry brush, as this will aerosolize the powder.[7]

  • Seal: Tightly seal the primary container before removing it from the fume hood.

  • Dissolution: Add the solvent to the weighed solid inside the fume hood. Ensure the vessel is capped or covered during dissolution if agitation is required.

Step 3: Spill Management

Immediate and correct response to a spill is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Don Enhanced PPE: Before attempting cleanup, wear enhanced PPE (face shield, heavy-duty gloves, respirator).[7][9]

  • For Small Spills (Solid):

    • Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7]

    • Carefully sweep the mixture into a designated, labeled hazardous waste container using non-sparking tools.[6]

  • For Spills in Solution:

    • Contain the spill using absorbent pads or sand.[15]

    • Absorb the liquid and place the used absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.[13]

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department.

Step 4: Waste Disposal Plan
  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[12] The label should read "Hazardous Waste" and include the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Do not dispose of this chemical down the drain or in regular trash.[15][16]

The overall process from receipt to disposal is a closed loop designed to minimize risk at every stage.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_logistics Logistics & Storage cluster_disposal Waste Management weigh Weigh Solid (In Fume Hood) dissolve Prepare Solution (In Fume Hood) weigh->dissolve use Experimental Use dissolve->use collect_waste Collect Hazardous Waste use->collect_waste decontaminate Decontaminate Glassware & Work Surfaces use->decontaminate receive Receive & Inspect store Store Safely receive->store store->weigh store_waste Store Waste Securely collect_waste->store_waste dispose Dispose via Certified Vendor store_waste->dispose

Caption: End-to-end safe handling workflow.

By treating this compound with the caution afforded to its most hazardous components, we can effectively manage the risks and ensure a safe environment for groundbreaking research. This protocol should be incorporated into your standard operating procedures (SOPs) and reviewed by your institution's safety officer.

References

  • What are the safety precautions when handling CO(NH2)2? - Blog. (2025, September 22).
  • PYRROLIDINE - CAMEO Chemicals - NOAA.
  • How to Store and Handle Urea Khad Safely - Huaxin Fertiliser Machinery. (2025, April 26).
  • SAFETY DATA SHEET UREA - ARCHEM. (2018, May 18).
  • Guidance on safe use karbamid (urea) and mikramid products - Genezis.
  • Pyrrolidine - HAZARD SUMMARY. (1999, July).
  • Safety Data Sheet – Urea - Morton Smith-Dawe. (2025, April 29).
  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (2025, July 17).
  • Safety Data Sheet - MilliporeSigma. (2025, November 6).
  • Safety Data Sheet - 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride.
  • UREA 60% SOLN Safety Data Sheet - BRENNTAG PACIFIC INC. (2015, November 9).
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific (Pyrrolidine). (2023, October 6).
  • SAFETY DATA SHEET - Pharma Excipients.
  • Standard Operating Procedure for Urea.
  • SAFETY DATA SHEET - Fisher Scientific (3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride). (2010, October 29).
  • Safety Data Sheet - Buckeye Uppercut. (2018, October 12).
  • Safety Data Sheet - BLD Pharmatech.
  • Safety Data Sheet (UREA HYDROCHLORIDE 50%).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.